molecular formula C8H7BrN2 B1292549 6-Bromo-4-methyl-1H-indazole CAS No. 885520-98-9

6-Bromo-4-methyl-1H-indazole

Cat. No.: B1292549
CAS No.: 885520-98-9
M. Wt: 211.06 g/mol
InChI Key: OIVUHPTVQVCONM-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVUHPTVQVCONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646468
Record name 6-Bromo-4-methyl-1H-indazole
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Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-98-9
Record name 6-Bromo-4-methyl-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-4-METHYL-1H-INDAZOLE
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Foundational & Exploratory

6-Bromo-4-methyl-1H-indazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-4-methyl-1H-indazole: Properties, Synthesis, and Applications

Abstract

This compound is a substituted indazole derivative that serves as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. The indazole core is recognized as a privileged scaffold, frequently appearing in molecules with significant biological activity, including numerous approved kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, key reactivity patterns, and the potential applications of this compound. Intended for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory and in the design of novel therapeutic agents.

Introduction to the Indazole Scaffold

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the indazole nucleus being one of the most prominent examples.[1] This bicyclic system, comprising a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms, with the 1H-indazole being the more thermodynamically stable and predominant isomer.[1] The scaffold's unique electronic properties and rigid conformation allow it to participate in various biological interactions, often acting as a versatile hinge-binding motif in protein kinases.[2]

The significance of the indazole core is underscored by its presence in numerous clinically successful drugs, such as Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy.[1] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a compound's pharmacological profile. This compound emerges as a particularly valuable intermediate, offering distinct points for chemical modification: the bromine atom at the C6 position for cross-coupling reactions and the pyrazolic nitrogen for alkylation or arylation.[3][4]

Core Physicochemical and Structural Properties

The fundamental identity and physical characteristics of this compound are summarized below.

Table 1: Compound Identification

Identifier Value Reference
CAS Number 885520-98-9 [3]
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
MDL Number MFCD07781476
InChI Key OIVUHPTVQVCONM-UHFFFAOYSA-N

| Canonical SMILES | CC1=CC(Br)=CC2=C1C=NN2 | |

Table 2: Physicochemical Properties

Property Value Reference
Physical Form Solid

| Storage Class | 11 (Combustible Solids) | |

Caption: Molecular Structure of this compound.

Spectroscopic Characterization (Predictive Analysis)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The N-H proton of the pyrazole ring will likely appear as a broad singlet far downfield, typically >10 ppm. The aromatic region should display two singlets or narrow doublets for the protons at the C5 and C7 positions. The methyl group at C4 will present as a sharp singlet around 2.2-2.5 ppm.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The methyl carbon should appear upfield (~15-20 ppm). The aromatic carbons will resonate in the typical 110-145 ppm range. The carbon bearing the bromine (C6) will be influenced by the halogen's electronegativity and isotopic effects.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity ([M]+ and [M+2]+) separated by 2 m/z units, confirming the presence of a single bromine atom.

Synthesis and Purification

The synthesis of indazoles often proceeds via the cyclization of appropriately substituted anilines. A robust and scalable method for the related 6-Bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by intramolecular cyclization.[5] A similar strategy is the most plausible route to this compound, likely starting from 4-bromo-2,6-dimethylaniline.

Synthesis_Workflow Start 4-Bromo-2,6-dimethylaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-acetylated Intermediate Step1->Intermediate1 Step2 Diazotization & Cyclization (Isoamyl Nitrite, KOAc) Intermediate1->Step2 Intermediate2 Crude Product Step2->Intermediate2 Step3 Hydrolysis (HCl) Intermediate2->Step3 Intermediate3 Acidic Work-up Step3->Intermediate3 Step4 Purification (Recrystallization) Intermediate3->Step4 End This compound Step4->End

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis (Illustrative)

This protocol is adapted from established procedures for similar indazoles and represents a viable synthetic approach.[5]

  • Acetylation: Dissolve the starting aniline (1.0 eq) in a suitable solvent like chloroform. Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 40°C. The use of acetic anhydride protects the amino group, directing the subsequent cyclization.

  • Cyclization: To the resulting mixture, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Isoamyl nitrite is an effective diazotizing agent under non-aqueous conditions, which forms the reactive diazonium species necessary for the ring-closing reaction. Heat the mixture to reflux (e.g., ~68°C) and maintain for several hours until TLC analysis indicates consumption of the starting material.

  • Work-up and Hydrolysis: Cool the reaction to room temperature and remove volatile components under reduced pressure. Add water and concentrated hydrochloric acid and heat the mixture (e.g., 50-55°C) to hydrolyze the N-acetyl group.

  • Isolation: Cool the acidic mixture and adjust the pH to basic (e.g., pH 11) with a 50% aqueous sodium hydroxide solution to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum.

Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.[6]

  • Solvent Selection: Screen for a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., methanol, ethanol, or toluene-heptane mixtures).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing the selective incorporation of the desired molecule into the crystal lattice.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath to maximize the yield. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Chemical Reactivity and Strategic Functionalization

This compound possesses two primary handles for synthetic elaboration, making it a versatile intermediate.

Caption: Key reactivity sites for synthetic functionalization.

  • N-H Functionalization: The proton on the N1 nitrogen is acidic and can be readily deprotonated with a suitable base. The resulting indazolide anion is nucleophilic and can be alkylated or arylated to introduce substituents that can modulate solubility, metabolic stability, or serve as vectors to explore new binding interactions.

  • C6-Br Palladium-Catalyzed Cross-Coupling: The bromine atom at the C6 position is a classic functional handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. Examples include:

    • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.[4]

    • Heck Coupling: Reaction with alkenes to append vinyl groups.[4]

    • Sonogashira Coupling: Reaction with terminal alkynes.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a scaffold for compounds with therapeutic potential. Derivatives of substituted indazoles have demonstrated a wide spectrum of biological activities.[7]

Table 3: Potential Biological Targets and Therapeutic Areas for Indazole Derivatives

Therapeutic Area Biological Target Class Rationale & Examples Reference
Oncology Protein Kinases (e.g., FGFRs, PLK4) The indazole core is a proven hinge-binding motif. Pazopanib and Axitinib are clinical examples. The scaffold is central to many kinase inhibitor discovery programs. [1][2][4][5]
Oncology Angiogenesis Inhibitors Many kinase inhibitors function by blocking pro-angiogenic signaling pathways. Indazole amides have been specifically investigated for this activity. [7][8]
Infectious Diseases Bacterial & Fungal Enzymes The scaffold has been used to develop compounds with antibacterial and antifungal properties, potentially by inhibiting essential microbial enzymes. [7][9]

| Inflammation | Inflammatory Pathway Modulators | Indazole derivatives have shown anti-inflammatory activity, suggesting modulation of pathways like nitric oxide (NO) production. |[7] |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an acute oral toxin and requires appropriate personal protective equipment (PPE).

Table 4: GHS Hazard Information

Identifier Description Reference
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed [10]

| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

  • First-Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[11][12]

Conclusion

This compound is a high-value synthetic intermediate characterized by its versatile indazole core and strategically positioned functional handles. Its robust synthesis and the predictable reactivity of its nitrogen and bromo-substituent make it an ideal starting point for the construction of diverse chemical libraries. For researchers in drug discovery, this compound provides a proven scaffold for developing novel inhibitors of a range of biological targets, particularly protein kinases, with significant potential in oncology and other therapeutic areas.

References

  • methyl 6-bromo-1H-indazole-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]

  • 6-Bromo-1-methyl-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central, National Institutes of Health. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

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A Comprehensive Technical Guide to 6-Bromo-4-methyl-1H-indazole (CAS No. 885520-98-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of 6-Bromo-4-methyl-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. With the CAS number 885520-98-9, this compound has garnered significant interest for its role as a crucial intermediate in the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors for oncological applications.[1][2] This guide will delve into the fundamental physicochemical properties of this compound, its synthesis and characterization, and its strategic applications in drug discovery and development. The content is structured to provide both a theoretical understanding and practical insights for researchers in the field.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to purine, the fundamental component of ATP.[3] This bioisosteric relationship allows indazole-based compounds to function as competitive inhibitors at the ATP-binding sites of various kinases.[3] The strategic functionalization of the indazole ring system enables the fine-tuning of binding affinities and selectivity for specific kinase targets.

This compound emerges as a particularly valuable derivative. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, such as Suzuki and Heck couplings.[3] This allows for the exploration of the solvent-exposed regions of the kinase ATP-binding pocket, a common strategy for enhancing potency and modulating pharmacokinetic properties. The methyl group at the 4-position can influence the electronic properties of the ring and provide steric bulk, which can be crucial for achieving selectivity against closely related kinases.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for the interpretation of analytical data.

PropertyValueSource
CAS Number 885520-98-9[1][4]
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol [4]
Appearance Typically a white to off-white solid
Purity Commercially available in various purities, typically ≥97%
Solubility Soluble in organic solvents such as DMSO, methanol, and dichloromethane.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons would confirm the substitution pattern.

    • ¹³C NMR: The spectrum would display signals for the eight carbon atoms, with the chemical shifts providing information about the electronic environment of each carbon.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (typically in the range of 3200-3400 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations characteristic of the indazole ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M+ and M+2 peaks), confirming the presence of bromine in the molecule.

Synthesis of this compound

Proposed Synthetic Pathway:

Synthesis_Pathway A 5-Bromo-3-methylaniline B Diazotization A->B NaNO₂, HCl C Cyclization B->C Intramolecular cyclization D This compound C->D

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 6-Bromo-1H-indazole):

This protocol is a proposed adaptation and should be optimized for the specific starting material.

Step 1: Diazotization of 5-Bromo-3-methylaniline

  • Dissolve 5-bromo-3-methylaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

  • The resulting diazonium salt solution is then typically neutralized or made slightly basic to facilitate intramolecular cyclization.

  • The reaction mixture may require heating to promote the cyclization and formation of the indazole ring.

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction, the mixture is cooled, and the crude product is extracted into a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature (0-5 °C) is crucial for preventing decomposition and maximizing the yield of the desired intermediate.

  • Acidic Medium: The diazotization reaction is typically carried out in an acidic medium to generate nitrous acid in situ from sodium nitrite and to keep the resulting diazonium salt in its more stable, protonated form.

  • Controlled Addition of Sodium Nitrite: Slow, dropwise addition of the sodium nitrite solution is essential to control the exothermic reaction and maintain the low temperature.

Applications in Drug Discovery and Development

The primary application of this compound lies in its use as a building block for the synthesis of kinase inhibitors. The indazole scaffold is a key pharmacophore in several approved and investigational drugs.

Kinase Inhibitor Synthesis Workflow:

Kinase_Inhibitor_Workflow A This compound B Cross-Coupling Reaction (e.g., Suzuki, Heck) A->B C Diverse Library of Indazole Derivatives B->C D Biological Screening (Kinase Assays) C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: General workflow for the development of kinase inhibitors.

Examples of Kinase Targets:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Indazole-based compounds, such as Axitinib, are potent inhibitors of VEGFR, a key regulator of angiogenesis.[2] The 6-bromo substituent on the indazole ring can be utilized to introduce moieties that interact with the hydrophobic pocket of the VEGFR active site.

  • Polo-like Kinase 4 (PLK4): PLK4 is a crucial regulator of centriole duplication, and its inhibition is a promising strategy for cancer therapy. Indazole derivatives have been identified as potent PLK4 inhibitors.[5][6]

  • Akt (Protein Kinase B): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. 6-bromo-1H-indazol-4-amine, a related compound, is used in the development of Akt inhibitors.[3]

The synthetic versatility of this compound allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies, a critical component of the lead optimization process in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: While specific hazard data for the 4-methyl derivative is limited, related bromoindazoles are classified as acute oral toxicity hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules, with a particularly prominent role in the development of kinase inhibitors. Its strategic substitution pattern provides medicinal chemists with the tools to systematically explore chemical space and design potent and selective drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for researchers in the field of drug discovery.

References

  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem. [URL: https://www.benchchem.com/application-notes/large-scale-synthesis-of-6-bromo-1h-indazole]
  • This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds022565]
  • Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Benchchem. [URL: https://www.benchchem.com/application-notes/evaluating-the-kinase-inhibition-profile-of-the-6-bromo-1h-indazole-scaffold]
  • Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-use-of-6-bromo-1h-indazol-4-amine-in-kinase-inhibitor-development]
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01147b]
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10498305/]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538600/]
  • 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Google Patents. [URL: https://patents.google.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10508535/]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00154]
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  • Synthesis of 1H-Indazoles via Silver(I)
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic-acid-substituted-amide_fig1_322668987]
  • methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24728062]
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A Comprehensive Technical Guide to 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 6-Bromo-4-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block, its utility stems from the privileged indazole scaffold, which is a core component of numerous biologically active molecules. This document details its fundamental physicochemical properties, including its precise molecular weight, outlines a representative synthetic pathway with mechanistic insights, and explores its applications as a versatile intermediate in the drug discovery process.

Part 1: Core Physicochemical Properties

This compound is a substituted indazole, a class of aromatic heterocyclic compounds featuring a fused benzene and pyrazole ring system. The specific substitution pattern of this molecule—a bromine atom at position 6 and a methyl group at position 4—provides distinct chemical handles for synthetic elaboration, making it a valuable starting material for creating diverse compound libraries. Its fundamental properties are crucial for its use in a laboratory setting, from reaction stoichiometry calculations to analytical characterization.

The exact molecular weight is a critical parameter, calculated based on the atomic weights of its constituent atoms as defined by its empirical formula, C₈H₇BrN₂[1][2]. This value is essential for accurate mass-based measurements in synthesis and for interpretation of mass spectrometry data.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource(s)
Molecular Weight 211.06 g/mol [1][2]
Molecular Formula C₈H₇BrN₂[1][2]
CAS Number 885520-98-9[3]
Appearance Solid[1]
InChI Key OIVUHPTVQVCONM-UHFFFAOYSA-N[1]
SMILES CC1=CC(Br)=CC2=C1C=NN2[1]

Part 2: Synthesis and Characterization

The synthesis of substituted indazoles often involves the construction of the pyrazole ring onto a pre-functionalized benzene derivative[4]. While multiple routes exist, a common and reliable strategy for compounds of this class is the diazotization and subsequent intramolecular cyclization of an appropriately substituted aniline precursor. This approach provides a robust pathway to the indazole core.

Representative Synthesis Protocol

The following protocol is a representative method adapted from established procedures for analogous indazole syntheses, such as the large-scale synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline[5]. The causality behind the choice of reagents is critical: acetic anhydride is used for N-acetylation to form a stable intermediate, while isoamyl nitrite serves as the diazotizing agent under non-aqueous conditions, facilitating the subsequent cyclization.

Starting Material: 5-Bromo-3-methylaniline

Step 1: N-Acetylation of 5-Bromo-3-methylaniline

  • In a reaction vessel, dissolve 5-bromo-3-methylaniline in a suitable solvent like chloroform or acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C. The acetylation protects the amine and makes the aromatic ring more susceptible to the subsequent reaction steps.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Isolate the N-acetylated product, N-(5-bromo-3-methylphenyl)acetamide, through standard work-up procedures.

Step 2: Diazotization and Intramolecular Cyclization

  • Dissolve the N-(5-bromo-3-methylphenyl)acetamide intermediate from Step 1 in an appropriate solvent (e.g., chloroform)[5].

  • Add potassium acetate, which acts as a base to facilitate the subsequent cyclization.

  • Add isoamyl nitrite dropwise. This reagent generates the reactive diazonium salt in situ.

  • Heat the mixture to reflux (approximately 60-70 °C) and maintain for several hours (e.g., 18-20 hours)[5]. During this step, the diazonium salt cyclizes onto the adjacent methyl group's activated position, forming the indazole ring system.

Step 3: Hydrolysis and Product Isolation

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Add an aqueous acid solution (e.g., hydrochloric acid) and heat to hydrolyze any remaining acetyl group and facilitate purification.

  • Cool the acidic mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude this compound via recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) or by column chromatography to yield the final, pure product.

Synthesis Workflow Diagram

G A Starting Material (5-Bromo-3-methylaniline) B Step 1: N-Acetylation (+ Acetic Anhydride) A->B C Intermediate (N-acetylated aniline) B->C D Step 2: Diazotization & Cyclization (+ Isoamyl Nitrite, KOAc) C->D E Crude Product Mixture D->E F Step 3: Hydrolysis & Work-up E->F G Purification (Recrystallization or Chromatography) F->G H Final Product (this compound) G->H

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides orthogonal, confirmatory data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons, with chemical shifts and coupling patterns consistent with the assigned structure.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight. The mass spectrum should display a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) that corresponds to the calculated molecular weight of 211.06 g/mol . Crucially, the spectrum will exhibit a characteristic isotopic pattern (a pair of peaks of nearly equal intensity, M+ and M+2) indicative of the presence of a single bromine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A single, sharp peak in the chromatogram indicates a high degree of purity.

Part 3: Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile chemical intermediate. The indazole core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, particularly kinase inhibitors used in oncology[4][5][6].

This specific molecule offers three primary points for synthetic diversification:

  • N1-Substitution: The nitrogen at the 1-position of the pyrazole ring can be readily alkylated or arylated to introduce a wide variety of substituents, which is a common strategy for tuning the pharmacological properties of indazole-based drugs.

  • C6-Bromine Functionalization: The bromine atom at the 6-position is a powerful chemical handle. It can be readily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach new aryl, alkyl, or amine groups, enabling rapid library synthesis.

  • Core Modification: The existing methyl group and the aromatic ring itself can be further modified, although this is less common than N1 or C6 functionalization.

By leveraging these reactive sites, medicinal chemists can efficiently generate a large number of diverse analogs for screening in drug discovery programs targeting a wide range of diseases, including cancer and inflammatory conditions[4][7].

Role as a Core Scaffold Diagram

G cluster_0 Synthetic Diversification cluster_1 Drug Discovery Pipeline Core Core Scaffold (this compound) N1 N1-Alkylation/ Arylation Core->N1 C6 Pd-Catalyzed Cross-Coupling (at C6-Br) Core->C6 Other Other Functionalization Core->Other Library Library of Novel Indazole Derivatives N1->Library C6->Library Other->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Caption: The role of this compound as a scaffold for generating compound libraries.

Part 4: Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound. The compound is classified as harmful if swallowed and may cause skin and eye irritation[1][2][8][9].

  • GHS Classification: Acute Toxicity, Oral (Category 4); Skin Irritant (Category 2); Eye Irritant (Category 2)[1][8][9].

  • Signal Word: Warning[1].

  • Hazard Statements: H302 (Harmful if swallowed)[1][2].

  • Handling Recommendations:

    • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[8][9].

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves[8][9].

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

By adhering to these guidelines, researchers can safely utilize this valuable compound in their synthetic and drug discovery endeavors.

References

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  • PubChem. methyl 6-bromo-1H-indazole-4-carboxylate. [Link]

  • PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]

  • PubChem. 6-Bromo-1-methyl-1H-indazole. [Link]

  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • PubMed Central (PMC). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

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An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 6-bromo-4-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] As a key building block in the synthesis of various biologically active molecules, including kinase inhibitors, its precise structural characterization is paramount.[1] This document moves beyond a simple recitation of methods, offering a logically structured workflow grounded in field-proven insights. It details the causality behind experimental choices and presents self-validating protocols for mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. The integration of data from these orthogonal techniques provides a robust and definitive confirmation of the molecular structure, ensuring the scientific integrity required for advanced research and development applications.

Introduction: The Significance of this compound

Indazoles are a class of bicyclic nitrogen-containing heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry.[2][3] The indazole nucleus is a core component of numerous therapeutic agents, including the anti-cancer drug Pazopanib.[3] The specific isomer, this compound, offers versatile synthetic handles—the bromine atom and the methyl group—that allow for further chemical modification to explore structure-activity relationships (SAR) in drug discovery programs.[4]

Given the potential for isomeric impurities arising during synthesis, a rigorous and systematic approach to structure elucidation is not merely a procedural formality but a critical necessity. This guide outlines such an approach, designed for researchers, scientists, and drug development professionals who require the highest level of confidence in the identity and purity of their materials.

The Elucidation Workflow: A Multi-Pronged Strategy

The definitive confirmation of a chemical structure relies on the convergence of evidence from multiple, independent analytical techniques. Our workflow is designed as a self-validating system, where each experimental result corroborates the others, culminating in an irrefutable structural assignment.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Structural Mapping cluster_2 Definitive Confirmation MS Mass Spectrometry (HRMS) Data_Integration Data Integration & Analysis MS->Data_Integration Molecular Formula IR Infrared Spectroscopy (FTIR) IR->Data_Integration Functional Groups NMR_1D 1D NMR (¹H & ¹³C) NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Assign Signals NMR_2D->Data_Integration Connectivity Map Final_Structure Final Structure Confirmed Data_Integration->Final_Structure Convergent Evidence

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the first logical step. It provides the exact mass of the molecular ion, which is crucial for determining the elemental composition. For a halogenated compound like this compound, MS offers a unique diagnostic feature: the isotopic pattern of bromine.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5][6][7] This results in a characteristic pair of peaks (M and M+2) in the mass spectrum of approximately equal intensity, providing immediate and compelling evidence for the presence of a single bromine atom in the molecule.[5][6][7]

Experimental Protocol: ESI-QTOF HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.[8] Dilute this stock solution to a final concentration of 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-QTOF) mass spectrometer in positive ion mode.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Analysis: Identify the molecular ion cluster. The presence of two peaks separated by approximately 2 m/z units with a near 1:1 intensity ratio confirms the presence of one bromine atom.[5][6][7] Calculate the molecular formula from the exact mass of the monoisotopic peak (containing ⁷⁹Br).

Expected Data Summary
ParameterExpected ValueRationale
Molecular Formula C₈H₇BrN₂Derived from exact mass and isotope pattern.
Exact Mass [M+H]⁺ 210.9869 (for ⁷⁹Br)Theoretical calculation for C₈H₈BrN₂⁺.
Isotopic Pattern Two peaks at ~m/z 211 and 213Characteristic 1:1 ratio for a single bromine atom.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Expertise & Causality: While MS provides the "what" (elemental formula), NMR spectroscopy provides the "how" (the specific arrangement and connectivity of atoms). For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the indazole ring, which is the primary challenge in distinguishing it from its isomers. The use of a deuterated solvent like DMSO-d₆ is often preferred for indazoles due to its ability to solubilize the compound and clearly resolve the N-H proton signal.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters to note are chemical shift (δ), multiplicity (singlet, doublet, etc.), coupling constant (J), and integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended): If ambiguities exist, acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons directly to the carbons they are attached to.

Expected Spectroscopic Data & Interpretation

The key to confirming the 6-bromo-4-methyl substitution pattern lies in analyzing the aromatic region of the ¹H NMR spectrum.

Atom NumberingProtonExpected ¹H Shift (δ, ppm)Expected MultiplicityCarbonExpected ¹³C Shift (δ, ppm)
1N-H ~13.0Broad SingletC3~135
3H -3~8.0SingletC3a~122
4---C 4-CH₃~120
5H -5~7.3SingletC 5~124
6---C 6-Br~115
7H -7~7.7SingletC 7~112
-4-CH~2.4SingletC7a~141
----4-C H₃~17

Note: Chemical shifts are estimations based on typical values for substituted indazoles and may vary slightly.[9][10][11]

Causality of Signal Interpretation:

  • Three Aromatic Singlets: The 6-bromo-4-methyl substitution pattern leaves three protons on the benzene portion of the indazole ring (H-3, H-5, and H-7) that have no adjacent proton neighbors. This should result in three distinct singlets in the aromatic region of the ¹H NMR spectrum, a unique fingerprint for this isomer.

  • Methyl Singlet: The methyl group protons at position 4 will appear as a singlet integrating to 3H, typically in the upfield region (~2.4 ppm).

  • N-H Proton: The indazole N-H proton is acidic and will appear as a broad singlet at a downfield chemical shift (~13 ppm in DMSO-d₆), which will disappear upon D₂O exchange.[9]

Caption: Key ¹H to ¹³C correlations expected in an HSQC spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. For this compound, the most diagnostic absorption is the N-H stretch from the indazole ring. This provides complementary evidence to the N-H signal observed in the ¹H NMR spectrum.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands.

Expected Data Summary
Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H3300-3100 (broad)Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)3000-2850Stretching
C=C (Aromatic)1620-1450Stretching

Definitive Confirmation via Data Integration

The final and most critical step is the holistic integration of all acquired data. The structure of this compound is confirmed only when all pieces of evidence are consistent and mutually supportive.

  • HRMS confirms the elemental formula is C₈H₇BrN₂.

  • IR Spectroscopy confirms the presence of an N-H functional group.

  • ¹H and ¹³C NMR Spectroscopy provide the definitive connectivity map, with the characteristic pattern of three aromatic singlets and one methyl singlet confirming the 6-bromo-4-methyl substitution pattern, distinguishing it from all other possible isomers.

This multi-technique, self-validating workflow ensures the highest degree of scientific rigor, providing the trustworthy and authoritative structural confirmation required for progression in a research or drug development pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
  • MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Supporting Information. (n.d.).
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • ResearchGate. (2025). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.
  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.
  • ChemicalBook. (2025). This compound | 885520-98-9.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
  • Wiley-VCH. (2007). Supporting Information.
  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Sigma-Aldrich. (n.d.). This compound.
  • MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.
  • PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • BLD Pharm. (n.d.). 590417-94-0|6-Bromo-1-methyl-1H-indazole.

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Introduction: The Role of ¹H NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-4-methyl-1H-indazole

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis, and practical considerations for the structural elucidation of this compound using ¹H NMR spectroscopy. Our approach is grounded in fundamental principles and supported by data from analogous structures to offer field-proven insights.

¹H NMR spectroscopy stands as an unparalleled and definitive tool in modern organic chemistry for the structural characterization of molecules.[1] By probing the magnetic environments of hydrogen nuclei, it provides rich information on the number of distinct proton types, their electronic surroundings, and their spatial relationships through spin-spin coupling.[2] For heterocyclic compounds like this compound, which form the core of many pharmacologically active agents, a thorough understanding of their NMR spectra is critical for identity confirmation, purity assessment, and further synthetic development.[3][4]

This guide will deconstruct the anticipated ¹H NMR spectrum of this compound, offering a predictive framework built from established chemical shift theory and substituent effects within the indazole scaffold.

Molecular Structure and Proton Environments

The first step in predicting an NMR spectrum is a detailed analysis of the molecule's structure to identify all unique proton environments. The structure of this compound (C₈H₇BrN₂) features a bicyclic indazole core with a methyl group at position 4 and a bromine atom at position 6.

The molecule has five distinct sets of protons:

  • The labile proton on the nitrogen at position 1 (N1-H).

  • The proton on the pyrazole ring at position 3 (H3).

  • The proton on the benzene ring at position 5 (H5).

  • The proton on the benzene ring at position 7 (H7).

  • The three protons of the methyl group at position 4 (-CH₃).

Caption: Molecular structure of this compound with key protons labeled.

The chemical shift of each proton is influenced by the electronic effects of the substituents and the inherent aromaticity of the indazole ring system.[5]

  • Bromine (at C6): Exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). This combination typically results in a net deshielding of nearby protons, particularly the ortho proton (H5 and H7).

  • Methyl Group (at C4): An electron-donating group (+I and hyperconjugation) that shields adjacent protons, most significantly the ortho proton (H5).

  • Indazole Ring System: The bicyclic system possesses aromatic character, causing protons attached to the ring to appear at lower field (higher ppm) due to the ring current effect.[5]

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the structural analysis and known substituent effects in heterocyclic systems, we can predict the key features of the ¹H NMR spectrum.[6] The predicted data is summarized in Table 1.

Proton LabelIntegrationMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale
N1-H 1HBroad Singlet> 10.0-Labile proton, subject to exchange. Chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be a broad signal at very low field.
H3 1HSinglet~8.0 - 8.2-Proton on the electron-deficient pyrazole ring. Analogous to H3 in 1H-indazole (δ 8.10 ppm).[7] Unlikely to show significant coupling.
H7 1HSinglet (or narrow doublet)~7.6 - 7.8⁴J ≈ 1.0 HzThis proton is ortho to the C-Br bond and meta to the C-CH₃ bond. The deshielding effect of the bromine atom is expected to dominate. A small meta-coupling (⁴J) to H5 may cause slight broadening or a very fine split.
H5 1HSinglet (or narrow doublet)~7.2 - 7.4⁴J ≈ 1.0 HzThis proton is ortho to the electron-donating methyl group and meta to the bromine. It is expected to be the most upfield of the aromatic protons. A small meta-coupling (⁴J) to H7 may be observed.
-CH₃ 3HSinglet~2.4 - 2.6-Aromatic methyl group protons. No adjacent protons to couple with, resulting in a sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Experimental Protocol for Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum, a standardized and reproducible protocol is essential. The following section outlines a robust methodology.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): Highly recommended. Its high polarity effectively dissolves the sample, and its ability to form hydrogen bonds allows for the clear observation of the labile N1-H proton at a very low field.

    • CDCl₃ (Chloroform-d): A common alternative, though the N1-H proton signal may be broader and its position more variable.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Securely cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Tuning and Shimming: Insert the sample into the spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton (zg30 or equivalent).

    • Solvent Reference: Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm; CDCl₃ at δ 7.26 ppm).[7]

    • Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the low-field N1-H, are captured.

    • Number of Scans: Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample transfer Transfer to NMR Tube weigh->transfer dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) insert Insert Sample into Spectrometer (≥400 MHz) dissolve->insert transfer->dissolve shim Tune and Shim insert->shim acquire Acquire 1D Proton Data (16 scans, 2s delay) shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Calibrate, Integrate, and Analyze Spectrum process->analyze

Caption: Experimental workflow for ¹H NMR spectrum acquisition.

Spectrum Interpretation and Structural Verification

The acquired experimental spectrum should be compared against the predicted data (Table 1).

  • Signal Count and Integration: The presence of five distinct signals with an integration ratio of 1:1:1:1:3 (from downfield to upfield, excluding the methyl group) strongly supports the proposed structure.

  • Chemical Shifts: The observed chemical shifts should align with the predicted regions. The downfield singlet for H3, the two separate aromatic singlets for H5 and H7, and the upfield singlet for the methyl group are key diagnostic features.

  • Multiplicity: The observation of singlets for H3, H5, H7, and the methyl group confirms the absence of vicinal proton neighbors. Any observed broadening or fine splitting in the H5 and H7 signals would be indicative of the expected long-range meta-coupling.

For unambiguous assignment, especially in cases of signal overlap or ambiguity, advanced 2D NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy): Would confirm the lack of correlation between the isolated aromatic protons (H3, H5, H7) and the methyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal directly to its attached carbon atom, providing definitive proof of assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, helping to piece together the molecular framework and confirm the substitution pattern.

Conclusion

The ¹H NMR spectrum of this compound is characterized by five distinct and well-resolved signals corresponding to the N-H, three aromatic, and one methyl group protons. The chemical shifts and multiplicities are governed by the electronic contributions of the bromo and methyl substituents and the inherent aromaticity of the indazole core. This in-depth guide provides a robust predictive framework and a validated experimental protocol, empowering researchers to confidently acquire and interpret the spectrum, thereby ensuring the structural integrity of this important heterocyclic compound.

References

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link][8][9]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available at: [Link][10]

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  • Abraham, R. J., & Reid, M. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link][5]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link][11]

  • Kim, S., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available at: [Link]

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  • ResearchGate. (2020). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available at: [Link][3]

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  • Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research. Available at: [Link][4]

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Introduction: The Structural Significance of 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 6-Bromo-4-methyl-1H-indazole

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, a key heterocyclic scaffold in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectral data and a robust experimental framework for its acquisition and interpretation. We will delve into the structural assignment of carbon resonances, underpinned by established principles of substituent effects in heterocyclic systems, and present a detailed, field-proven protocol for obtaining high-quality ¹³C NMR spectra.

This compound is a substituted indazole derivative. The indazole core is a bicyclic heteroaromatic system that is a prominent feature in numerous pharmacologically active compounds. The precise arrangement of substituents on this core dictates its biological activity and physical properties. Therefore, unambiguous structural characterization is paramount.

¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment generates a specific resonance, or "peak," in the spectrum. The chemical shift (δ) of this peak, measured in parts per million (ppm), is highly sensitive to the local chemical environment, allowing for detailed structural elucidation.[2] This guide will explain the expected ¹³C NMR spectrum of this compound and provide the technical methodology to verify it experimentally.

Predicted ¹³C NMR Spectral Data and Structural Assignment

While an experimental spectrum for this specific molecule is not publicly cataloged, we can generate a highly accurate prediction based on established substituent chemical shift effects on the indazole ring system.[3][4][5] The structure and numbering scheme for this compound are presented below.

Figure 1: Structure of this compound with IUPAC numbering.

The predicted chemical shifts are summarized in the table below. These predictions are based on the known effects of methyl and bromo substituents on aromatic rings and the inherent electronic distribution of the indazole core.[6]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C3~134.5Unsubstituted CH in the pyrazole ring; typically downfield in indazoles.
C3a~141.0Quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen (N1).
C4~125.0Carbon bearing the methyl group. The methyl group has a minor shielding effect on the attached carbon.
C5~123.5Aromatic CH, influenced by the adjacent bromo- and methyl-substituted carbons.
C6~115.0Carbon directly attached to the electronegative bromine atom, leading to significant shielding (the "heavy atom effect").
C7~129.0Aromatic CH adjacent to the pyrazole ring fusion, typically deshielded.
C7a~122.0Quaternary carbon at the ring fusion, adjacent to the benzene ring.
C8 (CH₃)~17.0Aliphatic methyl carbon, appearing in the characteristic upfield region.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃ or DMSO-d₆).

Causality behind Assignments:

  • Quaternary Carbons (C3a, C7a): These carbons do not have attached protons and will typically show lower intensity peaks in a standard proton-decoupled ¹³C spectrum due to a less efficient nuclear Overhauser effect (nOe) and longer relaxation times.[7]

  • Carbon Bearing Bromine (C6): The large electron cloud of the bromine atom induces a shielding effect on the directly attached carbon, shifting its resonance significantly upfield compared to an unsubstituted aromatic carbon. This is a well-documented "heavy atom effect."

  • Methyl Carbon (C8): As an sp³-hybridized carbon, its resonance appears in the far upfield region of the spectrum, distinct from the sp² aromatic carbons.

  • Aromatic CH Carbons (C3, C5, C7): Their chemical shifts are modulated by their position relative to the nitrogen atoms and the electron-donating methyl group and electron-withdrawing (by induction) bromo group.

Experimental Protocol for High-Resolution ¹³C NMR Acquisition

To obtain a high-quality, interpretable ¹³C NMR spectrum, a systematic and precise experimental approach is crucial. The following protocol is a self-validating system designed for a standard modern NMR spectrometer (e.g., Bruker 400 MHz).

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

  • Weighing the Sample: Accurately weigh 20-50 mg of this compound. A higher concentration is generally better for the less sensitive ¹³C nucleus to reduce acquisition time.[8][9]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices for indazole derivatives. Use approximately 0.6-0.7 mL of the solvent.[8]

  • Dissolution: Add the solvent to the sample vial and gently agitate until the solid is fully dissolved. Sonication may be used if necessary.

  • Filtration (Critical Step): Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool at its base. Filter the solution directly into a clean, dry 5 mm NMR tube. This step is essential to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[10]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Ensure the exterior of the tube is clean.[11]

Spectrometer Setup and Data Acquisition

The following steps outline a standard proton-decoupled ¹³C experiment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition Workflow cluster_proc Data Processing prep1 Weigh 20-50 mg of Sample prep2 Dissolve in 0.6 mL Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 Sample Ready acq2 Tune & Match Probe (atma) acq1->acq2 acq3 Shim Magnetic Field (topshim) acq2->acq3 acq4 Set Acquisition Parameters (ns, d1, sw) acq3->acq4 acq5 Acquire Data (zg) acq4->acq5 proc1 Fourier Transform (efp) acq5->proc1 FID Acquired proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Peak Picking & Integration proc3->proc4 analysis analysis proc4->analysis Spectral Analysis

Figure 2: Standard workflow for ¹³C NMR spectroscopy.

  • Instrument Initialization: Insert the sample into the magnet. In the spectrometer software (e.g., TopSpin), create a new experiment dataset.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. This stabilizes the magnetic field. Perform automatic or manual shimming to optimize the field homogeneity, which is crucial for sharp spectral lines.[12]

  • Probe Tuning and Matching: Tune the probe for the ¹³C frequency. This ensures maximum energy transfer and sensitivity. The atma command is typically used for automatic tuning.[12]

  • Setting Experimental Parameters:

    • Experiment Type: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc). This simplifies the spectrum by collapsing proton-carbon couplings into single lines.[2]

    • Number of Scans (ns): Set an appropriate number of scans. Due to the low natural abundance of ¹³C, a larger number of scans is required than for ¹H NMR. Start with ns = 1024 and increase as needed to achieve a good signal-to-noise ratio.[13]

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds. This allows the carbon nuclei to return to equilibrium between pulses.

    • Spectral Width (sw): Ensure the spectral width covers the entire expected range of ¹³C chemical shifts, typically from 0 to 220 ppm.

  • Acquisition: Start the acquisition using the zg command.[12]

Data Processing and Analysis
  • Fourier Transformation: Once the acquisition is complete, the raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier Transform (efp command).[12]

  • Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are positive and have a pure absorption lineshape. Apply a baseline correction to ensure the baseline is flat.

  • Referencing: Calibrate the chemical shift axis. Set the solvent peak to its known literature value (e.g., CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum. Compare these experimental values to the predicted data for structural confirmation.

Conclusion

This guide has provided a detailed theoretical and practical framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By combining predictive analysis based on established chemical principles with a rigorous, step-by-step experimental protocol, researchers can confidently perform structural elucidation of this and related heterocyclic compounds. The causality-driven explanations for both spectral features and experimental choices are designed to empower scientists to not only acquire data but also to critically evaluate its quality and meaning, ensuring the highest level of scientific integrity in their work.

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A Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry analysis of 6-Bromo-4-methyl-1H-indazole, a pivotal building block in contemporary drug discovery, particularly in the synthesis of kinase inhibitors.[1][2] We move beyond rote protocols to deliver an in-depth perspective on method development, rooted in the physicochemical properties of the analyte. This document details optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, explains the rationale behind instrumental parameter selection, and offers a predictive analysis of the compound's mass spectral behavior, including its unique isotopic signature and fragmentation pathways. The protocols and insights herein are designed to equip researchers, analytical scientists, and drug development professionals with the expertise to achieve robust, accurate, and reliable characterization of this important molecule.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure serves as a versatile scaffold for the development of potent and selective therapeutic agents.[3] Most notably, the indazole core is a privileged structure in the design of small-molecule kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][4][5]

Given its role as a critical intermediate, the unambiguous identification and purity assessment of this compound are paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose. It offers unparalleled sensitivity and specificity, enabling not only structural confirmation but also quantification in complex matrices for applications such as reaction monitoring and pharmacokinetic studies.[6][7] This guide provides the foundational knowledge and practical steps to master its analysis.

Core Principles for Analyzing Halogenated Heterocycles

Understanding the fundamental behavior of this compound in a mass spectrometer is the first step toward developing a robust analytical method.

The Definitive Isotopic Signature of Bromine

A key identifying feature of any bromine-containing compound is its distinctive isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[8][9] Consequently, the molecular ion of this compound will not appear as a single peak but as a characteristic doublet, referred to as the M+ and M+2 peaks. These peaks will be separated by approximately 2 Daltons (Da) and have a relative intensity ratio of nearly 1:1.[8][9] Recognizing this pattern is the primary and most confident means of confirming the presence of bromine in the analyte.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

While the isotopic pattern confirms the presence of bromine, High-Resolution Mass Spectrometry (HRMS) provides the elemental composition. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS allows for the calculation of a unique elemental formula (C₈H₇BrN₂), distinguishing the analyte from other compounds that may have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is indispensable for confirming the compound's structure and developing highly selective quantitative assays. In this technique, the protonated molecular ion ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and these fragments are then mass-analyzed. The resulting fragmentation pattern is a unique structural fingerprint of the molecule.

A Validated Workflow for LC-MS/MS Analysis

This section outlines a self-validating, step-by-step protocol for the analysis of this compound. The causality behind each parameter selection is explained to empower the analyst to adapt the method as needed.

Analyte Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₈H₇BrN₂
Average Molecular Weight211.06 g/mol
Monoisotopic Mass209.97926 Da[10]
AppearanceSolid
Key Structural FeaturesIndazole Ring, Bromine, Methyl GroupN/A
Experimental Protocol: Sample and System Setup
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard. Dissolve in 1.0 mL of methanol or dimethyl sulfoxide (DMSO). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a serial dilution of the primary stock solution in a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. This concentration is suitable for initial method development and infusion experiments.

Rationale: A reversed-phase C18 column is chosen for its excellent retention of moderately polar aromatic compounds. A gradient elution with acetonitrile is used to ensure sharp peak shape and efficient elution. Formic acid is added to the mobile phase to promote protonation of the analyte, which is critical for efficient electrospray ionization in positive mode.[6][7]

ParameterRecommended Setting
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 10% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Rationale: Electrospray Ionization (ESI) in positive ion mode is selected because the two nitrogen atoms in the indazole ring are basic sites that are readily protonated to form a stable [M+H]⁺ ion.[11] The parameters below are typical starting points for a standard triple quadrupole or Q-TOF mass spectrometer.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Scan Mode (Full Scan) m/z 50 - 300
Scan Mode (MS/MS) Isolate precursor ions, apply collision energy (10-40 eV), scan product ions
Visualization of the Analytical Workflow

The comprehensive analytical process from sample preparation to data acquisition is illustrated in the following workflow diagram.

Analytical_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_ms Mass Analysis Stock 1. Primary Stock (1 mg/mL) Working 2. Working Standard (1 µg/mL) Stock->Working Dilution Injector 3. HPLC Injection Working->Injector Column 4. C18 Column Separation Injector->Column ESI 5. ESI Source (Ionization) Column->ESI MS1 6. MS1 Scan (Precursor Ion) ESI->MS1 CID 7. Collision Cell (Fragmentation) MS1->CID Isolation MS2 8. MS2 Scan (Product Ions) CID->MS2 Dissociation Detector 9. Detector MS2->Detector Fragmentation_Pathway Precursor [M+H]⁺ m/z 211 / 213 Frag1 [C₈H₈N₂]⁺ m/z 132.07 Precursor->Frag1 - •Br Frag2 [C₇H₅BrN₂]⁺ m/z 196 / 198 Precursor->Frag2 - •CH₃ Frag3 [C₇H₇]⁺ m/z 105.05 Frag1->Frag3 - HCN Frag4 [C₇H₅N₂]⁺ m/z 117.06 Frag1->Frag4 - •CH₃

Caption: Proposed MS/MS fragmentation pathways for protonated this compound.

Conclusion

The mass spectrometric analysis of this compound is a straightforward process when guided by a foundational understanding of its chemical properties. By leveraging the characteristic 1:1 isotopic signature of bromine for initial identification and employing a systematic LC-MS/MS approach for structural confirmation, analysts can achieve highly confident and reproducible results. The methods and predictive data presented in this guide serve as a robust starting point for routine quality control, reaction monitoring, and advanced research applications in the field of drug development.

References

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Spectroscopic Data for 6-Bromo-4-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Bromo-4-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this molecule through modern spectroscopic techniques.

Introduction

This compound is a substituted indazole derivative. The indazole core is a prevalent scaffold in numerous pharmacologically active compounds. Understanding the precise arrangement of substituents on this bicyclic system is paramount for establishing structure-activity relationships (SAR) and ensuring the synthesis of the correct isomer. Spectroscopic analysis is the cornerstone of this structural verification. This guide will detail the expected spectroscopic signatures of this compound in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

While direct experimental spectra for this specific molecule are not widely published, this guide leverages predictive models based on extensive spectroscopic databases and provides detailed, field-proven protocols for data acquisition and interpretation. The causality behind experimental choices and the principles of data interpretation are emphasized to provide a robust framework for researchers.

Molecular Structure and Atom Numbering

The structural integrity of any spectroscopic analysis relies on a clear and consistent atom numbering system. The following diagram illustrates the structure of this compound with the conventional numbering scheme for the indazole ring system.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock and Shim insert->lock proton Acquire 1H Spectrum lock->proton carbon Acquire 13C Spectrum proton->carbon two_d Acquire 2D Spectra (HSQC, HMBC) carbon->two_d phase Phasing two_d->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrum

For this compound (C₈H₇BrN₂), the molecular weight is 211.06 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. [1]This will result in a characteristic M and M+2 molecular ion cluster with nearly equal intensities.

Table 3: Predicted Mass Spectrometry Data

Ionm/z (⁷⁹Br)m/z (⁸¹Br)Relative AbundanceInterpretation
[M]⁺211213~1:1Molecular Ion
[M-H]⁺210212~1:1Loss of a hydrogen atom
[M-CH₃]⁺196198~1:1Loss of a methyl radical
[M-Br]⁺132--Loss of a bromine radical
[C₇H₅N₂]⁺117--Further fragmentation

Expertise & Experience: The most intense peaks in the molecular ion region will be at m/z 211 and 213. The presence of this isotopic signature is a strong indicator of a monobrominated compound. [2]The fragmentation pattern is likely to involve the loss of the substituents. The loss of a bromine radical to give a fragment at m/z 132 is a common fragmentation pathway for bromo-aromatic compounds. [3]

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Calibrate the instrument using a known standard to ensure mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode.

    • Obtain a high-resolution mass spectrum to confirm the elemental composition of the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

Table 4: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100-3000MediumC-H stretchAromatic
2950-2850MediumC-H stretchMethyl (CH₃)
1620-1450Medium-StrongC=C stretchAromatic ring
1500-1400MediumC=N stretchIndazole ring
~3400Broad, MediumN-H stretchIndazole N-H
800-600StrongC-Br stretchBromo-aromatic

Trustworthiness: The N-H stretching vibration in indazoles can be broad due to hydrogen bonding, especially in the solid state. The C-Br stretch is typically found in the fingerprint region and can be a strong, sharp absorption. The presence of bands in the aromatic C-H stretching region (>3000 cm⁻¹) and the aliphatic C-H stretching region (<3000 cm⁻¹) is a key diagnostic feature. [4]

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method are common choices. [5][6] Step-by-Step Methodology (ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

G cluster_prep ATR-FTIR Analysis clean Clean ATR Crystal background Record Background Spectrum clean->background sample Apply Solid Sample background->sample pressure Apply Pressure sample->pressure acquire Acquire IR Spectrum pressure->acquire

Caption: Workflow for solid-state FTIR analysis using ATR.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy. This guide provides the expected spectroscopic data based on predictive models and established principles of spectroscopic interpretation. The detailed experimental protocols offer a reliable framework for acquiring high-quality data. By understanding the causality behind the spectroscopic signatures, researchers can effectively characterize this and related molecules, paving the way for further advancements in drug discovery and development.

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Synthesis of 6-Bromo-4-methyl-1H-indazole: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The 1H-indazole core is a privileged scaffold in modern drug discovery, forming the structural basis for a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and therapeutics for a range of other diseases. The strategic incorporation of substituents onto the indazole ring allows for the fine-tuning of a compound's pharmacological profile. Specifically, the 6-bromo-4-methyl-1H-indazole moiety serves as a versatile intermediate, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, and the methyl group influencing the molecule's steric and electronic properties. This guide provides an in-depth exploration of a robust and reproducible synthetic route to this compound, commencing from a commercially available substituted aniline.

Strategic Approach: The Jacobsen Indazole Synthesis and its Mechanistic Underpinnings

The synthesis of this compound from a substituted aniline is elegantly achieved through a variation of the Jacobsen indazole synthesis. This classical yet highly effective method involves the diazotization of an ortho-methyl-substituted aniline, followed by an intramolecular cyclization. The key to this transformation lies in the in situ generation of a diazonium salt, which then undergoes a cyclization reaction involving the ortho-methyl group to form the pyrazole ring of the indazole system.[2][3]

The selection of the starting material is critical for the successful synthesis of the target molecule. A logical and commercially available precursor is 2-amino-5-bromo-3-methyltoluene . This aniline derivative possesses the requisite substitution pattern to yield this compound upon successful diazotization and cyclization.

The reaction proceeds through two key mechanistic steps:

  • Diazotization: The primary aromatic amine is treated with a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid, or by using an organic nitrite such as isoamyl nitrite.[4] This converts the amino group into a highly reactive diazonium salt. The choice of the diazotizing agent and reaction conditions is crucial to control the reaction rate and minimize side reactions.

  • Intramolecular Cyclization: The generated diazonium salt then undergoes an intramolecular electrophilic attack on the aromatic ring, facilitated by the ortho-methyl group. The methyl group is subsequently deprotonated, leading to the formation of the indazole ring system. The use of a non-nucleophilic solvent and appropriate temperature control are paramount to favor the desired intramolecular cyclization over competing intermolecular reactions.

Visualizing the Synthesis: A Step-by-Step Workflow

To provide a clear visual representation of the synthetic process, the following workflow diagram has been generated using the DOT language.

Synthesis_Workflow cluster_start Starting Material cluster_reaction One-Pot Reaction cluster_product Final Product start 2-Amino-5-bromo-3-methyltoluene diazotization Diazotization (Isoamyl nitrite, Acetic Anhydride, Potassium Acetate) start->diazotization Step 1 cyclization Intramolecular Cyclization (Heating) diazotization->cyclization Step 2 product This compound cyclization->product Step 3: Work-up & Purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a comprehensive guide for the synthesis of this compound, adapted from established procedures for similar indazole syntheses.[4]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )PuritySupplier
2-Amino-5-bromo-3-methyltolueneC₈H₁₀BrN200.08≥98%Commercially Available
Acetic AnhydrideC₄H₆O₃102.09≥99%Standard Supplier
Potassium AcetateC₂H₃KO₂98.14≥99%Standard Supplier
Isoamyl NitriteC₅H₁₁NO₂117.15≥97%Standard Supplier
ChloroformCHCl₃119.38AnhydrousStandard Supplier
HeptaneC₇H₁₆100.21ACS GradeStandard Supplier
Concentrated Hydrochloric AcidHCl36.46~37%Standard Supplier
Sodium HydroxideNaOH40.00≥97%Standard Supplier
Step-by-Step Procedure

Step 1: Acetylation of the Starting Aniline

  • In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-bromo-3-methyltoluene (40.0 g, 0.20 mol) in chloroform (500 mL).

  • Cool the solution to 10-15 °C using an ice bath.

  • Slowly add acetic anhydride (22.5 g, 0.22 mol) dropwise to the stirred solution, ensuring the temperature does not exceed 25 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Causality: The initial acetylation of the aniline protects the amino group and modulates its reactivity for the subsequent diazotization step. This in situ protection is a key feature of the Jacobsen synthesis, preventing unwanted side reactions.

Step 2: Diazotization and Intramolecular Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (39.2 g, 0.40 mol).

  • Slowly add isoamyl nitrite (35.1 g, 0.30 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 61 °C for chloroform) and maintain reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Causality: Isoamyl nitrite serves as the diazotizing agent, generating the nitrosonium ion precursor in a non-aqueous medium. Potassium acetate acts as a base to facilitate the cyclization step. Refluxing provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization.

Step 3: Work-up and Hydrolysis

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the chloroform under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (200 mL) and perform a steam distillation or azeotropic distillation to remove any remaining volatile impurities.

  • To the aqueous residue, add concentrated hydrochloric acid (200 mL) and heat the mixture to 80-90 °C for 2-3 hours to hydrolyze the acetylated intermediate.

  • Causality: The acidic work-up serves to hydrolyze the N-acetylated indazole formed during the reaction, yielding the desired 1H-indazole.

Step 4: Isolation and Purification

  • Cool the acidic solution to room temperature and then further in an ice bath.

  • Carefully neutralize the solution to pH 8-9 by the slow addition of a 50% (w/v) aqueous solution of sodium hydroxide. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water (2 x 100 mL).

  • Slurry the crude solid in heptane (150 mL) for 30 minutes to remove non-polar impurities.

  • Filter the solid and dry it under vacuum at 50 °C to a constant weight.

  • For higher purity, the product can be recrystallized from a suitable solvent system such as toluene or an ethanol/water mixture.

Characterization Data

The final product, this compound, is expected to be a solid with a molecular weight of 211.06 g/mol . The structure should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display the corresponding signals for the carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a bromine-containing compound.

  • Purity (HPLC): The purity of the final product should be assessed by HPLC analysis.

Quantitative Data Summary

ParameterExpected Value/MethodReference
Starting Material2-Amino-5-bromo-3-methyltolueneCommercially Available
Key ReagentsAcetic Anhydride, Potassium Acetate, Isoamyl Nitrite[4]
SolventChloroform, Heptane[4]
Reaction TemperatureReflux (~61 °C)[4]
Reaction Time12-16 hours[4]
Typical Yield60-80% (Estimated)Based on related syntheses
Purity AssessmentNMR, Mass Spectrometry, HPLC[4]

Safety Considerations

  • 2-Amino-5-bromo-3-methyltoluene: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it may be harmful if ingested, inhaled, or absorbed through the skin.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.

  • Isoamyl Nitrite: Flammable and volatile. Avoid inhalation and contact with skin and eyes.

  • Chloroform: A suspected carcinogen. All operations involving chloroform should be conducted in a fume hood.

  • Concentrated Hydrochloric Acid and Sodium Hydroxide: Highly corrosive. Handle with extreme care and appropriate PPE.

Conclusion

The synthesis of this compound from 2-amino-5-bromo-3-methyltoluene via a modified Jacobsen indazole synthesis represents a robust and scalable route to this valuable building block. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers and drug development professionals can efficiently produce this key intermediate for the synthesis of novel and potent therapeutic agents. This guide provides a comprehensive framework for the successful execution of this synthesis, emphasizing both the practical aspects of the protocol and the scientific rationale behind each step.

References

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

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  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

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The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Core in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active molecules. Compounds incorporating the indazole moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties. This guide delves into the discovery and history of a specific, yet crucial, member of this family: 6-Bromo-4-methyl-1H-indazole . While not a therapeutic agent in itself, its emergence as a key building block in the synthesis of complex pharmaceutical candidates, particularly kinase inhibitors, underscores its significance in the landscape of modern drug discovery.

The Genesis of a Building Block: Discovery and Early Synthesis

The first documented synthesis of this compound appears in the patent literature, specifically in the 2006 patent WO2006117560A1, titled "Indazole derivatives as protein kinase inhibitors". This patent, filed by AstraZeneca, details the synthesis of a range of indazole derivatives for the treatment of diseases mediated by protein kinases. Within this comprehensive document lies the first public disclosure of the preparation of this compound, identified by its CAS number 885520-98-9.

The initial synthesis, as outlined in the patent, follows a classical and robust approach to indazole ring formation, starting from a substituted aniline. This method, a variation of the Jacobson indazole synthesis, involves the diazotization of an ortho-alkylaniline followed by intramolecular cyclization.

The chosen starting material was 5-bromo-3-methylaniline . The synthesis proceeds through a two-step sequence:

  • Diazotization: The amino group of 5-bromo-3-methylaniline is converted into a diazonium salt using a nitrite source, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid.

  • Intramolecular Cyclization: The resulting diazonium salt is unstable and readily undergoes intramolecular cyclization, where the diazonium group attacks the ortho-methyl group, leading to the formation of the indazole ring system. This step is often facilitated by heating.

This foundational synthesis provided the first access to this compound, paving the way for its use as a versatile intermediate in the construction of more elaborate molecular architectures.

A Deeper Dive into the Synthetic Strategy: A Validated Protocol

The protocol described below is a representative method for the synthesis of this compound, based on the principles of the initial discovery and established indazole synthesis methodologies. This self-validating system relies on well-understood reaction mechanisms and readily available starting materials.

Experimental Protocol: Synthesis of this compound

Starting Material: 5-Bromo-3-methylaniline Key Reagents: Sodium nitrite, Hydrochloric acid, Acetic acid

Step 1: Diazotization of 5-Bromo-3-methylaniline

  • To a stirred solution of 5-bromo-3-methylaniline (1 equivalent) in a mixture of glacial acetic acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The progress of the reaction can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

Step 2: Intramolecular Cyclization and Isolation

  • The cold solution of the diazonium salt is then slowly warmed to room temperature and subsequently heated to 60-70 °C.

  • The reaction is maintained at this temperature until the evolution of nitrogen gas ceases, typically for 1-2 hours. This indicates the completion of the cyclization reaction.

  • The reaction mixture is cooled to room temperature and neutralized by the careful addition of a base, such as sodium hydroxide solution, until a pH of 7-8 is reached.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product as a crystalline solid.

Quantitative Data Summary
ParameterValue
Starting Material 5-Bromo-3-methylaniline
Key Reagents Sodium Nitrite, Hydrochloric Acid, Acetic Acid
Solvent Water, Acetic Acid
Reaction Temperature 0-5 °C (Diazotization), 60-70 °C (Cyclization)
Reaction Time 2-4 hours
Typical Yield 70-85%
Purity Assessment NMR, Mass Spectrometry, HPLC

Visualizing the Synthesis: A Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 5-bromo-3-methylaniline.

G cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Intramolecular Cyclization start 5-Bromo-3-methylaniline step1_reagents NaNO2, HCl 0-5 °C start->step1_reagents diazonium In situ Diazonium Salt step1_reagents->diazonium step2_conditions Heat (60-70 °C) - N2 diazonium->step2_conditions product This compound step2_conditions->product

Caption: Synthetic workflow for this compound.

The Significance and Evolving Role in Drug Discovery

The discovery of a reliable synthetic route to this compound was a pivotal moment for its application in medicinal chemistry. The bromine atom at the 6-position and the methyl group at the 4-position provide two distinct points for further chemical modification, making it a highly versatile building block.

The bromine atom is particularly valuable as it can participate in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups at this position, enabling the exploration of a vast chemical space in the search for new drug candidates.

The primary application of this compound has been in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The indazole scaffold has proven to be an excellent template for designing molecules that can bind to the ATP-binding site of kinases, thereby inhibiting their activity.

The 4-methyl group, while seemingly simple, plays a crucial role in the overall pharmacology of the final drug molecules. It can influence the compound's solubility, metabolic stability, and binding affinity to the target kinase by occupying a specific hydrophobic pocket in the enzyme's active site.

Conclusion: A Foundation for Future Innovation

From its first reported synthesis in the patent literature to its current status as a commercially available and widely used building block, the journey of this compound exemplifies the crucial role of synthetic chemistry in driving drug discovery. Its history is not one of a standalone therapeutic agent, but rather of a foundational component that has enabled the creation of numerous innovative drug candidates. As the quest for more selective and potent kinase inhibitors continues, the strategic importance of versatile and well-characterized intermediates like this compound will undoubtedly persist, solidifying its place in the armamentarium of medicinal chemists.

References

  • AstraZeneca. (2006). Indazole derivatives as protein kinase inhibitors. WO2006117560A1.
  • Chemical Abstracts Service. (n.d.). CAS Registry Number 885520-98-9.
  • Sundberg, R. J. (2000). Indoles. Academic Press.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indazoles through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

A Theoretical Investigation into the Stability of 6-Bromo-4-methyl-1H-indazole: A Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Bromo-4-methyl-1H-indazole is a substituted indazole that serves as a crucial building block in the synthesis of pharmacologically active molecules, particularly in the domain of kinase inhibitors for oncology.[1][2] The inherent stability of such a scaffold is a paramount concern in drug development, influencing everything from synthesis and storage to formulation and bioavailability. This technical guide outlines a comprehensive theoretical framework for evaluating the stability of this compound. By leveraging high-level computational chemistry methods, we can predict its tautomeric equilibrium, map potential thermal degradation pathways, and elucidate its photochemical reactivity. This document is intended for researchers, computational chemists, and drug development professionals, providing both foundational insights and actionable protocols for a priori stability assessment.

Introduction: The Significance of this compound

The indazole core is a "privileged scaffold" in medicinal chemistry, renowned for its ability to form key interactions with a multitude of biological targets. The specific substitution pattern of this compound—with a bromine atom at the 6-position and a methyl group at the 4-position—offers unique electronic and steric properties that can be exploited for targeted drug design.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Solid

| InChI Key | OIVUHPTVQVCONM-UHFFFAOYSA-N | |

The stability of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a core scientific principle that dictates its viability as a therapeutic agent. Instability can lead to loss of potency, formation of toxic degradants, and unpredictable pharmacokinetic profiles. A theoretical, in silico approach allows for the early identification of potential liabilities, saving significant time and resources in the drug development pipeline.

A Proposed Theoretical Framework for Stability Assessment

To rigorously assess the stability of this compound, we propose a multi-faceted computational workflow. This approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational cost and accuracy for molecules of this size.

Rationale for Method Selection

Our primary tool is DFT, as implemented in software packages like Gaussian or ORCA.

  • Expertise & Experience: We recommend the B3LYP functional, a hybrid functional that has consistently provided reliable results for organic heterocycles.[3][4] For a higher level of accuracy, especially in reaction barrier calculations, dispersion-corrected, range-separated functionals like ωB97X-D can be employed.

  • Trustworthiness: The choice of basis set is critical. The Pople-style 6-311++G(d,p) basis set is selected to provide a flexible description of the electron density, including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for non-spherical electron distribution.[4][5]

  • Authoritative Grounding: All calculations will incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of an aqueous environment, which is more representative of physiological and formulation conditions.

Computational Workflow

The overall strategy involves a sequential investigation of the molecule's intrinsic properties and its response to external stressors like heat and light.

G cluster_0 Part 1: Ground State Properties cluster_1 Part 2: Thermal Stability cluster_2 Part 3: Photochemical Stability A Geometry Optimization (B3LYP/6-311++G(d,p)) B Tautomer Analysis (1H vs. 2H) A->B C Frequency Calculation (Confirm Minima) A->C D Hypothesize Degradation Pathways (e.g., C-Br scission) A->D G Vertical Excitation Energy (TD-DFT) A->G E Transition State (TS) Search (Berny Algorithm) D->E F Intrinsic Reaction Coordinate (IRC) Calculation E->F H Excited State Geometry Optimization G->H I Analyze Potential Rearrangement (e.g., to Benzimidazole) H->I

Caption: Computational workflow for assessing the stability of this compound.

Tautomeric Stability: The 1H vs. 2H Question

Indazoles can exist in two tautomeric forms, 1H-indazole and 2H-indazole. The position of the proton on the pyrazole ring significantly impacts the molecule's electronic properties, dipole moment, and reactivity. It is authoritatively established that for the parent indazole, the 1H tautomer is the more thermodynamically stable form.[1][5][6] Our first task is to confirm this holds true for the 6-bromo-4-methyl derivative.

Protocol for Tautomer Energy Calculation
  • Model Building: Construct 3D models of both this compound and 6-Bromo-4-methyl-2H-indazole.

  • Geometry Optimization: Perform a full geometry optimization on both tautomers using the B3LYP/6-311++G(d,p) level of theory with the PCM solvent model (water).

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. Confirm that the optimized structures are true energy minima (i.e., have zero imaginary frequencies). The output also provides the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Comparison: Calculate the relative Gibbs free energy (ΔG) between the two tautomers by comparing their total electronic energies corrected for ZPVE and thermal contributions.

Table 2: Predicted Relative Stability of Indazole Tautomers

Tautomer Relative Electronic Energy (kcal/mol) Relative Gibbs Free Energy (ΔG) (kcal/mol) Predicted Population at 298.15 K (%)
1H-indazole 0.00 0.00 >99.9
2H-indazole +3.85 +3.92 <0.1

Note: Data is illustrative, based on known trends for indazole stability.[5]

The results strongly indicate that the 1H tautomer is the overwhelmingly predominant species at equilibrium, and subsequent stability analyses will focus on this form.

Thermal Stability and Degradation Pathways

Thermal stability is a measure of a molecule's resistance to decomposition upon heating. For this compound, the most likely initial degradation step involves the cleavage of the weakest covalent bond. The C-Br bond is a prime candidate for homolytic or heterolytic cleavage.

Protocol for Mapping a Degradation Pathway
  • Identify Reactants and Products: Define the starting material (1H-indazole) and a plausible product (e.g., the indazolyl radical and a bromine radical resulting from C-Br bond homolysis).

  • Transition State (TS) Search: Initiate a TS search using an algorithm like the Berny optimization method. The initial guess for the TS geometry should be an intermediate structure between the reactant and product, with an elongated C-Br bond.

  • TS Verification: A true TS is characterized by having exactly one imaginary frequency in its vibrational spectrum. This frequency corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: From the verified TS geometry, run an IRC calculation in both the forward and reverse directions. This traces the minimum energy path from the TS down to the reactant and product, confirming that the located TS connects the desired species.

  • Calculate Activation Energy: The activation energy (Ea) is the energy difference between the transition state and the reactant.

G Reactant 6-Bromo-4-methyl- 1H-indazole TS Transition State [C-Br Cleavage] Reactant->TS Activation Energy (Ea) Product Indazolyl Radical + Br• TS->Product

Caption: Potential energy surface diagram for C-Br bond homolysis.

Table 3: Calculated Activation Energies for Potential Thermal Degradation Steps

Reaction Pathway Description Predicted Activation Energy (Ea) (kcal/mol)
Path 1 C-Br Bond Homolysis 65-75
Path 2 Pyrazole Ring Opening 80-90
Path 3 N-N Bond Cleavage >100

Note: Data is illustrative and represents typical bond dissociation energy ranges.

These calculations suggest that C-Br bond cleavage is the most probable initial step in thermal degradation, though it requires significant energy input, indicating good thermal stability under normal conditions.

Photochemical Stability

Indazoles are known to be photochemically active. A common and well-documented reaction is the phototransposition of indazoles into benzimidazoles upon UV irradiation.[7][8][9] This rearrangement proceeds through a complex mechanism involving excited states and tautomerization.

Protocol for Simulating Photochemical Reactivity
  • Ground State Optimization: Begin with the optimized ground state (S₀) geometry of the 1H-tautomer.

  • Vertical Excitation Calculation: Using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level, calculate the vertical excitation energies to the first few singlet excited states (S₁, S₂, etc.). This predicts the molecule's UV-Vis absorption spectrum.

  • Identify Key Excited State: Analyze the nature of the electronic transitions. A transition with significant π→π* character is often responsible for photochemical rearrangements.

  • Excited State Optimization: Optimize the geometry of the key excited state (e.g., S₁). Comparing the S₁ and S₀ geometries can reveal the structural distortions that promote the reaction.

  • Propose Mechanism: Based on the computational results and established literature, propose a mechanistic pathway. For indazoles, this often involves an excited-state tautomerization to the 2H-form, followed by rearrangement.[7][8]

G A 1H-Indazole (S₀) B 1H-Indazole (S₁) A->B hν (UV Light) C 2H-Indazole (S₁) B->C Excited State Tautomerization D Diradical Intermediate C->D N-N Cleavage E Benzimidazole (S₀) D->E Ring Closure

Caption: Proposed photochemical rearrangement of this compound.

Table 4: Calculated Vertical Excitation Energies (TD-DFT)

Transition Wavelength (nm) Oscillator Strength Character
S₀ → S₁ ~300 0.08 n→π*
S₀ → S₂ ~275 0.45 π→π*

Note: Illustrative data based on typical indazole absorption spectra.

The TD-DFT results predict strong absorption in the UVB/UVC region, consistent with known photochemical reactivity. The π→π* transition likely initiates the rearrangement pathway, suggesting that this compound is susceptible to degradation upon exposure to UV light.

Conclusion and Recommendations

This theoretical investigation provides a robust framework for assessing the stability of this compound. Our computational model predicts that:

  • The 1H-tautomer is the dominant and most stable form.

  • The molecule possesses high thermal stability , with C-Br bond cleavage being the most likely, yet energetically demanding, degradation pathway.

  • The molecule is likely photochemically unstable , with a propensity to rearrange into a substituted benzimidazole upon exposure to UV radiation.

Recommendations for Experimental Validation:

  • Forced Degradation Studies: We strongly recommend performing experimental forced degradation studies as a means of validating these theoretical predictions.[10] Subjecting the compound to heat, acid, base, oxidation, and light (as per ICH guidelines) will provide real-world data on its stability profile.

  • Degradant Identification: Any major degradants observed in these studies should be characterized by LC-MS and NMR to confirm if they match the predicted structures (e.g., the benzimidazole photoproduct).

By combining the predictive power of computational chemistry with targeted experimental validation, researchers can gain a comprehensive understanding of the stability of this compound, enabling more informed decisions in the drug discovery and development process.

References

  • Time inform
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An In-depth Technical Guide to the Physicochemical Characteristics of 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Foundational Data in Drug Discovery

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged structure," a molecular framework that repeatedly appears in compounds with significant biological activity.[1] The specific derivative, 6-Bromo-4-methyl-1H-indazole, represents a critical building block in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology.[2][3][4] However, the journey from a promising molecular scaffold to a viable drug candidate is paved with meticulous characterization. The physicochemical properties of a compound—its melting point, solubility, ionization state (pKa), and spectroscopic signature—are not mere data points; they are the fundamental parameters that govern its behavior, from the synthetic flask to complex biological systems. This guide provides a comprehensive exploration of these core characteristics for this compound, offering not just data, but the underlying scientific rationale and field-proven experimental protocols essential for researchers, scientists, and drug development professionals.

Core Physicochemical Profile

A consolidated overview of the fundamental properties of this compound provides a high-level summary for initial assessment. These values are compiled from established chemical supplier databases and predictive models.[1][5][6]

PropertyValueSignificance
Molecular Formula C₈H₇BrN₂Defines the elemental composition.
Molecular Weight 211.06 g/mol Crucial for all stoichiometric calculations in synthesis and analysis.[6]
Appearance SolidDictates handling, storage, and formulation strategies.[6]
Melting Point Not explicitly published; requires experimental determination.A primary indicator of purity and identity.
Solubility Generally soluble in organic solvents like DMSO, DMF, and alcohols.[1]Governs utility in synthetic reactions and biological assays.
pKa Not explicitly published; requires experimental determination.Determines the charge state of the molecule at physiological pH, impacting ADME properties.

Melting Point: A Sentinel of Purity

The melting point is more than a physical constant; it is a rapid and reliable indicator of a compound's purity. A pure, crystalline organic compound will exhibit a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0°C. Conversely, the presence of impurities introduces defects into the crystal lattice, resulting in a depressed and broadened melting point range.[7]

Experimental Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., Mel-Temp), a common and accurate method in modern organic chemistry labs.[7][8]

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: If the sample consists of large crystals, gently grind a small amount into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[7]

  • Capillary Loading: Invert a capillary tube and tap the open end into the powdered sample. A small amount of sample (2-3 mm high) should be packed into the bottom of the tube. This can be achieved by tapping the sealed end of the tube on a hard surface or by dropping it down a long glass tube.[9]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Initial Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting point. This saves time and establishes a range for the more precise measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Begin heating again at a slow, controlled rate of approximately 1-2°C per minute.[9]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts completely.[8][9]

  • Reporting: The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow A Start: Obtain Sample B Grind Sample to Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Place in Apparatus C->D E Heat Rapidly (Approx. MP) D->E Optional G Heat Slowly (1-2°C/min) D->G Direct F Cool Below Approx. MP E->F F->G H Record T1 (First Liquid) G->H I Record T2 (All Liquid) H->I J Report Range: T1 - T2 I->J

Caption: Workflow for Melting Point Determination.

Solubility Profile: The Gateway to Application

Solubility is a critical determinant of a compound's utility. In synthetic chemistry, it dictates the choice of reaction solvents. In drug discovery, aqueous solubility is a cornerstone of a drug's absorption and distribution profile. We differentiate between two key types of solubility:

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a given solvent at a specific temperature. It is the gold standard for development but is time-consuming to measure.[10]

  • Kinetic Solubility: A high-throughput measurement of the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.[1][10] This is often used in early discovery to rank compounds.

Experimental Protocol: Kinetic Solubility Determination (Nephelometry)

This high-throughput method is invaluable for early-stage drug discovery, allowing for the rapid assessment of many compounds.

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate reader with nephelometry or turbidity capability

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[1]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Buffer: Add the DMSO solutions to a separate 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its effect on solubility.[1]

  • Incubation: Incubate the plate at room temperature with gentle shaking for a set period (e.g., 2 hours) to allow for precipitation to occur.[1]

  • Analysis: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in signal is observed, relative to controls, is defined as the kinetic solubility.

SolubilityWorkflow cluster_prep Preparation cluster_assay Assay A Prepare 10 mM Stock in DMSO B Serially Dilute Stock in DMSO Plate A->B C Add DMSO dilutions to Aqueous Buffer Plate B->C D Incubate (e.g., 2h at RT) C->D E Measure Turbidity (Nephelometry) D->E F Determine Concentration at Precipitation Point E->F

Caption: High-Throughput Kinetic Solubility Workflow.

pKa: Predicting Behavior in a Biological Milieu

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug candidate, it is a critical parameter that dictates its ionization state across the range of physiological pH environments (e.g., stomach ~pH 2, intestine ~pH 6-7.4, blood ~pH 7.4). The ionization state profoundly influences a molecule's ability to cross biological membranes, bind to its target, and be metabolized and excreted. The indazole ring contains two nitrogen atoms, and the N-H proton is weakly acidic.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes as a titrant is added to a solution of the analyte.[11][12]

Objective: To determine the pKa of the N-H proton of this compound.

Materials:

  • This compound

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if needed to ensure solubility) to a known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength.[11][12]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the pH electrode and the tip of the burette. Purge the solution with nitrogen to remove dissolved CO₂.[12]

  • Titration: Add the standardized NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[11]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic techniques provide an unambiguous structural confirmation of a molecule. Each method probes different aspects of the molecular structure, and together they form a comprehensive analytical dossier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution, providing information about the connectivity and chemical environment of each atom.

Sample Preparation Protocol (¹H and ¹³C NMR):

  • Weigh Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small vial.[13]

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the vial. The choice of solvent is critical; the compound must be fully soluble.[13]

  • Dissolve: Ensure complete dissolution, using gentle vortexing if necessary.[13]

  • Filter: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.

  • Standard: An internal standard like tetramethylsilane (TMS) may be added for precise chemical shift calibration.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Absorptions for this compound:

  • ~3100-3000 cm⁻¹: N-H stretch of the indazole ring.

  • ~3000-2850 cm⁻¹: C-H stretches (aromatic and methyl).

  • ~1620-1450 cm⁻¹: C=C and C=N ring stretching vibrations.

  • ~600-500 cm⁻¹: C-Br stretch.

Sample Preparation Protocol (Attenuated Total Reflectance - ATR): ATR has become a primary method due to its simplicity and lack of extensive sample preparation.[14][15][16]

  • Clean Crystal: Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Perform a background scan with the clean, empty crystal.

  • Apply Sample: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm, uniform contact between the sample and the crystal.[16]

  • Acquire Spectrum: Collect the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly informative due to isotopic patterns.

Key Feature for this compound: The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[17] This results in two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z): the M⁺ peak and the M+2 peak.[17] This 1:1 doublet is a definitive signature for the presence of a single bromine atom.

Analytical Approach (GC-MS or LC-MS): Gas chromatography (GC) or liquid chromatography (LC) is typically coupled with MS to separate the analyte from any impurities before detection.[18][19] For a halogenated organic compound like this, GC-MS with electron impact (EI) ionization is a common method. The high resolution of modern mass spectrometers allows for the determination of the exact mass, confirming the elemental formula.[18]

References

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An In-depth Technical Guide to the Solubility of 6-Bromo-4-methyl-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 6-Bromo-4-methyl-1H-indazole, a crucial parameter for its application in drug discovery and development. Recognizing the paramount importance of solubility in achieving desired therapeutic outcomes, this document delves into the theoretical underpinnings and practical methodologies for its determination.[1][2] We present detailed protocols for both kinetic and thermodynamic solubility assays, offering researchers the tools to generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility characteristics of this and similar heterocyclic compounds.

The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a promising lead compound to a marketed therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[1][3] A compound's ability to dissolve in a solvent system dictates its bioavailability, efficacy, and formulation possibilities.[2][4] Insufficient solubility can lead to a cascade of undesirable consequences, including:

  • Compromised Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1][3]

  • Formulation and Delivery Hurdles: Developing a stable and effective dosage form for a poorly soluble compound is a significant technical and financial challenge.[2][3]

Therefore, a thorough understanding and early assessment of a compound's solubility profile are not merely procedural steps but a strategic imperative in modern drug discovery.[4][5] This guide focuses on this compound, a heterocyclic scaffold of interest in medicinal chemistry, providing the necessary framework for its solubility characterization.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[6]
Molecular Weight 211.06 g/mol [6]
Physical Form Solid[6]
CAS Number 885520-98-9[7]

While specific, experimentally determined solubility data for this compound in a wide range of organic solvents is not extensively published, indazole derivatives are generally known to exhibit solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and various alcohols.[8] The subsequent sections of this guide will provide detailed protocols to experimentally determine these values.

Methodologies for Solubility Determination

The solubility of a compound can be assessed through two primary approaches: kinetic and thermodynamic solubility measurements. Each provides distinct insights and is applicable at different stages of the drug discovery pipeline.[4][9][10]

Kinetic Solubility

Kinetic solubility is a high-throughput screening method often employed in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[5][11][12] This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[9][10][12]

Workflow for Kinetic Solubility Determination:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock Solution in 100% DMSO dilute Dilute Stock into Buffer (Final DMSO ~1%) stock->dilute buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) buffer->dilute incubate Incubate at Room Temperature (e.g., 2 and 24 hours) dilute->incubate separate Separate Precipitate (Filtration or Centrifugation) incubate->separate quantify Quantify Soluble Compound (HPLC-UV or LC-MS/MS) separate->quantify

Caption: A generalized workflow for determining the kinetic solubility of a test compound.

Detailed Protocol for Kinetic Solubility:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[11]

  • Buffer Preparation: Prepare the desired aqueous buffer, for instance, phosphate-buffered saline (PBS) at pH 7.4.[11]

  • Dilution: In a microtiter plate, add the stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., 1%) to minimize its co-solvent effects.[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) with gentle shaking for a defined period, typically ranging from 2 to 24 hours.[8][11]

  • Separation and Analysis: Following incubation, separate any precipitate by filtration or centrifugation.[11][13] The concentration of the compound remaining in the filtrate or supernatant is then quantified using a suitable analytical method such as HPLC-UV or LC-MS/MS.[11][13]

Thermodynamic (Equilibrium) Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase at a specific temperature and pressure.[14] The shake-flask method is the gold standard for determining thermodynamic solubility and is often employed in later stages of drug development for lead optimization and pre-formulation studies.[8][13]

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Solvent incubate Incubate with Agitation (e.g., 24-72 hours) add_solid->incubate separate Separate Undissolved Solid (Filtration or Centrifugation) incubate->separate quantify Quantify Dissolved Compound (HPLC-UV or LC-MS/MS) separate->quantify

Caption: The shake-flask method workflow for determining thermodynamic solubility.

Detailed Protocol for Thermodynamic Solubility:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the organic solvent of interest.[13]

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After incubation, carefully separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by collection of the supernatant or by filtration through a suitable membrane filter (e.g., 0.22 µm PTFE).[13]

  • Quantification: Analyze the clear filtrate or supernatant to determine the concentration of the dissolved compound. High-performance liquid chromatography with UV detection (HPLC-UV) is a commonly used and reliable method for quantification.[13] A calibration curve prepared with known concentrations of the compound is used to determine the solubility.

Data Interpretation and Reporting

The solubility of this compound should be reported in standard units such as µg/mL or mM. It is crucial to specify the experimental conditions, including the solvent system, temperature, and the type of solubility measured (kinetic or thermodynamic).

Example Data Table for Thermodynamic Solubility:

Organic SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Dimethyl Sulfoxide25[Experimental Value][Calculated Value]
N,N-Dimethylformamide25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]

Conclusion

The solubility of this compound in various organic solvents is a critical piece of data for its successful application in drug discovery and development. This guide has provided a comprehensive framework for understanding the importance of solubility and the practical methodologies for its determination. By following the detailed protocols for kinetic and thermodynamic solubility assays, researchers can generate robust and reliable data to inform lead optimization, formulation development, and ultimately, the successful progression of promising drug candidates.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available from: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • Ionescu, C., & Cîrciobanu, A. (2020). The Importance of Solubility for New Drug Molecules. Current Drug Discovery Technologies, 17(3), 276-284. Available from: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(8), 1781-1787. Available from: [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta pharmaceutica Hungarica, 81(1), 18–28. Available from: [Link]

  • Xu, M. D., Wang, L., Wang, T. S., & Jin, S. H. (2016). [Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments]. Zhongguo yao xue za zhi = Chinese pharmaceutical journal, 51(10), 777–779. Available from: [Link]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. InTech. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1), 24-35. Available from: [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555. Available from: [Link]

  • PubChem. methyl 6-bromo-1H-indazole-4-carboxylate. Available from: [Link]

  • PubChem. 6-Bromo-1-methyl-1H-indazole. Available from: [Link]

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Potential biological activities of the 6-Bromo-4-methyl-1H-indazole scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of the 6-Bromo-4-methyl-1H-indazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of this compound

The 1H-indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a multitude of biological targets.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile template for the design of novel therapeutics. Its prevalence in clinically approved drugs and late-stage clinical candidates underscores its significance in drug discovery. The indazole nucleus is a bio-isostere of purine, the core of ATP, which allows indazole-containing molecules to act as competitive inhibitors for a wide range of enzymes, particularly protein kinases.[2]

The strategic functionalization of the indazole ring is crucial for modulating its pharmacological profile. The this compound scaffold, the focus of this guide, incorporates two key substituents that are anticipated to enhance its therapeutic potential. The bromine atom at the 6-position is a common feature in many potent kinase inhibitors, where it can serve as a synthetic handle for further chemical modifications via cross-coupling reactions, enabling the exploration of different regions of the target's binding site.[2] The methyl group at the 4-position can influence the molecule's lipophilicity, metabolic stability, and steric interactions within the binding pocket, potentially leading to improved potency and selectivity. While extensive research on the this compound scaffold itself is not widely published, this guide will synthesize information from closely related analogs to provide a comprehensive overview of its potential biological activities, with a primary focus on its promising role in the development of novel anticancer, anti-inflammatory, and antimicrobial agents.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through a multi-step process, adapting established methodologies for related indazole derivatives. A plausible synthetic route commences from a readily available starting material, 4-bromo-2,6-dimethylaniline. The following protocol is a representative example of how this scaffold can be synthesized.

Proposed Synthetic Pathway

A 4-bromo-2,6-dimethylaniline B N-(4-bromo-2,6-dimethylphenyl)acetamide A->B Acetic anhydride, Chloroform C This compound B->C Potassium acetate, Isoamyl nitrite, Reflux cluster_0 Kinase Active Site hinge Hinge Region NH CO NH pocket Hydrophobic Pocket indazole N NH 6-Br 4-Me indazole:n2->hinge:f0 H-bond indazole:n1->hinge:f2 H-bond indazole:s->pocket Hydrophobic Interaction cluster_0 Assay Preparation cluster_1 Tracer Addition and Incubation cluster_2 Data Acquisition and Analysis A Prepare serial dilutions of test compound B Add kinase, Eu-antibody, and test compound to plate A->B C Incubate for 60 minutes B->C D Add Alexa Fluor™ 647-labeled tracer C->D E Incubate for 60 minutes (in dark) D->E F Measure TR-FRET signal E->F G Calculate emission ratio (665nm / 615nm) F->G H Plot data and determine IC50 G->H

Sources

Whitepaper: The Indazole Nucleus - A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as a versatile hydrogen bond donor and acceptor, and its capacity for diverse substitutions at multiple positions, have made it a cornerstone in the design of targeted therapeutics. This guide provides an in-depth technical exploration of the indazole core, from fundamental synthetic strategies to its role as a pharmacophore in approved drugs. We will dissect key case studies, including the kinase inhibitor Axitinib and the PARP inhibitor Niraparib, to illustrate the scientific rationale and experimental considerations that drive the successful application of this remarkable scaffold in drug discovery.

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The indazole ring system is a quintessential example of such a scaffold. Its prevalence in FDA-approved drugs and clinical candidates is a testament to its versatility.

The power of the indazole nucleus lies in its unique combination of features:

  • Structural Rigidity: The fused ring system provides a rigid, planar core, which helps to reduce the entropic penalty upon binding to a target protein, often leading to higher affinity.

  • Hydrogen Bonding Capability: The pyrazole portion of the nucleus contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen), allowing it to form critical interactions within protein binding sites. This dual nature is fundamental to its ability to mimic the hinge-binding motifs required for many kinase inhibitors.

  • Tunable Physicochemical Properties: Substitutions can be readily made at various positions (primarily N1, N2, C3, C5, and C6), allowing for fine-tuning of key drug-like properties such as solubility, lipophilicity (logP), and metabolic stability. The existence of two nitrogen atoms also allows for modulation of the molecule's pKa.

  • Bioisosteric Versatility: The indazole ring is an effective bioisostere for other aromatic systems like purines, benzimidazoles, and indoles. This allows chemists to replace a known core with an indazole to overcome challenges like off-target effects, poor pharmacokinetics, or to explore new intellectual property space.

Below is a diagram illustrating the core structure and key features of the indazole nucleus.

Caption: Core structure and key medicinal chemistry attributes of the indazole nucleus.

Synthetic Strategies for the Indazole Core

The construction of the indazole nucleus is a well-established field, with several named reactions providing reliable access to a wide range of substituted analogs. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

2.1 Classical and Modern Synthetic Routes

A common and versatile approach is the Jacobsen Indazole Synthesis . This method involves the condensation of a 2-acyl- or 2-formyl-aniline with hydrazine. The power of this method lies in the accessibility of substituted anilines, allowing for diversity at the 4, 5, 6, and 7-positions of the final indazole ring.

More recently, transition-metal-catalyzed cross-coupling reactions have become indispensable for the late-stage functionalization of the indazole core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, Suzuki or Buchwald-Hartwig couplings can be used to introduce aryl or amino groups at halogenated indazole positions.

The following workflow illustrates a generalized approach from starting material selection to final compound generation.

G cluster_synthesis Generalized Synthetic Workflow for Indazole Analogs Start Select Starting Material (e.g., Substituted o-toluidine) Step1 Diazotization & Cyclization (e.g., Sodium Nitrite, Acid) Start->Step1 Formation of Diazonium Salt Step2 Core Functionalization (e.g., Halogenation at C3) Step1->Step2 Introduction of Handle for Coupling Step3 Late-Stage Diversification (e.g., Suzuki/Buchwald Coupling) Step2->Step3 SAR Exploration Product Final Indazole Analog Library Step3->Product

Caption: A generalized workflow for the synthesis and diversification of indazole libraries.

2.2 Example Protocol: Synthesis of 3-Iodo-1H-indazole

This protocol describes a common method to generate a 3-iodo-1H-indazole, a versatile intermediate for subsequent cross-coupling reactions. The rationale for choosing iodination at the C3 position is that the carbon-iodine bond is highly reactive and serves as an excellent "handle" for introducing a wide variety of substituents via palladium-catalyzed chemistry.

Materials:

  • 1H-Indazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask under a nitrogen atmosphere, add 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per 1 g of indazole) and stir until the indazole is fully dissolved.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion. The reaction is often exothermic; maintain the temperature below 30°C if necessary with a water bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-iodo-1H-indazole.

Self-Validation Note: The success of the reaction can be confirmed by LC-MS, observing the disappearance of the starting material peak and the appearance of a new peak with the expected mass for the iodinated product. Proton NMR will show a shift in the aromatic protons and the disappearance of the C3-H proton signal.

The Indazole Nucleus in Action: Case Studies

The true value of the indazole scaffold is demonstrated by its incorporation into numerous clinically successful drugs.

3.1 Axitinib: A VEGFR Kinase Inhibitor

Axitinib (Inlyta®) is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, and is used in the treatment of advanced renal cell carcinoma. The indazole core of Axitinib is critical for its mechanism of action. It forms two key hydrogen bonds with the "hinge region" of the kinase domain (specifically with the backbone amide NH and carbonyl of Cys919 in VEGFR-2), mimicking the adenine portion of ATP. This interaction anchors the drug in the active site, allowing the rest of the molecule to occupy the binding pocket and exert its inhibitory effect.

3.2 Niraparib: A PARP Inhibitor

Niraparib (Zejula®) is an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a key role in DNA repair. It is approved for the treatment of ovarian cancer. In Niraparib, the indazole ring is part of a larger tricyclic system that occupies the nicotinamide binding pocket of the PARP enzyme. The indazole N-H group forms a crucial hydrogen bond with the backbone carbonyl of Gly863, a conserved residue in the PARP active site.

Table 1: Representative Indazole-Containing Drugs

Drug NameTarget(s)Therapeutic AreaRole of Indazole Core
Axitinib VEGFR 1, 2, 3Oncology (Renal Cell Carcinoma)Forms key hydrogen bonds with the kinase hinge region.
Niraparib PARP-1, PARP-2Oncology (Ovarian Cancer)Anchors in the nicotinamide pocket via H-bond to Gly863.
Pazopanib VEGFR, PDGFR, c-KitOncology (Renal Cell Carcinoma, Soft Tissue Sarcoma)Provides the core scaffold for hinge-binding interactions.
Entrectinib TRKA/B/C, ROS1, ALKOncology (NTRK fusion-positive solid tumors)Acts as the central scaffold for kinase inhibition.

3.3 Key Experimental Workflow: In Vitro Kinase Inhibition Assay

To determine the potency of a newly synthesized indazole analog as a kinase inhibitor (e.g., against VEGFR-2), a biochemical assay is essential. The following protocol outlines a typical luminescence-based assay.

Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high ATP concentration and a strong luminescence signal.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase-Glo® Luminescence Kinase Assay Kit (Promega)

  • Test compounds (indazole analogs) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then add them to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition: Prepare a kinase/substrate master mix in assay buffer and add it to all wells except the "no enzyme" control.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The choice of incubation time is critical; it must be within the linear range of the reaction to ensure valid results.

  • Detection: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, which produces light.

  • Data Acquisition: Incubate for 10 minutes in the dark to stabilize the luminescent signal, then read the plate on a luminometer.

  • Data Analysis: Convert the raw luminescence units to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Future Perspectives & Conclusion

The journey of the indazole nucleus in drug discovery is far from over. Its remarkable versatility continues to be exploited in new and innovative ways. Emerging areas of focus include its use in developing covalent inhibitors, where the indazole scaffold positions a reactive group to form a permanent bond with the target protein, and its application in targeted protein degradation (PROTACs), where it serves as the warhead to bind to the protein of interest.

The enduring success of the indazole core is a powerful demonstration of how a deep understanding of structure, synthesis, and biological interaction can lead to the development of life-saving medicines. Its history provides a roadmap for medicinal chemists, and its future promises continued innovation in the pursuit of novel therapeutics.

References

  • Talele, T. T. (2016). The 'azarole' scaffold as a privileged structural motif in drug design and discovery. Bioorganic & Medicinal Chemistry, 24(10), 2165-2193. [Link]

  • Ciucci, A., et al. (2020). The Indazole Nucleus in the Toolbox of Medicinal Chemists: An Overview of the Last 20 Years of Pharmacological Discoveries. Journal of Medicinal Chemistry, 63(21), 12363-12405. [Link]

Methodological & Application

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Derivatization of 6-Bromo-4-methyl-1H-indazole

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile template for interacting with a wide array of biological targets. Consequently, indazole derivatives are integral components of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and anti-HIV treatments.[1][2] Approved drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) highlight the clinical significance of this heterocyclic system.[2]

Within this important class of molecules, This compound emerges as a particularly valuable building block for drug development professionals. The strategic placement of its substituents is key to its utility:

  • The 4-methyl group provides a steric and electronic anchor, influencing the molecule's conformation and interaction with target proteins.

  • The 6-bromo substituent acts as a versatile synthetic handle. It is primed for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse molecular fragments to explore the chemical space and optimize pharmacological activity.[3]

This application note provides a comprehensive, two-part guide for researchers and scientists. Part 1 details a robust protocol for the synthesis of the this compound core. Part 2 provides a detailed methodology for its subsequent derivatization via palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry.[4][5]

Part 1: Synthesis of the this compound Core

The construction of the indazole ring system is most reliably achieved through the cyclization of appropriately substituted anilines. The following protocol is adapted from established diazotization and intramolecular cyclization procedures, which are known for their scalability and reliability.[6] The logical starting material for this specific target is 4-bromo-2,5-dimethylaniline.

Causality and Mechanistic Insight

The synthesis proceeds via a two-stage, one-pot reaction.

  • Acetylation: The aniline nitrogen is first protected as an acetamide. This is a crucial step to prevent unwanted side reactions during the subsequent diazotization and to properly direct the cyclization.

  • Diazotization and Cyclization: The acetylated intermediate is treated with an organic nitrite (isoamyl nitrite) in the presence of a weak base (potassium acetate). The isoamyl nitrite acts as the diazotizing agent, converting the amino group (after in-situ hydrolysis of the protecting group under acidic conditions that form) into a diazonium salt. This highly reactive intermediate then undergoes an intramolecular cyclization, where the ortho-methyl group attacks the diazonium species, leading to the formation of the indazole ring after tautomerization. This method avoids the use of harsh aqueous nitrous acid, offering better control and compatibility with organic solvents.

Visual Workflow: Synthesis of the Indazole Core

G cluster_0 Part 1: Core Synthesis A 4-Bromo-2,5-dimethylaniline B N-(4-Bromo-2,5-dimethylphenyl)acetamide A->B Acetic Anhydride, Chloroform, <40°C C This compound B->C 1. Isoamyl Nitrite, K-acetate 2. Reflux (68°C) 3. HCl Hydrolysis

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: this compound

Step 1: Acetylation of 4-Bromo-2,5-dimethylaniline

  • In a suitable reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve 4-bromo-2,5-dimethylaniline (1.0 eq) in chloroform.

  • Cool the solution to below 10°C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 40°C.

  • Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the complete consumption of the starting aniline. The reaction mixture containing the intermediate, N-(4-bromo-2,5-dimethylphenyl)acetamide, is used directly in the next step.

Step 2: Diazotization, Cyclization, and Hydrolysis

  • To the reaction mixture from Step 1, add potassium acetate (1.5 eq).

  • Add isoamyl nitrite (1.5 eq) and heat the mixture to a gentle reflux (approx. 68°C).

  • Maintain the reflux for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the volatile components under reduced pressure.

  • To the resulting residue, add concentrated hydrochloric acid and heat the mixture to 50-60°C for 2-4 hours to effect hydrolysis.

  • Cool the acidic mixture to room temperature and carefully adjust the pH to ~8-9 using a 50% aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.

Data Summary: Core Synthesis
ParameterValue / ReagentMolar Eq.Purpose
Starting Material 4-Bromo-2,5-dimethylaniline1.0Precursor
Reagent 1 Acetic Anhydride1.1Acetylating Agent
Reagent 2 Potassium Acetate1.5Base
Reagent 3 Isoamyl Nitrite1.5Diazotizing Agent
Reagent 4 Hydrochloric AcidExcessHydrolysis
Solvent Chloroform-Reaction Medium
Reaction Temp. Reflux (~68°C)-Cyclization
Reaction Time 18-24 hours-Cyclization
Typical Yield 60-75%-Product Yield
Purity Assessment NMR, LC-MS, HPLC-Quality Control

Part 2: Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[4] For this compound, it provides an efficient pathway to introduce a vast array of aryl and heteroaryl substituents at the C6 position, which is critical for structure-activity relationship (SAR) studies in drug discovery.[3]

Causality and Mechanistic Insight

The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., potassium carbonate), transfers its organic group to the palladium center, displacing the bromide. The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

The choice of ligand (e.g., dppf) is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The solvent system, typically a mixture of an organic solvent like dioxane and water, is necessary to dissolve both the organic substrates and the inorganic base.

Visual Workflow: Suzuki-Miyaura Derivatization

G cluster_1 Part 2: Suzuki-Miyaura Coupling Indazole This compound Product 6-Aryl-4-methyl-1H-indazole Derivative Indazole->Product Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Product

Caption: General workflow for Suzuki-Miyaura derivatization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Note: This reaction must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100°C and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-4-methyl-1H-indazole derivative.

Data Summary: Suzuki-Miyaura Coupling
ParameterValue / ReagentMolar Eq.Purpose
Substrate This compound1.0Electrophile
Coupling Partner Arylboronic Acid1.2-1.5Nucleophile Source
Catalyst Pd(dppf)Cl₂0.02-0.05Catalyst Precursor
Base K₂CO₃ or Cs₂CO₃2.0-3.0Boronic Acid Activation
Solvent 1,4-Dioxane / Water (4:1)-Reaction Medium
Reaction Temp. 80-100°C-Reaction Condition
Atmosphere Inert (N₂ or Ar)-Prevent Catalyst Oxidation
Typical Yield 65-95%-Varies with Substrate
Visualization: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Pd(II) Complex R¹-Pd(II)L₂-X Pd(0)L2->Pd(II) Complex Oxidative Addition (R¹-X) Activated Complex R¹-Pd(II)L₂-R² Pd(II) Complex->Activated Complex Transmetalation (R²-B(OH)₂ + Base) Activated Complex->Pd(0)L2 Product R¹-R² Activated Complex->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • Organic Chemistry Portal. Synthesis of Indazoles. [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232.
  • Khan, I., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12, 23739-23763.
  • Wikipedia. Fischer indole synthesis. [Link]

  • Akhtar, T., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6432. [Link]

  • Kumar, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 23-41.
  • El-Sawy, E. R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 5526-5535. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

Sources

6-Bromo-4-methyl-1H-indazole as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 6-Bromo-4-methyl-1H-indazole: A Versatile Building Block for the Development of Potent Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically approved and investigational kinase inhibitors.[1][2][3] Its ability to mimic the purine of ATP allows it to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[3][4][5] This guide focuses on This compound , a strategically functionalized building block designed for efficient lead generation and optimization in kinase inhibitor discovery programs. We provide an in-depth analysis of its synthetic utility, detailed protocols for key coupling reactions, and a framework for the biological evaluation of its derivatives.

The Strategic Advantage of this compound

The utility of this compound lies in the specific placement of its substituents, each offering a distinct advantage for the medicinal chemist.

  • The Indazole Core: Serves as the primary pharmacophore, anchoring the molecule in the kinase hinge region.[5]

  • C6-Bromo Group: This is the primary synthetic handle. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse aryl and heteroaryl fragments to explore the solvent-exposed regions of the ATP pocket. This is critical for modulating potency and kinase selectivity.

  • C4-Methyl Group: The methyl group at the C4 position provides a subtle yet powerful tool for optimization. It can enhance metabolic stability, improve solubility, and act as a steric element to fine-tune the orientation of the inhibitor within the active site, potentially disfavoring binding to off-target kinases.

Physicochemical Properties
PropertyValue
Chemical Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
CAS Number 885520-43-0
Appearance Off-white to light brown solid
Solubility Soluble in DMF, DMSO, Methanol

Core Synthetic Methodologies: Gateway to Chemical Diversity

The C6-bromo substituent is primed for derivatization via two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the C-C bond formation between this compound and a generic (hetero)arylboronic acid.

Reaction Scheme: this compound + (Ar)B(OH)₂ → 6-(Ar)-4-methyl-1H-indazole

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_workup Work-up & Purification A Combine Indazole, Boronic Acid, Base (e.g., K₂CO₃) B Add Pd Catalyst & Ligand (e.g., Pd(dppf)Cl₂) A->B C Add Degassed Solvent (e.g., Dioxane/H₂O) B->C D Inert Atmosphere (Purge with N₂/Ar) C->D E Heat to Reaction Temperature (e.g., 90 °C) D->E F Cool to RT & Quench (H₂O) E->F Monitor by TLC/LC-MS G Extract with Organic Solvent (e.g., EtOAc) F->G H Dry, Filter, Concentrate G->H I Purify by Column Chromatography H->I J Final Product I->J Characterize (NMR, MS)

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Reagents & Materials

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
This compound211.061.0211 mg
Arylboronic AcidVariable1.2 - 1.51.2 - 1.5 mmol
Pd(dppf)Cl₂816.640.0541 mg
K₂CO₃ (or Cs₂CO₃)138.212.0 - 3.0276 - 415 mg
1,4-Dioxane (anhydrous)--8 mL
Water (degassed)--2 mL

Step-by-Step Protocol

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Through the septum, add the degassed solvents (1,4-dioxane and water).

  • Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Once complete, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

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Scientist's Note (Causality): The use of Pd(dppf)Cl₂ is common for Suzuki couplings as the dppf ligand is robust and promotes efficient catalytic turnover.[6][7] A mixed solvent system like dioxane/water is often essential; the water helps to dissolve the inorganic base (K₂CO₃), which is crucial for the transmetalation step of the catalytic cycle.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method for C-N bond formation, coupling an amine with the C6-position of the indazole.

Reaction Scheme: this compound + R¹R²NH → 6-(NR¹R²)-4-methyl-1H-indazole

Reagents & Materials

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
This compound211.061.0211 mg
Amine (R¹R²NH)Variable1.21.2 mmol
Pd₂ (dba)₃915.720.0218 mg
XPhos (or other bulky ligand)476.620.0838 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Toluene (anhydrous)--10 mL

Step-by-Step Protocol

  • Glovebox Recommended: In an inert atmosphere (glovebox), add sodium tert-butoxide to a dry reaction vial.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).

  • Add this compound and a magnetic stir bar.

  • Seal the vial, remove from the glovebox, and add anhydrous toluene followed by the amine via syringe.

  • Purge the headspace with an inert gas for 2 minutes.

  • Place the vial in a pre-heated oil bath or heating block at 100-110 °C.

  • Stir the reaction until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-24 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with water and extract with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Scientist's Note (Causality): The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like NaOtBu to deprotonate the amine in the catalytic cycle.[8][9] Bulky, electron-rich phosphine ligands like XPhos are essential; they stabilize the palladium center and promote the crucial reductive elimination step that forms the C-N bond, while minimizing side reactions like beta-hydride elimination.[8][10]

Application in Kinase Inhibitor Design & Evaluation

Derivatives of this compound are potent inhibitors of various kinases, particularly Receptor Tyrosine Kinases (RTKs) involved in cancer cell signaling and angiogenesis.[11]

Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling

Many indazole-based inhibitors function by competing with ATP at the active site of RTKs such as VEGFR, PDGFR, or FGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[4][12]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Ras Ras/Raf RTK->Ras Activates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds Inhibitor Indazole-Based Inhibitor Inhibitor->RTK COMPETITIVE INHIBITION ATP ATP ATP->RTK Binds & Phosphorylates MEK MEK Ras->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: A generalized RTK signaling pathway inhibited by an indazole derivative.

Protocol 3: Cellular Anti-Proliferative Assay (MTT Assay)

This protocol outlines a standard method to assess the ability of synthesized inhibitors to halt the growth of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure Outline

  • Cell Seeding: Plate cancer cells (e.g., HUVEC, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known inhibitor like Axitinib).

  • Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Interpretation: Structure-Activity Relationship (SAR)

By synthesizing a small library of compounds using the protocols above and evaluating them in cellular assays, researchers can establish a clear SAR.

Example Data Table (Hypothetical)

Compound IDC6-Substituent (Ar)Cell LineIC₅₀ (µM)
Lead-01 PhenylHUVEC5.15
Lead-02 4-PyridylHUVEC0.86
Lead-03 3-Chloro-4-fluorophenylHUVEC0.42
Lead-04 2-AminopyrimidineHUVEC0.025
Axitinib (Reference)HUVEC0.008[11]

This hypothetical data illustrates how modifying the C6-substituent dramatically impacts potency. The introduction of hydrogen bond donors/acceptors (pyridyl, aminopyrimidine) and specific halogen patterns often leads to significantly improved activity, guiding the next round of inhibitor design.

Conclusion

This compound is a high-value, versatile starting material for kinase inhibitor discovery. Its strategically placed functional groups enable rapid diversification through robust and well-understood synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols and workflows outlined in this guide provide a solid foundation for researchers to efficiently synthesize and evaluate novel indazole-based compounds, accelerating the development of next-generation targeted therapies.

References

  • Benchchem. for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold.

  • RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

  • RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer (Duplicate for context).

  • ResearchGate. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.

  • ResearchGate. Structures of kinase inhibitors containing an indazole moiety.

  • Benchchem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

  • Benchchem. Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold.

  • National Center for Biotechnology Information (PMC). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.

  • MDPI. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

  • ResearchGate. Different biological activities reported with Indazole derivatives.

  • Chem-Impex. 4-Bromo-6-methyl-1H-indazole.

  • Semantic Scholar. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents.

  • Benchchem. for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development.

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

  • Wikipedia. Buchwald–Hartwig amination.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

  • Benchchem. Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs: A Technical Guide.

  • Crescent Chemical Company. 6-BROMO-4-METHOXY-1H-INDAZOLE.

  • National Center for Biotechnology Information (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

  • Google Patents. 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

  • YouTube. The Buchwald-Hartwig Amination Reaction.

  • Benchchem. Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays.

  • National Center for Biotechnology Information (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.

  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

  • Benchchem. : Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.

  • Sigma-Aldrich. This compound.

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Application Notes & Protocols: Strategic N-Alkylation of 6-Bromo-4-methyl-1H-indazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of N-Alkyl 6-Bromo-4-methyl-1H-indazoles

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2][3] Molecules like the anti-cancer drug Pazopanib and the antiemetic Granisetron feature this heterocyclic core, demonstrating its versatility.[3][4][5] The specific scaffold, 6-bromo-4-methyl-1H-indazole, offers synthetic handles for further functionalization, making it a valuable intermediate in drug development programs.

However, the synthetic utility of indazoles is intrinsically linked to a fundamental challenge: the regioselective N-alkylation.[1][2][5][6][7] The indazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position. The resulting regioisomers often possess distinct biological activities and physicochemical properties. Consequently, controlling the site of alkylation is not merely a matter of yield optimization; it is a critical step in ensuring the synthesis of the desired, biologically active compound, thereby avoiding costly and arduous isomer separations.[8][9]

This guide provides a detailed analysis and actionable protocols for the regioselective N-alkylation of this compound, grounded in mechanistic principles to empower researchers to make informed experimental choices.

The Core Challenge: Understanding N1 vs. N2 Regioselectivity

The N-alkylation of an indazole proceeds via the deprotonation of the N-H proton, forming an indazolide anion. This anion exists as a resonance hybrid, with negative charge density distributed between the N1 and N2 positions. The final product ratio is a delicate interplay of multiple factors.

  • Tautomer Stability: The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[6][10][11] This inherent stability often favors the formation of N1-alkylated products under conditions of thermodynamic control.

  • Steric Effects: The 4-methyl group on the target scaffold introduces significant steric hindrance around the N1 position. This will sterically disfavor the approach of bulky alkylating agents to the N1 nitrogen, potentially increasing the proportion of the N2 isomer.

  • Electronic Effects: The 6-bromo substituent is an electron-withdrawing group, which influences the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and counter-ion (cation) plays a pivotal role. As will be detailed in the protocols, these variables can be manipulated to favor one isomer over the other.[6][10][12] For instance, the cation can coordinate with the indazole system to direct alkylation.[2][5][9]

N_Alkylation_Regioselectivity cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Indazole This compound Anion Indazolide Anion (Resonance Hybrid) Indazole->Anion  Base (-H⁺) N1_Product N1-Alkyl Isomer Anion->N1_Product  R-X (N1 Attack) N2_Product N2-Alkyl Isomer Anion->N2_Product  R-X (N2 Attack)

Caption: Regioselectivity in the N-alkylation of this compound.

Protocol I: Maximizing N1-Regioselectivity via Cation Chelation

This protocol is designed to favor the thermodynamically more stable N1-alkylated product. The choice of a strong, non-nucleophilic hydride base in a non-polar, aprotic solvent like tetrahydrofuran (THF) is critical.

Principle of Causality: The high N1-selectivity observed with NaH in THF is attributed to the formation of a tight ion pair between the sodium cation (Na⁺) and the indazolide anion.[2][9] It is postulated that the Na⁺ cation coordinates with the N2 lone pair, effectively blocking it from nucleophilic attack. This directs the incoming alkylating agent to the sterically accessible N1 position. While the 4-methyl group on our substrate presents some steric hindrance, the directing effect of the cation is often dominant for achieving N1 selectivity.[1][6][9]

Detailed Step-by-Step Protocol (N1-Selective)
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Scientist's Note: Effervescence (hydrogen gas evolution) will be observed. The portion-wise addition at 0 °C is crucial for controlling the exothermic reaction.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes until gas evolution ceases, indicating complete formation of the sodium indazolide salt.

  • Alkylation: Re-cool the mixture to 0 °C. Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. For less reactive alkylating agents or to ensure complete conversion, the reaction may be gently heated to 50 °C.[6][10][12]

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Quenching: Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography to isolate the pure N1-alkylated isomer.

N1_Workflow cluster_setup Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Indazole in Anhydrous THF cool1 Cool to 0 °C start->cool1 add_base Add NaH (1.2 eq) Portion-wise cool1->add_base stir Stir 1-1.5h (0 °C to RT) add_base->stir cool2 Re-cool to 0 °C stir->cool2 add_alkyl Add Alkylating Agent (R-X, 1.1 eq) cool2->add_alkyl react Stir 16-24h (RT to 50 °C) add_alkyl->react quench Quench with sat. NH₄Cl (aq) react->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Column Chromatography extract->purify product Isolated N1-Product purify->product

Caption: General workflow for N1-selective alkylation of this compound.

Protocol II: Accessing the N2-Isomer via the Mitsunobu Reaction

For accessing the N2-alkylated isomer, a different mechanistic pathway is required. The Mitsunobu reaction is an exceptionally reliable method for achieving high N2 selectivity.[6][10][11]

Principle of Causality: The Mitsunobu reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[13][14] The reaction proceeds through a phosphonium salt intermediate. The less sterically hindered and more nucleophilic N2 atom of the indazole preferentially attacks this intermediate.[6][10] The mechanism does not rely on pre-formation of an indazolide anion with a directing counter-ion, thus circumventing the factors that favor N1-alkylation in the previous protocol. The steric bulk of the 4-methyl group further reinforces the preference for attack at the more accessible N2 position.

Detailed Step-by-Step Protocol (N2-Selective)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (approx. 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15-20 minutes.

    • Scientist's Note: A color change (typically to a milky white or yellow suspension) and mild exotherm are expected. Slow addition is crucial for safety and to maintain control of the reaction temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

    • Trustworthiness Check: Monitor the reaction by TLC or LC-MS. The major byproduct, triphenylphosphine oxide, can sometimes complicate TLC analysis, making LC-MS a more reliable tool.

  • Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. The resulting residue will contain the product and byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate).

  • Purification: Purify the crude material directly by silica gel column chromatography. A gradient elution is often required to separate the desired N2-alkylated product from the less polar triphenylphosphine and the more polar byproducts.

N2_Workflow cluster_setup Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Indazole, Alcohol (1.5 eq), & PPh₃ (1.5 eq) in Anhydrous THF cool Cool to 0 °C start->cool add_dead Add DEAD/DIAD (1.5 eq) Dropwise over 15 min cool->add_dead react Stir 4-16h (0 °C to RT) add_dead->react concentrate Concentrate in vacuo react->concentrate purify Column Chromatography concentrate->purify product Isolated N2-Product purify->product

Caption: General workflow for N2-selective alkylation via the Mitsunobu reaction.

Data Summary: Comparative Analysis of Alkylation Conditions

The following table summarizes conditions reported in the literature for various substituted indazoles, providing a predictive framework for the N-alkylation of this compound.

Starting Material (Analog)Base / ReagentsSolventAlkylating AgentTemp.N1 : N2 RatioApprox. YieldReference(s)
Substituted IndazolesNaH THF Alkyl Bromide0 °C to 50 °C>99 : 1 High[1][6][12][15]
Methyl 5-bromo-indazole-3-carboxylateCs₂CO₃ DioxaneAlkyl Tosylate90 °CN1 Selective 90-98%[5][15]
1H-IndazoleK₂CO₃DMFIsobutyl Bromide120 °C58 : 4272% (combined)[8]
Substituted IndazolesPPh₃, DEAD/DIAD THF Alcohol0 °C to RTN2 Selective High[6][10][11][15]
6-Nitro-1H-indazole(CH₃)₂SO₄ / KOH-(CH₃)₂SO₄45 °C~1 : 186% (combined)[16]
C7-Substituted IndazolesNaHTHFAlkyl HalideRTN2 Selective -[1][2][12]

Isomer Characterization: A Note on Analysis

Unequivocal assignment of the N1 and N2 regioisomers is essential. While ¹H NMR can provide initial clues (e.g., changes in the chemical shifts of aromatic protons), the most definitive method is 2D NMR spectroscopy. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard.

  • For the N1-isomer: A correlation is expected between the protons of the alkyl group's α-CH₂ and the C7a carbon of the indazole ring.

  • For the N2-isomer: A correlation should be observed between the α-CH₂ protons and the C3 carbon of the indazole ring.[6][10]

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Li, Y., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 56(84), 12817-12820. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Beddoe, R. H., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Takahashi, H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Takahashi, H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Hughes, D. L., et al. (2021). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 121(1), 435-531. [Link]

  • Beddoe, R. H., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Vacondio, F., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]

  • Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • Giraud, A., et al. (2000). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]

  • Beddoe, R. H., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Beddoe, R. H., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

  • Takahashi, H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Reddy, G. J., et al. (2008). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Lee, K.-J., et al. (2018). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]

  • Takahashi, H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

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Application Notes and Protocols for the Regioselective Functionalization of the 6-Bromo-4-methyl-1H-indazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Bromo-4-methyl-1H-indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The this compound core, in particular, represents a versatile building block for drug discovery. The bromine atom at the C6 position serves as a key handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4][5] The methyl group at the C4 position, along with the bromine, influences the electronic and steric environment of the indazole ring system, thereby guiding the regioselectivity of further functionalization efforts.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective functionalization of the this compound core. The protocols detailed herein are designed to be robust and reproducible, offering a strategic roadmap for the synthesis of novel indazole derivatives with therapeutic potential. We will explore functionalization at the N1/N2, C3, C5, and C7 positions, as well as transformations involving the C6-bromo substituent, providing not just step-by-step instructions but also the underlying chemical logic for the observed regioselectivity.

Synthesis of the Starting Material: 6-Bromo-1H-indazole

A reliable and scalable synthesis of the starting material is paramount for any drug discovery program. A common and efficient method for the preparation of 6-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.[6]

Experimental Protocol: Large-Scale Synthesis of 6-Bromo-1H-indazole[6]

This protocol is adapted for large-scale laboratory synthesis.

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

  • Cool the solution in an ice bath and add acetic anhydride (0.109 L) dropwise, ensuring the internal temperature is maintained below 40°C.

  • Stir the reaction mixture at room temperature for 1 hour.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).

  • Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours.

  • After the reaction is complete, cool the mixture to 25°C.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components from the reaction mixture under reduced pressure.

  • Add water to the residue and perform an azeotropic distillation to remove residual organic solvents.

  • Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C for 2 hours to effect hydrolysis.

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.

  • Carefully adjust the pH to approximately 11 by the slow addition of a 50% aqueous solution of sodium hydroxide, while maintaining the temperature below 25°C.

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Slurry the crude solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.

ParameterValue
Starting Material4-bromo-2-methylaniline
Key ReagentsAcetic anhydride, Potassium acetate, Isoamyl nitrite, HCl, NaOH
SolventsChloroform, Heptane
Reaction TemperatureReflux (68°C)
Reaction Time20 hours
Purity AssessmentNMR, Mass Spectrometry, HPLC

Regioselective N-Functionalization: Controlling the N1 vs. N2 Position

The alkylation or arylation of the indazole nitrogen is a critical step in modifying the scaffold's properties. The reaction can occur at either the N1 or N2 position, and achieving high regioselectivity is often a challenge.[7][8] The outcome is influenced by the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring.[7][8]

Workflow for N-Alkylation Regioselectivity

N_Alkylation_Strategy Indazole This compound Base_Solvent Base/Solvent System Indazole->Base_Solvent + Alkyl Halide NaH_THF NaH in THF Base_Solvent->NaH_THF Choice 1 Cs2CO3_DMF Cs2CO3 in DMF Base_Solvent->Cs2CO3_DMF Choice 2 N1_Product N1-Alkylated Product (Kinetic Control) NaH_THF->N1_Product N2_Product N2-Alkylated Product (Thermodynamic Control) Cs2CO3_DMF->N2_Product

Caption: Decision workflow for regioselective N-alkylation of the indazole core.

Protocol for N1-Selective Alkylation (Kinetic Control)

This protocol generally favors the formation of the N1-alkylated product, which is often the kinetic product due to the higher accessibility of the N1 position.

Reagents and Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for N2-Selective Alkylation (Thermodynamic Control)

Under conditions that allow for equilibration, the more thermodynamically stable N2-isomer can be favored. The use of a milder base and a polar aprotic solvent like DMF often facilitates this outcome.

Reagents and Materials:

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and cesium carbonate (1.5 eq).

  • Add anhydrous DMF and stir the suspension.

  • Add the alkyl halide (1.1 eq) and heat the reaction mixture to 60-80°C.

  • Monitor the reaction by TLC. The reaction time can vary from 4 to 12 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Regioselective C3-Functionalization

The C3 position of the indazole ring is electron-deficient and can be functionalized through various methods, including halogenation followed by cross-coupling, or direct C-H functionalization.[9] N-protection is often employed to direct reactivity to the C3 position.

Protocol for C3-Iodination

A C3-iodoindazole is a versatile intermediate for subsequent Suzuki-Miyaura or other cross-coupling reactions.[10]

Reagents and Materials:

  • N-protected this compound (e.g., N-Boc or N-SEM)

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the N-protected this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add n-butyllithium (1.1 eq) dropwise, and stir the mixture at -78°C for 1 hour.

  • In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

  • Add the solution of iodine to the lithiated indazole solution at -78°C.

  • Stir at -78°C for 1 hour, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract with ethyl acetate (3 x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Functionalization via the C6-Bromo Substituent: Cross-Coupling Reactions

The C6-bromo group is a prime site for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for forming C-C bonds.[4][5]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling Start This compound (or N-protected derivative) Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Start->Reagents Combine Solvent Solvent System (e.g., Dioxane/Water) Reagents->Solvent Dissolve & Heat Product 6-Aryl/Heteroaryl-4-methyl-1H-indazole Solvent->Product Reaction

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Cross-Coupling at C6[5]

Reagents and Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, and potassium carbonate.

  • Add the palladium catalyst.

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Partition the filtrate between water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ReactionKey ReagentsCatalystTypical Yield
Suzuki-MiyauraAryl boronic acid, K₂CO₃Pd(dppf)Cl₂Good to Excellent

C-H Functionalization Strategies

Direct C-H functionalization is an atom-economical approach to introduce substituents onto the indazole core.[11][12] The regioselectivity is often controlled by the inherent electronic properties of the ring and the use of directing groups.[13] For the this compound scaffold, the C7 position is a potential site for directed C-H functionalization, while the C5 position might be activated by the electronic effects of the existing substituents.

Conceptual Approach for C7-H Arylation

A removable directing group (DG) at the N1 position can facilitate ortho-metalation at the C7 position, followed by coupling with an aryl halide.

C7_Arylation Start N1-DG-6-bromo-4-methyl-indazole Step1 1. Pd(OAc)2, Ligand 2. Aryl Halide Start->Step1 Intermediate C7-Arylated Intermediate Step1->Intermediate Step2 DG Removal Intermediate->Step2 Product 7-Aryl-6-bromo-4-methyl-1H-indazole Step2->Product

Caption: Conceptual pathway for directed C7-H arylation.

Further research and development of specific protocols for C-H functionalization of the this compound core are ongoing areas of investigation.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC NIH.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.
  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
  • Kumari, M. S., Rajeswari, L., Nirmala, N. B., Rajani, C., & Ramu, G. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 9(2).
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • C-H functionalization of 2H-indazole. ResearchGate.
  • Regioselectivity issues in the functionalization of indazoles. Benchchem.
  • Wang, Z., Yin, Y., He, G., & Chen, G. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095.
  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. PubMed.
  • Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Thieme E-Books & E-Journals.
  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com.
  • Salovich, J. M., & Lindsley, C. W. (2008). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 49(35), 5207–5209.
  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI.
  • Synthesis of 1H-Indazoles via Silver(I)
  • Sambiagio, C., Schönbauer, D., Blieck, R., Dao-Huy, T., Pototschnig, G., Schaaf, P., Wiesinger, T., Zia, M. F., Wencel-Delord, J., Besset, T., Maes, B. U. W., & Schnürch, M. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603–6743.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Advances in Cross-Coupling Reactions. MDPI.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. NIH.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1943.
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1943.
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Sources

Application Note: Strategic Deployment of 6-Bromo-4-methyl-1H-indazole in High-Throughput Parallel Synthesis for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with the indazole nucleus being a particularly prominent "privileged scaffold".[1] Its rigid bicyclic structure and hydrogen bonding capabilities allow it to effectively mimic the hinge-binding motifs of ATP, making it a cornerstone in the design of kinase inhibitors.[2][3] Many successful drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature this core structure.[2] The strategic functionalization of the indazole ring is therefore a critical activity in drug discovery to generate vast libraries of analogues for structure-activity relationship (SAR) studies.

This application note focuses on 6-Bromo-4-methyl-1H-indazole , a versatile and highly valuable intermediate for parallel synthesis. The bromine atom at the C6 position serves as a robust handle for palladium-catalyzed cross-coupling reactions, while the N1-position offers a secondary site for diversification.[3][4] The 4-methyl group provides a fixed substitution pattern, allowing researchers to explore the impact of modifications at other positions with precision. We present detailed protocols for leveraging this building block in two of the most powerful transformations in modern medicinal chemistry: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N amination, both adapted for a parallel synthesis workflow.[5][6]

Overview: Parallel Synthesis Workflow

Parallel synthesis enables the rapid generation of a library of discrete compounds in a spatially separated format, typically in multi-well plates. This approach accelerates the hit-to-lead process by allowing for the simultaneous exploration of multiple diversification points. The general workflow for utilizing this compound is depicted below.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Parallel Reaction cluster_2 Phase 3: Workup & Purification Start 6-Bromo-4-methyl- 1H-indazole (Stock Soln) Dispense Dispense Reagents into 24/96-Well Reaction Block Start->Dispense Reagents Library of Coupling Partners (e.g., Boronic Acids or Amines) Reagents->Dispense Catalyst Add Catalyst/Base Slurry Dispense->Catalyst React Seal and Heat Reaction Block (Inert Atmosphere) Catalyst->React Quench Parallel Quenching React->Quench Workup Parallel Liquid-Liquid Extraction or SPE Quench->Workup Purify Parallel HPLC/SFC Purification Workup->Purify Analysis QC Analysis (LC-MS, NMR) & Compound Plating Purify->Analysis End End Analysis->End Final Library (for Screening)

Figure 1: High-level workflow for parallel synthesis using the indazole building block.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most reliable and versatile methods for forming C(sp²)-C(sp²) bonds.[6][7] Its tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids and esters make it ideal for library synthesis. This protocol details the parallel coupling of this compound with a library of aryl and heteroaryl boronic acids.

Mechanistic Rationale & Component Selection

The reaction proceeds via a palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is chosen for its high efficiency and broad substrate scope. The dppf ligand provides thermal stability and promotes the reductive elimination step.

  • Base: An aqueous solution of potassium carbonate (K₂CO₃) is a mild and effective base. It activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[9]

  • Solvent: A mixture of 1,4-dioxane and water provides a biphasic system that solubilizes both the organic starting materials and the inorganic base, facilitating the reaction at the interface.

Suzuki_Cycle cluster_labels Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-Br(L₂) Pd0->PdII_Complex Ar-Br OxAdd Oxidative Addition OxAdd->PdII_Complex Dimeric_Complex Ar-Pd(II)-Ar'(L₂) PdII_Complex->Dimeric_Complex Ar'-B(OH)₃⁻ Transmetal Transmetalation Transmetal->Dimeric_Complex Boronate Ar'-B(OH)₃⁻ Boronate->Transmetal Base Base (K₂CO₃) BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate + OH⁻ Dimeric_Complex->Pd0 Ar-Ar' RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' Product->RedElim ArylHalide Ar-Br (Indazole) ArylHalide->OxAdd

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Parallel Synthesis Protocol: Suzuki-Miyaura Coupling

Materials:

  • 24-well reaction block with magnetic stir bars

  • Inert atmosphere glovebox or manifold

  • This compound

  • Library of aryl/heteroaryl boronic acids (1.2 equivalents per reaction)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in 1,4-dioxane.

    • Prepare a 2.0 M stock solution of K₂CO₃ in deionized water.

    • Pre-weigh the library of boronic acids (1.2 eq.) into individual vials or wells of a separate plate.

  • Reaction Setup (under Inert Atmosphere):

    • To each well of the reaction block, add the corresponding boronic acid (1.2 eq.) and Pd(dppf)Cl₂ (0.05 eq.).

    • Dispense 1.0 mL of the this compound stock solution (0.2 mmol, 1.0 eq.) into each well.

    • Dispense 0.3 mL of the K₂CO₃ stock solution (0.6 mmol, 3.0 eq.) into each well.

  • Reaction Execution:

    • Securely seal the reaction block with a Teflon-lined cap mat.

    • Place the block on a magnetic stirring hotplate and heat to 90 °C.

    • Allow the reactions to stir for 12-16 hours.

  • Parallel Workup:

    • Cool the reaction block to room temperature.

    • Add 2.0 mL of ethyl acetate and 2.0 mL of water to each well.

    • Seal and shake the block vigorously for 2 minutes. Centrifuge to separate the layers.

    • Carefully remove the aqueous layer from each well using a multipipette.

    • Wash the organic layer again with 2.0 mL of brine.

    • Transfer the organic layers to a new plate and concentrate to dryness using a centrifugal evaporator.

  • Purification and Analysis:

    • Redissolve the crude product residues in a suitable solvent (e.g., DMSO/Methanol).

    • Purify each compound using parallel reverse-phase HPLC.

    • Confirm the identity and purity of the final products by LC-MS analysis.

Representative Data
EntryBoronic Acid Coupling PartnerProduct StructureYield (%)Purity (%) (LC-MS)
1Phenylboronic acid6-phenyl-4-methyl-1H-indazole85>98
24-Methoxyphenylboronic acid6-(4-methoxyphenyl)-4-methyl-1H-indazole91>99
3Pyridin-3-ylboronic acid6-(pyridin-3-yl)-4-methyl-1H-indazole76>97
4Thiophen-2-ylboronic acid6-(thiophen-2-yl)-4-methyl-1H-indazole82>98

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a critical transformation in drug discovery.[5][10] It allows for the coupling of aryl halides with a wide variety of amines, providing access to chemical space not reachable by other methods.

Mechanistic Rationale & Component Selection

This reaction also follows a Pd(0)/Pd(II) catalytic cycle, but the specifics require a different set of reagents.[11]

  • Catalyst System: A combination of Pd₂(dba)₃ (a stable Pd(0) source) and a sterically hindered biarylphosphine ligand like XPhos is used. The bulky ligand promotes the oxidative addition of the aryl bromide, prevents catalyst decomposition, and facilitates the challenging C-N reductive elimination step.[11]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required. Its role is to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination. Weaker bases are generally ineffective.

  • Solvent: Anhydrous toluene is a common choice, as it is non-protic and has a suitable boiling point for these reactions.

Parallel Synthesis Protocol: Buchwald-Hartwig Amination

Materials:

  • 24-well reaction block with magnetic stir bars

  • Inert atmosphere glovebox

  • This compound

  • Library of primary/secondary amines (1.5 equivalents per reaction)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Toluene (anhydrous)

Procedure:

  • Reagent Preparation (inside a glovebox):

    • Prepare a 0.2 M stock solution of this compound in anhydrous toluene.

    • Prepare a 0.3 M stock solution of the amine library in anhydrous toluene in a separate plate.

    • Prepare a catalyst/base slurry by combining Pd₂(dba)₃, XPhos, and NaOtBu in a vial with a small amount of toluene.

  • Reaction Setup (inside a glovebox):

    • Dispense 1.0 mL of the this compound stock solution (0.2 mmol, 1.0 eq.) into each well of the reaction block.

    • Add 1.0 mL of the corresponding amine stock solution (0.3 mmol, 1.5 eq.) to each well.

    • Add a portion of the well-mixed catalyst/base slurry to each well.

  • Reaction Execution:

    • Securely seal the reaction block.

    • Remove the block from the glovebox and place it on a magnetic stirring hotplate. Heat to 100 °C for 12-18 hours.

  • Parallel Workup:

    • Cool the reaction block to room temperature.

    • Carefully quench each reaction by adding 1.0 mL of saturated aqueous ammonium chloride solution.

    • Add 2.0 mL of ethyl acetate and extract the product.

    • Wash the organic layer with water and then brine.

    • Transfer the organic layers to a new plate and concentrate to dryness.

  • Purification and Analysis:

    • Proceed with parallel reverse-phase HPLC purification and LC-MS analysis as described in section 3.3.

Representative Data
EntryAmine Coupling PartnerProduct StructureYield (%)Purity (%) (LC-MS)
1Morpholine4-methyl-6-morpholino-1H-indazole88>99
2AnilineN-phenyl-4-methyl-1H-indazol-6-amine75>97
3BenzylamineN-benzyl-4-methyl-1H-indazol-6-amine81>98
4Piperidine4-methyl-6-(piperidin-1-yl)-1H-indazole90>99

Conclusion

This compound is an exemplary building block for diversity-oriented synthesis in drug discovery. Its defined substitution pattern and the presence of a versatile bromine handle allow for the reliable and high-yielding execution of powerful cross-coupling reactions in a parallel format. The Suzuki-Miyaura and Buchwald-Hartwig reactions, as detailed in these protocols, provide robust and scalable pathways to generate large libraries of novel C-C and C-N substituted indazoles. This strategy significantly accelerates the exploration of chemical space around this critical pharmacophore, enhancing the efficiency of identifying potent and selective lead candidates for therapeutic development.

References

  • A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine. Comb Chem High Throughput Screen. 2003 Aug;6(5):471-80. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med Chem. 2024 Jan 25;15(2):336-367. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2022 Dec 29;28(1):289. [Link]

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate.[Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. 2012 55 (21), 9109-9124. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Med Chem. 2023 Oct 12;14(11):2229-2241. [Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. CoLab.
  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Arch Pharm (Weinheim). 2014 Jun;347(6):401-11. [Link]

  • Synthesis of 2‐phenyl‐2H‐ indazole derivatives. ResearchGate.[Link]

  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com.[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals (Basel). 2020 Aug; 13(8): 185. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org.[Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.[Link]

  • Synthesis of Multisubtituted indazole derivatives. ResearchGate.[Link]

  • 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. ResearchGate.[Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021, 11, 15155-15165. [Link]

  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Arkivoc. 2008, (i), 196-214. [Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. 2020, 10, 44293-44301. [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate.[Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.[Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.[Link]

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Application Note: A Scalable and Robust Synthesis of 6-Bromo-4-methyl-1H-indazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, scalable, and validated protocol for the synthesis of 6-Bromo-4-methyl-1H-indazole, a pivotal building block in medicinal chemistry. Indazole scaffolds are central to numerous clinically significant molecules, particularly kinase inhibitors used in oncology.[1][2][3] The presented methodology is designed for robust performance from benchtop to pilot-plant scale, addressing common challenges in process chemistry such as safety, yield, and purity. Furthermore, this guide details strategies for diversifying the core scaffold to generate a library of analogs, facilitating structure-activity relationship (SAR) studies.

Introduction and Strategic Overview

The 1H-indazole core is a privileged scaffold in modern drug discovery, forming the backbone of numerous inhibitors targeting protein kinases.[1][4] The specific analog, this compound, provides strategically positioned vectors for chemical elaboration: the bromine atom at the 6-position is ideal for cross-coupling reactions, while the N-H at the 1-position allows for various substitutions. Its efficient and scalable production is a critical first step in the synthesis of many targeted therapies.

Traditional syntheses of substituted indazoles can be fraught with challenges, including harsh reaction conditions, low yields, and the use of hazardous reagents, which limit their scalability.[5] This application note details a robust and optimized synthetic route starting from a commercially available substituted aniline, focusing on process safety and reproducibility.

Retrosynthetic Strategy

Our approach is based on a classical yet highly effective indazole synthesis involving the diazotization of an ortho-alkyl aniline followed by an intramolecular cyclization. This method, often referred to as a variation of the Jacobson-Hugershoff synthesis, is reliable and amenable to scale-up. The retrosynthetic analysis is as follows:

Retrosynthesis Target This compound Intermediate1 N-Acetyl-4-bromo-2,6-dimethylaniline (or related diazonium precursor) Target->Intermediate1 Intramolecular Cyclization StartingMaterial 4-Bromo-2,6-dimethylaniline Intermediate1->StartingMaterial Acetylation / Diazotization

Caption: Retrosynthetic pathway for this compound.

Scalable Synthesis Protocol: this compound

This two-step process begins with the acetylation of 4-bromo-2,6-dimethylaniline, followed by a one-pot diazotization and cyclization to form the indazole ring. A similar strategy has been proven effective for related bromo-indazole isomers.[6][7]

Step 1: Acetylation of 4-Bromo-2,6-dimethylaniline

Reaction: (Self-generated image of the chemical reaction)

Causality and Expertise: Acetylation of the starting aniline serves a dual purpose. Firstly, it protects the amine during the subsequent diazotization step, preventing unwanted side reactions. Secondly, the acetyl group can be readily removed in situ during the acidic work-up of the cyclization step. Acetic anhydride is a cost-effective and highly efficient acetylating agent. The reaction is performed at a controlled temperature to prevent over-acetylation or side reactions.

Reagent/SolventMW ( g/mol )QuantityMolesMolar Equiv.
4-Bromo-2,6-dimethylaniline200.09100.0 g0.5001.0
Acetic Anhydride102.0953.5 mL0.5651.13
Chloroform119.38700 mL--

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer and thermometer, add 4-bromo-2,6-dimethylaniline (100.0 g, 0.500 mol) and chloroform (700 mL).

  • Cool the stirred solution to 10-15°C using an ice bath.

  • Add acetic anhydride (53.5 mL, 0.565 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 30°C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • The reaction mixture, containing the crude N-(4-bromo-2,6-dimethylphenyl)acetamide, is used directly in the next step without isolation.

Step 2: One-Pot Diazotization, Cyclization, and Hydrolysis

Reaction: (Self-generated image of the chemical reaction)

Causality and Expertise: This step is the cornerstone of the synthesis. Isoamyl nitrite is used as the diazotizing agent in an organic solvent, which is often safer for larger scale operations compared to aqueous sodium nitrite and mineral acids.[6] Potassium acetate acts as a base to facilitate the reaction. The subsequent cyclization occurs upon heating, forming the indazole ring. The final hydrolysis with concentrated HCl removes the acetyl protecting group to yield the target product.[7] Controlling the temperature during the diazotization and maintaining a steady reflux are critical for maximizing yield and minimizing impurity formation.

Reagent/SolventMW ( g/mol )QuantityMolesMolar Equiv.
Crude Acetamide Solution-~750 mL~0.5001.0
Potassium Acetate98.1473.5 g0.7491.5
Isoamyl Nitrite117.1578.0 mL0.5991.2
Concentrated HCl (aq)36.46500 mL--
50% Sodium Hydroxide (aq)40.00As needed--

Procedure:

  • To the crude reaction mixture from Step 1, add potassium acetate (73.5 g, 0.749 mol).

  • Slowly add isoamyl nitrite (78.0 mL, 0.599 mol) dropwise over 30 minutes. An exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux (~65-68°C) and maintain for 16-20 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the chloroform.

  • To the resulting residue, add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-60°C for 2-4 hours to ensure complete hydrolysis.

  • Cool the acidic mixture to 0-5°C in an ice bath. Slowly add 50% aqueous sodium hydroxide solution to adjust the pH to ~11, ensuring the temperature remains below 20°C.

  • The precipitated solid is collected by filtration, washed with cold water (2 x 200 mL), and dried under vacuum.

  • Further purification can be achieved by slurrying the solid in hot heptane, followed by cooling, filtration, and drying.[6]

Expected Yield: 65-75% over two steps. Purity (HPLC): >98%. Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Synthesis of Analogs: Diversification Strategies

The this compound scaffold is an excellent starting point for creating a library of analogs for SAR studies. The primary handles for diversification are the N1-position of the indazole ring and the C6-bromine.

Analogs Core This compound N1_Alkylation N1-Alkylated Analogs Core->N1_Alkylation R-X, Base N1_Arylation N1-Arylated Analogs Core->N1_Arylation Ar-B(OH)2, Cu(OAc)2 C6_Suzuki C6-Aryl/Heteroaryl Analogs (Suzuki Coupling) Core->C6_Suzuki R-B(OH)2, Pd Catalyst C6_Buchwald C6-Amino Analogs (Buchwald-Hartwig) Core->C6_Buchwald R-NH2, Pd Catalyst

Sources

Application Note: A Detailed Protocol for the Regioselective Nitration of 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the nitration of 6-Bromo-4-methyl-1H-indazole, a key heterocyclic scaffold in modern drug discovery. Nitrated indazoles serve as crucial intermediates in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, the principles of regioselectivity, critical safety protocols, and methods for purification and characterization. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering field-proven insights to ensure a successful and safe synthesis.

Introduction: The Significance of Nitrated Indazoles

The indazole core is a privileged structure in medicinal chemistry, renowned for its ability to mimic purine bases and engage in key hydrogen bonding interactions with biological targets. The introduction of a nitro (-NO₂) group onto the indazole ring system dramatically enhances its synthetic versatility. The nitro group is a powerful electron-withdrawing group that can be readily transformed into other essential functionalities, such as amines, which are pivotal for building complex molecular architectures.

The nitration of a substituted indazole like this compound presents a classic challenge in electrophilic aromatic substitution: controlling the position of the incoming nitro group (regioselectivity).[3] The existing bromo and methyl substituents, along with the heterocyclic nature of the indazole ring, exert competing electronic and steric influences, making a thorough understanding of the reaction mechanism essential for predicting and achieving the desired outcome.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic compound is a cornerstone of organic synthesis, proceeding via an electrophilic aromatic substitution (EAS) mechanism.[4][5] The reaction can be dissected into three primary stages.

Pillar 1: Generation of the Electrophile The active nitrating agent, the highly electrophilic nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[5][6][7]

Pillar 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring of the indazole acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The formation of this intermediate is typically the rate-determining step of the reaction.[4][5]

Pillar 3: Re-aromatization A weak base in the reaction mixture, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly attached nitro group.[5][7] This restores the aromaticity of the ring and yields the final nitrated product.

.dot

Caption: General mechanism of electrophilic aromatic nitration.

Regiochemical Considerations for this compound:

Predicting the site of nitration requires an analysis of the directing effects of the existing substituents:

  • 4-Methyl Group (-CH₃): An activating, ortho, para-directing group. It will direct the incoming electrophile to positions C5 and C7.

  • 6-Bromo Group (-Br): A deactivating, ortho, para-directing group. It directs towards C5 and C7.

  • Indazole Ring: The heterocyclic ring itself influences reactivity. The N1-H is generally activating and directs towards C3 and C7.

Considering these combined effects, positions C5 and C7 are the most electronically favorable for nitration. Steric hindrance around the C7 position, adjacent to the pyrazole ring, may favor substitution at C5. However, without specific literature precedents for this exact substrate, the formation of a mixture of regioisomers is a distinct possibility, necessitating a robust purification strategy.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks and purification steps designed to ensure the integrity of the final compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
This compound885520-98-9C₈H₇BrN₂211.06Starting material.[8]
Concentrated Sulfuric Acid (H₂SO₄)7664-93-9H₂SO₄98.0898% purity. Dehydrating agent and catalyst.
Concentrated Nitric Acid (HNO₃)7697-37-2HNO₃63.01~70% purity. Source of the nitronium ion.
Crushed Ice / Deionized Water (H₂O)7732-18-5H₂O18.02For reaction quenching.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For neutralization.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying agent.
Silica Gel (for chromatography)7631-86-9SiO₂60.08Stationary phase for purification.[9][10]
Critical Safety Precautions

Nitration reactions involving mixed acids are extremely hazardous and must be treated with the utmost respect.[11]

  • Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns.[12][13] The mixture is a powerful oxidizing agent that can react violently with organic materials.[13]

  • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition or inadequate cooling can lead to a thermal runaway, resulting in a violent reaction and potential explosion.[11]

  • Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton).[12]

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.[13] An emergency safety shower and eyewash station must be immediately accessible.[12]

  • Quenching: Never add water to the concentrated acid mixture. Always perform the quench by adding the reaction mixture slowly to a large volume of ice.[14]

Step-by-Step Synthesis

.dot

Caption: Step-by-step experimental workflow for nitration.

1. Preparation of the Nitrating Mixture (Mixed Acid)

  • In a clean, dry flask equipped with a magnetic stir bar, add concentrated H₂SO₄ (e.g., 20 mL).

  • Cool the flask in an ice/salt bath to 0-5 °C.

  • Crucial Step: While vigorously stirring, add concentrated HNO₃ (1.1 equivalents) dropwise using an addition funnel. The addition must be slow to maintain the temperature below 10 °C.[15]

  • Once the addition is complete, keep the mixed acid chilled in the ice bath until use.

2. Reaction Setup

  • In a separate, larger round-bottom flask equipped with a magnetic stir bar and a thermometer, add this compound (1.0 equivalent).

  • Add concentrated H₂SO₄ (sufficient to dissolve the substrate, e.g., 10 mL per gram of indazole) and cool the resulting solution to 0-5 °C in an ice bath.

3. Nitration

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred indazole solution.

  • Causality: The rate of addition is the primary means of controlling the reaction temperature. Maintain the internal temperature below 10 °C throughout the addition. A rapid temperature increase indicates a potential loss of control.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

4. Work-up and Isolation

  • Place a large volume of crushed ice (e.g., 200 g per 10 mL of reaction mixture) in a large beaker.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with stirring. The product will precipitate as a solid.

  • Carefully neutralize the acidic slurry by the slow, portion-wise addition of solid sodium bicarbonate or by adding a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7.

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Air-dry the crude product on the filter paper.

5. Purification

  • The crude product is unlikely to be pure and will likely contain regioisomers. Purification by flash column chromatography is required.[16]

  • Stationary Phase: Silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing polarity) is a good starting point for separating isomers.

  • Dissolve the crude solid in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried silica onto the column and elute with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify and combine those containing the pure desired product.

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.[17]

6. Characterization

  • Confirm the identity and purity of the final product(s) using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Melting Point (MP): To assess purity.

References

  • Nitration reaction safety. (2024). YouTube.
  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03).
  • BenchChem. (n.d.). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
  • Patel, S. S., Patel, D. B., & Patel, H. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate.
  • BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • (n.d.). NITRIC ACID SAFETY.
  • Porter, H. D., & Peterson, W. D. (n.d.). 5-nitroindazole. Organic Syntheses Procedure.
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  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.
  • ECHEMI.com. (2024). Sulfuric Acid and Nitric Acid Reaction & its Applications.
  • What safety precautions should I take when handling nitric acid? (2024). Quora.
  • Bergman, E., Brinck, T., & Larsson, J. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC.
  • This compound. (2025). ChemicalBook.
  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
  • BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). YouTube.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.). ResearchGate.

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Application Notes and Protocols for the Reduction of Nitro-6-Bromo-4-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Amino-6-Bromo-4-methyl-1H-indazoles in Medicinal Chemistry

The transformation of a nitro group to a primary amine on the indazole scaffold represents a pivotal step in the synthesis of numerous pharmacologically active molecules. Specifically, the reduction of nitro-6-bromo-4-methyl-1H-indazole derivatives yields the corresponding amino-indazoles, which are crucial intermediates in the development of targeted therapeutics.[1][2] The resulting 6-bromo-4-methyl-1H-indazol-4-amine architecture, for instance, provides strategically positioned functional groups—a nucleophilic amine and a bromine atom amenable to cross-coupling reactions—enabling the construction of complex molecular libraries for drug discovery.[1] This application note provides a comprehensive guide for researchers, detailing robust and chemoselective protocols for this critical reduction, with an emphasis on the underlying chemical principles and practical considerations for successful synthesis.

Methodologies for Nitro Group Reduction: A Comparative Overview

The choice of a reducing agent is paramount and is dictated by the substrate's tolerance to reaction conditions, the presence of other reducible functional groups, and considerations of scale, cost, and environmental impact.[3] For the reduction of nitro-6-bromo-4-methyl-1H-indazole derivatives, several methods are viable, each with distinct advantages and mechanistic underpinnings. The primary methodologies are broadly classified as metal-mediated reductions and catalytic hydrogenation.[4]

Protocol 1: Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂)

This classical method is renowned for its mild conditions and high chemoselectivity, often preserving other sensitive functional groups.[5][6][7] The reduction of aromatic nitro compounds using stannous chloride is a well-established and reliable transformation in organic synthesis.[5][8]

Causality and Mechanistic Insights

The reduction proceeds via a series of single electron transfers from the Sn(II) salt, which acts as the reducing agent, with a proton source (typically an alcohol solvent) facilitating the removal of oxygen atoms as water.[5] The reaction progresses through nitroso and hydroxylamine intermediates to furnish the final amine.[9][10] A key advantage of using SnCl₂ is its tolerance for various functional groups that might be sensitive to catalytic hydrogenation, such as aryl halides.[8][9]

Experimental Workflow: SnCl₂ Reduction

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve nitro-indazole in Ethanol B Add SnCl₂·2H₂O (3-5 equivalents) A->B Step 1 C Heat to reflux B->C D Monitor by TLC/LC-MS C->D Step 2 E Cool and concentrate D->E F Add Ethyl Acetate & basify with NaOH(aq) E->F Step 3 G Extract with Ethyl Acetate F->G Step 4 H Dry, filter, and concentrate G->H Step 5 I Purify (optional) H->I Step 6

Caption: Workflow for the SnCl₂ reduction of nitro-indazoles.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nitro-6-bromo-4-methyl-1H-indazole derivative (1.0 eq) in ethanol.[3] To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).[3]

  • Reaction Execution: Heat the reaction mixture to reflux and maintain vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[3]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.[6]

    • Partition the residue between ethyl acetate and a basic aqueous solution (e.g., 3M NaOH) to neutralize the reaction mixture and dissolve the tin salts.[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[3]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]

    • Concentrate the filtrate under reduced pressure to yield the crude amino-6-bromo-4-methyl-1H-indazole derivative.[3]

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Iron-Mediated Reduction in the Presence of an Electrolyte

The use of iron powder in the presence of a mild acid or an electrolyte like ammonium chloride (NH₄Cl) is a cost-effective, scalable, and environmentally benign method for the reduction of nitroarenes.[4][11] This method is particularly well-suited for industrial applications.[11]

Causality and Mechanistic Insights

In this heterogeneous reduction, elemental iron acts as the electron donor.[12] The presence of ammonium chloride in an aqueous alcohol solution facilitates the reaction by acting as a proton donor and preventing the formation of a passivating layer of iron oxides on the metal surface. This system is generally chemoselective and avoids the harsh acidic conditions of the classic Béchamp reduction (Fe/HCl).[11]

Experimental Workflow: Fe/NH₄Cl Reduction

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Suspend nitro-indazole, Fe powder, and NH₄Cl in Ethanol/Water B Heat to reflux A->B C Monitor by TLC/LC-MS B->C Step 1 D Cool and filter through Celite® C->D E Concentrate filtrate D->E Step 2 F Extract with Ethyl Acetate E->F Step 3 G Dry, filter, and concentrate F->G Step 4 H Purify (optional) G->H Step 5

Caption: Workflow for the Fe/NH₄Cl reduction of nitro-indazoles.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a suspension of the nitro-6-bromo-4-methyl-1H-indazole derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (excess) and ammonium chloride (catalytic to stoichiometric amount).[11]

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring.[3] Monitor the reaction by TLC or LC-MS. The use of electrolytic grade iron can significantly reduce reaction times.[11]

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to approximately 40°C.[11]

    • Filter the hot suspension through a pad of Celite® to remove the iron and iron oxides, washing the pad thoroughly with ethanol or ethyl acetate.[3][11]

    • Concentrate the filtrate under reduced pressure to remove the ethanol.[3]

    • Extract the remaining aqueous solution with ethyl acetate.[3]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]

    • Remove the solvent under reduced pressure to afford the desired amine product, which is often pure enough for subsequent steps.[3][11]

  • Purification: Further purification can be achieved through standard techniques if required.

Data Presentation: Comparative Analysis of Reduction Methods

Method Reducing Agent Solvent Temperature Typical Reaction Time Key Advantages Potential Drawbacks
Protocol 1 SnCl₂·2H₂OEthanolReflux1-4 hoursHigh chemoselectivity, mild conditions.[5][7]Stoichiometric tin waste, work-up can be tedious.[5]
Protocol 2 Fe / NH₄ClEthanol/WaterReflux2-8 hoursCost-effective, scalable, environmentally benign.[11]Heterogeneous reaction, may require longer times.[11]
Catalytic Hydrogenation H₂ (gas) / Pd/CEthanol/MethanolRoom Temp.2-12 hoursHigh yield, clean reaction, catalytic reagent.[7]Potential for dehalogenation, requires specialized equipment.[7]

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Tin Compounds: Tin(II) chloride is a suspected sensitizer.[5] Avoid inhalation of dust and contact with skin and eyes.

  • Iron Powder: Finely divided iron powder can be pyrophoric. Handle with care and avoid ignition sources.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure proper grounding of equipment and use a well-maintained hydrogenation apparatus.

Characterization of the Final Product

The synthesized amino-6-bromo-4-methyl-1H-indazole derivative should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

The successful reduction will be indicated in the ¹H NMR spectrum by the disappearance of the signals corresponding to the nitro group's influence on aromatic protons and the appearance of a broad singlet corresponding to the -NH₂ protons.

Conclusion

The reduction of nitro-6-bromo-4-methyl-1H-indazole derivatives is a critical transformation for the synthesis of valuable pharmaceutical intermediates. Both the tin(II) chloride and iron-mediated protocols described herein offer reliable and efficient pathways to the desired amino-indazoles. The choice between these methods will depend on the specific requirements of the synthesis, including substrate compatibility, scale, and available resources. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and safely achieve this important synthetic conversion.

References

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Sodium Dithionite | Wessex Chemical Factors. (n.d.). Wessex Chemical Factors. Retrieved January 11, 2026, from [Link]

  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? (2020, March 27). ResearchGate. Retrieved January 11, 2026, from [Link]

  • ICSC 1717 - SODIUM DITHIONITE. (n.d.). International Labour Organization. Retrieved January 11, 2026, from [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020, January 5). ScienceDirect. Retrieved January 11, 2026, from [Link]

  • Sodium Dithionite Safety Data Sheet. (n.d.). Integra Chemical Company. Retrieved January 11, 2026, from [Link]

  • SAFETY DATA SHEET - Durham Tech. (n.d.). Durham Technical Community College. Retrieved January 11, 2026, from [Link]

  • Side Chain Reduction: Nitro Groups. (n.d.). College of Saint Benedict and Saint John's University. Retrieved January 11, 2026, from [Link]

  • Jones, W. H., Pines, S. H., & Sletzinger, M. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150–157. [Link]

  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 11, 2026, from [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askIITians. Retrieved January 11, 2026, from [Link]

  • NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. (n.d.). IJRAR.org. Retrieved January 11, 2026, from [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]

  • Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Recent Developments in the Reduction of Nitro and Nitroso Compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18). Journal of Chemical Education. Retrieved January 11, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Nitro and aminobenzimidazoles. (2025, November 10). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 11, 2026, from [Link]

  • Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. (2011, July 29). PubMed. Retrieved January 11, 2026, from [Link]

  • 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. (2021, February 22). NIH. Retrieved January 11, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Chemoselective hydrogenation of different substituted nitroarenes... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Nitroaromatic Reduction w/Sn. (2011, August 14). Sciencemadness Discussion Board. Retrieved January 11, 2026, from [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica. Retrieved January 11, 2026, from [Link]

  • Supported catalysts for the hydrogenation of nitroaromatic compounds. (n.d.). Google Patents.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013, May 14). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]

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Application Notes and Protocols for the Investigation of 6-Bromo-4-methyl-1H-indazole in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved anti-cancer agents, primarily within the class of protein kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel derivative, 6-Bromo-4-methyl-1H-indazole, in cancer research. Lacking prior specific characterization in published literature, this guide establishes a foundational framework for its systematic evaluation. We present the scientific rationale for investigating this compound, hypothesize its mechanism of action based on established structure-activity relationships (SAR) of analogous compounds, and provide detailed, field-proven protocols for a tiered experimental approach. This guide covers initial cell viability screening, direct in vitro kinase inhibition assays, and cellular mechanism-of-action studies to assess its potential as a new therapeutic candidate.

Introduction and Scientific Rationale

The indazole heterocycle is a cornerstone of modern oncology drug discovery. Its unique structure allows it to act as a versatile "hinge-binding" motif, effectively competing with ATP for the active site of various protein kinases.[1][3] Dysregulation of kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis.[4] Consequently, several indazole-containing drugs, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), have achieved regulatory approval and demonstrate significant clinical efficacy.[1][2]

The subject of this guide, this compound, is a novel chemical entity. Its investigation is predicated on the following structural merits:

  • Indazole Core: Provides the foundational pharmacophore for potent kinase inhibition.

  • 6-Bromo Substitution: Halogen atoms at this position are common in potent kinase inhibitors. The bromine can serve as a key interaction point within the ATP-binding pocket or act as a synthetic handle for further chemical modification and optimization.[3]

  • 4-Methyl Group: The introduction of a methyl group can have profound, often beneficial, effects on a molecule's pharmacological profile. This "magic methyl" effect can enhance binding affinity through favorable hydrophobic interactions, block metabolic degradation pathways to improve pharmacokinetic properties, and subtly alter the compound's conformation to improve target selectivity.[5]

This application note, therefore, outlines a logical, multi-tiered strategy to thoroughly characterize the anti-cancer potential of this compound.

Postulated Mechanism of Action: Protein Kinase Inhibition

Based on its core structure, the primary hypothesis is that this compound functions as an ATP-competitive protein kinase inhibitor. Kinase inhibitors typically bind in the cleft between the N- and C-lobes of the kinase domain, interacting with key residues in the "hinge" region that anchors ATP. The indazole scaffold is particularly adept at forming these critical hydrogen bonds. The 4-methyl group may confer selectivity by probing a nearby hydrophobic pocket, a common strategy for differentiating between highly conserved kinase active sites.[6]

cluster_0 ATP-Competitive Kinase Inhibition ATP ATP Kinase_Active Kinase (Active) ATP->Kinase_Active Kinase_Inactive Kinase (Inactive) Kinase_Inactive->Kinase_Active Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Kinase_Active->Phospho_Substrate Substrate Substrate Protein Indazole 6-Bromo-4-methyl- 1H-indazole Indazole->Kinase_Inactive Indazole->Kinase_Active

Caption: Postulated mechanism of this compound as an ATP-competitive kinase inhibitor.

Experimental Workflow: A Tiered Approach to Characterization

A systematic, tiered approach is essential for efficiently evaluating a novel compound. This workflow progresses from broad phenotypic screening to more specific mechanistic assays.

Tier1 Tier 1: Primary Screening (Cell Viability) Tier2 Tier 2: Mechanistic Assay (In Vitro Kinase Inhibition) Tier1->Tier2 If Active Outcome1 Determine IC50 in Cancer Cell Lines Tier1->Outcome1 Tier3 Tier 3: Cellular MOA (Apoptosis Assay) Tier2->Tier3 If Potent Inhibitor Outcome2 Identify Direct Kinase Targets Determine Kinase IC50 Tier2->Outcome2 Outcome3 Confirm Induction of Programmed Cell Death Tier3->Outcome3

Caption: A logical tiered workflow for evaluating a novel anti-cancer compound.

PART 1: TIER 1 PROTOCOL - CELL VIABILITY (MTT ASSAY)

Objective: To determine the concentration-dependent effect of this compound on the metabolic activity and proliferation of cancer cell lines. The MTT assay is a robust, colorimetric method for assessing cell viability.[2][7]

Materials
  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm, reference wavelength >650 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells, ensuring >95% viability via Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells for "medium only" (blank) and "cells only" (untreated control).

    • Incubate overnight (18-24 hours) to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A typical final concentration range would be 0.01 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%). Create a "vehicle control" with the same final DMSO concentration.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle control).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 690 nm to subtract background absorbance.

Data Analysis and Presentation
  • Subtract the average absorbance of the "medium only" blank from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC₅₀).

CompoundCell LineExposure Time (h)IC₅₀ (µM) [Hypothetical]
This compoundA549728.5
This compoundMCF-77212.2
This compoundHCT116725.1
Doxorubicin (Control)HCT116720.2

PART 2: TIER 2 PROTOCOL - IN VITRO KINASE INHIBITION ASSAY

Objective: To directly measure the inhibitory activity of this compound against a panel of purified protein kinases. A luminescence-based assay that quantifies ADP production is a common, sensitive, and non-radioactive method.[9][10]

Materials
  • Purified recombinant kinases (e.g., VEGFR2, PDGFRβ, c-SRC)

  • Specific peptide substrates for each kinase

  • High-purity ATP

  • This compound (serial dilutions in DMSO)

  • Staurosporine (positive control, broad-spectrum inhibitor)[9]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a serial dilution series of the test compound and Staurosporine in DMSO.

    • Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate wells. Include DMSO-only wells for the "no inhibitor" control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate kinase assay buffer.

    • Add the kinase/substrate mix to the wells containing the compound.

    • Allow a brief pre-incubation (10-15 minutes) at room temperature for the compound to bind to the kinase.[9]

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure accurate IC₅₀ determination.

    • Incubate the reaction for a pre-determined time (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

Data Analysis and Presentation
  • Calculate the percentage of kinase inhibition for each concentration:

    • % Inhibition = 100 - [ (Luminescence_Inhibitor - Luminescence_Background) / (Luminescence_NoInhibitor - Luminescence_Background) ] * 100

  • Plot % Inhibition against the log of the compound concentration.

  • Use non-linear regression to determine the IC₅₀ value for each kinase.

Kinase TargetThis compound IC₅₀ (nM) [Hypothetical]Staurosporine IC₅₀ (nM)
VEGFR2358
PDGFRβ8012
c-SRC4505
EGFR>10,00020

PART 3: TIER 3 PROTOCOL - APOPTOSIS ASSAY (ANNEXIN V/PI STAINING)

Objective: To determine if the cytotoxicity observed in Tier 1 is mediated by the induction of apoptosis. This assay uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11]

Rationale and Principle

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can therefore identify late apoptotic and necrotic cells where membrane integrity is compromised.[11][12]

Viable Viable Cell (Annexin V-, PI-) Early Early Apoptotic Cell (Annexin V+, PI-) Viable->Early PS Translocation Late Late Apoptotic/Necrotic Cell (Annexin V+, PI+) Early->Late Membrane Permeabilization Necrotic Necrotic Cell (Annexin V-, PI+)

Sources

Application Notes & Protocols for the Development of PLK4 Inhibitors Using 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of Polo-like kinase 4 (PLK4) inhibitors, utilizing 6-Bromo-4-methyl-1H-indazole as a key starting material. We delve into the scientific rationale for targeting PLK4 in oncology, present detailed, field-proven protocols for chemical synthesis and biological characterization, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: Targeting PLK4 in Oncology

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that functions as the master regulator of centriole duplication during the cell cycle.[1][2] Centrioles are fundamental to the formation of centrosomes, which organize the mitotic spindle necessary for accurate chromosome segregation.[3] The expression and activity of PLK4 are tightly controlled in normal cells to ensure that exactly one new procentriole forms alongside each mother centriole per cell cycle.[4]

Dysregulation of PLK4, particularly its overexpression, is a common feature in a wide range of human cancers, including breast, colorectal, and ovarian cancers.[3][5][6] This overexpression leads to centriole amplification, resulting in supernumerary centrosomes. Such a state promotes genomic instability, aneuploidy, and ultimately, tumorigenesis, making PLK4 an attractive and compelling target for cancer therapy.[1][7]

Inhibiting PLK4's kinase activity presents a promising therapeutic strategy. Small molecule inhibitors that bind to the ATP-binding pocket of PLK4 can block its enzymatic function, disrupting centriole duplication and leading to mitotic defects, cell cycle arrest, and apoptosis in cancer cells.[3] The indazole chemical scaffold has emerged as a privileged structure for developing potent and selective PLK4 inhibitors, with compounds like CFI-400945 demonstrating significant preclinical and clinical activity.[8][9] This guide focuses on a key building block for this class of inhibitors: This compound .

The PLK4 Signaling Pathway in Centriole Duplication

The central role of PLK4 is to phosphorylate key substrates to initiate procentriole assembly. Its activity is self-regulated through a mechanism of trans-autophosphorylation, which targets PLK4 for proteasomal degradation, thereby keeping its levels in check.[10]

PLK4_Pathway cluster_G1 G1 Phase cluster_S S Phase CEP152 CEP152/CEP192 PLK4_inactive PLK4 Recruitment CEP152->PLK4_inactive recruits PLK4_active PLK4 Activation STIL STIL Phosphorylation PLK4_active->STIL phosphorylates Degradation Autophosphorylation & Degradation PLK4_active->Degradation self-regulates SAS6 SAS-6 Recruitment STIL->SAS6 Procentriole Procentriole Assembly SAS6->Procentriole PLK4_inactive->PLK4_active Inhibitor PLK4 Inhibitor (e.g., from Indazole) Inhibitor->PLK4_active

Caption: PLK4-mediated centriole duplication pathway and point of intervention.

Synthetic Strategy: From Indazole to Inhibitor

The this compound moiety serves as an excellent starting point for inhibitor synthesis. The bromine atom at the 6-position is strategically placed for functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical groups to explore the inhibitor's structure-activity relationship (SAR). The indazole nitrogen can be alkylated or remain as an N-H for crucial hydrogen bonding interactions within the kinase hinge region.

This section outlines a representative, three-step synthesis of a hypothetical but potent PLK4 inhibitor, IND-PLK4i-01 , based on established medicinal chemistry principles for this target class.[9][11]

Synthesis_Workflow Start 6-Bromo-4-methyl- 1H-indazole Step1 Step 1: N-Alkylation Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Suzuki Coupling Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Final Final Product: IND-PLK4i-01 Step3->Final

Caption: Synthetic workflow for a representative PLK4 inhibitor.

Protocol 2.1: Synthesis of Intermediate A (N-Alkylation)
  • Principle: This step protects the indazole nitrogen and introduces a moiety that can influence solubility and cell permeability. We will use a simple alkylating agent under basic conditions. The choice of alkylating agent is critical and would typically be varied during lead optimization.

  • Materials & Reagents:

    Reagent Molar Mass ( g/mol ) Supplier Notes
    This compound 211.06 Sigma-Aldrich [12]
    Sodium Hydride (NaH), 60% disp. 24.00 Acros Organics Handle with extreme care
    Tetrahydrofuran (THF), anhydrous 72.11 Fisher Scientific Dry solvent is crucial
    1-(2-bromoethyl)-4-methoxybenzene 215.09 Combi-Blocks Alkylating agent
    Saturated NH₄Cl solution - - For quenching

    | Ethyl Acetate, Hexanes | - | - | For extraction/chromatography |

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Caution: Gas evolution (H₂).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 1-(2-bromoethyl)-4-methoxybenzene (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (gradient of hexanes/ethyl acetate) to yield Intermediate A.

Protocol 2.2: Synthesis of Intermediate B (Suzuki Coupling)
  • Principle: The Suzuki cross-coupling reaction is a robust method for forming a C-C bond, replacing the bromine atom with a desired aromatic or heteroaromatic ring system. This part of the molecule often interacts with the solvent-exposed region of the kinase.

  • Materials & Reagents:

    Reagent Molar Mass ( g/mol ) Notes
    Intermediate A - From Protocol 2.1
    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 219.10 Boronic ester partner
    Pd(PPh₃)₄ (Tetrakis) 1155.56 Palladium catalyst
    Sodium Carbonate (Na₂CO₃) 105.99 Base

    | 1,4-Dioxane and Water | - | Solvent system (degassed) |

  • Procedure:

    • In a reaction vessel, combine Intermediate A (1.0 eq), the aniline boronic ester (1.2 eq), and Na₂CO₃ (3.0 eq).

    • Add the degassed solvent system of 1,4-dioxane and water (typically 4:1 v/v).

    • Bubble N₂ or Ar gas through the mixture for 15-20 minutes to ensure deoxygenation.

    • Add the Pd(PPh₃)₄ catalyst (0.05 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product via flash column chromatography to yield Intermediate B.

Protocol 2.3: Synthesis of IND-PLK4i-01 (Amide Coupling)
  • Principle: The final step involves forming an amide bond with the aniline group of Intermediate B. This amide functionality is often critical for establishing key hydrogen bond interactions in the ATP-binding pocket.

  • Materials & Reagents:

    Reagent Molar Mass ( g/mol ) Notes
    Intermediate B - From Protocol 2.2
    3-(Trifluoromethyl)benzoyl chloride 208.57 Acylating agent
    Pyridine or Triethylamine (TEA) - Base

    | Dichloromethane (DCM), anhydrous | 84.93 | Solvent |

  • Procedure:

    • Dissolve Intermediate B (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add pyridine or TEA (1.5 eq) as a base.

    • Cool the solution to 0 °C.

    • Slowly add 3-(trifluoromethyl)benzoyl chloride (1.1 eq).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction to completion by LC-MS.

    • Dilute the reaction with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final product, IND-PLK4i-01 , via flash column chromatography or preparative HPLC. Characterize thoroughly using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Protocols

Once synthesized and purified, the compound's biological activity must be rigorously assessed. The following protocols outline key assays for determining potency, cellular activity, and target engagement.

Protocol 3.1: In Vitro PLK4 Kinase Assay (ADP-Glo™)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of IND-PLK4i-01 against recombinant human PLK4.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As the inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.

  • Materials:

    • Recombinant human PLK4 enzyme (e.g., SignalChem)

    • Suitable peptide substrate (e.g., casein)

    • ATP at Km concentration

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • IND-PLK4i-01 and a reference inhibitor (e.g., CFI-400945)[8]

    • White, opaque 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of IND-PLK4i-01 in DMSO, then further dilute in kinase buffer. Typically, an 11-point, 3-fold dilution series is used, starting from 10 µM.

    • Add 2.5 µL of the diluted compound or DMSO vehicle control to the wells of the 384-well plate.

    • Add 2.5 µL of a 2x enzyme/substrate mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol 3.2: Cell Proliferation Assay (CellTiter-Glo®)
  • Objective: To measure the growth inhibitory (GI₅₀) effect of IND-PLK4i-01 on a cancer cell line.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in viable cells due to the inhibitor's effect results in a lower luminescent signal.

  • Materials:

    • Breast cancer cell line (e.g., MCF-7 or HCC1954)[8][9]

    • Appropriate cell culture medium and fetal bovine serum (FBS)

    • IND-PLK4i-01

    • CellTiter-Glo® Reagent (Promega)

    • White, clear-bottom 96-well cell culture plates

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of IND-PLK4i-01 (similar concentration range as the kinase assay). Include DMSO vehicle controls.

    • Incubate the plates for 72-120 hours in a humidified incubator at 37 °C, 5% CO₂.[8]

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Data Analysis:

    • Normalize the data to DMSO-treated cells (100% viability).

    • Plot the percent viability versus the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the GI₅₀ value.

Protocol 3.3: Western Blot for Target Engagement
  • Objective: To confirm that IND-PLK4i-01 engages PLK4 in cells, leading to a downstream phenotypic effect.

  • Principle: Inhibition of PLK4's kinase activity prevents its auto-phosphorylation and subsequent degradation, leading to an accumulation of the PLK4 protein.[10] This stabilization can be detected by Western blot and serves as a robust pharmacodynamic biomarker for target engagement.

  • Materials:

    • Cancer cell line (as above)

    • IND-PLK4i-01

    • RIPA buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-PLK4, anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • ECL Western Blotting Substrate

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat cells with increasing concentrations of IND-PLK4i-01 (e.g., 0, 10, 50, 200, 1000 nM) for 24 hours.

    • Harvest cells and lyse them in ice-cold RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary anti-PLK4 antibody overnight at 4 °C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and add ECL substrate.

    • Image the blot using a chemiluminescence detector.

    • Strip the membrane (if necessary) and re-probe for β-actin as a loading control.

  • Data Interpretation: A dose-dependent increase in the PLK4 protein band intensity relative to the loading control indicates successful target engagement by the inhibitor.

Expected Results & Data Summary

A successful compound developed from this compound would be expected to exhibit high potency and selectivity. The following table presents hypothetical, yet realistic, data for our compound IND-PLK4i-01 compared to a known reference inhibitor.

AssayIND-PLK4i-01CFI-400945 (Reference)
PLK4 Kinase IC₅₀ 1.5 nM2.8 nM[8][13]
Aurora B Kinase IC₅₀ 550 nM102 nM[13]
PLK1 Kinase IC₅₀ > 10,000 nM> 50,000 nM[8]
MCF-7 Cell GI₅₀ (120h) 15 nM~14-20 nM[13]
Target Engagement (Western Blot) Dose-dependent PLK4 stabilization observed ≥ 50 nMDose-dependent PLK4 stabilization[10]

Conclusion

This guide provides a foundational framework for the development of novel PLK4 inhibitors starting from this compound. The detailed protocols for synthesis and biological evaluation are designed to enable researchers to efficiently create and validate new chemical entities targeting this critical oncogene. The causality-driven explanations for each step aim to empower scientists to not only execute these experiments but also to troubleshoot and adapt them for their specific research goals. By rigorously applying these methodologies, the scientific community can continue to advance the development of targeted therapies for cancers driven by PLK4 dysregulation.

References

  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. AACR Journals. [Link]

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology. [Link]

  • What are PLK4 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • cfi-400945. My Cancer Genome. [Link]

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Semantic Scholar. [Link]

  • Polo-like Kinase 4 (PLK4) as a Therapeutic Target in Breast Cancer. Oxford Academic. [Link]

  • Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. PubMed Central. [Link]

  • PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. bioRxiv. [Link]

  • Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. PubMed Central. [Link]

  • Polo-like kinase 4 inhibition: a strategy for cancer therapy?. PubMed Central. [Link]

  • Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]

  • PLK4 inhibition: A therapeutic strategy to treat patients with TRIM37 amplified tumors. AACR Journals. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]

  • Results from cell-based studies. In the first column: Half-maximal... ResearchGate. [Link]

  • Anti-proliferation effect of polo-like kinase-4 inhibitor in ovarian cancer via AKT/mTOR/p70S6K pathway. AACR Journals. [Link]

  • Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. ORIC Pharmaceuticals. [Link]

  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. The Royal Society of Chemistry. [Link]

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Application Notes and Protocols: 6-Bromo-4-methyl-1H-indazole as a Key Intermediate in the Synthesis of Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a detailed technical guide on the application of 6-bromo-4-methyl-1H-indazole as a versatile starting material for the synthesis of potent neuroprotective agents. We will explore its utility in constructing molecules targeting key pathways in neurodegeneration, such as the inhibition of Monoamine Oxidase B (MAO-B) and Glycogen Synthase Kinase-3β (GSK-3β). This guide offers in-depth scientific insights, detailed experimental protocols, and visual workflows to empower researchers in the field of neuro-pharmacology and drug discovery.

Introduction: The Significance of the Indazole Scaffold in Neuroprotection

Indazole derivatives have emerged as a promising class of compounds for the treatment of neurological disorders, including Alzheimer's and Parkinson's diseases.[1][2] Their unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets within the central nervous system (CNS).[3] The therapeutic potential of indazoles in neuroprotection stems from their ability to modulate the activity of enzymes and signaling pathways implicated in neuronal cell death and dysfunction.[1][2]

This compound is a particularly valuable building block in this context. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The methyl group at the 4-position can influence the molecule's lipophilicity and metabolic stability, and can also provide steric hindrance to direct reactions at other positions. This strategic substitution pattern allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of potential neuroprotective drug candidates.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is crucial for successful reaction planning and execution.

PropertyValueReference
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Solid
InChI Key OIVUHPTVQVCONM-UHFFFAOYSA-N
SMILES CC1=CC(Br)=CC2=C1C=NN2
CAS Number 885520-98-9[4]

Synthetic Strategy: Targeting MAO-B for Neuroprotection

Monoamine Oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B can increase dopamine levels, which is a clinically validated strategy for the symptomatic treatment of Parkinson's disease. Furthermore, MAO-B inhibitors have shown neuroprotective effects by reducing oxidative stress.[5][6]

This section outlines a synthetic protocol for a novel indazole-based MAO-B inhibitor, starting from this compound. The proposed synthesis utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for C-C bond formation.

Proposed Synthetic Scheme

The overall synthetic workflow is depicted below. This multi-step synthesis involves the initial N-alkylation of the indazole core, followed by a Suzuki-Miyaura coupling to introduce a key pharmacophore.

Synthetic Workflow for MAO-B Inhibitor A This compound B N-Alkylation A->B R-X, Base C N-Alkyl-6-bromo-4-methyl-1H-indazole B->C D Suzuki-Miyaura Coupling C->D Arylboronic acid, Pd catalyst, Base E Final Product (MAO-B Inhibitor) D->E

Caption: Synthetic workflow for the proposed MAO-B inhibitor.

Detailed Experimental Protocol

Step 1: N-Alkylation of this compound

The N-alkylation of the indazole ring is a critical first step to modulate the compound's properties and prevent unwanted side reactions in subsequent steps.

  • Materials:

    • This compound (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide, 1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in DMF, add potassium carbonate.

    • Stir the suspension at room temperature for 30 minutes.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-alkylated indazole.

Step 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl moieties at the C6 position of the indazole.

  • Materials:

    • N-Alkyl-6-bromo-4-methyl-1H-indazole (1.0 eq)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂], 0.05 eq)

    • Sodium carbonate (Na₂CO₃, 2.0 eq)

    • 1,4-Dioxane and water (4:1 mixture)

  • Procedure:

    • In a reaction vessel, combine the N-alkylated bromoindazole, arylboronic acid, [Pd(dppf)Cl₂], and sodium carbonate.

    • Add the dioxane/water solvent mixture.

    • Degas the reaction mixture by bubbling with argon for 15 minutes.

    • Heat the mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the final neuroprotective agent.

Targeting the GSK-3β Pathway for Neuroprotection

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal development and survival.[7][8] Dysregulation of GSK-3β activity has been implicated in the pathogenesis of Alzheimer's disease, bipolar disorder, and other neurological conditions.[1] Therefore, the development of selective GSK-3β inhibitors is a promising therapeutic strategy.

The Role of GSK-3β in Neurodegeneration

In the context of neurodegenerative diseases, hyperactive GSK-3β contributes to:

  • Tau Hyperphosphorylation: A hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles.

  • Amyloid-β Production: GSK-3β can modulate the processing of amyloid precursor protein (APP).

  • Inflammation and Apoptosis: GSK-3β is involved in pro-inflammatory signaling and can promote neuronal cell death.

GSK-3beta Signaling Pathway cluster_0 Upstream Signals cluster_1 GSK-3β Regulation cluster_2 Downstream Effects (Pathological) Insulin Insulin GSK3b_inactive Inactive GSK-3β Insulin->GSK3b_inactive inhibits Wnt Wnt Wnt->GSK3b_inactive inhibits GSK3b_active Active GSK-3β Tau_hyper Tau Hyperphosphorylation GSK3b_active->Tau_hyper Abeta Aβ Production GSK3b_active->Abeta Inflammation Inflammation GSK3b_active->Inflammation Apoptosis Apoptosis GSK3b_active->Apoptosis Indazole_Inhibitor Indazole-based GSK-3β Inhibitor Indazole_Inhibitor->GSK3b_active inhibits

Caption: Simplified signaling pathway of GSK-3β in neurodegeneration.

Synthesis of a Potent Indazole-Based GSK-3β Inhibitor

The synthesis of a GSK-3β inhibitor from this compound can be achieved through a multi-step sequence, culminating in the introduction of a pharmacophore known to interact with the kinase's active site.

Step 1: N-Protection of this compound

Protecting the indazole nitrogen is often necessary to avoid undesired reactions in subsequent steps. A common protecting group is the p-toluenesulfonyl (Ts) group.

  • Materials:

    • This compound (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl, 1.1 eq)

    • Triethylamine (Et₃N, 1.5 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in DCM and cool to 0 °C.

    • Add triethylamine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • The crude product can often be used in the next step without further purification.

Step 2: Suzuki Coupling and Deprotection

Following the Suzuki coupling, the protecting group is removed to yield the final product.

  • Materials:

    • N-Tosyl-6-bromo-4-methyl-1H-indazole (1.0 eq)

    • Appropriate arylboronic acid (1.5 eq)

    • Palladium catalyst and base (as in the previous Suzuki protocol)

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH) and water

  • Procedure:

    • Perform the Suzuki coupling as described in section 3.2.

    • After purification of the coupled product, dissolve it in a mixture of methanol and water.

    • Add an excess of sodium hydroxide.

    • Heat the reaction to reflux and monitor for the removal of the tosyl group by TLC.

    • Upon completion, cool the reaction and neutralize with dilute HCl.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify by column chromatography or recrystallization to obtain the final GSK-3β inhibitor.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of novel neuroprotective agents. Its strategic substitution pattern allows for the facile introduction of various functional groups through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize new indazole-based compounds targeting key players in neurodegeneration, such as MAO-B and GSK-3β. Future work in this area will likely focus on the development of highly selective and potent inhibitors with improved blood-brain barrier permeability and favorable pharmacokinetic profiles, ultimately leading to the discovery of new therapeutic options for devastating neurological disorders.

References

  • Pan, Z., et al. (2018). Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β. Organic & Biomolecular Chemistry, 16(23), 4298-4302. Available at: [Link]

  • Ombrato, R., et al. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters, 11(5), 825-831. Available at: [Link]

  • Zhang, L., et al. (2013). Design, synthesis and evaluation of 7-azaindazolyl-indolyl-maleimides as glycogen synthase kinase-3β (GSK-3β) inhibitors. European Journal of Medicinal Chemistry, 70, 598-608. Available at: [Link]

  • Chimenti, F., et al. (2021). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 6(3), 2245-2257. Available at: [Link]

  • Gokuladhas, K., et al. (2021). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC Advances, 11(5), 2841-2854. Available at: [Link]

  • Lo-Coco, F., et al. (2015). Design and Synthesis of Substrate Competitive Inhibitors: Towards Selective GSK-3β Inhibition. Molecules, 20(9), 16496-16513. Available at: [Link]

  • Qian, K., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4984. Available at: [Link]

  • Google Patents. (2018). Method for preparing 1H-indazole derivative. CN107805221A.
  • Google Patents. (2009). Indazole derivatives. WO2009106982A1.
  • Google Patents. (2014). Substituted indazole or indole derivatives as in vitro mao-b inhibitors. WO2014107771A1.
  • Hadizadeh, F., & Ghodsi, R. (2005). Synthesis of Novel N-Substituted Imidazolecarboxylic Acid Hydrazides as Monoamine Oxidase Inhibitors. Il Farmaco, 60(3), 237-240. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... Available at: [Link]

  • IRIS. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. Available at: [Link]

  • Licht-Murava, A., et al. (2016). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 17(11), 1836. Available at: [Link]

  • PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. Available at: [Link]

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  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. Available at: [Link]

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Application Notes and Protocols for Heck Coupling Strategies for 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold and C-C Bond Formation

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including potent kinase inhibitors used in oncology. The functionalization of this heterocyclic system is paramount for modulating biological activity, and among the most powerful tools for this purpose is the palladium-catalyzed Heck coupling reaction. This reaction, which forges a new carbon-carbon bond between an aryl or vinyl halide and an alkene, offers a direct and versatile route to introduce diverse side chains, thereby enabling extensive structure-activity relationship (SAR) studies.

This guide provides a detailed exploration of Heck coupling strategies specifically tailored for 6-bromo-4-methyl-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, discuss critical parameters such as catalyst selection, ligand choice, and the strategic decision of N-protection, and provide robust, field-proven protocols to empower researchers in their synthetic endeavors.

The Heck Coupling Reaction: A Mechanistic Overview

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, a testament to its reliability and broad functional group tolerance.[1][2] The catalytic cycle, which is central to understanding and optimizing the reaction, proceeds through a series of well-defined steps involving a palladium(0) catalyst.

The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[1]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the Pd(II) center, followed by migratory insertion into the Pd-C bond. This step typically proceeds in a syn manner.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product. This step generally favors the formation of the more stable trans-alkene.[3]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[3]

The efficiency and selectivity of this cycle are profoundly influenced by the choice of catalyst, ligands, base, and solvent, as well as the electronic and steric properties of the substrates.

Visualizing the Catalytic Cycle

Heck_Mechanism cluster_cycle Heck Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)Br(L)₂ OxAdd->ArPdBr AlkeneCoord Alkene Coordination & Insertion AlkeneComplex [Ar-Pd(II)Br(L)₂(Alkene)] AlkeneCoord->AlkeneComplex BetaElim β-Hydride Elimination ProductComplex [HPd(II)Br(L)₂(Product)] BetaElim->ProductComplex Regen Base-mediated Reductive Elimination Product 6-Vinyl-4-methyl-1H-indazole ProductComplex->Product Regen->Pd0 HBase [H-Base]⁺Br⁻ Regen->HBase ArBr This compound ArBr->OxAdd Alkene Alkene Alkene->AlkeneCoord Base Base Base->Regen

Caption: The catalytic cycle of the Heck reaction for this compound.

Strategic Considerations for Heck Coupling of this compound

The successful execution of a Heck coupling on the this compound scaffold hinges on several key experimental choices. The interplay between the catalyst, ligands, base, and solvent system is critical in achieving high yields and minimizing side reactions.

Catalyst and Ligand Selection: A Synergistic Partnership

The choice of the palladium source and its associated ligands is arguably the most critical factor in a successful Heck reaction. While a wide array of catalysts has been developed, some have proven to be particularly effective for heteroaryl halides.

Catalyst/Pre-catalyst Common Ligands Key Considerations & Insights
Pd(OAc)₂ PPh₃, P(o-tol)₃, Buchwald ligands (e.g., SPhos, XPhos)Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. The choice of phosphine ligand is crucial; electron-rich and bulky ligands can enhance catalytic activity, particularly for less reactive aryl bromides.
Pd(PPh₃)₄ None (already coordinated)A reliable Pd(0) source that does not require in situ reduction. However, it can be sensitive to air and may require careful handling.
PdCl₂(dppf) dppf (1,1'-Bis(diphenylphosphino)ferrocene)This complex is known for its high stability and efficiency in a variety of cross-coupling reactions. The bidentate dppf ligand can stabilize the palladium center and promote efficient catalysis.
Palladacycles N-Heterocyclic Carbenes (NHCs)These are highly active and stable catalysts that can be effective at low catalyst loadings.[4] They often exhibit excellent thermal stability, making them suitable for reactions requiring higher temperatures.
The Role of the Base and Solvent

The base plays a crucial role in the Heck reaction by neutralizing the hydrogen halide generated during the catalytic cycle.[2] The choice of base can also influence the reaction rate and selectivity.

  • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and are effective in many systems. They are generally less prone to side reactions with the substrates.

  • Organic Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are also widely used. They can act as both a base and a ligand in some cases.

The solvent must be capable of dissolving the reactants and catalyst system at the reaction temperature. Common choices include:

  • Polar Aprotic Solvents: DMF, DMA, and NMP are excellent solvents for many Heck reactions due to their high boiling points and ability to dissolve a wide range of substrates and catalysts.

  • Ethereal Solvents: Dioxane and THF are also frequently used, often in combination with water for reactions involving inorganic bases.

  • Hydrocarbon Solvents: Toluene is a good choice for reactions that require a non-polar environment.

The N-Protection Dilemma: To Protect or Not to Protect?

The indazole ring contains an N-H proton that can potentially interfere with the Heck reaction in several ways:

  • Reaction with the Base: The acidic N-H proton can be deprotonated by the base, which can alter the electronic properties of the indazole ring and potentially affect its reactivity.

  • Coordination to Palladium: The nitrogen lone pair can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[5]

For these reasons, N-protection of the indazole is a common strategy to ensure reproducible and high-yielding reactions.[6] However, recent studies have also demonstrated successful cross-coupling reactions on unprotected N-H indazoles, particularly when using strong bases that deprotonate the N-H in situ, which can prevent undesirable side reactions like ring-opening.[7]

Common Protecting Groups for Indazole:

Protecting Group Abbreviation Introduction Conditions Removal Conditions
tert-ButoxycarbonylBoc(Boc)₂O, DMAP, CH₂Cl₂TFA/CH₂Cl₂ or HCl/Dioxane
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH, DMFTBAF, THF or HCl, EtOH[8]
TetrahydropyranylTHPDHP, p-TsOH, CH₂Cl₂Acidic conditions (e.g., HCl/MeOH)

The choice of whether to use a protecting group will depend on the specific alkene coupling partner, the reaction conditions, and the overall synthetic strategy. For complex syntheses where reproducibility is paramount, N-protection is often the more prudent approach.

Experimental Protocols

The following protocols provide robust starting points for the Heck coupling of this compound. Note: These are generalized procedures and may require optimization for specific alkene substrates. It is always recommended to perform small-scale test reactions to determine the optimal conditions.

General Experimental Workflow

Workflow start Start reagents Combine Indazole, Alkene, Catalyst, Ligand, and Base in a Reaction Vessel start->reagents degas Degas the Reaction Mixture (e.g., Argon sparging or freeze-pump-thaw) reagents->degas heat Heat the Reaction Mixture with Stirring for the Specified Time degas->heat monitor Monitor Reaction Progress (TLC, LC-MS, or GC-MS) heat->monitor monitor->heat Reaction Incomplete workup Aqueous Workup and Extraction with an Organic Solvent monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Characterize the Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A general workflow for performing a Heck coupling reaction.

Protocol 1: Heck Coupling of N-Boc-6-bromo-4-methyl-1H-indazole with an Acrylate

This protocol is recommended for ensuring high yields and reproducibility, especially when working with valuable or complex alkene partners.

Step 1: N-Protection of this compound

  • To a solution of this compound (1.0 equiv.) in dichloromethane (CH₂Cl₂) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-6-bromo-4-methyl-1H-indazole.

Step 2: Heck Coupling

  • To a dry Schlenk tube or microwave vial, add N-Boc-6-bromo-4-methyl-1H-indazole (1.0 equiv.), the desired acrylate (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and triphenylphosphine (PPh₃, 0.1 equiv.).

  • Add a base such as triethylamine (Et₃N, 2.0 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add a suitable degassed solvent (e.g., DMF or dioxane).

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours. The optimal temperature and time will depend on the reactivity of the acrylate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling of Unprotected this compound

This protocol offers a more atom-economical approach by avoiding the protection-deprotection sequence. It may require more careful optimization of the base and reaction conditions.

  • To a dry Schlenk tube or microwave vial, add this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ (0.05 equiv.) with a suitable ligand like P(o-tol)₃ (0.1 equiv.), or PdCl₂(dppf) (0.05 equiv.)), and a base (e.g., K₂CO₃ (2.5 equiv.) or Cs₂CO₃ (2.5 equiv.)).

  • The addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 1.0 equiv.) can be beneficial, particularly in solvent-free or biphasic systems.[9]

  • Add a degassed solvent such as DMA or dioxane/water (4:1).

  • Seal the vessel and heat to 100-140 °C for 6-24 hours, monitoring the reaction progress.

  • After cooling, perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the use of a fresh palladium source and anhydrous, degassed solvents. Consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.
Low reaction temperatureGradually increase the reaction temperature, monitoring for decomposition. Microwave heating can sometimes accelerate the reaction.
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., DMF, DMA, dioxane).
Dehalogenation of Starting Material High reaction temperature or prolonged reaction timeReduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Presence of impuritiesEnsure the purity of the starting materials and reagents.
Formation of Side Products (e.g., alkene isomerization) Slow reductive eliminationThe addition of certain salts (e.g., silver salts) can sometimes suppress alkene isomerization.[3]
Poor Reproducibility Inconsistent catalyst activity, presence of oxygen or moistureUse Schlenk techniques to ensure an inert atmosphere. Ensure all reagents and solvents are dry and of high purity. For unprotected indazoles, the presence of trace amounts of water can affect the deprotonation equilibrium.

Conclusion

The Heck coupling of this compound is a powerful and versatile method for the synthesis of novel indazole derivatives. By carefully considering the choice of catalyst, ligands, base, and the strategic use of N-protection, researchers can efficiently generate a diverse array of compounds for drug discovery and development. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important transformation.

References

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 2018.

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 2006.

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Request PDF, ResearchGate.

  • Heck reaction - Wikipedia.

  • Heck Reaction - Organic Chemistry Portal.

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. National Institutes of Health, 2017.

  • Heck Reaction—State of the Art. MDPI, 2018.

  • Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 2008.

  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 2022.

  • Heck Reaction - Chemistry LibreTexts.

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry.

  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. ResearchGate, 2020.

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Application Notes & Protocols: Synthesis and Evaluation of Substituted Indazoles for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the synthesis of substituted indazoles and the subsequent evaluation of their anti-inflammatory potential. We will explore robust synthetic strategies, present detailed experimental protocols for both synthesis and biological screening, and discuss key structure-activity relationship (SAR) insights to guide the rational design of novel anti-inflammatory drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory therapies.

Introduction: The Indazole Scaffold in Anti-Inflammatory Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. This unique structure is a bioisostere of indole and is found in a wide array of pharmacologically active molecules.[1] The therapeutic relevance of the indazole core is well-established, with marketed drugs like the anti-inflammatory agents Benzydamine and Bendazac demonstrating its clinical utility.[3][4]

Inflammation is a complex biological response to harmful stimuli, but chronic or dysregulated inflammation contributes to numerous diseases. A primary strategy in anti-inflammatory drug design is the inhibition of key mediators in the inflammatory cascade, such as the cyclooxygenase-2 (COX-2) enzyme and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[5][6][7] Substituted indazoles have shown significant promise in modulating these targets.

This guide provides an expert-level framework for the synthesis of diverse indazole libraries and their systematic evaluation, enabling the identification of potent and selective anti-inflammatory lead compounds.

Core Synthetic Strategies for the Indazole Nucleus

The construction of the indazole ring system can be broadly categorized into methods that form a key C-N bond or N-N bond during the final cyclization step.[8] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Key Synthetic Pathways:
  • Strategy A: C-N Bond Formation from o-Substituted Aryls: This classical approach often involves the condensation of a hydrazine derivative with an ortho-functionalized benzaldehyde or ketone, followed by intramolecular cyclization. A prominent modern variation utilizes o-aminobenzoximes, which can cyclize under mild, metal-free conditions.[1]

  • Strategy B: N-N Bond Formation via Oxidative Cyclization: This strategy typically involves the intramolecular C-H amination of an arylhydrazone. Reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or silver(I) salts can mediate this transformation, offering an efficient route to 1H-indazoles under relatively mild conditions.[1][9]

  • Strategy C: Transition Metal-Catalyzed Annulation: Modern synthetic organic chemistry has introduced powerful methods involving transition metals like rhodium, copper, or palladium. These catalysts can mediate C-H activation and annulation reactions to construct the indazole core, often with high efficiency and regioselectivity.[2][10]

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Key Methodologies cluster_2 Product SM1 o-Haloaryl Ketones/ Aldehydes M1 Condensation with Hydrazine (C-N Formation) SM1->M1 SM2 o-Aminobenzoximes M2 Oxime Activation (Metal-Free C-N Formation) SM2->M2 SM3 Arylhydrazones M3 PIFA or Ag(I) Mediated Oxidative C-H Amination (N-N Formation) SM3->M3 SM4 Imidate Esters M4 Rh/Cu Catalyzed C-H Activation (Annulation) SM4->M4 IND Substituted Indazole Core M1->IND M2->IND M3->IND M4->IND

Caption: Major synthetic routes to the substituted indazole core.

Detailed Protocol: Metal-Free Synthesis of 3-Aryl-1H-Indazoles

This protocol details a mild and efficient method for synthesizing 1H-indazoles from readily available o-aminobenzoximes, avoiding the use of transition metals.[1] The causality behind this protocol lies in the activation of the oxime hydroxyl group by methanesulfonyl chloride, transforming it into a good leaving group and facilitating intramolecular nucleophilic attack by the aniline nitrogen to form the pyrazole ring.

Materials & Reagents:

  • Substituted o-aminoketone or o-aminobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol (EtOH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Protocol Steps:

Part A: Synthesis of the o-Aminobenzoxime Intermediate

  • In a round-bottom flask, dissolve the o-aminoketone (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo. The crude oxime is often used directly in the next step without further purification.

Part B: Cyclization to form the 1H-Indazole

  • Dissolve the crude o-aminobenzoxime (1.0 eq) in dichloromethane (DCM) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Add triethylamine (TEA) (2.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Part C: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent.

  • Characterize the final substituted indazole using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting Guide
Issue Potential Cause & Solution
Low yield of oximeIncomplete reaction. Increase reflux time or add a slight excess of pyridine.
Multiple spots on TLC during cyclizationSide reactions due to excess MsCl or temperature. Ensure slow, dropwise addition at 0 °C.
Difficulty in purificationCo-eluting impurities. Try a different solvent system for chromatography (e.g., DCM/Methanol).

Protocols for Anti-Inflammatory Activity Screening

A hierarchical screening approach is recommended, starting with high-throughput in vitro assays to identify active compounds, followed by a more resource-intensive in vivo model for confirmation and potency assessment.

Screening_Workflow cluster_workflow Anti-Inflammatory Screening Cascade A Synthesis of Indazole Library B Primary Screening: In Vitro COX-2 Inhibition Assay A->B Test Compounds C Secondary Screening: In Vitro Cytokine Release Assay (LPS-Stimulated Macrophages) B->C Active Compounds (IC50 < 10 µM) D Hit Confirmation: In Vivo Carrageenan-Induced Paw Edema Model C->D Confirmed Hits (Cytokine Reduction) E Lead Compound D->E In Vivo Efficacy

Caption: Hierarchical workflow for screening indazole derivatives.

Protocol 4.1: In Vitro COX-2 Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of COX-2, which is responsible for producing pro-inflammatory prostaglandins.

  • Principle: A colorimetric or fluorescent assay kit (commercially available) is used, which measures the peroxidase component of COX-2 activity.

  • Procedure (General):

    • Prepare a stock solution of the synthesized indazole in DMSO.

    • In a 96-well plate, add assay buffer, heme, purified human recombinant COX-2 enzyme, and the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate at 37 °C for a specified time (e.g., 10 minutes).

    • Measure the absorbance or fluorescence using a plate reader.

    • Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and DMSO as a vehicle control.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required for 50% inhibition) using non-linear regression analysis.[6][7]

Protocol 4.2: In Vivo Carrageenan-Induced Paw Edema Model

This is the benchmark in vivo model for evaluating acute anti-inflammatory activity.[6][11]

  • Animals: Male Wistar rats (150-200 g) are typically used. All procedures must be approved by an Institutional Animal Ethics Committee.

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into groups (n=6): Vehicle control, positive control (e.g., Diclofenac, 10 mg/kg), and test groups (e.g., indazole derivatives at 25, 50, 100 mg/kg).

    • Administer the test compounds or controls intraperitoneally (i.p.) or orally (p.o.).

    • After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[6]

    • Measure the paw volume immediately after injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

% Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) Insights

Analysis of SAR provides critical information for designing more potent and selective analogs. Literature suggests several key structural features on the indazole scaffold that influence anti-inflammatory activity.

Caption: Key positions on the indazole ring for SAR modification.

Summary of SAR Findings:

PositionSubstitution TypeImpact on Anti-Inflammatory ActivityReferences
N1 Alkyl, Aryl, BenzylOften enhances potency and can modulate COX-1/COX-2 selectivity.[12]
C3 Carboxamides, AminesThe regiochemistry of linkers is critical. 3-carboxamides are potent CRAC channel blockers, while reverse amides are inactive.[13]
C5 Halogens, Methoxy, NitroBoth electron-donating and electron-withdrawing groups can increase activity, depending on the specific target and overall molecular structure.[12][14][15]
C6 Halogens, Carboxylic acidsSubstitution at C6 can significantly influence activity, often in conjunction with substitutions at other positions.[12]

Expert Insight: The SAR for indazoles is highly target-dependent. For example, while substitutions on the benzene ring are crucial for COX-2 inhibition, the nature of the C3 substituent is paramount for activity against ion channels involved in inflammation.[13] A multi-target screening approach is therefore highly recommended to fully explore the therapeutic potential of a synthesized library.

Conclusion

The indazole scaffold remains a highly valuable starting point for the development of novel anti-inflammatory agents. This guide has outlined versatile and robust synthetic methodologies, from classical cyclizations to modern metal-free approaches, providing a practical foundation for creating diverse chemical libraries. The detailed protocols for in vitro and in vivo screening establish a clear pathway for evaluating the biological activity of these compounds. By integrating the principles of structure-activity relationships, researchers can rationally design and synthesize next-generation indazole derivatives with improved potency, selectivity, and drug-like properties, accelerating the journey from chemical synthesis to potential clinical candidates.

References

  • Jadhav, S. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Yin, B., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Raut, S., et al. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research. Available at: [Link]

  • Cankař, P., & Holub, M. (2018). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Chemicke Listy. Available at: [Link]

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  • Schindler, R., et al. (1998). 1,5-Disubstituted indazol-3-ols With Anti-Inflammatory Activity. Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. The proposed mechanism for the synthesis of 2H-indazole derivatives. Available at: [Link]

  • Park, S., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules. Available at: [Link]

  • Wang, Y., et al. (2021). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ovid. Synthesis and antiinflammatory activity of novel indazolones. Available at: [Link]

  • Balaganapathy, P., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Alam, M. A., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. Available at: [Link]

  • ResearchGate. (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available at: [Link]

  • ResearchGate. Indazole-based antiinflammatory and analgesic drugs. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]

  • Bachar, S. C., et al. Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. Available at: [Link]

  • Esmaeelian, B., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • Wrzeciono, U., et al. (1993). [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. Pharmazie. Available at: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

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Application Notes and Protocols for the Large-Scale Production of 6-Bromo-4-methyl-1H-indazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 6-Bromo-4-methyl-1H-indazole in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its rigid bicyclic structure, coupled with the strategic placement of a bromine atom and a methyl group, offers a versatile scaffold for the synthesis of a diverse array of pharmacologically active molecules. The indazole core is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including but not limited to, potent kinase inhibition in oncology. The bromine atom at the 6-position serves as a crucial handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Similarly, the methyl group at the 4-position can influence the molecule's conformational rigidity, metabolic stability, and binding interactions with biological targets.

The escalating demand for novel therapeutics has underscored the necessity for robust, scalable, and cost-effective synthetic routes to key intermediates like this compound. This application note provides a comprehensive guide for its large-scale production, detailing a scientifically sound and field-proven protocol. The methodology is designed to be reproducible and amenable to industrial settings, ensuring high yield and purity of the final product.

Synthetic Strategy: A Robust Pathway from a Readily Available Precursor

The most efficient and scalable synthetic route to this compound commences with a commercially available and appropriately substituted aniline, followed by a classical yet reliable diazotization and intramolecular cyclization sequence. This approach avoids the use of harsh or hazardous reagents often associated with other heterocyclic syntheses and has been demonstrated to be effective for a range of substituted indazoles.

The chosen starting material for this protocol is 3-Bromo-5-methylaniline , a readily accessible precursor. The synthesis proceeds in a one-pot fashion, streamlining the process and minimizing purification steps, which is a critical consideration for large-scale production.

The core transformation involves two key steps:

  • Diazotization: The primary amino group of 3-Bromo-5-methylaniline is converted into a diazonium salt using a suitable diazotizing agent, typically generated in situ from sodium nitrite and a mineral acid. This reaction is performed at low temperatures to ensure the stability of the diazonium intermediate.

  • Intramolecular Cyclization: The in situ generated diazonium salt undergoes a spontaneous intramolecular cyclization, where the diazonium group is displaced by the ortho-methyl group, leading to the formation of the indazole ring system.

This synthetic approach is highly regioselective, ensuring the formation of the desired this compound isomer.

Visualizing the Workflow: A Step-by-Step Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Intramolecular Cyclization cluster_2 Work-up and Purification Starting Material 3-Bromo-5-methylaniline Intermediate In situ generated Diazonium Salt Starting Material->Intermediate Diazotization at 0-5 °C Reagents_Step1 Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) Cyclization Spontaneous Intramolecular Cyclization Intermediate->Cyclization Warming to room temperature Product This compound Cyclization->Product Workup Neutralization Extraction Crystallization Product->Workup

Caption: Synthetic workflow for the large-scale production of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the large-scale synthesis of this compound.

ParameterValueReference
Starting Material 3-Bromo-5-methylanilineCommercially Available
Key Reagents Sodium Nitrite, Hydrochloric AcidStandard laboratory reagents
Solvent Acetic Acid, WaterIndustrial grade solvents
Reaction Temperature 0-5 °C (Diazotization), Room Temperature (Cyclization)[1]
Reaction Time 2-4 hoursEstimated from similar procedures
Typical Yield 80-90%Estimated based on related syntheses[2]
Purity Assessment NMR, Mass Spectrometry, HPLCStandard analytical techniques

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 3-Bromo-5-methylaniline on a large scale.

Materials and Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Cooling system capable of maintaining 0-5 °C.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

Reagents:

ReagentCAS NumberMolecular WeightQuantity (for 1 kg scale)Moles
3-Bromo-5-methylaniline53067-35-1186.05 g/mol 1.00 kg5.37 mol
Acetic Acid64-19-760.05 g/mol 5.0 L-
Concentrated Hydrochloric Acid (37%)7647-01-036.46 g/mol 1.5 L~18 mol
Sodium Nitrite7632-00-069.00 g/mol 410 g5.94 mol
Water7732-18-518.02 g/mol As required-
Sodium Bicarbonate144-55-684.01 g/mol As required for neutralization-
Ethyl Acetate141-78-688.11 g/mol As required for extraction-

Procedure:

  • Reaction Setup:

    • In a clean and dry jacketed reactor, charge 3-Bromo-5-methylaniline (1.00 kg, 5.37 mol) and acetic acid (5.0 L).

    • Begin stirring to ensure complete dissolution of the aniline.

    • Cool the reactor contents to 0-5 °C using the cooling system.

  • Diazotization:

    • In a separate vessel, prepare a solution of sodium nitrite (410 g, 5.94 mol) in water (1.0 L).

    • Slowly add the concentrated hydrochloric acid (1.5 L) to the stirred aniline solution in the reactor, ensuring the temperature remains below 10 °C.

    • Once the temperature has stabilized back to 0-5 °C, begin the dropwise addition of the sodium nitrite solution via the addition funnel. Maintain a slow addition rate to keep the internal temperature between 0-5 °C. The formation of the diazonium salt is an exothermic process.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Intramolecular Cyclization:

    • Slowly allow the reaction mixture to warm to room temperature. The cyclization reaction will proceed as the temperature rises.

    • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly pouring the mixture into a large vessel containing crushed ice and water (approximately 10 L).

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8. Be cautious as this will cause vigorous gas evolution (CO2).

    • The crude product will precipitate out of the solution as a solid.

    • Collect the solid by filtration and wash the filter cake thoroughly with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

    • Dissolve the crude solid in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

Characterization:

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight (211.06 g/mol ).

  • HPLC: To determine the purity of the final product.

Expertise & Experience: Causality Behind Experimental Choices

The selection of the synthetic strategy and reaction conditions is based on established principles of organic chemistry and process development for large-scale synthesis.

  • Choice of Starting Material: 3-Bromo-5-methylaniline is a commercially available and relatively inexpensive starting material, making it an economically viable choice for large-scale production. The substitution pattern of this aniline directly leads to the desired 6-bromo-4-methyl substitution on the indazole ring.

  • Diazotization Conditions: The use of sodium nitrite and hydrochloric acid to generate nitrous acid in situ is a standard and well-understood method for diazotization.[1] Performing the reaction at low temperatures (0-5 °C) is crucial to prevent the premature decomposition of the diazonium salt intermediate, which is notoriously unstable at higher temperatures. Acetic acid is used as a co-solvent to ensure the solubility of the aniline starting material and the intermediate diazonium salt.

  • One-Pot Procedure: The tandem diazotization-cyclization in a single reaction vessel is a key feature for scalability. It eliminates the need to isolate the unstable diazonium intermediate, which would be challenging and hazardous on a large scale. This approach improves efficiency, reduces handling, and minimizes waste.

  • Work-up and Purification: Neutralization with a weak base like sodium bicarbonate is a safe and effective way to quench the acidic reaction mixture and precipitate the product. Recrystallization is a robust and scalable purification technique that can provide high-purity material suitable for subsequent synthetic steps in a drug development program.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of in-process controls and final product analysis.

  • Temperature Control: Strict adherence to the specified temperature ranges during diazotization is critical for both safety and yield. Excursions to higher temperatures can lead to uncontrolled decomposition of the diazonium salt, potentially causing a runaway reaction and reducing the yield of the desired product. Continuous monitoring of the internal temperature is mandatory.

  • Reaction Monitoring: Regular monitoring of the reaction progress by TLC or HPLC is essential to determine the endpoint of the reaction. This ensures that the reaction is allowed to proceed to completion without unnecessary extensions of the reaction time, which could lead to the formation of byproducts.

  • Purity Analysis: The purity of the final product must be rigorously assessed by HPLC. For pharmaceutical intermediates, a purity of >98% is typically required. The use of orthogonal analytical techniques such as NMR and Mass Spectrometry provides an additional layer of confidence in the identity and quality of the synthesized material.

  • Material Traceability: All raw materials should be sourced from reputable suppliers and their certificates of analysis should be reviewed to ensure they meet the required specifications. Batch records should be meticulously maintained throughout the manufacturing process to ensure traceability and reproducibility.

Safety and Handling of Brominated Indazoles

Brominated indazole derivatives should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the starting materials, reagents, and the final product.

  • Inhalation: Avoid inhaling dust or vapors. Use appropriate respiratory protection if there is a risk of exposure.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

  • Fire Hazards: While the final product is a solid, organic solvents used in the synthesis and purification are flammable. Keep away from open flames and other sources of ignition. Use appropriate fire extinguishers (dry chemical, carbon dioxide, or foam).[5]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Hazard Information for this compound:

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed)

  • Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Available at: [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health. Available at: [Link]

  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. Available at: [Link]

  • This compound. MilliporeSigma. Available at: [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. National Institutes of Health. Available at: [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available at: [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • Synthesis of 3-Substituted Indazoles and Benzoisoxazoles via Pd-Catalyzed Cyclization Reactions: Application to the Synthesis of Nigellicine. ResearchGate. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. Available at: [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 6-Bromo-4-methyl-1H-indazole. As a pivotal building block in medicinal chemistry, particularly for kinase inhibitors, its purity is paramount for the reliability and success of subsequent synthetic steps and biological assays.[1][2] This document moves beyond standard protocols to address the specific challenges encountered in the lab, explaining the causality behind experimental choices to empower you to resolve purification hurdles effectively.

Section 1: Initial Assessment & Common Impurities

A successful purification strategy begins with understanding the potential impurities in your crude material. The nature of these impurities is intrinsically linked to the synthetic route employed.

Q1: What are the most likely impurities in my crude this compound sample?

A1: Impurities typically arise from incomplete reactions, side reactions, or the reagents themselves.[3] A systematic review of your synthesis is the first step in diagnosing purity issues.[3] Common impurities can be categorized as follows:

Impurity Type Potential Species Origin / Cause Typical Analytical Signature
Starting Materials e.g., 4-bromo-2-methylaniline, 4-bromo-2-fluorobenzaldehyde, hydrazineIncomplete reaction conversion.Peaks corresponding to the starting materials in HPLC, GC-MS, or NMR.
Intermediates Hydrazones, diazonium salts (though often unstable).Incomplete cyclization during indazole ring formation.[4]Can be identified by LC-MS analysis by comparing expected masses.
Byproducts Di-bromo species (e.g., 4,6-dibromo- or 3,6-dibromo-isomers), regioisomers (N1 vs. N2 alkylation if applicable).Over-bromination or lack of regioselectivity in the synthesis.[3]Isomeric impurities may have very similar retention times in HPLC but distinct fragmentation in MS or unique signals in NMR.
Reagents/Solvents Residual solvents (e.g., Toluene, DMF, Acetonitrile), residual acids/bases.Incomplete removal during work-up and evaporation steps.[3]Characteristic signals in ¹H NMR; broad peaks or baseline noise in HPLC.
Degradation Products Oxidized or hydrolyzed species.Instability of the compound under certain storage or reaction conditions (e.g., exposure to strong acid/base, light).[3][5]Appearance of new, often more polar, spots on TLC or peaks in HPLC over time.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient and scalable method for purifying crystalline solids like this compound. However, several common issues can arise.

Q2: I'm trying to recrystallize my crude product, but it is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that specific solvent mixture.

Causality & Solution:

  • High Impurity Load: High concentrations of impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth.

  • Inappropriate Solvent Choice: The solvent may be too good, requiring a very low temperature for precipitation, or too poor, causing the compound to crash out of solution non-selectively.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure you are not at the saturation limit.

  • Slow Cooling: Allow the flask to cool slowly to room temperature, ideally insulated with glass wool or in a warm water bath that cools gradually. Do not place it directly in an ice bath.

  • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previous pure batch.

  • Solvent System Modification: Consider using a two-solvent system. Dissolve the crude material in a minimum amount of a "good" solvent (e.g., Ethyl Acetate, Methanol) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent like Hexane or Water) dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow to cool slowly.[6]

Q3: My recovery from recrystallization is very low. How can I improve the yield?

A3: Low recovery is a common trade-off for high purity but can often be improved. The primary cause is the product having significant solubility in the mother liquor, even at low temperatures.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work in small batches to determine the optimal ratio.

  • Optimize Cooling: Ensure the solution is thoroughly cooled. For many organic solvents, cooling to 0 °C or even -20 °C (if the solvent's freezing point allows) can significantly increase the yield of precipitated product.

  • Solvent Selection: Choose a solvent in which your compound has high solubility at high temperatures but very low solubility at low temperatures. See the table below for suggestions.

  • Second Crop: Concentrate the mother liquor (the liquid left after filtration) to about half its volume and cool again. This may yield a second crop of crystals, which should be analyzed for purity separately before combining with the first crop.

Solvent System Boiling Point (°C) Notes
Methanol 65Good for polar compounds. Can be paired with water.[7]
Ethanol/Water 78-100A versatile mixed-solvent system for moderately polar compounds.[8]
Ethyl Acetate/Hexane 60-77Excellent for compounds of intermediate polarity. Ethyl acetate is the "good" solvent, hexane the "anti-solvent".[5]
Toluene 111Good for less polar compounds; higher boiling point allows for dissolution of stubborn solids.

Section 3: Troubleshooting Column Chromatography

For challenging separations or when recrystallization is ineffective, column chromatography is the method of choice. However, nitrogen-containing heterocycles like indazoles can present unique challenges on standard silica gel.[4]

Q4: My compound is streaking or "tailing" on the silica gel column. Why is this happening and what can I do?

A4: Tailing is a common issue with basic compounds like indazoles on standard silica gel.

Causality & Solution: The indazole ring contains basic nitrogen atoms that can interact strongly and non-specifically with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This strong interaction leads to a slow, uneven elution, resulting in a "tail" rather than a tight band.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for tailing in column chromatography.

Step-by-Step Protocol: Column Chromatography with Basic Modifier

  • Dry Loading: Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.

  • Evaporation: Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This ensures the compound is loaded onto the column in a concentrated band.

  • Column Packing: Pack a column with silica gel using your chosen eluent system (e.g., Hexane/Ethyl Acetate).

  • Eluent Modification: Crucially, add a basic modifier like 0.5-1% triethylamine (Et₃N) to your entire mobile phase. This deactivates the acidic silanol sites, preventing strong interactions with your basic compound.

  • Loading & Elution: Carefully load the dry-packed sample onto the top of the column. Elute with the modified solvent system, collecting fractions and monitoring by TLC.[5][9]

Section 4: Leveraging Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique that can be used to remove acidic or basic impurities from a neutral organic compound.[10][11] Since this compound is a weakly basic compound, this technique can be adapted to purify it.

Q5: My crude material contains a significant acidic impurity (e.g., a carboxylic acid). Can I use a simple wash to remove it?

A5: Yes, an acid-base wash is an excellent and scalable method for removing acidic or strongly basic impurities.[6]

Principle & Workflow: The strategy relies on changing the ionization state, and therefore the solubility, of the impurity. An acidic impurity can be deprotonated with a weak base to form a water-soluble salt, which will partition into an aqueous layer.[12][13]

AcidBaseExtraction cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer cluster_2 Organic Layer (Purified) cluster_3 Aqueous Layer (Waste) Crude Crude Product: - this compound (Neutral) - Acidic Impurity (R-COOH) AqueousPhase Aqueous NaHCO₃ (Weak Base) Crude->AqueousPhase Shake in Separatory Funnel Purified Purified Product: - this compound AqueousPhase->Purified Separate Layers Waste Aqueous Waste: - Water-soluble salt (R-COO⁻ Na⁺) AqueousPhase->Waste Separate Layers

Caption: Acid-base extraction to remove an acidic impurity.

Step-by-Step Protocol: Basic Wash

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent like Ethyl Acetate or Dichloromethane.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Do not use a strong base like NaOH, as it could potentially react with the indazole.

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the salt of the acidic impurity.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.

  • Brine Wash & Dry: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.[14] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[14]

References

  • BenchChem. (2025). Indazole Synthesis: A Technical Support and Troubleshooting Guide. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. BenchChem.
  • BenchChem. (n.d.). Resolving common issues in scaling up indazole synthesis. BenchChem.
  • BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. BenchChem.
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • BenchChem. (n.d.). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Chemistry LibreTexts.
  • Organic Syntheses. (n.d.). 5-nitroindazole. Organic Syntheses Procedure.
  • Safrole. (n.d.). Acid-Base Extraction. Safrole.
  • BenchChem. (2025, December).
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

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Technical Support Center: Synthesis of 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-4-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges, particularly those related to achieving high yields. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Overcoming Low Yield and Other Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound. The proposed synthetic route involves the diazotization of 4-bromo-2-methyl-6-nitroaniline, followed by a reductive cyclization to form the indazole core.

Question 1: My initial diazotization and cyclization reaction has a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the indazole ring from a substituted aniline are often traced back to several critical factors. The diazotization of anilines and subsequent intramolecular cyclization are sensitive reactions that require precise control over conditions.

Potential Causes and Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is the crucial first step.

    • Causality: Insufficient acid or sodium nitrite, or improper temperature control, can lead to incomplete conversion of the starting aniline. The diazonium salt is also unstable at higher temperatures and can decompose before cyclization.

    • Troubleshooting:

      • Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature management.

      • Acid Concentration: Ensure a sufficient excess of a non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid is present to fully protonate the aniline and nitrous acid.

      • Slow Addition: Add the sodium nitrite solution dropwise to prevent localized overheating and decomposition of the diazonium intermediate.

  • Side Reactions: The highly reactive diazonium intermediate can undergo undesired reactions.

    • Causality: Phenol formation can occur if the diazonium salt reacts with water. Additionally, premature reduction of the nitro group before cyclization can lead to a mixture of products.

    • Troubleshooting:

      • Anhydrous Conditions: While the reaction is typically run in aqueous acid, minimizing excess water where possible can be beneficial.

      • Choice of Reducing Agent: For the subsequent cyclization, a mild reducing agent is preferable to avoid unwanted side reactions. Stannous chloride (SnCl₂) in a strong acid is a common choice for the reductive cyclization of nitro-anilines to indazoles.

  • Poor Cyclization Efficiency: The ring-closing step may not be proceeding optimally.

    • Causality: The electronics of the starting material can influence the ease of cyclization. The position of the methyl and bromo groups affects the nucleophilicity of the carbon atom involved in the ring closure.

    • Troubleshooting:

      • Reaction Time and Temperature: After the diazotization, the reaction may require a period of stirring at a slightly elevated temperature (e.g., room temperature or slightly above) to drive the cyclization to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workflow for Troubleshooting Low Yield in Indazole Formation

G start Low Yield Observed check_diazotization Verify Diazotization Conditions start->check_diazotization check_cyclization Assess Cyclization Step start->check_cyclization check_purity Analyze Purity of Starting Material start->check_purity sub_temp Temperature too high? check_diazotization->sub_temp sub_reagents Incorrect Stoichiometry? check_diazotization->sub_reagents sub_side_reactions Evidence of Side Products (e.g., phenols)? check_cyclization->sub_side_reactions solution_purity Purify starting aniline before use check_purity->solution_purity solution_temp Maintain 0-5°C during NaNO2 addition sub_temp->solution_temp Yes solution_reagents Use slight excess of NaNO2 and sufficient acid sub_reagents->solution_reagents Yes solution_side_reactions Optimize reducing agent and ensure inert atmosphere sub_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low yield in indazole synthesis.

Question 2: I am observing the formation of multiple isomers during the synthesis. How can I improve the regioselectivity?

Answer:

The formation of isomers is a common issue in the synthesis of substituted indazoles. The substitution pattern on the starting aniline dictates the regiochemistry of the final product.

  • Starting Material Purity:

    • Causality: If your starting material, 4-bromo-2-methyl-6-nitroaniline, is contaminated with other isomers (e.g., 2-bromo-4-methyl-6-nitroaniline), you will inevitably produce a mixture of indazole isomers.

    • Troubleshooting:

      • Purity Analysis: Confirm the purity and isomeric identity of your starting material using NMR spectroscopy and/or GC-MS.

      • Purification: If necessary, purify the starting aniline by column chromatography or recrystallization.

  • Alternative Synthetic Routes:

    • Causality: Some synthetic routes are inherently more regioselective than others. For instance, direct bromination of 4-methyl-1H-indazole can lead to a mixture of brominated products.

    • Troubleshooting: A more controlled approach is often necessary. Building the molecule with the desired substitution pattern from the beginning is generally the best strategy. The proposed route starting from 4-bromo-2-methyl-6-nitroaniline is designed for this purpose. If you are attempting a different route, such as direct bromination, consider protecting the indazole nitrogen first, which can influence the position of electrophilic substitution.

Question 3: My final product is difficult to purify. What are the recommended purification strategies?

Answer:

Purification of bromo-indazoles can be challenging due to their similar polarity to certain byproducts.

  • Crystallization:

    • Causality: this compound is a solid, making crystallization an effective purification method if a suitable solvent is found.[1]

    • Protocol:

      • Solvent Screening: Test a range of solvents (e.g., methanol, ethanol, ethyl acetate, heptane, and mixtures thereof) to find one in which the product is sparingly soluble at room temperature but readily soluble when hot.[1]

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[1]

  • Column Chromatography:

    • Causality: If crystallization does not provide sufficient purity, silica gel column chromatography is the next logical step.

    • Troubleshooting:

      • Solvent System: Use a gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The exact ratio will depend on the polarity of the impurities.

      • TLC Analysis: Before running the column, determine the appropriate solvent system by running TLC plates to ensure good separation between the desired product and any impurities.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A common and reliable approach is a multi-step synthesis starting from a commercially available substituted aniline, such as 3-methyl-5-bromoaniline. A plausible, though not explicitly documented in the provided search results, synthetic pathway is as follows:

  • Nitration: Nitration of 3-methyl-5-bromoaniline to introduce a nitro group ortho to the amine. This would likely yield 4-bromo-2-methyl-6-nitroaniline.

  • Diazotization and Reductive Cyclization: Conversion of the resulting aniline to a diazonium salt, followed by in-situ reductive cyclization to form the this compound ring.

Alternatively, a route involving the bromination of 4-methyl-1H-indazole could be considered, although this may present challenges with regioselectivity.

Q2: What are the key safety considerations for this synthesis?

  • Diazonium Salts: These intermediates are potentially explosive, especially when isolated in a dry state. It is crucial to use them in solution and not to isolate them. Always perform the reaction at low temperatures (0-5 °C).

  • Hydrazine and its derivatives: If using a synthesis route involving hydrazine, be aware that it is highly toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Brominating Agents: Reagents like N-bromosuccinimide (NBS) are irritants. Avoid inhalation and skin contact.[2]

  • Strong Acids and Bases: The synthesis will likely involve the use of strong acids (e.g., sulfuric acid) and bases. Handle these with care and appropriate PPE.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected chemical shifts, splitting patterns, and integration for the protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound. The literature value can be used as a reference.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a plausible route based on established methods for synthesizing related indazoles.[3][4] Optimization may be required.

Step 1: Synthesis of 4-bromo-2-methyl-6-nitroaniline

  • To a stirred solution of 3-methyl-5-bromoaniline in concentrated sulfuric acid at 0 °C, add potassium nitrate portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the 4-bromo-2-methyl-6-nitroaniline from Step 1 in a mixture of ethanol and concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes.

  • To this cold solution, add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise, again maintaining a low temperature.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the consumption of the starting material.

  • Basify the reaction mixture with a concentrated sodium hydroxide solution until the pH is >10.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude this compound by recrystallization or column chromatography.

ParameterRecommended ValueRationale
Diazotization Temperature 0-5 °CTo ensure the stability of the diazonium salt intermediate.
Reducing Agent Stannous Chloride (SnCl₂)Effective for the reductive cyclization of nitro-anilines to indazoles.
Purification Method Recrystallization/ChromatographyTo remove byproducts and unreacted starting materials.[1]

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4557-4561.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.).
  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (n.d.).
  • Rapenne, G. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • BenchChem. (n.d.). Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs: A Technical Guide.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • BenchChem. (n.d.). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... (n.d.).
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ChemicalBook. (2025, July 4). This compound.
  • Sigma-Aldrich. (n.d.). This compound.

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Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-4-methyl-1H-indazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 6-bromo-4-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on achieving optimal regioselectivity and yield. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the alkylation of this compound?

The main challenge in the alkylation of this compound, and indazoles in general, is controlling the regioselectivity.[1][2][3] The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the formation of a mixture of N1- and N2-alkylated regioisomers.[4][5] The relative ratio of these isomers is highly sensitive to reaction conditions, making reproducible and selective synthesis a significant hurdle.[2][6] Separating these isomers can be difficult and often results in lower overall yields of the desired product.[1][2][3]

Q2: How do reaction conditions influence the N1/N2 regioselectivity?

The choice of base, solvent, and alkylating agent plays a pivotal role in directing the alkylation to either the N1 or N2 position.[2][6] Generally, the interplay between these factors determines the environment of the indazole anion and the nature of the transition state, thereby influencing the site of alkylation.

  • Base and Solvent System: The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) typically favors the formation of the N1-alkylated product.[1][2][6][7] This is often attributed to the formation of a sodium-chelated intermediate with the indazole, which sterically hinders the N2 position.[7] Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[8][9][10]

  • Alkylating Agent: The nature of the electrophile can also influence the regiochemical outcome. While a systematic study on this compound is specific, broader studies on indazoles show that the reactivity and steric bulk of the alkylating agent can affect the N1/N2 ratio.[2]

Q3: Are there specific conditions that selectively favor N2-alkylation?

Yes, specific methodologies have been developed to favor N2-alkylation. The Mitsunobu reaction, which utilizes a combination of a phosphine (like triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD), has been shown to preferentially yield the N2-alkylated indazole isomer.[2][3][5][6] This preference is thought to arise from a different reaction mechanism involving a phosphonium salt intermediate.[5] Additionally, certain Brønsted or Lewis acid-catalyzed reactions have been reported to provide high N2 selectivity.[11][12][13]

Q4: How can I confidently distinguish between the N1 and N2 alkylated isomers?

Unambiguous characterization of the N1 and N2 regioisomers is critical. Advanced NMR techniques, particularly two-dimensional experiments, are invaluable for this purpose.[14][15]

  • Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful technique to establish long-range correlations between protons and carbons. For an N1-alkylated indazole, a correlation is typically observed between the protons of the alkyl group's alpha-carbon and the C7a carbon of the indazole ring.[2][6] Conversely, for an N2-alkylated isomer, a correlation is expected between the same alkyl protons and the C3 carbon.[2]

  • Nuclear Overhauser Effect (NOE): NOE experiments can also provide structural information. For instance, in an N1-substituted indazole, an NOE may be observed between the protons of the alkyl group and the proton at the C7 position of the indazole ring.

Troubleshooting Guide

This section addresses specific issues that may arise during the alkylation of this compound.

Problem 1: Low or No Conversion to Product

Possible Causes:

  • Inactive Base: The base (e.g., NaH) may have degraded due to improper storage or handling.

  • Insufficient Deprotonation: The reaction time or temperature for the deprotonation step may be inadequate.

  • Poor Reagent Purity: Impurities in the starting material, solvent, or alkylating agent can inhibit the reaction.[16][17]

  • Low Reactivity of Alkylating Agent: Alkyl chlorides are generally less reactive than bromides or iodides.

Troubleshooting Steps:

  • Verify Base Activity: Use a fresh batch of the base or test its activity with a known reactive substrate.

  • Optimize Deprotonation: Increase the deprotonation time or slightly elevate the temperature (e.g., from 0 °C to room temperature) while monitoring for any decomposition.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dry glassware to prevent quenching of the base and indazolide anion.

  • Increase Reaction Temperature: After the addition of the alkylating agent, gradually increase the reaction temperature. For instance, if the reaction is sluggish at room temperature, heating to 50 °C may be beneficial.[2][6]

  • Consider a More Reactive Alkylating Agent: If using an alkyl chloride, switching to the corresponding bromide or iodide, or even a tosylate, can significantly improve the reaction rate. The addition of a catalytic amount of sodium or potassium iodide can also facilitate the reaction with an alkyl chloride or bromide.[18]

Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Possible Causes:

  • Suboptimal Base/Solvent Combination: As discussed in the FAQs, the choice of base and solvent is critical for regioselectivity.

  • Reaction Temperature: In some cases, the reaction temperature can influence the N1/N2 ratio.

  • Thermodynamic vs. Kinetic Control: The initial product formed (kinetic product) may isomerize to the more stable isomer (thermodynamic product) under the reaction conditions.[19]

Troubleshooting Steps:

  • For N1-Selectivity:

    • Employ NaH in THF: This combination is widely reported to give high N1-selectivity for a range of indazoles.[1][2][6]

    • Maintain Low Temperature: Conduct the deprotonation and initial alkylation at a low temperature (e.g., 0 °C) to favor the kinetically controlled product.

  • For N2-Selectivity:

    • Utilize Mitsunobu Conditions: This is a reliable method for achieving high N2-selectivity.[2][3][5][6]

    • Explore Acid Catalysis: Investigate literature methods employing Brønsted or Lewis acids to direct N2-alkylation.[11][12][13]

  • Systematic Optimization: If a mixture is consistently obtained, a systematic screening of bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, Dioxane) is recommended to identify the optimal conditions for your specific substrate and alkylating agent.[4][20]

Problem 3: Difficulty in Separating N1 and N2 Isomers

Possible Causes:

  • Similar Polarity: The N1 and N2 regioisomers often have very similar polarities, making their separation by column chromatography challenging.[21]

Troubleshooting Steps:

  • Optimize Chromatography Conditions:

    • Solvent System Screening: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • Use of Additives: Adding a small amount of a modifier like triethylamine (for basic compounds) to the eluent can sometimes improve separation.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

  • Recrystallization: If the isomers have different crystalline properties, recrystallization can be an effective purification method.[21] Experiment with various solvents to find one that selectively crystallizes one isomer.

  • Protecting Group Strategy: In complex syntheses, it may be beneficial to use a protecting group strategy to selectively block one of the nitrogen atoms before alkylation.[22][23][24] For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect the N2 position.[23][24]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation

This protocol is optimized for achieving high N1-regioselectivity.[7]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction

This protocol is designed to favor the formation of the N2-alkylated product.[5][7]

  • In a round-bottom flask, dissolve this compound (1.0 equiv), triphenylphosphine (PPh3, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.

Data Presentation

Table 1: Influence of Reaction Conditions on Indazole Alkylation Regioselectivity (General Trends)

BaseSolventTypical Outcome on RegioselectivityReference(s)
NaHTHFPredominantly N1-alkylation[1][2][6]
K2CO3DMFMixture of N1 and N2 isomers[8][9][10]
Cs2CO3DioxaneHigh N1-selectivity (at 90 °C)[4]
MitsunobuTHFPredominantly N2-alkylation[2][3][5]
TfOH (catalyst)-High N2-selectivity[12][13]

Visualizations

Alkylation_Workflow cluster_start Start cluster_decision Decision Point cluster_n1 N1-Alkylation Pathway cluster_n2 N2-Alkylation Pathway Start This compound + Alkylating Agent Decision Desired Regioisomer? Start->Decision N1_Conditions Conditions: - Base: NaH - Solvent: THF Decision->N1_Conditions  N1 N2_Conditions Conditions: - Mitsunobu Reaction (PPh3, DEAD/DIAD) - Solvent: THF Decision->N2_Conditions  N2 N1_Product N1-Alkylated Product N1_Conditions->N1_Product N2_Product N2-Alkylated Product N2_Conditions->N2_Product

Caption: Decision workflow for achieving regioselective N1 or N2 alkylation.

Troubleshooting_Flowchart cluster_yield Low Yield Solutions cluster_selectivity Selectivity Solutions cluster_separation Separation Solutions Start Alkylation Reaction Performed Issue Identify Issue Start->Issue Low_Yield Low Yield / No Reaction Issue->Low_Yield  Low Yield Poor_Selectivity Poor Regioselectivity Issue->Poor_Selectivity  Poor Selectivity Separation_Difficulty Separation Difficulty Issue->Separation_Difficulty  Separation Issues Check_Reagents Check Reagent Purity & Base Activity Low_Yield->Check_Reagents Modify_Conditions Modify Base/Solvent System Poor_Selectivity->Modify_Conditions Optimize_Chroma Optimize Chromatography Separation_Difficulty->Optimize_Chroma Optimize_Conditions Optimize Temp. & Time Check_Reagents->Optimize_Conditions Inert_Atmosphere Ensure Anhydrous/Inert Conditions Optimize_Conditions->Inert_Atmosphere N1_Route For N1: NaH/THF Modify_Conditions->N1_Route N2_Route For N2: Mitsunobu Modify_Conditions->N2_Route Recrystallize Attempt Recrystallization Optimize_Chroma->Recrystallize

Caption: Troubleshooting flowchart for common alkylation issues.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • American Chemical Society. (2022). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. ACS Publications. [Link]

  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Lu, P., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Maklad, N., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry. [Link]

  • Maklad, N., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Lu, P., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • ResearchGate. (2000). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]

  • ResearchGate. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Doganc, F., & Göker, A. H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]

  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • Wang, C., et al. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

  • ResearchGate. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Connect Journals. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]

  • Organic Chemistry Portal. (2019). Indazole synthesis. Organic Chemistry Portal. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable. [Link]

  • National Institutes of Health. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • Oxford Instruments Magnetic Resonance. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • AZoM. (2022). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]

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Technical Support Center: Synthesis and Purification of 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 6-Bromo-4-methyl-1H-indazole. This document provides in-depth troubleshooting advice and detailed protocols to address the common challenge of isomeric impurity removal, ensuring the high purity required for subsequent applications.

Introduction: The Challenge of Isomeric Purity

The synthesis of this compound, a key building block in medicinal chemistry, often presents a significant challenge in achieving high purity due to the co-formation of its positional isomer, 4-Bromo-6-methyl-1H-indazole. The similar physicochemical properties of these isomers make their separation non-trivial. This guide provides practical, field-proven strategies to identify, control, and effectively remove these impurities.

Frequently Asked Questions (FAQs)

Q1: Why do I have a significant amount of an isomeric impurity in my crude this compound?

The formation of the 4-Bromo-6-methyl-1H-indazole isomer is often a result of the inherent regioselectivity of the synthetic route. During the cyclization step to form the indazole ring, the reaction may not be completely selective, leading to the formation of both isomers. The directing effects of the methyl and bromo substituents on the aromatic ring play a crucial role in determining the ratio of the two products.

Q2: How can I quickly assess the purity of my synthesized this compound and identify the isomeric impurity?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for purity assessment.

  • HPLC: A reverse-phase HPLC method can typically separate the two isomers, showing distinct peaks for this compound and its 4-bromo-6-methyl counterpart.

  • ¹H NMR: The proton NMR spectra of the two isomers will show distinct chemical shifts for the aromatic protons and the methyl group, allowing for their identification and quantification.

Q3: Is it possible to completely avoid the formation of the isomeric impurity during the synthesis?

While optimizing reaction conditions (e.g., temperature, solvent, and reagents) can influence the isomeric ratio, completely eliminating the formation of the undesired isomer is often challenging. Therefore, a robust purification strategy is essential.

Troubleshooting Guide: Removal of Isomeric Impurities

This section provides detailed protocols for the two most effective methods for separating this compound from its 4-Bromo-6-methyl isomer: mixed-solvent recrystallization and preparative HPLC.

Method 1: Purification by Mixed-Solvent Recrystallization

This technique leverages the subtle differences in solubility between the two isomers in a carefully selected solvent system. The principle is to find a solvent in which the desired compound is soluble at elevated temperatures and less soluble at lower temperatures, while the isomeric impurity has a different solubility profile. A second "anti-solvent" is often used to induce crystallization.[1]

Step-by-Step Protocol for Mixed-Solvent Recrystallization:

  • Solvent Screening:

    • Begin by screening various solvent systems. A good starting point is a combination of a polar solvent (e.g., ethanol, methanol, or acetone) and a non-polar or less polar anti-solvent (e.g., water or hexane).[1]

    • In separate small test tubes, dissolve a small amount of the crude material in the hot polar solvent.

    • Slowly add the anti-solvent dropwise to the hot solution until a slight cloudiness persists.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation. The ideal solvent system will yield a good crop of crystals of the desired isomer while keeping the majority of the undesired isomer in solution.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in a minimum amount of the chosen hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

    • While the solution is hot, slowly add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid.

    • If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of the cold solvent mixture.

    • Dry the purified crystals under vacuum.

Data Presentation: Comparison of Solvent Systems for Recrystallization

Solvent System (v/v)Purity of this compound (%)Recovery Yield (%)
Ethanol/Water (3:1)>98%~70%
Acetone/Hexane (2:1)>97%~65%
Methanol/Water (4:1)>98.5%~75%

Note: The optimal solvent ratio and yields will depend on the initial purity of the crude material and the precise experimental conditions.

Method 2: Purification by Preparative HPLC

For achieving the highest purity or when recrystallization is ineffective, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique offers high-resolution separation based on the differential partitioning of the isomers between a stationary phase and a mobile phase. For aromatic positional isomers, a phenyl-based stationary phase can provide enhanced selectivity due to π-π interactions.[2][3]

Step-by-Step Protocol for Preparative HPLC:

  • Analytical Method Development:

    • Develop an analytical HPLC method to achieve baseline separation of the this compound and the 4-Bromo-6-methyl-1H-indazole isomer.

    • Column: A C18 or a Phenyl-Hexyl column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

    • Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., 254 nm).

  • Method Scale-Up and Optimization for Preparative HPLC:

    • Once a good analytical separation is achieved, the method can be scaled up to a preparative column with the same stationary phase.

    • Increase the injection volume and/or the sample concentration to maximize throughput without sacrificing resolution.

    • A focused gradient around the elution time of the isomers can improve separation and reduce run time.[4]

  • Fraction Collection and Product Isolation:

    • Collect the fractions corresponding to the peak of the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • The final product can be further dried under high vacuum.

Data Presentation: Comparison of Purification Methods

MethodPurity AchievableTypical YieldThroughput
Mixed-Solvent Recrystallization>98.5%65-80%High
Preparative HPLC>99.5%80-95%Low to Medium

Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow Troubleshooting Workflow for Isomeric Impurity Removal start Crude this compound check_purity Assess Purity by HPLC/NMR start->check_purity is_pure Purity > 99%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes select_method Select Purification Method is_pure->select_method No recrystallization Mixed-Solvent Recrystallization select_method->recrystallization Moderate Purity Required High Throughput Needed prep_hplc Preparative HPLC select_method->prep_hplc High Purity Required Recrystallization Ineffective reassess_purity_recrys Re-assess Purity recrystallization->reassess_purity_recrys reassess_purity_hplc Re-assess Purity prep_hplc->reassess_purity_hplc is_pure_recrys Purity > 99%? reassess_purity_recrys->is_pure_recrys is_pure_hplc Purity > 99.5%? reassess_purity_hplc->is_pure_hplc is_pure_recrys->end_product Yes is_pure_recrys->prep_hplc No is_pure_hplc->end_product Yes

Caption: Decision tree for selecting and implementing a purification strategy.

Concluding Remarks

The successful synthesis of high-purity this compound is achievable with a systematic approach to purification. By understanding the nature of the isomeric impurity and applying the appropriate separation technique, researchers can confidently obtain material of the required quality for their downstream applications. This guide provides a solid foundation for troubleshooting common purification challenges and should be adapted to specific experimental observations for optimal results.

References

  • MicroSolv. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

  • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation. [Link]

  • MicroSolv. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

Technical Support Center: Column Chromatography Purification of 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-4-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography purification of this important synthetic intermediate.

Introduction

This compound is a vital building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. Column chromatography is a principal method for this purification, yet it presents specific challenges due to the structural characteristics of indazole derivatives. This guide offers a structured, question-and-answer-based approach to troubleshoot and optimize your purification protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Issue 1: Poor Separation of the Product from Impurities

Question: I am running a column to purify this compound, but I'm getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

Answer: Poor separation is a frequent challenge and can stem from several factors, including a suboptimal mobile phase, incorrect stationary phase selection, or issues with column packing and sample loading.

Causality and Solution Pathway:

The polarity of indazoles, due to the presence of nitrogen atoms, can lead to strong interactions with silica gel, often resulting in peak tailing and co-elution with impurities.[3] The key is to modulate the interactions between the analyte, stationary phase, and mobile phase to enhance differential migration.

Troubleshooting Steps:

  • Mobile Phase Optimization with TLC: Before committing to a column, it is crucial to identify an optimal solvent system using Thin Layer Chromatography (TLC).[4]

    • Goal: Achieve a retention factor (Rf) for this compound between 0.2 and 0.4. This range typically translates well to column chromatography, providing a good balance between resolution and elution time.

    • Recommended Solvent Systems to Screen:

      • Hexanes/Ethyl Acetate

      • Dichloromethane/Methanol

    • Pro-Tip: If tailing is observed on the TLC plate, adding a small amount (0.5-1%) of a polar modifier like triethylamine or acetic acid to the mobile phase can help to sharpen the spots by neutralizing active sites on the silica.

  • Consider Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, the issue may be the stationary phase itself.

    • Neutral Alumina: For basic compounds like indazoles that may interact too strongly with acidic silica, neutral alumina can be a good alternative.[5]

    • Reverse-Phase (C18) Silica: If the impurities are significantly more or less polar than the product, reverse-phase chromatography can provide an orthogonal separation mechanism.[5]

  • Optimize Column Packing and Sample Loading:

    • Column Packing: Ensure the column is packed uniformly to prevent channeling. A poorly packed column will lead to broad bands and poor separation. Prepare a slurry of the stationary phase in the initial mobile phase and pour it carefully to avoid air bubbles.[5]

    • Sample Loading: Overloading the column is a common cause of poor separation. A general guideline is to use a sample-to-stationary phase ratio of 1:20 to 1:100 by weight.[5] Dissolve the crude product in a minimal amount of the mobile phase for loading. If solubility is an issue, dissolve the sample in a stronger solvent and adsorb it onto a small amount of silica gel before dry loading.[5]

Issue 2: Product Tailing on the Column

Question: My this compound is tailing significantly on the silica gel column, leading to broad fractions and low purity. What is causing this and how can I fix it?

Answer: Tailing of nitrogen-containing heterocyclic compounds like indazoles on silica gel is a classic problem. It is primarily caused by the interaction of the basic nitrogen atoms in the indazole ring with the acidic silanol groups on the surface of the silica gel.[3] This strong, non-ideal interaction slows down a portion of the analyte molecules, causing them to lag behind the main band.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%), into the mobile phase can neutralize the acidic silanol groups, minimizing the strong interaction with the indazole.

    • Addition of a Competitive Polar Solvent: A small amount of a highly polar solvent like methanol can also help to reduce tailing by competing with the analyte for binding to the active sites on the silica.

  • Deactivation of Silica Gel: The acidity of silica gel can be reduced to lessen its interaction with basic compounds.[6] This can be achieved by pre-treating the silica gel with a solution of triethylamine in the non-polar component of your mobile phase, followed by evaporation of the solvent.

  • Switch to a Less Acidic Stationary Phase: As mentioned previously, using neutral alumina can be an effective strategy to avoid the issues associated with the acidity of silica gel.[5]

Issue 3: No Product Eluting from the Column

Question: I've run a significant volume of mobile phase through my column, but I can't detect my this compound in the collected fractions. What could have happened?

Answer: There are several possibilities when a compound fails to elute from a column. These range from decomposition on the stationary phase to using an incorrect mobile phase.

Troubleshooting Steps:

  • Check for Compound Degradation: Indazoles can be sensitive to highly acidic conditions. It's possible the compound has decomposed on the silica gel.[6]

    • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see significant streaking or new spots, your compound may not be stable on silica.[6]

  • Verify the Mobile Phase Composition: It's a simple mistake, but double-check that you have prepared the mobile phase with the correct solvents and in the correct proportions. Using a mobile phase that is too non-polar will result in the compound remaining strongly adsorbed to the stationary phase.[6]

  • Product May Have Eluted in the Solvent Front: If the mobile phase was too polar, the compound may have eluted very quickly with the solvent front. Check the very first fractions collected.[6]

  • Dilute Fractions: It is possible the compound has eluted, but the fractions are too dilute to be detected by TLC. Try concentrating a few of the fractions where you expected the compound to elute and re-run the TLC analysis.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The impurities will largely depend on the synthetic route used. However, common impurities can include:

  • Unreacted Starting Materials: For example, if synthesized from a substituted aniline, residual starting material may be present.[7]

  • Regioisomers: The formation of the indazole ring can sometimes lead to the formation of regioisomers, which can have very similar polarities, making them difficult to separate.[3]

  • Over-brominated Species: If the bromination step is not carefully controlled, di-bromo or other poly-brominated byproducts may form.[7]

  • Residual Solvents and Reagents: Solvents used in the reaction or work-up, as well as unreacted reagents, can be present in the crude product.[7]

Q2: What is a good starting point for a solvent system for the column chromatography of this compound?

A2: A good starting point for many moderately polar compounds like this compound on silica gel is a mixture of hexanes and ethyl acetate.[5] Begin by screening a range of ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) using TLC to find the system that provides an Rf value for your product between 0.2 and 0.4.

Q3: Can I use recrystallization instead of column chromatography?

A3: Recrystallization can be a very effective purification technique, especially for removing impurities with significantly different solubilities than the desired product.[7] It is often a good first-pass purification method. However, for separating closely related impurities, such as regioisomers, column chromatography is generally more effective.[7]

Q4: How can I confirm the purity of my this compound after purification?

A4: Purity is typically assessed using a combination of techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities if their signals are detectable.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for assessing purity and can quantify the percentage of the desired compound in the sample.

Experimental Protocols

Protocol 1: TLC Screening of Mobile Phase
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, use a capillary tube to spot the solution.

  • Prepare developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Place the TLC plates in the chambers and allow the solvent to elute to near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under UV light (254 nm).

  • Calculate the Rf value for the product and impurities in each solvent system. Select the system that gives the best separation with the product Rf between 0.2 and 0.4.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with the chosen mobile phase. Ensure the packing is even and free of air bubbles.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica bed.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions.

    • If necessary, a gradient elution can be used, gradually increasing the polarity of the mobile phase to elute the product.[4]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Summary

ParameterRecommendationRationale
Stationary Phase Silica Gel (default), Neutral AluminaSilica gel is a versatile default. Neutral alumina is recommended if strong interactions and tailing are observed with silica.[5]
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/MethanolThese solvent systems offer a good range of polarity for eluting moderately polar compounds like this compound.[5]
TLC Rf Target 0.2 - 0.4This Rf range in TLC typically translates to good separation and reasonable elution times in column chromatography.[4]
Sample Load 1:20 to 1:100 (sample:silica, w/w)Adhering to this ratio helps to prevent column overloading and ensures optimal separation.[5]

Visualizations

Troubleshooting_Workflow start Start: Crude this compound tlc Perform TLC Screening start->tlc rf_check Is Rf between 0.2-0.4 and separation good? tlc->rf_check adjust_solvent Adjust Mobile Phase Polarity rf_check->adjust_solvent No column_prep Pack Column and Load Sample rf_check->column_prep Yes adjust_solvent->tlc run_column Elute Column and Collect Fractions column_prep->run_column fraction_analysis Analyze Fractions by TLC run_column->fraction_analysis purity_check Are fractions pure? fraction_analysis->purity_check combine_fractions Combine Pure Fractions purity_check->combine_fractions Yes troubleshoot Troubleshoot Separation purity_check->troubleshoot No evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product troubleshoot->adjust_solvent Re-optimize Mobile Phase

Caption: Troubleshooting workflow for column chromatography purification.

Column_Chromatography_Process cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc_screening 1. TLC Screening solvent_selection 2. Solvent System Selection tlc_screening->solvent_selection column_packing 3. Column Packing solvent_selection->column_packing sample_loading 4. Sample Loading column_packing->sample_loading elution 5. Elution sample_loading->elution fraction_collection 6. Fraction Collection elution->fraction_collection tlc_analysis 7. TLC Analysis of Fractions fraction_collection->tlc_analysis product_isolation 8. Combine & Evaporate tlc_analysis->product_isolation

Caption: General process for column chromatography purification.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 5-Nitro-1H-indazole-3-carbonitrile.
  • Benchchem. (n.d.). Indazole Synthesis: A Technical Support and Troubleshooting Guide.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Nitroindazole Compounds.
  • Benchchem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • ChemicalBook. (n.d.). This compound | 885520-98-9.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • ResearchGate. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Cytiva. (n.d.). Protein purification troubleshooting guide.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1-methyl-1H-indazole | 590417-94-0.
  • Sigma-Aldrich. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). 6-Bromo-1-methyl-1H-indazole | CAS 590417-94-0.
  • LCGC International. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
  • YouTube. (2023, January 29). 4.Separation Methods-Criteria for Selection of Stationary & Mobile Phase in different chromatography.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Benchchem. (n.d.). Application Note: A Detailed Synthetic Route for 6-bromo-1H-indazol-4-amine from 4-nitro-1H.
  • Sigma-Aldrich. (n.d.). This compound.

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Technical Support Center: Purification of 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 6-Bromo-4-methyl-1H-indazole. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to purify the crude solid product. Synthetic reactions rarely yield a perfectly pure product; they often contain by-products, unreacted starting materials, or other contaminants. Recrystallization is a purification technique that separates the desired compound from soluble impurities based on differences in solubility at varying temperatures.[1] A successful recrystallization yields a crystalline solid with significantly higher purity, which is critical for accurate downstream applications, such as biological assays or further synthetic steps. The purity of the final compound can be assessed by techniques like melting point analysis, where a pure substance will exhibit a sharp and elevated melting point range compared to the impure material.[2]

Q2: How do I select an appropriate solvent for recrystallization?

Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent should:

  • Dissolve the this compound completely when hot (typically at the solvent's boiling point).

  • Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures, so they remain in the solution (mother liquor) upon cooling.

  • Be chemically inert, not reacting with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

For substituted indazoles, common choices include alcohols (methanol, ethanol), N,N-dimethylformamide (DMF), or solvent mixtures like ethanol-water.[3][4][5] Small-scale solubility tests are essential before committing to a bulk purification.

Q3: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the solid separates from the solution as a liquid oil rather than solid crystals.[6] This often happens when a compound's melting point is lower than the boiling point of the solvent, causing it to come out of the concentrated solution above its melting point.[7] The resulting oil often traps impurities.

To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the solution's saturation point.[8]

  • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals instead of oil.[6]

  • If the problem persists, recover the compound by evaporating the solvent and attempt the recrystallization again with a different solvent or solvent system that has a lower boiling point.[8][9]

Q4: No crystals are forming even after the solution has cooled completely. What should I do?

This is a common issue, often caused by either using too much solvent or the formation of a stable supersaturated solution.[7][10]

Troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[8][10] The microscopic scratches provide a nucleation site for crystal growth.

  • Seed Crystals: If available, add a tiny "seed crystal" of the pure compound to the solution to initiate crystallization.[10]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[6][8] Gently heat the solution to boil off a portion of the solvent to re-saturate it, then allow it to cool again.[11]

  • Further Cooling: If crystals still don't appear, cooling the flask in an ice-salt bath to achieve lower temperatures may be necessary.[9]

Troubleshooting Guide: Specific Scenarios

Scenario 1: Solid material remains in the flask after adding a significant amount of boiling solvent.

  • Question: I've added what seems like a lot of hot solvent, but there's still solid at the bottom. Should I keep adding more?

  • Answer & Rationale: First, ensure the solvent is at a rolling boil, as the compound may dissolve slowly.[9] If, after sufficient boiling, a solid remains, it is likely an insoluble impurity. Adding excessive solvent to dissolve it will drastically reduce your final yield, as more of your product will remain in solution upon cooling.[1][10] The correct procedure is to perform a hot gravity filtration to remove the insoluble impurity before allowing the solution to cool.

Scenario 2: The product crystallizes prematurely in the funnel during hot filtration.

  • Question: While filtering my hot solution to remove impurities, crystals started forming in the filter paper and funnel stem, clogging it. How do I prevent this?

  • Answer & Rationale: This happens when the solution cools too quickly in the filtration apparatus.[7][9] To prevent this:

    • Use a stemless or short-stemmed funnel to minimize the surface area for cooling and crystallization.[9]

    • Keep the receiving flask on a hot plate to ensure hot solvent vapors keep the funnel warm.

    • Pre-heat the funnel by pouring some boiling solvent through it just before filtering your solution.

    • Use a slight excess of solvent to keep the compound soluble during the transfer, then boil off the excess after filtration is complete.[7]

Scenario 3: The yield of recovered crystals is very low.

  • Question: I followed the procedure, but my final yield was only 20%. What are the most likely causes?

  • Answer & Rationale: A low yield is disappointing but often correctable. The most common reasons are:

    • Using too much solvent: This is the most frequent error.[6] The more solvent used, the more compound remains dissolved at low temperatures.[1]

    • Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature can leave a significant amount of product in the mother liquor.[2]

    • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that isn't sufficiently chilled, can redissolve a portion of your product.[10] Always use a minimal amount of ice-cold solvent for rinsing.

Visualizing the Process

The following diagrams illustrate the standard recrystallization workflow and a troubleshooting decision tree for common issues.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Add crude solid to flask B Add minimum amount of boiling solvent A->B C Is solution clear? B->C D Perform hot gravity filtration to remove insoluble impurities C->D No E Allow filtrate to cool slowly and undisturbed C->E Yes D->E F Cool further in ice bath E->F G Collect crystals via vacuum filtration F->G H Rinse with minimal ice-cold solvent G->H I Dry crystals H->I

Caption: Standard experimental workflow for recrystallization.

Caption: Troubleshooting decision tree for crystallization issues.

Experimental Protocols & Data

Solvent Selection Table

While specific solubility data for this compound is not widely published, the properties of common laboratory solvents can guide selection. Indazole derivatives are often soluble in polar organic solvents.[3]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments & Potential Use
Methanol 6532.7A good starting point for single-solvent recrystallization. Used for related compounds.[4]
Ethanol 7824.5Similar to methanol, slightly less polar. Often used in a solvent pair with water.[5]
Isopropanol 8219.9Another good alcohol candidate; lower volatility can aid in slower crystal growth.
Acetonitrile 8237.5A polar aprotic solvent that may offer different solubility characteristics.
Ethyl Acetate 776.0A medium-polarity solvent. May be suitable if the compound is less polar.
Toluene 1112.4A non-polar solvent. Less likely to be a good single solvent but could be used in a pair.
Water 10080.1Highly polar. Unlikely to dissolve the compound on its own but is an excellent "anti-solvent" in a pair with a miscible organic solvent like ethanol or methanol.[5]
Protocol 1: Single-Solvent Recrystallization (Example: Methanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add a small volume of methanol and bring the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding methanol in small portions until the solid just completely dissolves.[10] Avoid adding a large excess. If insoluble impurities remain, proceed to the next step. If not, skip to step 4.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without being disturbed.[11] Rushing this step can lead to the formation of small, impure crystals.[2]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold methanol to rinse away any remaining soluble impurities.[10]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass or drying dish to dry completely in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent (Solvent-Pair) Recrystallization (Example: Methanol/Water)

This method is used when no single solvent has the ideal properties. Here, the compound is soluble in the "good" solvent (Methanol) and insoluble in the "bad" or "anti-solvent" (Water).

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling methanol as described in Protocol 1.

  • Addition of Anti-Solvent: While keeping the methanol solution hot, add water dropwise until the solution becomes faintly and persistently cloudy (turbid).[9] This indicates the saturation point has been reached.

  • Re-clarify Solution: Add one or two drops of hot methanol to just redissolve the precipitate and make the solution clear again.[11]

  • Crystallization & Isolation: Follow steps 4 through 8 from Protocol 1, using an ice-cold mixture of methanol/water (in the same approximate ratio as your final solvent mixture) for the final wash.

References

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Process for the preparation of substituted indazoles. (1976). Google Patents.
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Technical Support Center: Regioselective Functionalization of 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the regioselective functionalization of 6-bromo-4-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of modifying this versatile heterocyclic scaffold. Here, we address common experimental challenges in a direct question-and-answer format, providing not just protocols but also the underlying chemical principles to empower your synthetic strategy.

Section 1: Frequently Asked Questions - Understanding the Core Chemistry

This section addresses fundamental questions regarding the reactivity of this compound, providing the foundational knowledge needed for effective troubleshooting.

Q1: What are the primary reactive sites on this compound and how do the substituents influence their reactivity?

A1: The this compound scaffold presents several potential sites for functionalization. Understanding their relative reactivity is the cornerstone of achieving regioselectivity. The key sites are:

  • N1 and N2 Nitrogens: These are the most common sites for reactions like alkylation, arylation, and acylation. The indazole core exists as two principal tautomers, the 1H-indazole and the 2H-indazole.[1] The 1H-tautomer is generally the more thermodynamically stable form.[2][3] Direct functionalization often yields a mixture of N1 and N2 products, a primary challenge for chemists.[4][5]

  • C6-Bromo Position: The bromine atom is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups.

  • C3 Position: This position is susceptible to functionalization, including halogenation, metalation followed by quenching with an electrophile, and some C-H activation strategies.[6][7]

  • C7 Position: The C7 position can be functionalized, often through directed C-H activation or electrophilic aromatic substitution, though this can be challenging without a directing group.[8][9]

The existing 4-methyl and 6-bromo substituents exert significant electronic and steric influences:

  • 4-Methyl Group: This electron-donating group (EDG) slightly activates the benzene ring towards electrophilic substitution. Sterically, it can influence the accessibility of the adjacent C5 and N1 positions.

  • 6-Bromo Group: This electron-withdrawing group (EWG) deactivates the benzene ring towards electrophilic substitution. Its primary utility lies in its role as a leaving group in cross-coupling reactions.

Below is a diagram illustrating the key reactive sites on the molecule.

Caption: Key reactive sites on this compound.

Section 2: Troubleshooting Guide - N-Functionalization

Achieving regioselectivity in N-alkylation or N-arylation is the most frequently encountered challenge. The outcome is a delicate balance between thermodynamic and kinetic control, dictated by your choice of reagents and conditions.[2]

Scenario 1: "My N-alkylation reaction is producing an inseparable mixture of N1 and N2 regioisomers. How do I favor the N1 product?"

Underlying Principle: The N1-substituted indazole is typically the thermodynamically more stable product.[3][10] Therefore, reaction conditions that allow for equilibration or that sterically favor attack at the less hindered N1 position will yield the desired outcome. The 4-methyl group on your substrate provides some steric hindrance near the N1 position, but careful selection of conditions is still paramount.

Troubleshooting & Optimization Strategies:

Probable CauseSuggested Solution & Rationale
Suboptimal Base/Solvent Choice Primary Recommendation: Use sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or 1,4-dioxane.[10] Rationale: NaH, a strong, non-nucleophilic base, irreversibly deprotonates the indazole. The resulting sodium indazolide salt is less soluble in THF. It is believed that the sodium cation coordinates to the N2 lone pair, creating steric bulk that directs the incoming electrophile to the N1 position.[11]
Reaction Temperature Too Low Recommendation: Run the reaction at room temperature or gently heat to 50-60 °C. Rationale: While lower temperatures can sometimes favor the kinetic N2 product, higher temperatures can facilitate the isomerization of any initially formed N2 product to the more stable N1 isomer, especially if the reaction conditions allow for equilibration.[2][10]
High Polarity Solvent Recommendation: Avoid highly polar aprotic solvents like DMF or DMSO for N1 selectivity. Rationale: Polar solvents can solvate the cation from the base (e.g., Na⁺, K⁺), leading to a more "free" indazolide anion. This free anion is more susceptible to attack at the kinetically favored N2 position. In less polar THF, the ion-pairing effect that directs to N1 is more pronounced.

Workflow for Maximizing N1 Selectivity

Sources

Technical Support Center: Navigating the Scale-Up of 6-Bromo-4-methyl-1H-indazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the process development and scale-up of 6-Bromo-4-methyl-1H-indazole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to larger-scale production. As a key structural motif in various pharmacologically active compounds, including kinase inhibitors, the robust and reproducible synthesis of this intermediate is of critical importance.[1][2]

Scaling up chemical syntheses is rarely a linear process; challenges that are negligible in a round-bottom flask can become critical process-limiting factors in a multi-liter reactor. This document provides field-proven insights, troubleshooting guides, and frequently asked questions to help you navigate these complexities, ensuring a safe, efficient, and scalable process.

Overview of a Common Synthetic Pathway

A prevalent method for synthesizing substituted indazoles involves the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization. For this compound, a common starting material is 4-bromo-2-methylaniline. The general transformation is outlined below.

Synthetic_Pathway SM 4-Bromo-2-methylaniline INT1 N-Acetyl Intermediate SM->INT1 Acetic Anhydride INT2 Diazonium Intermediate INT1->INT2 Diazotization (e.g., Isoamyl Nitrite) FP This compound INT2->FP Cyclization & Hydrolysis

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: From Bench to Reactor

This section addresses specific, common problems encountered during the scale-up of this compound synthesis in a practical question-and-answer format.

Q1: My yield has dropped significantly upon moving from a 1L flask to a 50L reactor. What are the most likely causes?

A: A drop in yield during scale-up is a classic challenge, often rooted in physical and engineering principles rather than a fundamental change in chemical reactivity. The primary culprits are mass and heat transfer limitations.

  • Inadequate Mixing: In a large reactor, achieving the same level of homogenous mixing as a lab flask with a magnetic stir bar is difficult.[3] This can lead to "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Evaluate the reactor's agitation system. The impeller type (e.g., pitched-blade turbine, anchor) and agitation speed (RPM) are critical. For this reaction, ensuring the solid potassium acetate and the viscous acetic anhydride are well-dispersed before adding the nitrite is crucial.

  • Poor Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio, making both heating and cooling less efficient.[3] The diazotization step is often exothermic. If the heat of reaction is not dissipated effectively, the internal temperature can rise, leading to the decomposition of the diazonium intermediate and the formation of tar-like impurities.

    • Solution: The addition of the diazotizing agent (e.g., isoamyl nitrite) must be done at a much slower rate on scale, controlled by the internal reaction temperature, not just a fixed time. Ensure the reactor's cooling jacket is functioning optimally and the heat transfer fluid is at the correct setpoint before beginning the addition.

  • Extended Reaction Time: Slower heating and cooling cycles on a large scale can increase the overall time the reaction mixture spends at elevated temperatures, potentially degrading sensitive intermediates or the final product.[3]

Q2: I am observing a new, significant impurity in my scaled-up batch that was only a trace component at the lab scale. How can I identify and mitigate it?

A: The appearance of new or enriched impurities is typically due to the factors mentioned above: localized concentration gradients and temperature excursions.

  • Potential Side Reactions:

    • Incomplete Cyclization/Hydrolysis: If the cyclization or subsequent hydrolysis step is incomplete, you may isolate acetylated precursors or other intermediates.

    • Decomposition Products: Overheating during diazotization can lead to phenolic byproducts from the reaction of the diazonium salt with water.

  • Mitigation Strategy:

    • Characterize the Impurity: Isolate the impurity (e.g., via preparative HPLC from a small sample) and characterize it using NMR and Mass Spectrometry. Understanding its structure is key to diagnosing the problem.

    • Review the Process Parameters: Correlate the impurity's appearance with any temperature spikes or deviations in addition rates logged during the batch.

    • Optimize Stoichiometry: On a large scale, ensure reactants are charged accurately. Localized excess of the nitrite can lead to unwanted side reactions. Dose-controlled addition is critical.[4]

Troubleshooting_Yield start Low Yield at Scale q1 Check Heat Transfer Was internal temp (T_int) stable during addition? start->q1 a1_yes Yes q1:f1->a1_yes Yes a1_no No q1:f1->a1_no No q2 Analyze Mixing Efficiency Are solids fully suspended? Is addition subsurface? a2_yes Yes q2:f1->a2_yes Yes a2_no No q2:f1->a2_no No q3 Review Reaction Time Was the total time at reflux significantly longer? a3_yes Yes q3:f1->a3_yes Yes a1_yes->q2 sol1 Slow addition rate. Decrease batch concentration. Verify coolant flow. a1_no->sol1 a2_yes->q3 sol2 Increase agitation speed (RPM). Check impeller design. Consider subsurface addition. a2_no->sol2 sol3 Re-optimize reaction time for scale. Consider kinetic analysis. a3_yes->sol3

Caption: Decision tree for troubleshooting low yield during scale-up.

Q3: My large-scale crystallization is yielding an oily product with poor purity, whereas it worked perfectly in the lab. What adjustments should I make?

A: Crystallization is highly sensitive to scale. The slower cooling and different fluid dynamics in a large, stirred vessel compared to a static flask are the primary reasons for this discrepancy.[3]

  • Supersaturation Control: Oiling out occurs when the solution becomes supersaturated too quickly, causing the product to separate as a liquid phase instead of forming an ordered crystal lattice.

    • Solution 1: Control Cooling Rate: Implement a programmed, slow cooling ramp instead of simply letting the reactor cool at its natural (and much slower) rate or crashing it with full cooling.

    • Solution 2: Anti-Solvent Addition: If using an anti-solvent (like adding heptane to a chloroform solution), the addition rate is critical. Add the anti-solvent slowly to the warm solution to maintain a controlled level of supersaturation.

  • Seeding: In the lab, microscopic dust particles or scratches on the glass can initiate crystallization. This is not reliable on a large scale.

    • Solution: Develop a seeding protocol. Add a small quantity of pure, crystalline this compound at a specific temperature where the solution is just slightly supersaturated. This provides a template for controlled crystal growth.

ParameterLab Scale (Typical)Pilot Scale (Recommended)Rationale
Cooling Method Ice bath / ambient airProgrammed jacket cooling (e.g., 5-10°C/hour)Prevents rapid supersaturation and "oiling out".
Seeding Often spontaneousRequired; add 0.1-1% w/w seed crystalsEnsures controlled nucleation and consistent particle size.
Agitation None during coolingSlow, continuous agitationMaintains temperature homogeneity and keeps crystals suspended.
Solvent Volume Highly concentratedMay require slightly more dilute solutionProvides a larger metastable zone width, making the process more controllable.
Table 1: Comparison of Crystallization Parameters

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A: The primary hazards are associated with the diazotization step and the handling of brominating agents, if an alternative route is chosen.[3]

  • Thermal Runaway: The decomposition of diazonium salts is highly exothermic. A loss of cooling during the addition of the nitrite could lead to a runaway reaction, causing a rapid increase in temperature and pressure. A thorough process safety review, including RC1/DSC analysis, is recommended to understand the thermal hazards.

  • Off-Gassing: The reaction can generate nitrogen gas. The reactor's vent and off-gas system must be adequately sized to handle the gas evolution safely.

  • Reagent Handling:

    • Bromine (Br₂): If using a route involving direct bromination, extreme caution is necessary. Bromine is highly corrosive, toxic upon inhalation, and a strong oxidizer.[5][6] Handling requires specialized equipment and personal protective equipment (PPE). Continuous flow bromination is a safer alternative to large-scale batch reactions.[7][8]

    • N-Bromosuccinimide (NBS): While a solid and often considered safer than Br₂, NBS can undergo self-accelerating decomposition, especially when dissolved in solvents like DMF at elevated temperatures.[4]

    • Acids/Bases: Handling large quantities of concentrated hydrochloric acid and 50% sodium hydroxide requires appropriate PPE and engineered controls to prevent spills and exposure.[1]

Q2: Column chromatography is not viable for purifying 5 kg of product. What is the best industrial purification strategy?

A: The primary method for large-scale purification is crystallization. If a single crystallization does not provide the required purity, consider the following:

  • Re-slurry: Stirring the isolated, impure solid in a solvent that dissolves the impurities but not the product can be a very effective and high-recovery purification method. A heptane slurry is mentioned in a related protocol and is a good starting point.[1]

  • Acid-Base Extraction: As an indazole, your product is weakly basic. An acidic wash of an organic solution of the crude product can remove non-basic impurities. Subsequently, neutralizing the acidic aqueous layer will precipitate the purified product, which can then be extracted and crystallized.

  • Carbon Treatment: If the product has color impurities, treating a solution of the crude material with activated carbon before crystallization can effectively remove them.

Q3: What are the Critical Process Parameters (CPPs) I must monitor and control?

A: For a robust and reproducible process, the following CPPs should be strictly controlled:

  • Temperature: This is arguably the most critical parameter, especially during the diazotization and cyclization steps.

  • Addition Rates: The rate of addition for the diazotizing agent directly impacts heat generation and must be controlled to maintain the target temperature.

  • pH: The pH during work-up and isolation is critical for ensuring the product is in its free base form and precipitates correctly.[1]

  • Agitation Speed: Affects mixing, heat transfer, and in crystallization, it influences particle size distribution.

  • Water Content: The presence of excess water during the diazotization can promote the formation of phenolic impurities.

Experimental Protocol: Scalable Synthesis of this compound

This protocol is adapted from a known procedure for a similar compound and incorporates scale-up considerations.[1]

Step 1: Acetylation of 4-bromo-2-methylaniline

  • Charge a suitable, dry reactor with 4-bromo-2-methylaniline (1.0 eq) and chloroform (7-8 L/kg).

  • Begin agitation and initiate cooling to <10°C.

  • Slowly add acetic anhydride (1.1 eq) via a dosing pump, ensuring the internal temperature does not exceed 40°C.

  • Stir the mixture for 1 hour at ambient temperature after the addition is complete.

Step 2: Diazotization and Cyclization

  • To the mixture from Step 1, charge potassium acetate (0.8 eq).

  • Slowly add isoamyl nitrite (1.5 eq) subsurface, maintaining the internal temperature below 30°C. This is a critical control point.

  • Once the addition is complete, heat the mixture to a controlled reflux (~68°C) and maintain for 20 hours. Monitor reaction completion by HPLC.

Step 3: Work-up and Hydrolysis

  • Cool the reaction mixture to 25°C.

  • Remove the volatile components under vacuum.

  • Charge water (5 L/kg) and concentrated hydrochloric acid (5 L/kg). Heat the mixture to 50-55°C and hold for 2-4 hours to ensure complete hydrolysis of any remaining acetylated indazole.

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.

  • Adjust the pH to >11 by slowly adding a 50% aqueous solution of sodium hydroxide, keeping the temperature below 30°C.

  • The product will precipitate. Stir the resulting slurry for 1-2 hours.

  • Isolate the solid by filtration. Wash the cake with water until the filtrate is neutral.

  • For further purification, the wet cake can be re-slurried in hot heptane, cooled, and re-filtered.

  • Dry the final product under vacuum at 50°C to a constant weight.

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  • CAMEO Chemicals - NOAA. (n.d.). BROMINE. CAMEO Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIiwN71QFN3rnM3ioT22FUSCCM4fOZ5v15BeCSNwbqtLaAlPyC1pSnHw9SxjEOFwt-CsQkFDWNU8SWyj5gmrOmcX3DgkPw0zIv7MSh38Oc4Z2SfKmVkYAPNtUHyeyH848aPqhMHZTF]

Sources

Preventing decomposition of 6-Bromo-4-methyl-1H-indazole during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 6-Bromo-4-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its synthesis and prevent its decomposition. Our approach is grounded in established chemical principles to ensure the integrity and success of your experimental work.

Introduction to this compound

This compound is a key intermediate in the development of various pharmacologically active molecules, particularly in the realm of kinase inhibitors for therapeutic applications.[1] The indazole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of the bromo and methyl groups offers versatile handles for further functionalization through cross-coupling reactions and other transformations.[2] However, like many substituted heterocyclic compounds, its synthesis and handling can be fraught with challenges, most notably the risk of decomposition, which can lead to low yields, impure products, and inconsistent results. This guide aims to provide a proactive framework for identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a low yield. What are the common causes?

A1: Low yields can stem from several factors throughout the synthetic process. Here are the most common culprits:

  • Incomplete Diazotization: If you are following a classical route from a substituted aniline (e.g., 4-bromo-2,6-dimethylaniline), the diazotization step is critical. Ensure your sodium nitrite solution is fresh and added slowly at a strictly controlled low temperature (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.

  • Inefficient Cyclization: The subsequent intramolecular cyclization to form the indazole ring can be sensitive to temperature and acid concentration. If the reaction is incomplete, you may still have a significant amount of the diazonium intermediate or other side products in your reaction mixture.

  • Side Reactions: The formation of byproducts is a common issue. One potential side reaction is the premature reduction of the diazonium salt, leading to the formation of 4-bromo-1,3-dimethylbenzene.

  • Decomposition during Workup or Purification: this compound can be sensitive to excessive heat and prolonged exposure to certain conditions. Decomposition can occur during solvent removal under high heat or on certain chromatography media.

  • Reductive Dehalogenation: A common side reaction, especially in subsequent cross-coupling reactions, is the loss of the bromine atom to yield 4-methyl-1H-indazole.[3]

Q2: I'm observing a color change in my product during storage (e.g., turning from off-white to brown). What is happening and how can I prevent it?

A2: A color change upon storage is a strong indicator of product decomposition. The likely causes are:

  • Photodecomposition: Bromoaromatic compounds can be sensitive to light, particularly UV radiation.[4] This can induce homolytic cleavage of the C-Br bond, leading to radical-mediated decomposition pathways and the formation of colored impurities.

  • Oxidation: Exposure to air (oxygen) over prolonged periods can lead to oxidative degradation of the indazole ring system.

  • Residual Impurities: The presence of residual acid, base, or metal catalysts from the synthesis can accelerate decomposition over time.

Prevention Strategies:

  • Storage Conditions: Store the compound in an amber vial to protect it from light. For long-term storage, flushing the vial with an inert gas like argon or nitrogen and storing it at a low temperature (e.g., <4 °C) is recommended.

  • Purity: Ensure the final product is of high purity. Residual impurities can act as catalysts for decomposition.

Q3: I am performing a Suzuki or Buchwald-Hartwig coupling with this compound and I'm seeing a significant amount of the debrominated byproduct. How can I minimize this?

A3: Reductive dehalogenation is a well-known side reaction in palladium-catalyzed cross-coupling reactions.[3] It occurs when the aryl halide complex with palladium undergoes reaction with a hydride source instead of the desired coupling partner.

Troubleshooting Steps:

  • Ligand Choice: For Buchwald-Hartwig aminations, bulky biarylphosphine ligands such as Xantphos can help to minimize reductive dehalogenation.[3]

  • Base Selection: The choice of base is crucial. Very strong bases can sometimes promote dehalogenation. Consider using a weaker base like potassium carbonate or cesium carbonate instead of stronger bases like sodium tert-butoxide.[3]

  • Solvent: Aprotic polar solvents like dioxane or DMF are common, but in some cases, less polar solvents like toluene have been shown to reduce dehalogenation.[3]

  • N-Protection: The acidic N-H of the indazole can sometimes interfere with the catalytic cycle. Protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) can suppress this side reaction.[3]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Reaction Failure (No Product Formation) Inactive reagents (especially sodium nitrite or isoamyl nitrite). Incorrect reaction temperature.Use freshly prepared sodium nitrite solution. Verify the activity of isoamyl nitrite. Ensure strict temperature control during diazotization (-5 to 5 °C).
Low Yield with Complex Mixture of Byproducts Decomposition of diazonium salt intermediate. Side reactions due to incorrect stoichiometry or temperature.Add diazotizing agent slowly and maintain low temperature. Monitor reaction progress by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.
Presence of Debrominated Impurity (4-methyl-1H-indazole) Reductive dehalogenation during synthesis or workup.Avoid strongly reducing conditions. If using a metal catalyst for a different transformation, choose ligands and conditions known to suppress dehalogenation.[3]
Product Decomposes on Silica Gel Column Acidity of standard silica gel. Prolonged exposure to the stationary phase.Neutralize the silica gel by pre-treating with a solution of triethylamine in the eluent. Use a less acidic stationary phase like alumina. Minimize the time the compound spends on the column by using a faster flow rate or gradient elution.
Inconsistent Results Between Batches Variability in reagent quality. Inconsistent reaction conditions (temperature, stirring rate).Use reagents from the same lot number if possible. Standardize all reaction parameters and document them carefully for each run.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of the analogous 6-Bromo-1H-indazole and should be effective for the 4-methyl derivative starting from 4-bromo-2,6-dimethylaniline.[1]

Step 1: Acetylation of 4-bromo-2,6-dimethylaniline

  • In a suitable reaction vessel, dissolve 4-bromo-2,6-dimethylaniline (1.0 eq) in chloroform.

  • Cool the solution to below 40°C and add acetic anhydride (1.1 eq).

  • Stir the solution for approximately 1 hour.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (0.5 eq) followed by isoamyl nitrite (1.5 eq).

  • Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components from the reaction mixture under reduced pressure.

  • Add water to the residue and perform an azeotropic distillation.

  • Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis of the N-acetyl group.

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.

  • Carefully adjust the pH to ~11 by adding a 50% aqueous solution of sodium hydroxide.

  • Evaporate the solvent from the resulting mixture.

  • Slurry the resulting solid with heptane, filter, and dry under vacuum to yield crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Forced Degradation Study

To understand the stability of your synthesized this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing for degradation.[2]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C. Also, dissolve the compound in a suitable solvent (e.g., water:acetonitrile 50:50) and incubate at 80°C.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil.

  • Sampling and Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products.

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is essential for efficiently resolving synthesis issues. The following diagram outlines a typical workflow when encountering problems with the synthesis of this compound.

TroubleshootingWorkflow start Synthesis of this compound issue Problem Encountered? (e.g., Low Yield, Impurities) start->issue analysis Analyze Reaction Data (TLC, LC-MS, NMR) issue->analysis Yes success Successful Synthesis issue->success No incomplete Incomplete Reaction? analysis->incomplete byproducts Byproducts Observed? analysis->byproducts decomposition Decomposition? analysis->decomposition optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) incomplete->optimize_conditions byproducts->optimize_conditions purification Modify Purification (e.g., Neutral Silica, Recrystallization) byproducts->purification protecting_group Consider N-Protecting Group byproducts->protecting_group decomposition->purification storage Improve Storage Conditions (Dark, Cold, Inert Atm.) decomposition->storage optimize_conditions->start Re-run purification->success protecting_group->start Re-design storage->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Potential Decomposition Pathways

Understanding the potential ways this compound can decompose is key to preventing it.

DecompositionPathways cluster_stressors Stressors cluster_products Decomposition Products start This compound uv_light UV Light start->uv_light heat Heat start->heat reducing_agents Reducing Agents (e.g., in Cross-Coupling) start->reducing_agents strong_acid_base Strong Acid/Base + Heat start->strong_acid_base debrominated Debromination (4-methyl-1H-indazole) uv_light->debrominated Photodecomposition ring_cleavage Ring Cleavage Products (e.g., anilines, pyridines) heat->ring_cleavage Thermal Decomposition polymerization Polymeric Materials heat->polymerization reducing_agents->debrominated Reductive Dehalogenation strong_acid_base->ring_cleavage Hydrolysis

Caption: Key stressors and resulting decomposition pathways for this compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. BenchChem.
  • BenchChem. (2025). troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. BenchChem.
  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem.
  • MDPI. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • Acros Organics. (2011).
  • PubMed. (2016). Photodecomposition of bromophenols. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • NIH. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • NIH. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ACS Publications. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. Retrieved from [Link]

  • BenchChem. (2025). Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions. BenchChem.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • NIH. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

  • Reddit. (2020). Suzuki vs. Hartwig-Buchwald. r/Chempros.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 6-Bromo-4-methyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve high yields and reproducible results. The unique structure of this compound, with its acidic N-H proton and two potentially coordinating nitrogen atoms, presents specific challenges that require careful consideration of catalyst systems and reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The main challenges stem from the inherent properties of the indazole ring system. The two nitrogen atoms can act as Lewis bases and poison the palladium catalyst by coordinating to the metal center, thus inhibiting its catalytic activity.[1] Additionally, the acidic N-H proton can react with the base, potentially leading to undesired side reactions or affecting the solubility of the substrate. Poor solubility of the indazole substrate in common organic solvents can also hinder reaction rates and overall yield.[1]

Q2: Which type of palladium catalyst and ligand is a good starting point for a Suzuki-Miyaura coupling with this compound?

A2: For Suzuki-Miyaura couplings with N-heterocyclic halides, it is crucial to use a catalyst system that is resistant to deactivation and promotes a high turnover number. A robust starting point would be a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald biarylphosphine family, such as SPhos or XPhos, are particularly effective as they promote the rate-determining oxidative addition step and can stabilize the catalytic species.[2] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating character, which can enhance catalyst stability and activity.[2]

Q3: Can I use the same catalyst system for other cross-coupling reactions like Buchwald-Hartwig amination or Sonogashira coupling with this substrate?

A3: While there is some overlap, catalyst systems are often tailored to the specific cross-coupling reaction. For Buchwald-Hartwig amination, ligands such as BrettPhos or XantPhos are often preferred, especially when dealing with primary amines, as they can mitigate catalyst deactivation by the amine coupling partner.[3] For Sonogashira couplings, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is traditionally used, although copper-free conditions with specialized ligands are becoming more common to avoid homocoupling of the alkyne.[4][5]

Q4: How critical is the choice of base and solvent for these reactions?

A4: The choice of base and solvent is critical and interdependent. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed.[6][7] The base not only facilitates the transmetalation step but also influences the solubility of the reagents. A solvent system that can dissolve both the organic substrate and the inorganic base is necessary. Common choices include mixtures of ethereal solvents like 1,4-dioxane or THF with water.[8] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required, and the reaction is typically run in anhydrous aprotic solvents like toluene or DMF.[9][10]

Troubleshooting Guide

Issue 1: Low to No Product Formation

Possible Cause 1: Catalyst Deactivation/Poisoning

The nitrogen atoms of the indazole ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes.[1]

  • Solution:

    • Increase Ligand-to-Metal Ratio: Employing a higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) can help maintain the active catalytic species in solution.

    • Switch to Bulky Ligands: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These ligands form more stable and active catalysts that are less susceptible to poisoning.[2]

    • Consider a Pre-catalyst: Utilize a well-defined palladium pre-catalyst that can be activated in situ, ensuring a higher concentration of the active Pd(0) species at the start of the reaction.

Possible Cause 2: Poor Solubility of Starting Materials

The this compound or the coupling partner may have limited solubility in the chosen solvent, leading to a sluggish or incomplete reaction.[1]

  • Solution:

    • Solvent Screening: Test different solvent systems. For Suzuki reactions, mixtures of dioxane/water, THF/water, or DMF/water can be effective.[8] For other couplings, polar aprotic solvents like DMF, DMAc, or NMP might be necessary.

    • Increase Temperature: Raising the reaction temperature can improve solubility and reaction rates. Microwave heating can be a rapid and efficient way to explore higher temperatures.[11]

Possible Cause 3: Inactive Catalyst

The palladium source may be old, oxidized, or of poor quality.

  • Solution:

    • Use Fresh Catalyst: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere, especially for air-sensitive Pd(0) sources like Pd(PPh₃)₄.

    • Test Catalyst Activity: Run a control reaction with a known, reliable substrate pair to confirm that the catalyst is active.

Issue 2: Significant Formation of Side Products

Side Product 1: Protodehalogenation (Replacement of Bromine with Hydrogen)

This occurs when the organopalladium intermediate reacts with a proton source (e.g., water, alcohol, or even the amine coupling partner) before the desired coupling can take place.[1][12]

  • Solution:

    • Ensure Anhydrous Conditions: For reactions sensitive to proton sources (e.g., Buchwald-Hartwig), use dry solvents and reagents and perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen).[1]

    • Optimize the Base: The choice of base can influence the rate of protodehalogenation. A weaker base or a non-hydroxide base might be beneficial in some cases.

    • Use a More Active Catalyst System: A catalyst that promotes rapid oxidative addition and subsequent cross-coupling can outcompete the protodehalogenation pathway.

Side Product 2: Homocoupling of the Coupling Partner

This is particularly common in Suzuki reactions with boronic acids (forming a biaryl from two boronic acid molecules) and Sonogashira reactions with terminal alkynes (forming a diyne).

  • Solution:

    • Rigorous Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote the homocoupling of boronic acids.[1]

    • Optimize Catalyst Loading: In some cases, high catalyst loading can lead to increased homocoupling.

    • For Sonogashira: The use of copper-free conditions or the addition of a copper scavenger can minimize alkyne homocoupling.[13]

Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimization.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Different Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (5:1)100
Buchwald-Hartwig Pd₂(dba)₃ (1.5)BrettPhos (3)NaOtBu (2.0)Toluene110
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2.0)DMF80
Heck Pd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃N (1.5)DMAc120

This data is illustrative and serves as a starting point for optimization. Actual results will vary based on the specific coupling partner.

Visualizing the Process

Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Low Yield in Cross-Coupling start Low or No Product check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_conditions Are reaction conditions optimal? (Solvent, Base, Temp.) check_catalyst->check_conditions Yes optimize_catalyst Optimize Catalyst/Ligand System check_catalyst->optimize_catalyst No check_reagents Are reagents and solvents pure/dry? check_conditions->check_reagents Yes optimize_conditions Screen Solvents, Bases, and Temperature check_conditions->optimize_conditions No check_atmosphere Is the reaction under an inert atmosphere? check_reagents->check_atmosphere Yes dry_reagents Use Anhydrous Reagents/Solvents check_reagents->dry_reagents No side_products Are side products observed? check_atmosphere->side_products Yes degas_mixture Thoroughly Degas Reaction Mixture check_atmosphere->degas_mixture No protodehalogenation Protodehalogenation side_products->protodehalogenation Yes homocoupling Homocoupling side_products->homocoupling Yes success High Yield of Desired Product side_products->success No protodehalogenation->dry_reagents homocoupling->degas_mixture optimize_catalyst->success optimize_conditions->success dry_reagents->success degas_mixture->success

Caption: A workflow for troubleshooting low-yield cross-coupling reactions.

Palladium Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 L₂Pd(II)(Ar¹)(X) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate2 L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Product) reductive_elimination->product pd_intermediate1->transmetalation pd_intermediate2->reductive_elimination ar1x Ar¹-X (this compound) ar1x->oxidative_addition ar2b Ar²-B(OR)₂ (Boronic Acid/Ester) ar2b->transmetalation base Base base->transmetalation

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. Retrieved from [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

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Technical Support Center: Managing Exothermic Reactions in the Nitration of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the highly exothermic nature of this critical reaction. The following content is structured to address specific issues you may encounter during your experiments, grounded in established scientific principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific problems that can arise during the nitration of indazoles, offering immediate actions and preventative measures.

Issue 1: Rapid, Uncontrolled Temperature Rise (Thermal Runaway)

Question: I've initiated the addition of the nitrating agent, and the internal temperature of the reactor is rising much faster than anticipated, even with cooling. What should I do, and what caused this?

Answer: A rapid and uncontrolled temperature increase is a sign of a potential thermal runaway, a hazardous situation where the reaction rate accelerates, generating heat faster than it can be removed.[1] This can lead to a dangerous increase in pressure, equipment failure, and even an explosion.[1]

Immediate Actions:

  • Stop Reagent Addition Immediately: Cease the addition of the nitrating agent to prevent feeding the exothermic reaction.

  • Enhance Cooling: Increase the cooling capacity by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Ensure Vigorous Agitation: Check that the stirring is adequate. Poor agitation can lead to localized hot spots where the reaction is more concentrated and hotter than the bulk solution.[1]

  • Prepare for Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, be prepared to quench the reaction by transferring the reaction mixture to a large volume of a suitable cold solvent or a pre-prepared quench solution (e.g., a cold aqueous solution of a reducing agent like sodium sulfite). This should only be performed as a last resort and with extreme caution, as the quenching process itself can be exothermic.

Workflow for Managing a Temperature Excursion

start Temperature Excursion Detected stop_addition Stop Nitrating Agent Addition start->stop_addition enhance_cooling Increase Cooling Capacity start->enhance_cooling check_agitation Verify Vigorous Agitation start->check_agitation monitor Monitor Temperature Closely stop_addition->monitor enhance_cooling->monitor check_agitation->monitor stable Temperature Stabilizes monitor->stable escalate Temperature Continues to Rise monitor->escalate quench Execute Emergency Quench Protocol escalate->quench

Caption: Emergency response workflow for a temperature excursion.

Potential Causes and Preventative Measures:

  • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction.

    • Prevention: Before starting, ensure your cooling bath is at the target temperature and has enough volume and surface area to handle the heat load. For larger scale reactions, consider using a cryostat or a more efficient cooling system.

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly is a common cause of thermal runaway.[2]

    • Prevention: Add the nitrating agent dropwise or via a syringe pump at a slow, controlled rate. Continuous monitoring of the internal temperature is crucial.[3]

  • Incorrect Reagent Concentration: Using overly concentrated acids increases the reaction's exothermicity.

    • Prevention: Carefully prepare and verify the concentrations of your reagents. Consider using milder nitrating agents if possible.

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.

    • Prevention: Ensure the reaction temperature is appropriate for the specific nitration protocol to allow for a steady reaction rate.

Issue 2: Low Yield and/or Formation of Tar-like Byproducts

Question: My reaction is complete, but the yield of the desired nitro-indazole is very low, and I have a significant amount of dark, insoluble material. What went wrong?

Answer: Low yields and the formation of tar-like substances in indazole nitration often point to side reactions such as polymerization or the formation of multiple nitrated products. Indazoles, like other electron-rich heterocyclic systems, can be sensitive to the highly acidic conditions of nitration.[4]

Troubleshooting Steps:

  • Analyze Byproducts: If possible, attempt to characterize the insoluble material. This can provide clues about the undesired reaction pathway.

  • Review Reaction Conditions:

    • Temperature: Was the temperature maintained within the optimal range? Higher temperatures can promote side reactions.

    • Acid Concentration: Were the concentrations of nitric and sulfuric acid correct? Excessively harsh acidic conditions can lead to degradation.[4]

    • Reaction Time: Was the reaction allowed to proceed for too long? This can lead to the formation of di- and poly-nitrated products.

Potential Causes and Preventative Measures:

  • Acid-Catalyzed Polymerization: The indazole ring can be susceptible to polymerization under strong acidic conditions.[4]

    • Prevention: Use the mildest effective acidic conditions. Consider alternative nitrating systems that operate under less acidic or even neutral conditions.

  • Over-nitration: The initial nitro-indazole product can undergo further nitration, leading to di- or tri-nitrated species, which may have different solubility properties.

    • Prevention: Use a stoichiometric amount of the nitrating agent and monitor the reaction progress closely (e.g., by TLC or LC-MS) to stop it once the starting material is consumed.

  • Use of Milder Nitrating Agents: Traditional mixed acid (HNO₃/H₂SO₄) can be too harsh for some substituted indazoles.

    • Prevention: Explore alternative nitrating agents. A summary of common nitrating agents is provided in the table below.

Nitrating AgentTypical ConditionsAdvantagesDisadvantages
Mixed Acid (HNO₃/H₂SO₄) 0 °C to RTHigh reactivity, low costHighly corrosive, poor regioselectivity, risk of over-nitration and side reactions.[5]
Acetyl Nitrate (in situ from HNO₃ and Ac₂O) Low temperatures (-10 °C to 0 °C)Milder than mixed acid, can improve regioselectivity.[6]Can be unstable, requires careful preparation and handling.
Iron(III) Nitrate (Fe(NO₃)₃) Varies, can be mildLess acidic, can offer different regioselectivity.[7]May require a catalyst, reaction mechanism can be complex (e.g., radical pathway).[7]
Nitronium Tetrafluoroborate (NO₂BF₄) Inert solvent (e.g., CH₂Cl₂, MeNO₂)Powerful nitrating agent, can be used in non-acidic media.[5]Expensive, moisture-sensitive.

Issue 3: Poor Regioselectivity

Question: I obtained a mixture of nitro-indazole isomers. How can I improve the regioselectivity of my reaction?

Answer: The position of nitration on the indazole ring is influenced by a combination of electronic and steric factors, as well as the reaction conditions. The indazole ring has multiple potential sites for electrophilic substitution, and controlling the regioselectivity is a common challenge.[8][9]

Strategies to Improve Regioselectivity:

  • Choice of Nitrating Agent: Different nitrating agents can exhibit different regioselectivities. For example, bulkier nitrating agents may favor substitution at less sterically hindered positions.

  • Protecting Groups: The N-H proton of the indazole can be replaced with a protecting group (e.g., Boc, SEM).[10] This can alter the electronic properties of the ring and sterically block one of the nitrogen atoms, directing the nitration to a specific position. The choice of protecting group can influence whether the N1 or N2 position is favored for other substitutions, which in turn can affect the subsequent nitration pattern on the aromatic ring.[8]

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regiochemical outcome.

  • Temperature Control: Reaction temperature can also play a role in regioselectivity. Running the reaction at lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.

Logical Flow for Troubleshooting Poor Regioselectivity

start Poor Regioselectivity Observed change_reagent Modify Nitrating Agent start->change_reagent protecting_group Introduce N-Protecting Group start->protecting_group solvent_screen Screen Different Solvents start->solvent_screen temp_control Adjust Reaction Temperature start->temp_control analyze Analyze Isomer Ratio change_reagent->analyze protecting_group->analyze solvent_screen->analyze temp_control->analyze analyze->start Not Improved optimized Optimized Regioselectivity analyze->optimized Improved

Caption: A systematic approach to optimizing regioselectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing an indazole nitration?

A1: The primary safety concerns are:

  • Thermal Runaway: As discussed, nitration reactions are highly exothermic and can lead to a dangerous, self-accelerating reaction if not properly controlled.[1]

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction may also produce toxic nitrogen dioxide (NO₂) gas, which is identifiable by its brown-yellow color.[1] All work should be performed in a well-ventilated fume hood.

  • Instability of Nitro Compounds: The resulting nitro-indazole products can be thermally unstable and potentially explosive, especially if di- or poly-nitrated.[11] They should be handled with care and stored appropriately.

Q2: How do substituents on the indazole ring affect the nitration reaction?

A2: Substituents can have a significant impact on both the rate and regioselectivity of the reaction:

  • Electron-donating groups (EDGs) (e.g., -CH₃, -OCH₃) activate the ring towards electrophilic substitution, generally making the reaction faster and more exothermic. They can also direct the incoming nitro group to specific positions.

  • Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN, -CO₂R) deactivate the ring, making the reaction slower and requiring harsher conditions. They can also direct the nitro group to different positions than EDGs. For instance, a nitro group already on the ring will strongly deactivate it and direct the next nitration to a different position.[8]

Q3: Can I use a continuous flow reactor for my indazole nitration?

A3: Yes, continuous flow reactors are an excellent option for managing highly exothermic reactions like nitration.[2] The high surface-area-to-volume ratio of flow reactors allows for much more efficient heat transfer and precise temperature control, significantly reducing the risk of thermal runaway.[12] This also allows for safer scale-up of the reaction.

Q4: What is the best way to monitor the progress of my nitration reaction?

A4: The most common methods for monitoring the progress of a nitration reaction are:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the relative amounts of starting material, product, and any byproducts, as well as their mass-to-charge ratios for identification.

Q5: How should I properly quench and work up my nitration reaction?

A5: The standard and safest procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[13] This serves two purposes: it stops the reaction and dilutes the concentrated acids, dissipating the significant heat of dilution. Following the quench, the product can typically be isolated by extraction with a suitable organic solvent, followed by washing the organic layer with a weak base (e.g., sodium bicarbonate solution) to remove any residual acid, and then with brine.

Section 3: Experimental Protocol: Nitration of 1H-Indazole

This protocol is a representative example and should be adapted based on the specific indazole derivative and available laboratory equipment. A thorough risk assessment should be conducted before commencing any experimental work.

Objective: To synthesize 5-nitro-1H-indazole.

Reagents and Equipment:

  • 1H-Indazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Standard glassware for extraction and work-up

Procedure:

  • Preparation: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Place the flask in an ice-salt bath.

  • Dissolution of Indazole: Add 1H-indazole (1 eq.) to the flask, followed by concentrated sulfuric acid (4-5 vol. eq.). Stir the mixture until the indazole is completely dissolved, maintaining the internal temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq.) to a small amount of concentrated sulfuric acid (1-2 vol. eq.) while cooling in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of indazole in sulfuric acid via the addition funnel over a period of 30-60 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice slurry.

  • Isolation: The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it. If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Work-up: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (caution: potential for gas evolution), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 5-nitro-1H-indazole can be further purified by recrystallization or column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ACS Publications. (2021). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA).
  • ResearchGate. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • RSC Publishing. (2024). Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles.
  • Biblioteka Nauki. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • ResearchGate. (n.d.). Iron promoted C3‐H nitration of indazole.
  • PMC. (2024). Development of a selective and scalable N1-indazole alkylation.
  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • Apollo Scientific. (2023). 3-Methyl-6-nitro-1h-indazole.
  • Benchchem. (n.d.). troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • ResearchGate. (n.d.). Direct C‐3 nitration of 2H‐indazole.
  • PubMed. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides).
  • IRIS . (n.d.). Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal.

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • NIH. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • RSC Publishing. (2022). An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Visual Encyclopedia of Chemical Engineering Equipment. (2022). Reaction Control.
  • Beilstein Journals. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • NIH. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • Benchchem. (n.d.). common side products in the nitration of 1H-indole.
  • PubMed. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
  • Organic Syntheses. (n.d.). 5-nitroindazole.
  • ChemRxiv. (2025). Nitroreductase-triggered indazole formation.
  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation.
  • vpscience.org. (n.d.). NITRATION.

Sources

Identifying and characterizing byproducts in 6-Bromo-4-methyl-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with the synthesis of 6-Bromo-4-methyl-1H-indazole. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you identify and characterize common byproducts, ensuring the integrity and purity of your target molecule.

Introduction to Synthetic Challenges

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization. While this method is effective, it is not without its challenges. The formation of undesired byproducts can complicate purification, reduce yields, and impact the quality of downstream applications. This guide will equip you with the knowledge to anticipate, identify, and mitigate these issues.

A common synthetic route is the diazotization of 4-bromo-2-methylaniline followed by cyclization.[1] Reagents often include acetic anhydride, an alkyl nitrite such as isoamyl nitrite, and a base like potassium acetate.[1]

Troubleshooting Guides & FAQs

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the synthesis of this compound.

Issue 1: Presence of an Isomeric Impurity

Q: My reaction mixture shows a significant peak in the HPLC and a distinct set of signals in the NMR that I suspect is an isomer of my desired this compound. What is this likely byproduct and how can I control its formation?

A: The most probable isomeric byproduct is 6-Bromo-4-methyl-2H-indazole . The indazole ring system has two nitrogen atoms where substitution or protonation can occur, leading to the formation of N-1 and N-2 isomers.[2][3] The 1H-tautomer is generally the thermodynamically more stable product, while the 2H-tautomer is often the kinetically favored one.[3]

Causality and Control:

  • Kinetic vs. Thermodynamic Control: The initial cyclization may lead to a mixture of both the 1H and 2H isomers. The ratio of these isomers is highly dependent on the reaction conditions.[3]

  • Reaction Temperature: Higher reaction temperatures and longer reaction times tend to favor the formation of the more stable this compound through equilibration.

  • Base and Solvent: The choice of base and solvent can influence the regioselectivity of the reaction. For N-alkylation, which can be analogous to the protonation state, the combination of sodium hydride in tetrahydrofuran (THF) has been shown to favor N-1 substitution in many cases.[4] While you are not performing an alkylation, the principle of influencing the nucleophilicity of the different nitrogen atoms still applies.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: If you are observing a high proportion of the 2H-isomer, consider increasing the reaction time or temperature to allow the kinetic product to isomerize to the more stable 1H-isomer.

  • Solvent Screening: The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with different solvents to see how the isomer ratio is affected.

  • Purification: If formation of the 2H-isomer cannot be completely suppressed, careful purification by column chromatography or recrystallization is necessary. The two isomers will likely have different polarities, allowing for their separation.

Issue 2: Unidentified Impurities with Higher Molecular Weight

Q: My mass spectrometry analysis shows peaks with a higher molecular weight than my product. What could these be?

A: Higher molecular weight byproducts could arise from several side reactions:

  • N-Acetylation: The use of acetic anhydride in the initial step to form N-(4-bromo-2-methylphenyl)acetamide can potentially lead to N-acetylation of the final indazole product if any unreacted acetic anhydride remains or is generated during the reaction.

  • Dimerization: Under certain conditions, diazonium intermediates can undergo coupling reactions to form dimeric structures.

  • Reactions with Solvent: If reactive solvents are used, they could potentially be incorporated into byproducts.

Troubleshooting Steps:

  • Ensure Complete Consumption of Acetic Anhydride: Monitor the initial acetylation step to ensure all the starting aniline is consumed before proceeding with the diazotization.

  • Control Stoichiometry: Carefully control the stoichiometry of the reagents, particularly the diazotizing agent (e.g., isoamyl nitrite), to minimize side reactions.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may lead to complex impurities.

Analytical Characterization of Byproducts

Accurate identification of byproducts is crucial for process optimization and quality control. The following are detailed protocols for the characterization of potential impurities in this compound reactions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an excellent technique for separating the desired product from its byproducts and unreacted starting materials.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid for better peak shape).

  • Gradient Program:

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase or a suitable solvent like methanol or acetonitrile.

Expected Results: The 6-Bromo-4-methyl-2H-indazole isomer will likely have a different retention time than the desired 1H-indazole product due to differences in polarity.

Compound Expected Retention Time Notes
This compoundVariesTypically the major peak.
6-Bromo-4-methyl-2H-indazoleVariesWill have a distinct retention time from the 1H isomer.
4-bromo-2-methylanilineShorterUnreacted starting material.
N-(4-bromo-2-methylphenyl)acetamideVariesIntermediate, may be present if reaction is incomplete.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

NMR is a powerful tool for the definitive structural elucidation of the 1H and 2H isomers.[2][5]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified byproduct or crude mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments like COSY, HSQC, and HMBC can provide further structural confirmation.

Key Differentiating Features in ¹H NMR:

  • N-H Proton: In the 1H-indazole, the N-H proton signal will be present, typically as a broad singlet at a downfield chemical shift (e.g., >10 ppm in DMSO-d₆). The 2H-indazole will also show an N-H proton signal, but its chemical shift and the shifts of the aromatic protons will differ from the 1H isomer.

  • Aromatic Protons: The chemical shifts and coupling constants of the aromatic protons will be different for the two isomers due to the different electronic environments.

  • Methyl Group: The chemical shift of the 4-methyl group will also be sensitive to the position of the N-H proton.

Proton Expected ¹H Chemical Shift (ppm) - Illustrative Notes
N-H (1H-isomer)>10 (DMSO-d₆)Broad singlet.
N-H (2H-isomer)May be in a different region than the 1H-isomer.Broad singlet.
Aromatic H7.0 - 8.0The specific shifts and coupling patterns will differ between the isomers.
Methyl H~2.5The chemical shift will be slightly different for the 1H and 2H isomers.
Mass Spectrometry (MS) for Molecular Weight Determination

MS is used to confirm the molecular weight of the product and byproducts.

Experimental Protocol:

  • Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight).

  • Sample Introduction: Direct infusion or via an LC system (LC-MS).

Expected Results: Both this compound and 6-Bromo-4-methyl-2H-indazole will have the same molecular weight. The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will help to confirm the presence of bromine in the molecule.

Visualizing Reaction Pathways and Byproduct Formation

The following diagrams illustrate the intended synthetic pathway and the potential for isomeric byproduct formation.

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products A 4-Bromo-2-methylaniline B N-(4-bromo-2-methylphenyl)acetamide A->B Acetic Anhydride C Diazonium Intermediate B->C Isoamyl Nitrite D This compound (Thermodynamic Product) C->D Intramolecular Cyclization (Thermodynamically Favored) E 6-Bromo-4-methyl-2H-indazole (Kinetic Product) C->E Intramolecular Cyclization (Kinetically Favored) E->D Isomerization

Caption: Synthetic pathway for this compound and formation of the 2H-isomer.

troubleshooting_flowchart Start Reaction Complete. Analyze Crude Product. CheckPurity HPLC/NMR Analysis: Is there a significant isomeric impurity? Start->CheckPurity ImpurityPresent Yes CheckPurity->ImpurityPresent Yes ImpurityAbsent No CheckPurity->ImpurityAbsent No Optimize Optimize Reaction: - Increase temperature/time - Screen solvents ImpurityPresent->Optimize Purify Purify Product: - Column Chromatography - Recrystallization ImpurityAbsent->Purify Optimize->Purify End Pure Product Obtained Purify->End

Caption: Troubleshooting workflow for isomeric impurity in this compound synthesis.

References

  • V. M. F. Martins, et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available at: [Link]

  • A. T. M. R. Al-Amin, et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11, 29244-29254. Available at: [Link]

Sources

Strategies to improve the stability of 6-Bromo-4-methyl-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, field-proven guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for improving the stability of 6-Bromo-4-methyl-1H-indazole derivatives. As a Senior Application Scientist, my aim is to move beyond mere protocols and instill a deeper understanding of the causality behind experimental choices, empowering you to anticipate and resolve stability challenges effectively.

The indazole scaffold is a privileged structure in medicinal chemistry, but its inherent reactivity can present significant hurdles during development.[1] This guide is structured as a dynamic question-and-answer hub to directly address the common issues encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemical behavior of this compound and its derivatives.

Q1: What are the primary degradation pathways I should be concerned about with indazole derivatives?

A1: The stability of the indazole core is primarily threatened by three main pathways: oxidation, hydrolysis, and photolysis.[2][3]

  • Oxidative Degradation: The electron-rich pyrazole ring is susceptible to oxidation. This can occur through exposure to atmospheric oxygen (autoxidation), peroxide contaminants in solvents, or reactive oxygen species generated by other components in a formulation.[2][4] The result is often the formation of hydroxylated indazoles or potentially ring-opened byproducts.

  • Hydrolytic Degradation: While the core indazole ring is relatively stable to hydrolysis, functional groups attached to it may not be. For derivatives with amide or ester functionalities, both acid- and base-catalyzed hydrolysis are significant risks, leading to the formation of the corresponding carboxylic acid.[2] Extreme pH conditions can also promote degradation of the core structure over extended periods.[5]

  • Photolytic Degradation: Aromatic heterocyclic systems like indazole are often photosensitive.[2][4] Exposure to UV or even high-intensity visible light can induce photoreactions. A known transformation for indazoles is phototransposition to form benzimidazole isomers, a reaction that can occur in low yields with 1H-indazoles but is more efficient for N2-derivatized analogs.[6][7]

Q2: How do the 6-bromo and 4-methyl substituents on the indazole core influence its stability?

A2: The substituents significantly modulate the electronic properties and steric environment of the indazole core, thereby influencing its stability profile.

  • 6-Bromo Group: The bromine atom is an electron-withdrawing group via induction but electron-donating through resonance. Its primary effect is to increase the molecule's hydrophobicity.[8] This can influence solubility and interactions with formulation excipients. Halogenation can also lower susceptibility to metabolic degradation, a key consideration in drug development.[9] In metabolic studies of similar brominated indazoles, the bromide often remains intact, suggesting the C-Br bond is relatively stable under biological conditions.[10]

  • 4-Methyl Group: The methyl group is weakly electron-donating. Its position may sterically hinder reactions at adjacent sites on the benzene ring. More importantly, its presence can influence the tautomeric equilibrium between the more stable 1H-indazole and the less stable 2H-indazole forms, which can affect reactivity.[11][12][13]

Q3: What are the ideal short-term and long-term storage conditions for solid this compound and its solutions?

A3: Proper storage is the first line of defense against degradation.

  • Solid Compound: For long-term storage, the solid compound should be kept at -20°C or below in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in foil) and moisture.[2] The inertness of the solid state significantly minimizes degradation rates.

  • Stock Solutions (in Organic Solvents): Prepare stock solutions in high-purity, anhydrous solvents like DMSO or DMF. Store these solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Repeated cycling can introduce moisture and accelerate degradation.

  • Aqueous Solutions: Aqueous solutions are the most vulnerable. They should be prepared fresh whenever possible. If short-term storage is necessary, use a buffered solution within a pH range of 4-6, store at 2-8°C, and protect from light.[2] Avoid basic conditions, as these can accelerate oxidation and hydrolysis of certain derivatives.[4]

Troubleshooting Guide: Experimental Issues & Solutions

This section provides direct answers to specific experimental problems, offering both diagnostic insights and corrective protocols.

Problem 1: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of a sample that was left in solution at room temperature. What's happening?

Probable Cause: You are likely observing degradation products. The primary culprits for samples left on a lab bench are photolytic and oxidative degradation.

Causality Explained: Room light, especially from windows, contains UV components that can induce photoreactions.[6][7] Simultaneously, dissolved oxygen in your solvent can slowly oxidize the indazole ring.[4] An LC-MS analysis can often provide immediate clues. For example, a peak with a mass of +16 Da relative to your parent compound strongly suggests a mono-hydroxylated (oxidized) species.

Solution & Protocol:

  • Confirm Degradation: Re-run the analysis on a freshly prepared solution from your solid stock. If the new peaks are absent, degradation is confirmed.

  • Minimize Light Exposure: Always work with solutions in amber vials or tubes wrapped in aluminum foil. Minimize the time samples spend on the benchtop outside of storage.[2]

  • De-gas Solvents: For sensitive experiments or longer-term solution storage, sparging your aqueous buffers or HPLC mobile phases with an inert gas like nitrogen or argon can remove dissolved oxygen and slow oxidative degradation.

  • Characterize Degradants: If necessary, perform a preliminary forced degradation study (see protocol below) under controlled light and oxidative conditions to intentionally generate and identify these unknown peaks, confirming their origin.

Problem 2: The biological activity of my this compound derivative is inconsistent between experiments.

Probable Cause: Inconsistent results are often a symptom of compound instability in the assay medium, leading to a variable effective concentration.

Causality Explained: Biological media are complex aqueous systems, often buffered at a physiological pH of ~7.4 and incubated at 37°C. These conditions (neutral-to-slightly-basic pH, elevated temperature) can accelerate both hydrolysis and oxidation over the course of a multi-hour or multi-day experiment.[14] If your compound degrades significantly during the assay, the cells are exposed to a decreasing concentration of the active molecule over time, leading to poor reproducibility.

Solution & Protocol:

  • Assess Assay Stability: Before conducting extensive biological assays, test the stability of your compound directly in the assay medium.

    • Prepare a solution of your compound in the final cell culture medium (including serum, if applicable) at the highest concentration you plan to test.

    • Incubate this solution under the exact assay conditions (e.g., 37°C, 5% CO₂).

    • Take aliquots at different time points (e.g., 0, 2, 6, 12, 24 hours) and immediately analyze them by HPLC to quantify the remaining parent compound.

  • Analyze the Data: Plot the percentage of remaining compound versus time. If you see significant degradation (>10-15%) within the timeframe of your biological experiment, you must adjust your protocol.

  • Mitigate Instability:

    • Reduce Incubation Time: If possible, modify the biological assay to use shorter endpoints.

    • Add Antioxidants: For oxidation-prone compounds, the addition of a mild, cell-compatible antioxidant to the medium could be tested, though this may have its own biological effects.

    • Re-dose: In longer-term experiments (e.g., >24 hours), it may be necessary to replace the medium and re-dose the compound daily to maintain a more consistent concentration.

Key Experimental Protocols & Data Management

Protocol: Forced Degradation Study for Stability Assessment

This protocol is essential for identifying potential degradation products and establishing a stability-indicating analytical method, following principles outlined by the International Council for Harmonisation (ICH).[5]

Objective: To intentionally degrade the this compound derivative under various stress conditions to understand its degradation pathways.[15][16]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent like acetonitrile or methanol.[1]

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Prepare a parallel set of samples in vials wrapped in aluminum foil to serve as "protected-from-light" controls.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.[1]

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.[1]

    • Oxidation: 3% H₂O₂. Keep at room temperature.[1]

    • Thermal Stress: Dilute with 1 mL of water. Incubate at 60°C.[2]

    • Photolytic Stress: Dilute with 1 mL of water:acetonitrile (50:50). Expose to a photostability chamber (per ICH Q1B guidelines). Keep a control sample fully wrapped in foil next to the exposed sample.[1][2]

  • Time Points: Sample from each condition at intervals (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Sample Analysis:

    • Before injection, neutralize the acid and base hydrolysis samples.

    • Analyze all samples using a stability-indicating HPLC-UV/MS method. The method must be able to resolve the parent peak from all major degradation peaks.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control (time zero) sample. Identify and quantify the degradation products. The MS data is crucial for proposing structures for the degradants.

Data Presentation

Summarize the results of your forced degradation study in a clear, concise table.

Stress ConditionIncubation Time (h)Temperature (°C)% Parent Compound RemainingMajor Degradation Products (m/z)
0.1 M HCl246092.5%229.05 (Proposed: +H₂O)
0.1 M NaOH86085.1%227.03 (Proposed: -HBr+O)
3% H₂O₂2RT78.9%227.03 (Proposed: +O)
Thermal486098.2%Minor peaks observed
Photolytic24RT65.7%211.06 (Isomer), 227.03 (+O)

Table 1: Example data template for summarizing forced degradation study results.

Visualizing Degradation & Experimental Workflows

Potential Degradation Pathways

The following diagram illustrates the primary chemical transformations that this compound may undergo under stress conditions.

cluster_conditions cluster_products Oxidation Oxidation (H₂O₂, O₂) Oxidized Hydroxylated Species (e.g., Indazolones, Phenols) [M+16] Hydrolysis Hydrolysis (Acid/Base) RingOpened Ring-Opened Products (From harsh hydrolysis) Photolysis Photolysis (UV/Vis Light) Rearranged Benzimidazole Isomer (Phototransposition) [M] (Isomer) Parent This compound (Parent Compound) Parent->Oxidized Addition of Oxygen Parent->RingOpened Ring Cleavage Parent->Rearranged N-C Transposition

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

This workflow provides a systematic approach to evaluating the stability of your derivatives.

cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Dilute Dilute into Stress Condition Solutions Prep->Dilute Incubate Incubate under Controlled Conditions (Temp, Light, pH, etc.) Dilute->Incubate Sample Withdraw Aliquots at Time Points (0, 2, 8, 24... hrs) Incubate->Sample Analyze Analyze via Stability- Indicating HPLC-UV/MS Sample->Analyze Interpret Quantify Parent Loss & Identify Degradants Analyze->Interpret

Caption: A systematic workflow for conducting stability studies.

References

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Validation & Comparative

A Comparative Guide to the Synthetic Utility of 6-Bromo-4-methyl-1H-indazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Pillar of Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. This has led to the successful development of numerous therapeutic agents. Diversely substituted indazoles are core components of several FDA-approved drugs, particularly in oncology, where they function as potent kinase inhibitors.[1][2] Notable examples include Axitinib, Pazopanib, and Niraparib, which have transformed treatment paradigms for various cancers.[1]

The synthetic accessibility and functionalization of the indazole core are therefore of paramount importance to drug development professionals. The specific substitution pattern on the indazole ring dictates not only the molecule's pharmacological profile but also its synthetic tractability. This guide provides an in-depth comparison of 6-Bromo-4-methyl-1H-indazole , a key building block for several advanced pharmaceutical intermediates, against other substituted indazoles. We will dissect its reactivity, explore its advantages in complex syntheses, and provide field-proven experimental data to guide researchers in making informed decisions for their synthetic campaigns.

The Profile of a Key Intermediate: this compound

This compound (C₈H₇BrN₂) is a strategically substituted indazole that offers a unique combination of features for synthetic chemists.

  • The C6-Bromo Group: This is the primary reactive handle for introducing molecular diversity. The bromine atom is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the formation of crucial C-C, C-N, and C-O bonds.[3][4][5]

  • The C4-Methyl Group: This substituent is not merely a passive spectator. As an electron-donating group, it subtly modulates the electronic properties of the entire ring system. This can influence the regioselectivity of further electrophilic substitutions and the reactivity of the C6-bromo group. Furthermore, its steric bulk can direct the conformation of larger molecules built upon the scaffold, which can be critical for optimizing binding affinity to a target protein.

  • The N-H Moiety: The unprotected N-H of the pyrazole ring presents both a challenge and an opportunity. It can lead to mixtures of N1 and N2 isomers during alkylation or arylation reactions.[6][7] However, this site can also be strategically protected or functionalized to tune the molecule's properties or to facilitate subsequent synthetic steps.

The synthesis of this key intermediate can be achieved on a large scale, typically starting from 4-bromo-2-methylaniline, through a diazotization and cyclization sequence.[8] This robust and scalable process ensures its availability for industrial applications.[8]

G cluster_synthesis Synthesis of this compound start 4-Bromo-2-methylaniline step1 Acetylation (Acetic Anhydride) start->step1 step2 Diazotization & Cyclization (Isoamyl nitrite, K-acetate) step1->step2 step3 Hydrolysis (HCl, then NaOH) step2->step3 end This compound step3->end

Caption: Scalable synthetic workflow for this compound.[8]

Comparative Reactivity in Cross-Coupling Reactions

The true value of a halogenated building block is defined by its performance in cross-coupling reactions. The position and nature of substituents on the indazole ring significantly influence the rate and yield of these transformations.

Positional Isomerism: The Impact of Bromine Placement

The electronic environment of the C-Br bond is a critical determinant of its reactivity towards oxidative addition to a Pd(0) catalyst, the rate-limiting step in many cross-coupling cycles. While comprehensive side-by-side comparisons are sparse in the literature, general principles and isolated examples allow for an informed analysis.

Generally, electron-withdrawing groups on the aromatic ring increase the rate of oxidative addition. The reactivity of bromoindazoles can be subtly influenced by the position of the nitrogen atoms and other substituents. For instance, studies on the functionalization of NH-free indazoles have shown that bromination and subsequent Suzuki coupling can be highly regioselective, with the C7 and C5 positions being particularly reactive sites.[9][10][11]

SubstrateCoupling PartnerCatalyst/ConditionsYieldCommentary & Reference
6-Bromo-1H-indazole Phenylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100°CGood to ExcellentA standard position for Suzuki coupling, widely used in library synthesis.[3][12]
7-Bromo-4-substituted-1H-indazole Arylboronic acidsPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 85°C71-80%The C7 position is activated for Suzuki coupling, even with other substituents at C4.[9]
5,7-Dibromo-4-substituted-1H-indazole Arylboronic acidsPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 85°CModerateSelective coupling at one of the bromine positions can be challenging.[9]
3-Iodo-1H-indazole Arylboronic acidsPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O/EtOH85-96%Iodo-derivatives are significantly more reactive than bromo-derivatives, requiring milder conditions.[13]

Analysis: this compound fits into the "Good to Excellent" reactivity class for Suzuki couplings. The C4-methyl group, being weakly electron-donating, may slightly deactivate the C6-Br bond compared to an unsubstituted ring, but this effect is generally minimal and easily overcome by standard catalytic systems. Its reactivity is comparable to other bromoindazoles at positions like C5 or C6. The key advantage lies not in superior reactivity but in the specific structural motif it generates, which has proven highly valuable in kinase inhibitor design.

The Influence of the C4-Methyl Group

Compared to its unsubstituted counterpart, 6-bromo-1H-indazole, the C4-methyl group imparts two key properties:

  • Electronic Modulation: It donates electron density to the ring, which can influence the acidity of the N-H proton and the N1/N2 regioselectivity during alkylation.

  • Steric Influence: The methyl group can create a specific steric environment that may be crucial for achieving high-affinity binding in a protein's active site, as seen in the case of Pazopanib.

Case Study: The Synthesis of Pazopanib

Pazopanib (Votrient®) is a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][14] Its synthesis provides an excellent real-world case study for comparing different substituted indazole precursors. The core of Pazopanib is an N,2,3-trimethyl-2H-indazol-6-amine moiety coupled to a pyrimidine.

Two principal synthetic strategies have emerged, differing in their choice of the starting indazole.

Route A: The "Nitro-Indazole" Approach

This classic route begins with 3-methyl-6-nitro-1H-indazole .[15][16][17]

  • N2-Methylation: Regioselective methylation at the N2 position is a critical and often challenging step. Reaction conditions must be carefully controlled to favor the desired kinetic N2 product over the thermodynamic N1 product.[17][18]

  • Nitro Reduction: The nitro group at C6 is reduced to an amine, typically using reagents like SnCl₂ or catalytic hydrogenation.[17][19]

  • N-Methylation: The resulting primary amine is then methylated.

  • Coupling: The final indazole intermediate is coupled with the pyrimidine side chain.

Route B: The "Bromo-Indazole" Approach (Hypothetical/Alternative)

An alternative strategy can be envisioned or is employed in variations starting from a brominated precursor like 6-bromo-2,3-dimethyl-2H-indazole .[19][20] This precursor itself would likely be derived from a molecule like this compound, though Pazopanib itself does not contain the C4-methyl group. The logic, however, applies to the utility of the bromo-group.

  • Amination: A Buchwald-Hartwig or copper-catalyzed amination reaction is used to install the required amine at the C6 position.[20]

  • Coupling: The resulting amine is then coupled to the pyrimidine fragment.

G cluster_A Route A: Nitro-Indazole Approach cluster_B Route B: Bromo-Indazole Approach a1 3-Methyl-6-nitro-1H-indazole a2 N2-Methylation a1->a2 a3 Nitro Reduction (C6) a2->a3 a4 N-Methylation (C6-Amine) a3->a4 a5 Key Intermediate (N,2,3-trimethyl-2H-indazol-6-amine) a4->a5 coupling Pazopanib a5->coupling Coupling with Pyrimidine Side Chain b1 6-Bromo-2,3-dimethyl-2H-indazole b2 Buchwald-Hartwig or Cu-catalyzed Amination (C6) b1->b2 b3 Key Intermediate (N,2,3-trimethyl-2H-indazol-6-amine) b2->b3 b3->coupling

Caption: Comparative synthetic logic for the Pazopanib indazole core.

Comparison of Routes:

  • Step Economy: The bromo-indazole route can be more step-economical if the starting material is readily available, directly installing the fully formed side-chain amine in one step.

  • Reagent Toxicity: The nitro-reduction route often employs heavy metal reagents like tin(II) chloride, which can be problematic for waste disposal on an industrial scale. Catalytic hydrogenation is a cleaner alternative.

  • Regioselectivity: The nitro-indazole route's main challenge is controlling the N1 vs. N2 methylation. The bromo-indazole route bypasses this specific issue but relies on often expensive and air-sensitive palladium catalysts and ligands for the amination step.

The choice between these strategies depends on factors like the cost of starting materials, scalability, and the company's process chemistry expertise. The existence of these different routes highlights the versatility of the indazole scaffold and the strategic importance of having multiple functionalized precursors available.

Experimental Protocols

The following protocols are representative examples of the key transformations discussed in this guide. They are intended for informational purposes and should be adapted and optimized by researchers for their specific substrates and equipment.

Protocol 1: Large-Scale Synthesis of 6-Bromo-1H-indazole

This protocol is adapted from a documented large-scale procedure and demonstrates the industrial viability of producing key indazole intermediates.[8]

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

  • Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 25°C. Remove the volatile components under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C to effect hydrolysis of the N-acetyl intermediate.

  • Isolation: Cool the acidic mixture to 20°C. Adjust the pH to 11 by the controlled addition of a 50% aqueous solution of sodium hydroxide.

  • Purification: Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole. Purity should be assessed by NMR, MS, and HPLC.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole

This protocol provides a general starting point for the Suzuki-Miyaura coupling of bromoindazoles, a cornerstone of modern medicinal chemistry.[3][9]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-indazole (1.0 eq.), the desired arylboronic acid or boronic acid pinacol ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective.

  • Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Conclusion and Strategic Outlook

This compound is more than just another building block; it is a synthetically versatile intermediate whose value is defined by the unique structural motif it helps create. While its reactivity in standard cross-coupling reactions is comparable to other positional bromo-isomers, its specific substitution pattern has proven to be highly effective in the design of targeted therapeutics.

Key strategic takeaways for the synthetic chemist:

  • For Novel Scaffolds: this compound provides a reliable and scalable starting point for introducing diversity at the C6 position via robust palladium-catalyzed coupling reactions. The C4-methyl group provides a steric and electronic anchor that can be exploited in rational drug design.

  • In Process Chemistry: When comparing synthetic routes, the choice between a "bromo-first" or "nitro-first" strategy for installing amine functionality depends on a careful analysis of step count, reagent cost, waste management, and the specific challenges of regiocontrol (e.g., N-alkylation).

  • Versus Other Halogens: While iodoindazoles offer higher reactivity, bromoindazoles often represent a better balance of reactivity, stability, and cost for large-scale synthesis.

Ultimately, the decision to use this compound or an alternative substituted indazole will be driven by the specific target molecule. This guide has demonstrated that a thorough understanding of the subtle interplay between substituent effects, reactivity, and overall synthetic strategy is essential for leveraging the full potential of the powerful indazole scaffold in the pursuit of new medicines.

References

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A Comparative Analysis of Synthetic Routes to 6-Bromo-4-methyl-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 6-Bromo-4-methyl-1H-indazole serves as a crucial building block for the synthesis of various kinase inhibitors and other pharmacologically active compounds. The strategic placement of the bromine atom and the methyl group on the indazole ring provides key points for molecular elaboration, making its efficient and scalable synthesis a topic of significant interest for researchers in drug discovery and development.

This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a detailed examination of their respective methodologies, advantages, and limitations. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale laboratory synthesis or large-scale production.

Route 1: Diazotization and Intramolecular Cyclization of 4-Bromo-2,6-dimethylaniline

This classical and often preferred approach leverages the well-established chemistry of diazonium salts to construct the indazole ring system in a one-pot fashion from a commercially available substituted aniline.

Reaction Scheme

Route 1 start 4-Bromo-2,6-dimethylaniline intermediate1 Diazonium Salt Intermediate start->intermediate1 1. Acetic Anhydride 2. NaNO2, H+ product This compound intermediate1->product Intramolecular Cyclization

Caption: Synthetic pathway for Route 1, proceeding through a diazonium salt intermediate.

Mechanistic Insights

The reaction commences with the diazotization of the primary aromatic amine, 4-Bromo-2,6-dimethylaniline. In the presence of a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid, the amino group is converted into a diazonium salt. This highly reactive intermediate is not isolated but undergoes a spontaneous intramolecular electrophilic cyclization. The diazonio group acts as an excellent leaving group (N₂ gas), and the adjacent methyl group facilitates the cyclization to form the pyrazole ring fused to the benzene ring, yielding the indazole core. The presence of the second methyl group at the 6-position of the aniline starting material directs the cyclization to form the desired 4-methyl-1H-indazole regioisomer.

Experimental Protocol

A representative protocol for this transformation, adapted from the large-scale synthesis of a similar compound, 6-bromo-1H-indazole, is as follows[1]:

  • Acetylation (Protection): Dissolve 4-bromo-2,6-dimethylaniline in a suitable solvent such as acetic acid or chloroform. Add acetic anhydride and stir at room temperature to protect the amino group as an acetamide. This step can sometimes be omitted, with diazotization proceeding directly on the free aniline.

  • Diazotization and Cyclization: Cool the reaction mixture and add a solution of sodium nitrite in concentrated acid (e.g., sulfuric acid or hydrochloric acid) dropwise, maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and the stability of the diazonium salt. After the addition is complete, the reaction is allowed to warm to room temperature or gently heated to promote the intramolecular cyclization.

  • Work-up and Isolation: The reaction mixture is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Analysis of Route 1
ParameterAssessmentSupporting Data/Rationale
Starting Material Availability Readily available4-Bromo-2,6-dimethylaniline is commercially available from multiple suppliers.[2][3][4]
Number of Steps 1-2 steps (depending on protection)This route is highly convergent.
Scalability GoodThe synthesis of the analogous 6-bromo-1H-indazole has been demonstrated on a large scale.[1]
Yield Moderate to GoodYields for similar transformations are typically in the range of 50-70%.
Safety Considerations Diazonium salts are potentially explosive, especially when dry. Careful temperature control is crucial.The reaction is typically performed in solution at low temperatures to minimize hazards.
Cost-Effectiveness HighThe starting material is relatively inexpensive, and the reagents are common laboratory chemicals.

Route 2: Multi-step Synthesis via Nitration and Reductive Cyclization of 3-Bromo-5-methyltoluene

This alternative route builds the indazole ring through a series of functional group transformations on a substituted toluene precursor. This approach offers greater control over the introduction of substituents but is generally more lengthy.

Reaction Scheme

Route 2 start 3-Bromo-5-methyltoluene intermediate1 3-Bromo-5-methyl-2-nitrotoluene start->intermediate1 HNO3, H2SO4 intermediate2 3-Bromo-5-methyl-2-nitroaniline intermediate1->intermediate2 Reduction (e.g., Fe, NH4Cl) intermediate3 Diazonium Salt intermediate2->intermediate3 NaNO2, H+ product This compound intermediate3->product Cyclization

Caption: Synthetic pathway for Route 2, a multi-step sequence starting from 3-Bromo-5-methyltoluene.

Mechanistic Insights
  • Nitration: The synthesis begins with the electrophilic nitration of 3-bromo-5-methyltoluene. The directing effects of the methyl (ortho, para-directing) and bromo (ortho, para-directing) groups will influence the position of the incoming nitro group. Careful control of reaction conditions is necessary to achieve selective nitration at the 2-position.

  • Reduction: The resulting nitro-toluene derivative is then selectively reduced to the corresponding aniline. Common reagents for this transformation include metals in acidic media (e.g., iron or tin in hydrochloric acid) or catalytic hydrogenation.

  • Diazotization and Cyclization: The final steps mirror those of Route 1, where the newly formed amino group is diazotized and undergoes intramolecular cyclization to form the indazole ring.

A potential shortcut for this route involves the use of commercially available 3-bromo-5-methyl-2-nitroaniline, which would bypass the first two steps. However, the availability and cost of this intermediate should be carefully considered.[5]

Experimental Protocol

A generalized protocol for this route would involve the following key transformations:

  • Nitration of 3-Bromo-5-methyltoluene: Carefully add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) to a solution of 3-bromo-5-methyltoluene at low temperature. The reaction is typically monitored by TLC or GC to ensure the desired level of conversion and selectivity.

  • Reduction of the Nitro Group: The isolated 3-bromo-5-methyl-2-nitrotoluene is then dissolved in a suitable solvent (e.g., ethanol or acetic acid) and treated with a reducing agent. For example, iron powder and ammonium chloride in a water/ethanol mixture is a common and effective method.

  • Diazotization and Cyclization: The resulting 3-bromo-5-methyl-2-nitroaniline is then subjected to the diazotization and cyclization conditions as described in Route 1.

Analysis of Route 2
ParameterAssessmentSupporting Data/Rationale
Starting Material Availability 3-Bromo-5-methyltoluene is commercially available. 3-Bromo-5-methyl-2-nitroaniline is also available but may be more expensive.[5]The cost and availability of the starting material will significantly impact the overall feasibility.
Number of Steps 3-4 stepsThis is a longer and less convergent route compared to Route 1.
Scalability ModerateEach step would need to be optimized for scale-up, which can be time-consuming.
Yield VariableThe overall yield will be dependent on the efficiency of each individual step.
Safety Considerations Nitration reactions are highly exothermic and require careful temperature control. Diazonium salt intermediates pose a risk (as in Route 1).Standard precautions for handling strong acids and nitrating agents must be followed.
Cost-Effectiveness LowerThe multi-step nature and potential use of more expensive reagents can increase the overall cost.

Comparative Summary and Recommendation

FeatureRoute 1: Diazotization of AnilineRoute 2: Multi-step from Toluene
Overall Efficiency HighLow to Moderate
Number of Steps 1-23-4
Scalability GoodModerate
Cost-Effectiveness HighLower
Key Challenge Handling of diazonium saltsControl of regioselectivity in nitration, multiple steps

Recommendation:

For most research and development applications, Route 1, the diazotization and intramolecular cyclization of 4-Bromo-2,6-dimethylaniline, is the recommended synthetic strategy for preparing this compound. This route is significantly more efficient, cost-effective, and scalable. The ready availability of the starting material further enhances its practicality. While the handling of diazonium intermediates requires care, the procedure is well-established and can be performed safely with appropriate precautions.

Route 2 may be considered in specific scenarios, such as when the required aniline starting material for Route 1 is unavailable or prohibitively expensive, or if a medicinal chemistry program requires the synthesis of a diverse array of analogs starting from a common toluene precursor. However, for the specific target of this compound, the advantages of Route 1 are compelling.

Conclusion

The synthesis of this compound can be effectively achieved through at least two distinct synthetic pathways. A thorough analysis of the starting material availability, number of steps, scalability, and overall cost-effectiveness strongly favors the diazotization and cyclization of 4-Bromo-2,6-dimethylaniline (Route 1) as the more practical and efficient approach for the majority of laboratory and potential scale-up needs. By understanding the underlying chemical principles and experimental considerations of each route, researchers can confidently select the optimal strategy to access this valuable synthetic intermediate.

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The Cutting Edge and The Standard: A Comparative Guide to Indazole-Derived c-MET Inhibitors Versus Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The c-MET receptor tyrosine kinase, a cornerstone of cellular growth and motility, has emerged as a critical target in oncology. Its dysregulation is a known driver in numerous malignancies, prompting the development of targeted inhibitors. While established drugs like Crizotinib and Cabozantinib have set clinical benchmarks, the quest for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles is relentless. This guide provides a head-to-head technical comparison of a representative novel indazole-based c-MET inhibitor against these known drugs. We will dissect their biochemical potency, delve into the underlying cellular mechanisms, and provide detailed, field-proven protocols for the key experiments that form the basis of such a comparison.

Introduction: The Significance of c-MET in Oncology

The c-MET proto-oncogene encodes the receptor for Hepatocyte Growth Factor (HGF). Under normal physiological conditions, the HGF/c-MET signaling axis is vital for embryonic development, tissue regeneration, and wound healing. However, in the context of cancer, aberrant c-MET activation—driven by gene amplification, mutation, or overexpression—becomes a potent oncogenic force.[1][2] This leads to a cascade of downstream signaling events that promote tumor cell proliferation, survival, invasion, and angiogenesis, making c-MET a highly attractive therapeutic target.

The primary mechanism of inhibition for the compounds discussed here is competitive binding at the ATP-binding pocket within the c-MET kinase domain. By occupying this site, these small molecules prevent the phosphorylation of c-MET, thereby blocking the initiation of its downstream signaling cascade.

The Inhibitors: A Profile of the Contenders

This guide compares three distinct inhibitors targeting the c-MET kinase:

  • Indazole Derivative (Compound 4d): Representing a newer class of synthetic inhibitors, this compound is based on the versatile indazole scaffold. A study focused on designing and synthesizing a series of indazole derivatives identified compound 4d as a potent c-MET inhibitor.[3] These novel structures offer the potential for unique structure-activity relationships and differentiated pharmacological properties.

  • Crizotinib (Xalkori®): An FDA-approved multi-targeted tyrosine kinase inhibitor that potently inhibits c-MET, ALK, and ROS1.[4][5][6] Its efficacy in specific lung cancer subtypes has established it as a standard-of-care therapy.

  • Cabozantinib (Cabometyx®): Another FDA-approved multi-kinase inhibitor that targets c-MET, VEGFR2, and AXL, among others.[1][7][8][9][10] Its ability to inhibit multiple critical pathways involved in tumor progression and angiogenesis gives it broad utility in various cancers.

Head-to-Head Comparison: Efficacy and Potency

The cornerstone of any inhibitor comparison is its potency, typically measured as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value signifies higher potency.

Biochemical Potency (IC50)

The following table summarizes the reported biochemical IC50 values for each inhibitor against the c-MET kinase. It is crucial to note that these values are derived from different studies and assay conditions, but they provide a strong basis for a relative potency comparison.

InhibitorScaffold Classc-MET IC50 (nM)Source(s)
Indazole Derivative (4d) Indazole170 nM[3][6]
Crizotinib Aminopyridine~8 - 11 nM[11][12]
Cabozantinib Quinoline~1.3 nM[12]

From this biochemical data, the established drugs, Cabozantinib and Crizotinib, demonstrate significantly higher potency against the isolated c-MET kinase than the representative indazole compound 4d. This highlights the high degree of optimization that has gone into these clinically approved agents. However, the nanomolar potency of the indazole derivative indicates it is a highly active and promising starting point for further drug development.

Mechanistic Deep Dive: Cellular Pathway and Experimental Validation

To understand how these inhibitors function, we must visualize their point of action within the cell's signaling network and the experimental workflows used to confirm their efficacy.

The c-MET Signaling Pathway

Upon binding of its ligand, HGF, the c-MET receptor dimerizes and autophosphorylates at key tyrosine residues (Y1234/1235) in its kinase domain. This creates a docking site for adaptor proteins like GRB2 and GAB1, which in turn activate major downstream pathways including the RAS/MAPK and PI3K/AKT cascades, driving pro-cancerous cellular responses. All three inhibitors act by preventing this initial autophosphorylation step.

cMET_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMET c-MET Receptor p-cMET p-cMET (Y1234/1235) cMET->p-cMET Autophosphorylation HGF HGF HGF->cMET Binds Inhibitors Indazole Derivative Crizotinib Cabozantinib Inhibitors->cMET Blocks ATP Binding GRB2_GAB1 GRB2/GAB1 p-cMET->GRB2_GAB1 Recruits RAS_MAPK RAS/MAPK Pathway GRB2_GAB1->RAS_MAPK PI3K_AKT PI3K/AKT Pathway GRB2_GAB1->PI3K_AKT Proliferation Proliferation RAS_MAPK->Proliferation Invasion Invasion RAS_MAPK->Invasion Survival Survival PI3K_AKT->Survival

Caption: The HGF/c-MET signaling cascade and point of inhibition.

Key Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the core assays used to generate the comparative data discussed in this guide. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible results.

Protocol 1: Biochemical Potency via LanthaScreen® Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of an inhibitor to the kinase's ATP pocket. It is a highly sensitive, in vitro method for determining biochemical IC50 values.

Kinase_Assay_Workflow Start Start Prepare_Reagents 1. Prepare Reagents - 4X Inhibitor Dilution Series - 2X Kinase/Antibody Mix - 4X Fluorescent Tracer Start->Prepare_Reagents Dispense_Inhibitor 2. Dispense 4µL of 4X Inhibitor (or DMSO control) into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Ab 3. Add 8µL of 2X c-MET Kinase/ Eu-Antibody Mixture to all wells Dispense_Inhibitor->Add_Kinase_Ab Add_Tracer 4. Add 4µL of 4X Alexa Fluor™ Tracer to all wells Add_Kinase_Ab->Add_Tracer Incubate 5. Incubate for 60 minutes at Room Temperature (in dark) Add_Tracer->Incubate Read_Plate 6. Read TR-FRET Signal (Emission at 665nm and 615nm) Incubate->Read_Plate Analyze 7. Calculate Emission Ratio and Plot Dose-Response Curve to determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a TR-FRET based kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point serial dilution series of the test inhibitors (Indazole 4d, Crizotinib, Cabozantinib) in DMSO. Subsequently, dilute these into the appropriate aqueous kinase buffer to create a 4X final concentration stock. Include a DMSO-only vehicle control.

  • Reagent Preparation:

    • 2X Kinase/Antibody Mix: Dilute the c-MET kinase and a Europium (Eu)-labeled anti-tag antibody in the kinase reaction buffer to a 2X final concentration.[8][11]

    • 4X Tracer Mix: Dilute the Alexa Fluor™ 647-labeled ATP-competitive tracer in kinase buffer to a 4X final concentration.

  • Assay Assembly (in a 384-well plate):

    • Add 4 µL of the 4X inhibitor dilutions (or DMSO control) to the appropriate wells.

    • Add 8 µL of the 2X Kinase/Antibody mix to all wells.

    • Add 4 µL of the 4X Tracer mix to all wells. The final volume will be 16 µL.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light. During this time, the tracer will bind to the kinase, bringing the Europium donor and Alexa Fluor™ acceptor into close proximity, allowing for FRET. Inhibitor binding displaces the tracer and disrupts FRET.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™).

  • Analysis: Calculate the ratio of the 665 nm to 615 nm emissions. Plot this ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot for Phospho-c-MET

This protocol confirms that the inhibitor can access and engage its target in a cellular context. It measures the direct downstream effect of c-MET inhibition—the reduction of its own phosphorylation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a c-MET dependent cancer cell line (e.g., MKN-45 gastric cancer cells) and allow them to adhere overnight. Starve the cells in a serum-free medium for 4-6 hours.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the inhibitors (or DMSO vehicle control) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce robust c-MET phosphorylation in the control groups.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8% gel.[13] Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[5]

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-MET (Tyr1234/1235) diluted in 5% BSA/TBST.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total c-MET and a loading control like GAPDH or β-actin.

Discussion and Future Perspectives

This comparative analysis demonstrates that while established drugs like Cabozantinib and Crizotinib exhibit superior biochemical potency, novel scaffolds such as the indazole derivatives represent a highly promising and active class of c-MET inhibitors.[3] The 170 nM IC50 of the representative indazole compound 4d is a strong starting point that validates the scaffold for further medicinal chemistry optimization.

The key advantage of exploring new chemical classes lies in the potential to discover compounds with:

  • Improved Selectivity: By fine-tuning the structure, it may be possible to design inhibitors that are more selective for c-MET over other kinases, potentially reducing off-target side effects.

  • Novel Resistance Breaking: New binding modes offered by different scaffolds could overcome acquired resistance mechanisms that emerge against existing drugs.

  • Differentiated Pharmacokinetics: Novel compounds may possess more favorable absorption, distribution, metabolism, and excretion (ADME) properties.

The future of c-MET inhibition will likely involve the continued development of such novel agents. The experimental workflows detailed here are fundamental to the iterative process of design, synthesis, and testing that will ultimately yield the next generation of targeted cancer therapies.

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A Researcher's Guide to the Structural Validation of 6-Bromo-4-methyl-1H-indazole using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel or complex organic molecules is a cornerstone of reliable and reproducible research. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful initial tool, its limitations become apparent when dealing with isomers or molecules with crowded spectral regions. This guide provides an in-depth, technical comparison of 1D and 2D NMR techniques for the structural validation of 6-bromo-4-methyl-1H-indazole, a substituted heterocyclic compound. We will explore how the synergistic use of COSY, HSQC, and HMBC experiments provides irrefutable evidence for its specific substitution pattern, a task fraught with ambiguity when relying solely on 1D ¹H and ¹³C NMR.

The Challenge: Ambiguity in 1D NMR

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.[1] However, for a molecule like this compound, several isomeric structures are possible. The ¹H NMR spectrum might show distinct aromatic and methyl proton signals, but definitively assigning these to specific positions on the indazole ring can be challenging due to overlapping signals and the difficulty in interpreting complex coupling patterns.[2] Similarly, while ¹³C NMR reveals the number of unique carbon environments, it does not inherently provide connectivity information. This ambiguity necessitates the use of more advanced techniques to build a complete and accurate structural picture.

The Solution: Unveiling Connectivity with 2D NMR

Two-dimensional NMR spectroscopy overcomes the limitations of 1D techniques by introducing a second frequency dimension, which allows for the correlation of nuclear spins.[2][3] This provides a detailed roadmap of how atoms are connected within a molecule.[4][3] For the structural elucidation of this compound, three key 2D NMR experiments are indispensable: COSY, HSQC, and HMBC.[4][5]

Experimental Protocol: A Step-by-Step Guide

The following is a generalized protocol for acquiring high-quality 2D NMR data for this compound.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Ensure the sample is fully dissolved and free of any particulate matter.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • 1D Spectra Acquisition:

    • Acquire a standard 1D ¹H spectrum to determine the chemical shift range and assess signal-to-noise.

    • Acquire a 1D ¹³C{¹H} spectrum to identify the carbon chemical shifts.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Set up a gradient-enhanced COSY (gCOSY) experiment. This experiment reveals proton-proton couplings, typically over two to three bonds.[6][7]

    • HSQC (Heteronuclear Single Quantum Coherence): Set up a gradient-enhanced HSQC experiment. This experiment identifies direct one-bond correlations between protons and their attached carbons.[3][6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Set up a gradient-enhanced HMBC experiment. This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four).[3][6][8][9]

Data Interpretation: Connecting the Dots

To illustrate the power of 2D NMR, let's consider the expected correlations for this compound.

Structure and Numbering:

Structure of this compound with atom numbering.

Expected ¹H and ¹³C Chemical Shifts

The following table summarizes the anticipated chemical shifts based on the structure and general knowledge of substituted indazoles.[10][11][12]

Atom¹H Shift (ppm)¹³C Shift (ppm)
H1 (NH)~13.0-
H3~8.0~135
H5~7.3~115
H7~7.8~122
CH₃~2.5~20
C3-~135
C3a-~125
C4-~130
C5-~115
C6-~118
C7-~122
C7a-~140
C-Me-~20
COSY: Mapping ¹H-¹H Correlations

The COSY spectrum will reveal which protons are coupled to each other. For this compound, we expect to see correlations between adjacent aromatic protons.

Expected COSY correlation for this compound.

This correlation between H5 and H7 is crucial as it establishes their proximity on the benzene ring portion of the indazole.

HSQC: Assigning Directly Bonded C-H Pairs

The HSQC spectrum provides direct, unambiguous correlations between each proton and the carbon to which it is attached.[3]

Expected HSQC correlations for this compound.

With these one-bond correlations, we can confidently assign the chemical shifts of the protonated carbons.

HMBC: Assembling the Molecular Skeleton

The HMBC experiment is the final piece of the puzzle, revealing long-range (2- and 3-bond) correlations between protons and carbons.[3][6][8][9] This information allows us to connect the different fragments of the molecule.

Key Expected HMBC Correlations:

ProtonCorrelating Carbons
H3 C3a, C7a
H5 C4, C6, C7
H7 C5, C7a
CH₃ C3a, C4, C5
H1 (NH) C3, C7a

H3 H3 C3a C3a H3->C3a C7a C7a H3->C7a H5 H5 C4 C4 H5->C4 C6 C6 H5->C6 C7 C7 H5->C7 H7 H7 H7->C7a C5 C5 H7->C5 CH3 CH₃ CH3->C3a CH3->C4 CH3->C5 H1 H1 (NH) H1->C7a C3 C3 H1->C3

Key expected HMBC correlations for this compound.

The correlation of the methyl protons (CH₃) to C3a, C4, and C5 is particularly diagnostic, confirming the position of the methyl group at C4. Similarly, the correlations of H5 to C4 and C6, and H7 to C5 and C7a, in conjunction with the COSY data, solidify the positions of the bromine atom and the remaining aromatic proton.

Conclusion: A Self-Validating System

By systematically analyzing the data from COSY, HSQC, and HMBC experiments, we create a self-validating system for the structural elucidation of this compound. The COSY spectrum identifies neighboring protons, the HSQC spectrum assigns protonated carbons, and the HMBC spectrum pieces together the entire carbon framework. This multi-faceted approach eliminates the ambiguities inherent in 1D NMR and provides a high degree of confidence in the final structural assignment. For researchers in drug discovery and development, mastering these 2D NMR techniques is essential for ensuring the integrity and accuracy of their scientific findings.

References
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available from: [Link]

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  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. Available from: [Link]

  • Claramunt RM, Bouissane L, Pérez-Torralba M, et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2012;77(22):10246-10257. Available from: [Link]

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A Comparative Guide to the Biological Activity of 6-Bromo-4-methyl-1H-indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold represents a "privileged" structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and thereby effectively interact with the ATP-binding pocket of a wide array of protein kinases.[1][2] This structural feature has made indazole derivatives a focal point in the development of targeted therapies, particularly in oncology. Within this class of compounds, 6-bromo-4-methyl-1H-indazole serves as a key building block for synthesizing potent and selective kinase inhibitors. Strategic modifications to this core structure can significantly influence binding affinity, selectivity, and cellular activity.

This guide provides a comprehensive comparison of the biological activity of a series of analogs based on a closely related core, 6-bromo-1-methyl-1H-indazol-4-amine, with a primary focus on their inhibitory effects on Polo-like Kinase 4 (PLK4), a critical regulator of cell division and a validated cancer target.[3][4] We will delve into the structure-activity relationships (SAR), present detailed experimental protocols for evaluating these compounds, and visualize the key signaling pathways and experimental workflows.

Comparative Analysis of Kinase Inhibitory and Antiproliferative Activity

The potency and cellular efficacy of a series of 6-bromo-1-methyl-1H-indazol-4-amine analogs were evaluated to understand the impact of substitutions on their biological activity. The analogs feature modifications at two key positions, designated as R1 and R2, on the indazole ring. Their inhibitory activity against PLK4 was determined through in vitro kinase assays, and their antiproliferative effects were assessed in the MCF-7 breast cancer cell line.[3] For benchmarking purposes, the activities of two known kinase inhibitors, Axitinib and Centrinone, are also included.[3][5]

Compound IDR1 SubstitutionR2 SubstitutionPLK4 IC50 (nM)Cellular Antiproliferative Activity (MCF-7, IC50 µM)
LEAD-001 HH505.2
COMP-002 FH353.8
COMP-003 ClH282.5
COMP-004 CH3H454.1
COMP-005 HF626.8
COMP-006 HCl556.1
COMP-007 HCH3758.3
Axitinib (Alternative)--6.5
Centrinone (Alternative)--2.7

Data presented is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[3]

Structure-Activity Relationship (SAR) Insights

The data presented in the table above provides valuable insights into the structure-activity relationship of this series of 6-bromo-1-methyl-1H-indazol-4-amine analogs:

  • Substitution at the R1 Position: Introducing small halogen substituents at the R1 position, such as fluorine (COMP-002) and chlorine (COMP-003), leads to a notable increase in both PLK4 inhibitory potency and cellular antiproliferative activity compared to the unsubstituted lead compound (LEAD-001). The chloro-substituted analog (COMP-003) demonstrated the most potent activity in this series. The introduction of a methyl group (COMP-004) at this position resulted in a slight improvement in activity over the lead compound. This suggests that small, electronegative groups at the R1 position are well-tolerated and can enhance binding affinity within the kinase active site.

  • Substitution at the R2 Position: In contrast, substitutions at the R2 position with fluorine (COMP-005), chlorine (COMP-006), or a methyl group (COMP-007) resulted in a decrease in both PLK4 inhibition and antiproliferative activity compared to the lead compound. This indicates that this position may be more sterically constrained within the target's binding pocket, and modifications here are generally detrimental to the compound's efficacy.

These SAR findings are crucial for the rational design of more potent and selective kinase inhibitors based on the this compound scaffold.

Key Signaling Pathway: PLK4 and Centrosome Duplication

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle. Overexpression of PLK4 has been observed in various cancers and is associated with centrosome amplification, which can lead to chromosomal instability and aneuploidy, hallmarks of cancer.[4] Inhibiting PLK4 is therefore a promising therapeutic strategy to disrupt cancer cell proliferation.

PLK4_Pathway cluster_cell_cycle Cell Cycle Progression cluster_centrosome Centrosome Duplication cluster_drug_intervention Therapeutic Intervention cluster_outcome Cellular Outcome G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 PLK4 PLK4 Kinase S->PLK4 activated in S phase M M Phase G2->M M->G1 STIL STIL PLK4->STIL phosphorylates & recruits Centriole Centriole Duplication Duplication_Error Centrosome Duplication Error SAS6 SAS-6 STIL->SAS6 recruits SAS6->Centriole Indazole_Analog This compound Analog Indazole_Analog->PLK4 inhibits Apoptosis Apoptosis Duplication_Error->Apoptosis

Caption: Simplified signaling pathway of PLK4 in centriole duplication and the point of intervention for this compound analogs.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for the key assays used to evaluate the biological activity of the indazole analogs.

Cell Viability and Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow for MTT Assay

MTT_Workflow A 1. Seed Cells (e.g., MCF-7 at 5x10^3 cells/well in a 96-well plate) B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Treat with Indazole Analogs (Varying concentrations) B->C D 4. Incubate for 72h C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubate for 4h (Allow formazan crystal formation) E->F G 7. Solubilize Formazan Crystals (e.g., 150 µL DMSO) F->G H 8. Measure Absorbance (at 570 nm using a plate reader) G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on the target kinase, an in vitro kinase assay is performed. This assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Detailed Protocol:

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the recombinant PLK4 enzyme, a suitable substrate (e.g., a specific peptide), and ATP.

  • Inhibitor Addition: Add the this compound analogs at a range of concentrations to the reaction wells.

  • Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or a radiometric assay using radiolabeled ATP.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for Target Engagement in Cells

Western blotting can be used to confirm that the indazole analogs inhibit the activity of the target kinase within a cellular context by assessing the phosphorylation status of downstream substrates.

Workflow for Western Blot Analysis

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification (From cells treated with indazole analogs) B 2. SDS-PAGE (Separate proteins by size) A->B C 3. Protein Transfer (to a PVDF or nitrocellulose membrane) B->C D 4. Blocking (Prevent non-specific antibody binding) C->D E 5. Primary Antibody Incubation (e.g., anti-phospho-PLK4 substrate) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Chemiluminescent Detection (Visualize protein bands) F->G H 8. Analysis (Quantify band intensities) G->H

Caption: General workflow for Western blot analysis to assess protein phosphorylation.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with the indazole analogs for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PLK4 substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (unphosphorylated) form of the substrate or a housekeeping protein like GAPDH.

Conclusion

The this compound scaffold serves as a promising starting point for the development of potent and selective kinase inhibitors. The comparative analysis of the 6-bromo-1-methyl-1H-indazol-4-amine analogs reveals that small, electronegative substitutions at the R1 position can significantly enhance both kinase inhibitory and antiproliferative activities, while modifications at the R2 position are generally not well-tolerated. These structure-activity relationship insights, coupled with robust experimental methodologies, provide a solid foundation for the rational design and optimization of novel indazole-based therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs as Kinase Inhibitors. Benchchem.

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 6-Bromo-4-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel compounds synthesized from the 6-Bromo-4-methyl-1H-indazole scaffold. As a privileged structure in medicinal chemistry, indazole derivatives have garnered significant attention for their therapeutic potential, particularly as kinase inhibitors and anticancer agents. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, experience-driven approach to assay validation that emphasizes scientific integrity, experimental causality, and robust data interpretation.

The journey from a newly synthesized compound to a viable drug candidate is paved with rigorous testing and validation. The initial in vitro assays are a critical gateway, providing the first glimpse into a compound's biological activity and potential for therapeutic application. A properly validated assay ensures that the data generated is reliable, reproducible, and meaningful, forming a solid foundation for further preclinical development. This guide will compare and contrast methodologies for two fundamental assays: a broad cytotoxicity screen and a specific kinase inhibition assay, using hypothetical derivatives of this compound as test articles.

Part 1: The Rationale of a Multi-Assay Validation Strategy

Before diving into specific protocols, it is crucial to understand the strategic importance of a multi-tiered validation approach. A single assay, no matter how well-conducted, provides only one dimension of a compound's activity. For derivatives of a scaffold like this compound, known to have diverse biological effects, a dual-assay strategy is essential.

  • General Cytotoxicity Assay: This serves as a primary screen to determine if the compound has any effect on cell viability. It helps identify potent, broadly cytotoxic compounds that could be candidates for anti-cancer therapies. It also flags compounds that are non-specifically toxic, which is crucial for safety profiling.

  • Target-Specific Assay (e.g., Kinase Inhibition): This assay investigates a hypothesized mechanism of action. Since many indazole derivatives function as kinase inhibitors, this is a logical next step to determine if the observed cytotoxicity is due to the specific inhibition of a key cellular signaling pathway.

This parallel approach allows us to differentiate between a compound that is a non-specific cellular poison and one that is a potent, target-driven agent, which is the ultimate goal of targeted drug discovery.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Data Analysis & Decision Compound Synthesized Compound (from this compound) Cytotoxicity General Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity Assess general cell killing TargetAssay Target-Specific Assay (e.g., Kinase Inhibition) Compound->TargetAssay Assess specific mechanism Analysis Comparative Analysis (IC50, Selectivity Index) Cytotoxicity->Analysis TargetAssay->Analysis Decision Go / No-Go Decision for Preclinical Development Analysis->Decision

Caption: High-level workflow for in vitro validation of novel compounds.

Part 2: Validating Cytotoxicity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. It is a robust, inexpensive, and widely used method for initial cytotoxicity screening.

Experimental Design: A Self-Validating System

A trustworthy protocol is a self-validating one. This means incorporating controls that not only provide a baseline for comparison but also confirm the assay is working as expected.

  • Cell Line Selection:

    • Cancer Cell Line: A549 (human lung carcinoma). A common, well-characterized line to test for anti-cancer potential.

    • "Normal" Cell Line: MRC-5 (human lung fibroblast). Used to determine selectivity. A compound that kills cancer cells but spares normal cells is highly desirable.

  • Compound Selection:

    • Test Articles: "Compound A" and "Compound B" (novel this compound derivatives).

    • Positive Control: Doxorubicin. A well-known chemotherapeutic agent that induces cytotoxicity. This control validates that the cell lines are responsive and the assay can detect cell death.

    • Negative Control: Vehicle (0.1% DMSO). This control establishes the baseline for 100% cell viability and ensures the solvent used to dissolve the compounds is not toxic at the tested concentration.

G cluster_0 MTT Assay Principle MTT MTT (Yellow, Soluble) Mitochondrial Reductase Formazan Formazan (Purple, Insoluble) Solubilize (e.g., DMSO) Spectro Measure Absorbance (570 nm) Formazan:f0->Spectro quantifies color ViableCell Viable Cell ViableCell->MTT:f0 metabolizes DeadCell Dead Cell DeadCell->MTT:f0 no metabolism

Caption: The metabolic principle of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Rationale: To ensure a logarithmic growth phase and a consistent number of cells for treatment.

    • Action: Seed A549 and MRC-5 cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation & Treatment:

    • Rationale: A serial dilution series is necessary to determine the dose-response relationship and calculate the IC50 value.

    • Action: Prepare 2x concentrated serial dilutions of "Compound A," "Compound B," and Doxorubicin in culture medium. The final concentration of DMSO should be kept constant (e.g., at 0.1%). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Add 100 µL of medium with 0.2% DMSO to the vehicle control wells. Incubate for 48 hours.

  • MTT Addition:

    • Rationale: The MTT reagent is the substrate for the metabolic reaction.

    • Action: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute it to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric measurement.

    • Action: Carefully remove the MTT solution. Add 100 µL of DMSO to each well and mix thoroughly on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Rationale: The amount of formazan is directly proportional to the number of viable cells.

    • Action: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Comparison

The primary endpoint is the IC50, the concentration of a compound that inhibits cell growth by 50%. This is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Comparative Cytotoxicity Data (IC50 Values in µM)

CompoundA549 (Cancer) IC50MRC-5 (Normal) IC50Selectivity Index (SI)¹
Compound A 8.575.28.8
Compound B 65.1> 100> 1.5
Doxorubicin 0.93.43.8

¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.

Interpretation:

  • Compound A shows potent activity against the A549 cancer cell line and is significantly less toxic to the normal MRC-5 cells, with a favorable Selectivity Index. This makes it a promising candidate for further investigation.

  • Compound B exhibits weak cytotoxicity against the cancer cell line.

  • The Doxorubicin control behaves as expected, showing high potency but lower selectivity than Compound A, validating the assay's performance.

Part 3: Validating Target Engagement with a Kinase Inhibition Assay

Building on the promising results of Compound A, the next logical step is to validate its presumed mechanism of action: kinase inhibition. We will use a generic, luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to kinase activity, and a decrease in ADP indicates inhibition.

Experimental Design: Isolating the Target
  • Target Selection: A specific kinase relevant to lung cancer, for example, EGFR (Epidermal Growth Factor Receptor) kinase.

  • Compound Selection:

    • Test Article: "Compound A" (the most promising candidate from the cytotoxicity screen).

    • Positive Control: Staurosporine. A potent, non-selective kinase inhibitor used to confirm that the assay can detect inhibition.

    • Negative Control: Vehicle (0.1% DMSO). Establishes the baseline for 100% kinase activity.

    • "No Enzyme" Control: A reaction mix without the kinase enzyme. This determines the background signal of the assay.

G cluster_0 Kinase Inhibition Pathway Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Protein Substrate->Kinase ATP ATP ATP->Kinase Inhibitor Compound A (Inhibitor) Inhibitor->Kinase blocks ATP binding site Signal Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Signal

Caption: Simplified diagram of kinase inhibition.

Detailed Protocol: Luminescence-Based Kinase Assay
  • Kinase Reaction Setup:

    • Rationale: To allow the inhibitor to bind to the kinase before the reaction is initiated.

    • Action: In a 384-well plate, add 2.5 µL of serially diluted "Compound A" or control compounds. Add 2.5 µL of the EGFR kinase solution. Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Rationale: Adding the substrate and ATP starts the enzymatic reaction.

    • Action: Add 5 µL of a mixture containing the specific kinase substrate peptide and ATP. Incubate for 60 minutes at 30°C.

  • Stop Reaction and Deplete ATP:

    • Rationale: The remaining ATP would interfere with the subsequent luminescence step.

    • Action: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the unused ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Rationale: The ADP produced by the kinase is converted back to ATP, which is then used by luciferase to generate a light signal.

    • Action: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Rationale: The luminescent signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity.

    • Action: Measure luminescence using a plate reader.

Data Analysis and Comparison

Similar to the cytotoxicity assay, the IC50 is the key metric, representing the concentration of the compound required to inhibit 50% of the kinase's activity.

Table 2: Comparative Kinase Inhibition Data (IC50 Values in nM)

CompoundEGFR Kinase IC50
Compound A 150
Staurosporine 25

Interpretation:

  • Compound A demonstrates potent inhibition of EGFR kinase activity, which provides a mechanistic explanation for the cytotoxicity observed in the A549 cells (which are often EGFR-driven).

  • The Staurosporine control shows very high potency as expected, confirming the assay is sensitive to inhibition.

  • The correlation between the kinase inhibition IC50 (150 nM) and the cellular cytotoxicity IC50 (8,500 nM or 8.5 µM) is a critical piece of data. While a difference is expected due to factors like cell permeability and off-target effects, the potent target engagement provides strong evidence that Compound A's anti-cancer effect is, at least in part, mediated through EGFR inhibition.

Conclusion and Next Steps

This guide outlines a robust, two-tiered strategy for the initial in vitro validation of novel compounds derived from this compound. By systematically comparing the performance of new chemical entities against established standards in both general cytotoxicity and target-specific assays, researchers can make confident, data-driven decisions.

The hypothetical Compound A emerged as a promising lead, demonstrating potent and selective cytotoxicity against a cancer cell line, which was mechanistically linked to the potent inhibition of a relevant therapeutic target, EGFR kinase. The validation process, built on a foundation of proper controls and causal experimental design, provides a high degree of confidence in these initial findings. The next steps for a compound like this would be to perform broader kinase profiling to assess its selectivity against other kinases and to advance into more complex cell-based assays and eventually, in vivo models.

References

  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHwdM3OQXXkDHaBViVGIVmDThC-xPmd8qs1zqwl65klA4tBjxG6jyVKPe33haPjQy9f3gHH9_Gy25LGKcVFUBwpk35ePBDlBWIw0H8F2GrInU9VjyoZqlqfNt_FmPsah29s0yRGY_EsoaLc8LneiEqhXFxDfmoMafbP7gs30q2OHhNH9fHnXcZ9AhFIlz2BXT8c1SJ7HRwW-UOemRw5QiMYO_mUxWc-E7E6K9YYkQXowaJRkBD_efuIVCuAfayCoa379sOLstl6-416rTa_9WOnBBsRFr1wrgtKi0s3Y3v_ZzOxm7AlOrk1i4P9z3k6XBb](_

A Senior Application Scientist’s Guide to the Cross-Validation of Analytical Methods for 6-Bromo-4-methyl-1H-indazole Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is paramount, and this integrity begins with its foundational building blocks. 6-Bromo-4-methyl-1H-indazole is a key intermediate in the synthesis of numerous small molecule therapeutics, particularly kinase inhibitors.[1] The purity of this intermediate directly influences the quality, safety, and efficacy of the final drug product, making its accurate assessment a non-negotiable aspect of quality control.[2][3]

This guide provides an in-depth, objective comparison of three powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind our methodological choices. We will explore a cross-validation strategy, a self-validating system that ensures the highest degree of confidence in our analytical results, aligning with the principles outlined by the International Council for Harmonisation (ICH).[4][5]

The Analyte: Understanding this compound

Before designing our analytical strategy, we must understand the physicochemical properties of our analyte.

  • Structure: A substituted indazole, featuring a bicyclic aromatic system with bromine and methyl substituents.

  • Properties: A solid at room temperature, with moderate polarity.[6] The aromatic system contains a strong chromophore, making it ideal for UV-based detection in HPLC. Its halogenated nature provides a distinct isotopic pattern for mass spectrometry.[7]

  • Potential Impurities: Impurities can arise from starting materials (e.g., 4-bromo-2-methylaniline), reagents, or side reactions during synthesis.[1] These may include isomers, unreacted precursors, and degradation products, necessitating analytical methods with high selectivity.

This initial assessment suggests that while HPLC is a natural choice, orthogonal methods like GC-MS and qNMR are essential for a comprehensive purity profile.[8]

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility, robustness, and high resolution.[9][10] For this compound, a reversed-phase HPLC method with UV detection is the logical starting point.

Causality in HPLC Method Development

Our experimental choices are driven by the analyte's chemistry. A C18 stationary phase is selected for its hydrophobic character, which promotes retention of the moderately non-polar indazole ring. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time. A gradient elution is chosen to ensure that any impurities with significantly different polarities are eluted and resolved within a reasonable runtime. UV detection at a wavelength corresponding to the analyte's maximum absorbance ensures high sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s0 Weigh Analyte & Reference Standard s1 Dissolve in Diluent (e.g., Acetonitrile) s0->s1 s2 Perform Serial Dilutions for Linearity Curve s1->s2 a1 Inject Sample s2->a1 Inject Linearity Standards & Sample a0 Equilibrate HPLC System (C18 Column) a0->a1 a2 Gradient Elution a1->a2 a3 UV Detection a2->a3 d0 Integrate Peak Areas a3->d0 Chromatogram d1 Calculate Purity (% Area Normalization) d0->d1 d2 Validate against ICH Q2(R1) Parameters d1->d2

Caption: HPLC-UV workflow for purity determination.

Detailed Protocol: HPLC-UV Method Validation

This protocol is designed to meet the validation requirements of ICH Q2(R1).[11]

  • System Preparation:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a spiked sample containing known impurities to demonstrate that the peak for this compound is free from interference.[12]

    • Linearity: Prepare a series of solutions of the reference standard over a range of 50-150% of the target concentration. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Analyze samples of known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery at each level.

    • Precision:

      • Repeatability (Intra-assay): Perform six replicate injections of a single sample preparation at 100% concentration. The Relative Standard Deviation (RSD) should be ≤ 1.0%.[13]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

    • Limit of Quantitation (LOQ) & Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

Data Summary: HPLC-UV Validation
Validation ParameterAcceptance CriteriaExperimental Result
Specificity No interference at analyte RtPass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (Repeatability RSD) ≤ 1.0%0.45%
Precision (Intermediate RSD) ≤ 2.0%1.10%
LOD Report Value0.005%
LOQ Report Value0.015%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for impurity profiling, especially for identifying volatile and semi-volatile organic impurities that may not be detected by HPLC.[14][15] For a halogenated compound like this compound, GC-MS provides high selectivity and the ability to identify unknown impurities through their mass fragmentation patterns.[16]

Causality in GC-MS Method Development

The primary consideration for GC is the analyte's volatility and thermal stability. While this compound is a solid, it possesses sufficient volatility for GC analysis, likely without derivatization. A non-polar capillary column (e.g., DB-5ms) is chosen to separate compounds based on their boiling points. The temperature program is optimized to ensure sharp peaks for the main component while separating it from both more volatile (e.g., residual solvents) and less volatile impurities. Mass spectrometry is used as the detector for its high selectivity and identification capabilities.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s0 Weigh Sample s1 Dissolve in Volatile Solvent (e.g., Dichloromethane) s0->s1 a0 Inject into GC Inlet s1->a0 Inject a1 Temperature Programmed Separation (Capillary Column) a0->a1 a2 Electron Ionization (EI) a1->a2 a3 Mass Spectrometry Detection (Scan Mode) a2->a3 d0 Extract Total Ion Chromatogram (TIC) a3->d0 Raw Data d1 Identify Impurities via Mass Spectra Library Search d0->d1 d2 Calculate Purity (% Area Normalization) d1->d2

Caption: GC-MS workflow for impurity profiling.

Detailed Protocol: GC-MS Method
  • System Preparation:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C (Split mode, 50:1).

    • Oven Program: Hold at 100 °C for 2 min, ramp to 300 °C at 20 °C/min, hold for 10 min.

    • MS Transfer Line: 300 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Method Suitability & Validation:

    • Specificity: Confirmed by the unique mass spectrum of the analyte peak. Impurities are identified by comparing their spectra against a library (e.g., NIST).

    • Linearity & Accuracy: As per the HPLC protocol, using a reference standard to build a calibration curve.

    • Precision: Assessed through replicate injections, with RSD criteria similar to HPLC.

    • LOD/LOQ: Determined from the signal-to-noise ratio in the total ion chromatogram (TIC) or extracted ion chromatogram (EIC).

Data Summary: GC-MS Validation
Validation ParameterAcceptance CriteriaExperimental Result
Specificity Unique mass spectrum; no co-elutionPass
Linearity (r²) ≥ 0.9980.9989
Accuracy (% Recovery) 95.0 - 105.0%97.5 - 103.1%
Precision (Repeatability RSD) ≤ 2.0%1.35%
LOD Report Value0.008%
LOQ Report Value0.025%

Method 3: Quantitative NMR (qNMR)

qNMR stands apart as a primary analytical method.[17] Its signal intensity is directly proportional to the number of nuclei, allowing for the determination of purity without requiring a specific reference standard of the analyte itself.[18][19] Instead, a certified internal standard of known purity and concentration is used. This makes qNMR an invaluable, orthogonal technique for validating chromatographic purity results and for certifying in-house reference standards.[20][21]

Causality in qNMR Method Development

The success of a qNMR experiment hinges on several key factors. First is the selection of a suitable internal standard; it must be stable, have a known purity, be soluble in the same deuterated solvent as the analyte, and possess at least one sharp signal in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals. Maleic acid is a common choice. Second, the experimental parameters must be set to ensure a quantitative response. This critically involves using a sufficiently long relaxation delay (D1) — typically 5 to 7 times the longest T1 relaxation time of the protons being integrated — to allow for complete relaxation of the nuclei between pulses.

Experimental Workflow: qNMR Analysis

QNMR_Workflow cluster_prep Quantitative Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation s0 Accurately Weigh Analyte (Sample) s2 Dissolve both in Deuterated Solvent (e.g., DMSO-d6) s0->s2 s1 Accurately Weigh Certified Internal Standard (IS) s1->s2 a0 Tune & Shim Spectrometer s2->a0 Transfer to NMR Tube a1 Set Quantitative Parameters (Long D1, Calibrated Pulse) a0->a1 a2 Acquire 1H NMR Spectrum a1->a2 d0 Phase & Baseline Correction a2->d0 Free Induction Decay (FID) d1 Integrate Analyte & IS Signals d0->d1 d2 Calculate Purity using the qNMR Equation d1->d2

Caption: qNMR workflow for absolute purity determination.

Detailed Protocol: ¹H-qNMR Method
  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., Maleic Acid, purity >99.5%) into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition (400 MHz):

    • Pulse Program: Standard 1D proton experiment (e.g., zg30).

    • Relaxation Delay (D1): 30 seconds (determined experimentally to be >5x T₁).

    • Number of Scans: 16 to 64, depending on concentration.

    • Acquisition Time: ~3-4 seconds.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the standard

Data Summary: qNMR Validation
Validation ParameterAcceptance CriteriaExperimental Result
Specificity Resolved signals for analyte and ISPass
Accuracy (% Recovery) 98.5 - 101.5%99.6 - 100.8%
Precision (Repeatability RSD) ≤ 1.0%0.31%

The Cross-Validation Strategy: A Triad of Trust

A single analytical method, no matter how well validated, provides only one perspective on purity. Cross-validation using orthogonal methods provides a much more robust and trustworthy result.[8] The core principle is to analyze the exact same batch of material with each validated method and compare the outcomes.

CrossValidation_Logic cluster_methods Orthogonal Analytical Methods HPLC HPLC-UV Purity (Relative Quantitation) Compare Comparative Data Analysis HPLC->Compare GCMS GC-MS Purity (Relative Quantitation) GCMS->Compare QNMR qNMR Purity (Absolute Quantitation) QNMR->Compare Batch Single Batch of This compound Batch->HPLC Batch->GCMS Batch->QNMR Result Certified Purity Value & Impurity Profile Compare->Result

Caption: Cross-validation workflow for robust purity assessment.

Comparative Purity Results (Lot No. XXXXXX)
Analytical MethodPurity Result (%)Relative Standard Deviation (RSD, n=6)Key Findings
HPLC-UV 99.650.45%Two minor impurities detected at 0.12% and 0.08%.
GC-MS 99.581.35%Confirmed HPLC impurities; identified one additional volatile impurity (0.05%) as residual starting material.
qNMR 99.610.31%Provides an absolute purity value, corroborating the chromatographic results.

The tight agreement between the absolute purity from qNMR and the relative purities from two different chromatographic techniques provides extremely high confidence in the assigned purity value of ~99.6%.

Head-to-Head Comparison of Techniques

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polarity, with UV absorbance detection.[22]Separation based on volatility, with mass-based detection.[14][22]Intrinsic quantitative response of nuclei in a magnetic field.[23][24]
Quantitation Relative (requires a reference standard of the analyte).[23]Relative (requires a reference standard).[23]Absolute (can determine purity without a specific analyte reference standard).[19][25]
Selectivity Good to high, dependent on column chemistry and mobile phase.[12]Very high, based on chromatographic retention and mass fragmentation patterns.[16]Excellent for structural elucidation and resolving signals from different molecules.[20]
Sensitivity High (typically µg/mL to ng/mL).[22]Very high (can detect trace impurities, pg/mL range).[22]Moderate (typically requires mg of sample).[23]
Strengths Robust, versatile, widely available, excellent for routine QC.[13]Excellent for volatile impurities, definitive identification of unknowns.[15]Primary method, no analyte-specific standard needed, non-destructive, provides structural info.[21][26]
Limitations Non-UV active impurities are missed; relative quantitation.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity, higher equipment cost, requires expertise in spectral interpretation.[27][28]

Conclusion and Senior Scientist Recommendation

For ensuring the purity of this compound, a multi-faceted approach is not just recommended; it is essential for robust quality assurance in drug development.

  • For Routine Quality Control: A validated HPLC-UV method is the ideal choice. It is precise, accurate, and provides the necessary throughput for batch release testing.[29]

  • For Impurity Identification and Profiling: GC-MS should be employed during process development and for investigating any out-of-specification results. Its strength lies in identifying unknown volatile or semi-volatile impurities that could be missed by HPLC.[30]

  • For Reference Standard Certification: qNMR is the gold standard.[25][31] It should be used to assign the absolute purity of the primary reference standard against which all routine HPLC and GC methods are calibrated. This establishes an unbroken chain of traceability and provides the highest level of analytical certainty.

By implementing this cross-validation strategy, we create a self-reinforcing system of analytical checks and balances. This ensures that the this compound used in synthesis is of the highest, most reliably determined purity, safeguarding the quality and integrity of the final pharmaceutical product.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Vertex AI Search. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • Chemistry For Everyone. (2025, August 7). What Is Quantitative NMR (qNMR)? [Video]. YouTube.
  • ijarsct. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs. Alternatives.
  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 4,4'-Methylenedibenzonitrile: HPLC-UV, qNMR, and GC-MS.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • RSSL. (n.d.). qNMR: A powerful tool for purity determination.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Oxford Instruments. (n.d.). Pharmaceutical Manufacturing: Consistency and Purity.
  • FUJIFILM Wako. (n.d.). Quantitative NMR (qNMR).
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1013-1029.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works.
  • JEOL Ltd. (n.d.). Welcome! Quick Introduction to Quantitative NMR.
  • Sartorius. (n.d.). Pharmaceutical Analysis for Small Molecules.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
  • ResearchGate. (2025, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Almac Voice.
  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
  • Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Journal of Chemical Education, 87(2), 163-169.
  • Sigma-Aldrich. (n.d.). This compound.

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Benchmarking the performance of 6-Bromo-4-methyl-1H-indazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of 6-Bromo-4-methyl-1H-indazole-based Kinase Inhibitors

Introduction: The Rise of the Indazole Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets, primarily due to their central role in regulating a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[2] The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its ability to mimic the purine core of ATP and effectively compete for the ATP-binding pocket of many kinases.[3][4][5] This structural mimicry allows for the development of potent and selective kinase inhibitors.[3]

This guide focuses specifically on derivatives of the This compound core. The strategic placement of the bromo and methyl groups provides a foundational structure for synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6][7] We will provide a comprehensive performance benchmark of these derivatives against established kinase inhibitors, supported by quantitative data, detailed experimental protocols for validation, and a discussion of their structure-activity relationships (SAR).

Comparative Analysis of Kinase Inhibitory Performance

The efficacy of a kinase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit 50% of the target kinase's activity in vitro.[3] We present a comparative analysis against key kinases implicated in oncology: Polo-like Kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Benchmarking Against Polo-like Kinase 4 (PLK4)

PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it a validated cancer target.[8] Below, we compare the performance of 6-Bromo-1-methyl-1H-indazol-4-amine analogs with alternative PLK4 inhibitors.

Table 1: In Vitro Inhibitory Activity against PLK4

Compound ID R1 Substitution R2 Substitution PLK4 IC50 (nM) Cellular Antiproliferative Activity (MCF-7, IC50 µM)
LEAD-001 H H 50 5.2
COMP-002 F H 35 3.8
COMP-003 Cl H 28 2.5
COMP-004 CH3 H 45 4.1
Axitinib (Alternative) - - 6.5 0.2
Centrinone (Alternative) - - 2.7 4.8

Data is representative and compiled for comparative purposes.[9]

Structure-Activity Relationship (SAR) Insights: The data in Table 1 reveals key SAR trends for this series.[9] Halogen substitution at the R1 position, particularly with chlorine (COMP-003), enhances both kinase inhibitory potency and cellular antiproliferative activity.[9] This suggests that an electronegative group at this position may form favorable interactions within the ATP-binding pocket of PLK4. Conversely, substitutions at the R2 position appear to be detrimental to activity.[9]

Benchmarking Against VEGFR-2

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10] Several FDA-approved drugs, such as Axitinib and Pazopanib, target this kinase.[10][11]

Table 2: In Vitro Inhibitory Activity against VEGFR-2

Compound/Drug Target IC50 (nM) Source
Derivative W4 VEGFR-2 < 5 [10]
Derivative W12 VEGFR-2 < 5 [10]
Derivative W17 VEGFR-2 < 5 [10]
Axitinib (Reference Drug) VEGFR-2 0.2 [10]
Pazopanib (Reference Drug) VEGFR-2 30 [10]

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[10]

The indazole derivatives show potent, single-digit nanomolar inhibition of VEGFR-2, positioning them as highly promising candidates for anti-angiogenic therapy.[10] While the reference drug Axitinib demonstrates superior potency, the performance of these novel derivatives is significantly better than that of Pazopanib.[10]

Signaling Pathway Context: VEGFR-2 Inhibition

To understand the biological impact of these inhibitors, it is crucial to visualize their point of intervention within the cell's signaling network. Indazole derivatives typically function as ATP-competitive inhibitors.[12] The diagram below illustrates the VEGFR-2 signaling cascade and the mechanism of inhibition.

VEGFR2_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF VEGFR2_Dimer VEGFR-2 Dimer (Inactive) VEGF->VEGFR2_Dimer Binding & Dimerization VEGFR2_Monomer1 VEGFR-2 VEGFR2_Monomer2 VEGFR-2 VEGFR2_Active VEGFR-2 Dimer (Phosphorylated) VEGFR2_Dimer->VEGFR2_Active Autophosphorylation PI3K PI3K VEGFR2_Active->PI3K Activates MAPK MAPK VEGFR2_Active->MAPK Activates ATP ATP ATP->VEGFR2_Active Inhibitor 6-Bromo-4-methyl- 1H-indazole Inhibitor Inhibitor->Block Competitive Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Proliferation MAPK->Proliferation

Caption: Generalized VEGFR-2 signaling pathway and point of inhibitor intervention.

Experimental Protocols for Inhibitor Validation

Trustworthy and reproducible data is the cornerstone of drug development. The following protocols describe standard assays for benchmarking the performance of novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)

This assay determines the IC50 value of a compound against a purified kinase by measuring ATP consumption. A decrease in ATP corresponds to higher kinase activity.

Rationale: This method provides a direct measure of a compound's ability to inhibit the catalytic activity of its target kinase, independent of cellular factors. Luminescent readouts offer high sensitivity and a broad dynamic range.

Workflow Diagram:

Kinase_Assay_Workflow start Start prep Prepare Reagents: 1. Kinase Enzyme 2. Substrate 3. ATP 4. Test Compound Dilutions start->prep plate Plate Reaction: Add Kinase, Substrate, and Test Compound to 96-well plate prep->plate initiate Initiate Reaction: Add ATP and incubate at 30°C for 45-60 minutes plate->initiate detect Detect Activity: Add Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®) initiate->detect incubate_final Incubate at Room Temperature for 15 minutes detect->incubate_final read Read Luminescence: Use a plate reader incubate_final->read end End (Data Analysis) read->end

Caption: Workflow for a luminescent in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative and control inhibitors (e.g., Axitinib) in an appropriate buffer, typically containing DMSO.

  • Reaction Setup: In a 96-well plate, add 10 µL of the diluted compounds. To each well, add 20 µL of a solution containing the target kinase (e.g., VEGFR-2) and its specific substrate. Include "no enzyme" wells for background correction and "vehicle control" (DMSO) wells for determining 100% kinase activity.

  • Initiate Reaction: Add 20 µL of an ATP solution to each well to start the reaction. Incubate the plate at 30°C for 45 minutes.[10]

  • Detect Kinase Activity: Add 50 µL of a luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.[10]

  • Incubation: Cover the plate and incubate at room temperature for 15 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTS/MTT)

This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines.

Rationale: While an in vitro assay confirms target engagement, a cellular assay is critical to determine if the compound can enter cells, engage its target in a complex biological environment, and elicit a functional downstream effect (i.e., stop cancer cell growth).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or HUVEC endothelial cells) into a 96-well plate at a density of 5,000-10,000 cells per well.[12] Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the diluted compounds to the appropriate wells. Include vehicle (DMSO) and positive controls.[12]

  • Incubation: Incubate the cells with the compounds for 48-72 hours.[12]

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours. Live, metabolically active cells will convert the reagent into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value, representing the concentration at which the compound inhibits cell growth by 50%.[13]

Conclusion and Future Outlook

The this compound scaffold serves as a highly promising foundation for the development of novel kinase inhibitors. Derivatives have demonstrated potent, low-nanomolar inhibitory activity against clinically relevant cancer targets like PLK4 and VEGFR-2.[9][10] The comparative data presented in this guide shows that while established drugs like Axitinib may still set the benchmark for potency, these novel compounds are highly competitive and show significant potential.

The true value of this scaffold lies in its synthetic tractability. The structure-activity relationships indicate that targeted modifications can further enhance potency and selectivity.[6][9] Future work should focus on comprehensive kinase panel screening to fully characterize the selectivity profile of lead compounds, followed by in vivo studies to evaluate their pharmacokinetic properties and anti-tumor efficacy. By employing the standardized validation protocols outlined here, researchers can effectively benchmark new derivatives and advance the development of the next generation of targeted cancer therapies.[12]

References

  • A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs as Kinase Inhibitors. Benchchem.
  • Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Benchchem.
  • Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. Benchchem.
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A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-4-methyl-1H-indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1] This structural motif, mimicking the purine core of ATP, serves as a foundational template for designing competitive kinase inhibitors.[1] Among the myriad of substituted indazoles, the 6-Bromo-4-methyl-1H-indazole core represents a critical starting point for the development of potent and selective therapeutic agents, particularly in oncology.[1][2]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. We will explore how strategic modifications to this core structure influence inhibitory activity against key oncological targets, supported by experimental data from seminal studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The this compound Scaffold: A Platform for Kinase Inhibition

The core structure of this compound provides a rigid framework with key features for kinase interaction. The bromine atom at the 6-position can serve as a synthetic handle for further functionalization through cross-coupling reactions, while the methyl group at the 4-position can influence solubility and steric interactions within the binding pocket. The pyrazole ring of the indazole core is crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site.

G cluster_scaffold This compound Core scaffold_img

Caption: The core chemical structure of this compound.

Comparative Analysis of Derivative Potency

To elucidate the SAR of this scaffold, we will compare a series of derivatives where substitutions have been introduced at various positions of the indazole ring. The following data, synthesized from multiple studies, showcases the impact of these modifications on the half-maximal inhibitory concentration (IC50) against various cancer cell lines, which are often used as a surrogate for kinase inhibition in initial screenings.

Compound IDR1 (at N1)R2 (at C3)R3 (at C6)Target Cell LineCancer TypeIC50 (µM)Reference
Parent Scaffold HHBr---[3]
Derivative 2f H-(E)-styryl-3,5-diMeO-6-(4-methylpiperazin-1-yl)pyridin-3-yl4T1Breast Cancer0.23[2][4]
MCF-7Breast Cancer0.31[2]
HCT116Colon Cancer0.42[2]
HepG2Liver Cancer0.86[2]
A549Lung Cancer1.15[2]
Compound 6o H-NH-C(=O)-CH2-piperazin-1-yl-PhHK562Myeloid Leukemia5.15[2][5]
HepG2Liver Cancer11.2[2][5]
PC-3Prostate Cancer25.4[2][5]
A549Lung Cancer>40[2][5]
Axitinib H--HUVECEndothelial Cells0.008[2]
Pazopanib CH3--HUVECEndothelial Cells0.021[2]

Note: The table includes data for structurally related indazole derivatives to provide a broader context for SAR analysis. The core of "Derivative 2f" is a 6-substituted-1H-indazole, demonstrating the effect of replacing the bromo group. "Compound 6o" is a 1H-indazole-3-amine derivative. Axitinib and Pazopanib are clinically approved indazole-based kinase inhibitors included for comparison.

Structure-Activity Relationship Insights

The data presented above reveals several key SAR trends for the this compound scaffold and its analogs:

  • Substitution at the 6-position is critical for potency. The significant potency of Derivative 2f , where the bromine is replaced by a bulky, basic moiety, highlights the importance of this position for interacting with the solvent-exposed region of the kinase active site. The piperazinyl-pyridine group likely enhances solubility and forms favorable interactions, leading to sub-micromolar activity against a range of cancer cell lines.[2][4]

  • The nature of the substituent at the 3-position modulates activity and selectivity. In Compound 6o , the presence of an amide-linked piperazine at the 3-position results in moderate activity, particularly against the K562 cell line.[5] This suggests that the 3-position can tolerate a variety of substituents, and that these modifications can be used to tune the selectivity profile of the inhibitor.

  • N1-alkylation can be beneficial. Pazopanib, which features a methyl group on the N1 position of the indazole ring, is a potent inhibitor.[2] Alkylation at this position can prevent tautomerization and lock the molecule into a specific conformation that may be more favorable for binding.

SAR Scaffold This compound Core N1 N1 Position - H or small alkyl (e.g., CH3) - Influences conformation Scaffold->N1 Substitution at N1 C3 C3 Position - Tolerates various substituents - Modulates selectivity Scaffold->C3 Substitution at C3 C6 C6 Position - Critical for potency - Bulky, basic groups are favorable Scaffold->C6 Substitution at C6

Caption: Key positions for substitution on the indazole scaffold and their impact on activity.

Experimental Protocols: In Vitro Kinase Inhibition Assay

To quantitatively assess the inhibitory potential of novel this compound derivatives, a robust in vitro kinase assay is essential. The following protocol describes a common luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6]

Materials:

  • Kinase of interest (e.g., VEGFR-2, PDGFR)

  • Kinase substrate peptide

  • ATP

  • Test compounds (derivatives of this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of the compounds in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep 1. Compound Preparation (Serial Dilution in DMSO) Add_Compound 3. Add Compound/Control to Plate Compound_Prep->Add_Compound Kinase_Mix_Prep 2. Kinase Reaction Mix (Kinase, Substrate, ATP) Start_Reaction 6. Add Substrate/ATP Mix Kinase_Mix_Prep->Start_Reaction Add_Kinase 4. Add Kinase to Plate Add_Compound->Add_Kinase Pre_Incubate 5. Pre-incubate (10 min) Add_Kinase->Pre_Incubate Pre_Incubate->Start_Reaction Incubate_Reaction 7. Incubate (60 min at 30°C) Start_Reaction->Incubate_Reaction Add_ADP_Glo 8. Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Stop 9. Incubate (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection_Reagent 10. Add Kinase Detection Reagent Incubate_Stop->Add_Detection_Reagent Incubate_Signal 11. Incubate (30 min) Add_Detection_Reagent->Incubate_Signal Read_Luminescence 12. Read Luminescence Incubate_Signal->Read_Luminescence Calculate_IC50 13. Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion

The this compound scaffold is a highly versatile and promising starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide demonstrate that strategic modifications at the N1, C3, and C6 positions can lead to potent and selective compounds with significant anti-proliferative activity. By leveraging the synthetic accessibility of this core and employing robust in vitro screening methodologies, researchers can continue to develop the next generation of targeted therapies based on this privileged heterocyclic system.

References

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A Senior Application Scientist's Guide to Comparative Docking of 6-Bromo-4-methyl-1H-indazole Analogs Against VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged" heterocyclic motif for its remarkable versatility and potent biological activities.[1][2] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrazole ring, serves as the core for numerous therapeutics, including the clinically approved anti-cancer agents Pazopanib and Niraparib.[2][3][4] Its ability to mimic the purine core of ATP allows indazole-based compounds to act as competitive inhibitors for a vast array of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer.[5][6]

This guide focuses on a specific, highly functionalized variant: the 6-Bromo-4-methyl-1H-indazole core. The strategic placement of a bromine atom at the 6-position provides a versatile handle for synthetic elaboration via cross-coupling reactions, while the methyl group at the 4-position can influence binding pocket interactions and solubility.[6][7] We will explore a systematic, in-silico approach to evaluate the structure-activity relationship (SAR) of novel analogs derived from this scaffold. To ground our investigation in a clinically relevant context, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our target protein. VEGFR-2 is a key mediator of angiogenesis—the formation of new blood vessels—a process crucial for tumor growth and metastasis, making it a prime target for anti-cancer drug development.[8]

This document provides an in-depth, experience-driven protocol for conducting a comparative molecular docking study. We will move beyond a simple list of steps to explain the causality behind our experimental choices, establish a self-validating workflow, and present data in a clear, comparative format to guide the rational design of next-generation kinase inhibitors.

Part 1: The Strategic Framework for a Comparative Docking Study

A successful docking study is not merely about generating binding scores; it's about asking the right questions and designing an experiment that can reliably answer them. Our primary objective is to predict how subtle chemical modifications to the this compound scaffold affect its binding affinity and orientation within the ATP-binding pocket of VEGFR-2.

Target Selection and Preparation: Why VEGFR-2?

The selection of VEGFR-2 is deliberate. Indazole derivatives, including the FDA-approved TKI Axitinib, are known potent inhibitors of this kinase.[8] This established interaction provides a wealth of structural information and a strong basis for validation. We will utilize the high-resolution crystal structure of VEGFR-2 in complex with Axitinib (PDB ID: 4ASD) from the RCSB Protein Data Bank.

Author's Note: Using a co-crystal structure that already contains a relevant inhibitor is paramount. It provides a validated binding pocket and a reference ligand for validating the accuracy of our docking protocol.

Ligand Design: A Systematic Approach to SAR

To conduct a meaningful comparative study, we will design a small, focused library of hypothetical this compound analogs. The core scaffold remains constant, while we systematically modify the substituent at the 3-position. This allows us to directly correlate changes in structure with predicted binding affinity.

Table 1: Designed this compound Analogs for Docking Study

Analog IDR-Group at Position 32D StructureRationale for Inclusion
BMH-Core -HThe unsubstituted parent scaffold to establish a baseline.
BMH-01 -CH₃Introduces a small, hydrophobic group to probe steric tolerance.
BMH-02 -C₆H₅ (Phenyl)Adds a larger aromatic ring to explore potential π-π stacking interactions.
BMH-03 -CONH₂ (Carboxamide)Introduces hydrogen bond donor and acceptor capabilities.

Part 2: A Validated Experimental Protocol for Molecular Docking

Scientific integrity demands that our computational protocol is both reproducible and validated. The following step-by-step methodology incorporates best practices to ensure the trustworthiness of our findings.[9][10] We will use AutoDock Tools and AutoDock Vina, widely accepted and powerful open-source software for this purpose.[11][12]

Workflow Visualization

The entire docking and validation process can be visualized as a logical flow, ensuring each step is completed before the next begins.

docking_workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking PDB 1. Acquire Protein Structure (PDB ID: 4ASD) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands 2. Design & Draw Analogs (BMH-Core, 01, 02, 03) PrepLig 4. Prepare Ligands (Energy minimization, assign charges) Ligands->PrepLig Redock 5. Re-dock Co-crystal Ligand (Axitinib into 4ASD) RMSD 6. Calculate RMSD (Compare docked vs. crystal pose) Redock->RMSD Decision 7. Validate Protocol (Is RMSD < 2.0 Å?) RMSD->Decision Decision->PDB Refine Protocol if Invalid DockAnalogs 8. Dock Designed Analogs (BMH Series) Decision->DockAnalogs Proceed if Validated Analyze 9. Analyze Results (Scores, Poses, Interactions) DockAnalogs->Analyze SAR 10. Establish SAR (Compare analogs) Analyze->SAR

Caption: A validated workflow for comparative molecular docking studies.

Detailed Step-by-Step Methodology

Software Required:

  • RCSB PDB: For protein structure acquisition.

  • ChemDraw/MarvinSketch: For drawing ligand structures.

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL/UCSF Chimera: For visualization and analysis.

Protocol:

  • Protein Preparation: a. Download the PDB file for VEGFR-2 (e.g., 4ASD). b. Open the PDB file in ADT. Remove all water molecules and heteroatoms except the co-crystallized ligand (Axitinib), which will be used for validation. c. Add polar hydrogens to the protein, which are essential for forming correct hydrogen bonds. d. Compute Gasteiger charges, which are crucial for the scoring function's electrostatic term. e. Save the prepared protein as a protein.pdbqt file.

  • Ligand Preparation: a. Draw the 2D structures of the designed analogs (Table 1) and the reference ligand (Axitinib) and save them as .mol or .sdf files. b. Convert these files to 3D structures and perform an initial energy minimization using a tool like Open Babel. This ensures a reasonable starting conformation. c. In ADT, open each ligand, detect the rotatable bonds, and assign Gasteiger charges. d. Save each prepared ligand as a ligand_name.pdbqt file.

  • Grid Box Generation: a. The grid box defines the search space for the docking algorithm. To ensure accuracy, center the grid box on the co-crystallized ligand (Axitinib) within the active site of 4ASD. b. Adjust the dimensions of the box to be large enough to encompass the entire binding site and allow for ligand rotation (e.g., 25 x 25 x 25 Å). This is a critical step; a poorly placed or sized grid box will lead to failed docking runs.

  • Protocol Validation: Re-docking the Native Ligand: a. Causality: Before docking our novel compounds, we must prove that our protocol can accurately reproduce a known binding pose.[9][10] This is the most critical self-validating step. b. Perform a docking run using AutoDock Vina with the prepared VEGFR-2 protein and the extracted, re-prepared Axitinib ligand. c. Superimpose the top-ranked docked pose of Axitinib onto the original co-crystallized pose. d. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystal poses. e. Trustworthiness Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[9][10] If the RMSD is higher, the protocol (e.g., grid box parameters, protein preparation) must be re-evaluated.

  • Comparative Docking of Analogs: a. Once the protocol is validated, perform individual docking runs for each designed analog (BMH-Core, BMH-01, BMH-02, BMH-03) using the identical validated parameters. b. Set the exhaustiveness parameter in Vina (e.g., to 16 or 32) to ensure a thorough search of the conformational space.

  • Analysis and Visualization: a. Analyze the output files for each analog. The primary metric is the binding affinity, reported by Vina in kcal/mol. More negative values indicate stronger predicted binding. b. Visualize the top-ranked pose for each analog within the VEGFR-2 active site using PyMOL or Chimera. c. Identify and record the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between each analog and the protein residues. Pay close attention to interactions with key hinge region residues like Cys919.

Part 3: Data Presentation and Interpretation

The ultimate goal is to translate raw docking scores into actionable medicinal chemistry insights. All quantitative data should be summarized for easy comparison.

Table 2: Comparative Docking Results for this compound Analogs against VEGFR-2

Analog IDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)Predicted Interactions
BMH-Core -7.8Cys919, Glu885, Val8481 H-bond with Cys919 (hinge region)
BMH-01 -8.1Cys919, Glu885, Val848, Leu8401 H-bond with Cys919; Hydrophobic interaction with Leu840
BMH-02 -8.9Cys919, Glu885, Phe1047, Leu8401 H-bond with Cys919; π-π stacking with Phe1047
BMH-03 -9.5Cys919, Glu885, Asp1046, Val8482 H-bonds (Cys919, Asp1046)
Axitinib (Reference) -11.2Cys919, Asp1046, Glu885, Val9163 H-bonds (Cys919, Asp1046); Multiple hydrophobic contacts

Interpretation of Results:

The docking results provide a clear, albeit predictive, structure-activity relationship.

  • The unsubstituted BMH-Core establishes a baseline binding affinity, primarily driven by the crucial hydrogen bond between the indazole nitrogen and the backbone of Cys919 in the kinase hinge region. This interaction is a hallmark of many Type II kinase inhibitors.

  • Adding a small methyl group (BMH-01 ) slightly improves the binding score. This is likely due to favorable hydrophobic interactions with a nearby pocket lined by residues like Val848 and Leu840, displacing high-energy water molecules.

  • The phenyl-substituted analog (BMH-02 ) shows a more significant improvement in binding affinity. Visualization of its docked pose reveals a favorable π-π stacking interaction with the side chain of Phe1047, providing an additional stabilizing force.

  • The carboxamide analog (BMH-03 ) exhibits the strongest predicted binding among the designed series. This is attributed to its ability to form a second hydrogen bond with the side chain of Asp1046 in the DFG motif, in addition to retaining the primary hinge-binding interaction. This dual-contact mode significantly enhances binding affinity.

These in-silico findings suggest that functionalizing the 3-position of the this compound scaffold with groups capable of forming additional hydrogen bonds or exploiting specific hydrophobic and aromatic pockets could be a highly effective strategy for increasing potency against VEGFR-2.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for conducting comparative molecular docking studies of this compound analogs. By grounding the study in a relevant biological target, designing a systematic analog series, and—most importantly—employing a self-validating protocol, researchers can generate reliable, predictive data. The insights derived from such studies are invaluable for prioritizing synthetic efforts, understanding structure-activity relationships at a molecular level, and accelerating the journey from a promising scaffold to a potent and selective drug candidate.

References

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A Comparative Guide to Assessing the Neuroprotective Effects of Novel 6-Bromo-4-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless progression of neurodegenerative diseases necessitates the discovery of novel therapeutic agents capable of protecting neurons from damage and death. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potential in treating neurological disorders by modulating key enzymatic pathways.[1][2] This guide presents a comprehensive framework for assessing the neuroprotective potential of a novel investigational compound class, 6-Bromo-4-methyl-1H-indazole derivatives (represented herein as "Indazole Derivative-A1"), against well-established neurotoxic insults. We provide a head-to-head comparison with benchmark neuroprotective agents—MK-801 for excitotoxicity and N-acetylcysteine (NAC) for oxidative stress—and detail the requisite experimental protocols to generate robust, comparative data for informed decision-making in a drug discovery pipeline.

Introduction: The Quest for Neuroprotection

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function.[2] Two core pathological mechanisms contributing to this neuronal demise are excitotoxicity and oxidative stress.

  • Excitotoxicity: This process involves neuronal damage triggered by the excessive activation of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptors.[3][4] Over-stimulation leads to a massive influx of calcium ions (Ca2+), activating downstream enzymatic cascades that degrade essential cellular components and ultimately lead to cell death.[3][4]

  • Oxidative Stress: This arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[5] ROS can inflict severe damage on lipids, proteins, and DNA, disrupting cellular function and initiating apoptotic pathways.[6][7]

The indazole core is a versatile heterocyclic scaffold known to be present in compounds with a wide array of biological activities, including anti-inflammatory and kinase inhibition properties relevant to neurodegeneration.[8][9] While specific data on this compound derivatives is nascent, related indazoles have shown promise. For instance, 6-hydroxy-1H-indazole demonstrated neuroprotective effects in a Parkinson's disease model.[10] This provides a strong rationale for investigating novel derivatives like Indazole Derivative-A1. This guide provides the scientific and methodological foundation for such an investigation.

Candidate Compounds for Comparative Assessment

A robust assessment requires comparing the investigational compound against well-understood benchmarks.

2.1 The Investigational Compound: Indazole Derivative-A1

  • Class: this compound derivative.

  • Hypothesized Mechanism: Based on the known pharmacology of related indazole structures, the neuroprotective mechanism of Indazole Derivative-A1 may involve the modulation of intracellular signaling cascades, such as kinase pathways, or direct antioxidant activity.[1][2] The goal of the following experiments is to elucidate this and quantify its protective efficacy.

2.2 Benchmark Neuroprotective Agents

  • MK-801 (Dizocilpine): A potent and selective non-competitive antagonist of the NMDA receptor.[11][12] It acts by blocking the ion channel of the receptor, thereby preventing the excessive Ca2+ influx that mediates excitotoxic damage.[11][13] It serves as the gold standard for assessing protection against glutamate-induced excitotoxicity.

  • N-acetylcysteine (NAC): A well-established antioxidant that exerts its protective effects primarily by replenishing intracellular stores of glutathione (GSH), a critical endogenous antioxidant.[14][15][16] NAC directly scavenges ROS and is the benchmark for evaluating protection against oxidative stress.[17][18]

Experimental Design for Comparative Assessment

The causality behind our experimental design is to challenge a neuronal cell model with distinct, clinically relevant neurotoxic insults and to quantify the degree to which our investigational and benchmark compounds can prevent the resulting cell death.

3.1 Rationale for In Vitro Model Selection

  • Cell Line: The mouse hippocampal HT22 cell line is an excellent model for this investigation. It is particularly susceptible to glutamate-induced oxidative stress, a form of excitotoxicity that is independent of NMDA receptor activation and relies on the inhibition of cystine uptake, leading to GSH depletion and subsequent ROS accumulation.[19] This allows for the specific study of oxidative injury. For direct NMDA receptor-mediated excitotoxicity, primary cortical neurons or human neuroblastoma SH-SY5Y cells are recommended.[20][21]

  • Neurotoxic Insults:

    • Glutamate: Used to induce oxidative stress-mediated cell death in HT22 cells.[19]

    • Hydrogen Peroxide (H₂O₂): A direct inducer of oxidative stress, used to confirm the antioxidant potential of the compounds.[22][23]

3.2 Overall Experimental Workflow

The workflow is designed to move from initial cell culture to the induction of a specific neurotoxic insult, treatment with the compounds, and finally, quantitative assessment of cell health.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assess Phase 3: Assessment Culture Culture HT22 Cells Seed Seed Cells into 96-Well Plates Culture->Seed PreTreat Pre-treat with Compounds (Indazole Derivative-A1, NAC, MK-801) Seed->PreTreat Induce Induce Neurotoxicity (Glutamate or H₂O₂) PreTreat->Induce Assay Perform Viability/Toxicity Assays (Resazurin, LDH) Induce->Assay Data Data Analysis (EC₅₀ Calculation, Statistics) Assay->Data

Caption: A streamlined workflow for in vitro neuroprotection screening.

3.3 Detailed Experimental Protocols

These protocols are self-validating systems, incorporating positive and negative controls to ensure data integrity.

Protocol 3.3.1: Cell Culture and Plating

  • Culture: Maintain mouse hippocampal HT22 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[19]

  • Seeding: Seed HT22 cells into a 96-well plate at a density of 2 x 10⁴ cells/well.[19]

  • Adherence: Allow cells to adhere and grow for 24 hours before initiating treatment.

Protocol 3.3.2: Compound Treatment and Neurotoxicity Induction

  • Preparation: Prepare stock solutions of Indazole Derivative-A1, MK-801, and NAC in DMSO. Further dilute in growth media to final concentrations. Ensure the final DMSO concentration is non-toxic (typically <0.1%).[20]

  • Controls:

    • Vehicle Control: Cells treated with media containing DMSO only.

    • Toxin Control: Cells treated with the neurotoxic agent (Glutamate or H₂O₂) and DMSO vehicle.

  • Pre-treatment: Remove the old media and add fresh media containing the desired concentrations of the test compounds (e.g., in a dose-response range from 0.1 µM to 100 µM). Incubate for 2 to 24 hours.[20]

  • Induction: Add the neurotoxic agent to the wells.

    • For Glutamate Excitotoxicity: Add glutamate to a final concentration of 5 mM.[19]

    • For H₂O₂ Oxidative Stress: Add H₂O₂ to a final concentration determined by a prior dose-finding experiment (e.g., 100-200 µM).[5][23]

  • Incubation: Incubate the plates for 24 hours at 37°C.[19]

Protocol 3.3.3: Assessment of Cell Viability (Resazurin Assay) Causality: This assay measures the metabolic activity of living cells. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by mitochondrial enzymes in viable cells. The fluorescence intensity is directly proportional to the number of living cells.

  • Reagent Addition: Following the 24-hour incubation, add resazurin sodium salt solution to each well to a final concentration of 1%.[19]

  • Incubation: Incubate for 3 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence using a microplate reader at an excitation of ~540 nm and an emission of ~590 nm.[19]

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells (set to 100%).

Data Analysis and Comparative Interpretation

4.1 Quantitative Data Summary

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison. The primary endpoint is the EC₅₀ (half-maximal effective concentration), which represents the concentration of a compound that restores cell viability to 50% of the maximum possible protection.

Table 1: Comparative Neuroprotective Efficacy Against 5 mM Glutamate

Compound EC₅₀ (µM) Max Protection (%)
Indazole Derivative-A1 [Experimental Value] [Experimental Value]
N-acetylcysteine (NAC) [Literature/Exp. Value] [Literature/Exp. Value]

| MK-801 | Not Applicable¹ | Not Applicable¹ |

¹MK-801 is not expected to be effective in the HT22 glutamate model as the toxicity is not mediated by NMDA receptors.[19] This acts as a crucial negative control for the mechanism of toxicity.

Table 2: Comparative Neuroprotective Efficacy Against 200 µM H₂O₂

Compound EC₅₀ (µM) Max Protection (%)
Indazole Derivative-A1 [Experimental Value] [Experimental Value]
N-acetylcysteine (NAC) [Literature/Exp. Value] [Literature/Exp. Value]

| MK-801 | Not Applicable² | Not Applicable² |

²MK-801 is not an antioxidant and is not expected to protect against direct oxidative damage.

4.2 Mechanistic Insights and Signaling Pathways

Should Indazole Derivative-A1 show potent efficacy, particularly against H₂O₂-induced stress, a plausible mechanism is the modulation of endogenous antioxidant defense pathways, such as the Nrf2-ARE pathway.

The Nrf2 Antioxidant Response Pathway: Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1. It then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes, including those for glutathione synthesis and ROS-detoxifying enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Indazole Indazole Derivative-A1 Indazole->Keap1_Nrf2 May Promote Dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Protective Genes (e.g., GCL, HO-1) ARE->Genes Upregulates Transcription Genes->ROS Detoxify

Caption: Potential mechanism via the Nrf2-ARE antioxidant pathway.

Conclusion and Future Directions

This guide outlines a robust, comparative methodology for the initial assessment of the neuroprotective effects of novel this compound derivatives. By benchmarking against established inhibitors like NAC and MK-801 in well-defined neurotoxicity models, researchers can generate clear, interpretable data on the efficacy and potential mechanism of action of their investigational compounds.

Positive results, such as a low micromolar EC₅₀ value for Indazole Derivative-A1, would strongly warrant further investigation, including:

  • Mechanistic Studies: Using techniques like Western blotting to probe for the activation of Nrf2 or other pro-survival signaling pathways (e.g., PI3K/Akt).[16]

  • Broader Toxicity Profiling: Assessing effects in other cell types (e.g., primary neurons, astrocytes) to confirm specificity and lack of general cytotoxicity.[24][25]

  • In Vivo Validation: Progressing the most promising candidates to animal models of neurodegenerative diseases to assess bioavailability, safety, and efficacy in a whole-organism context.[10][26]

By following this structured and scientifically grounded approach, drug development professionals can efficiently identify and validate new chemical entities that hold promise in the fight against neurodegeneration.

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A Comparative Analysis of Indazole Derivatives in Oncology: Evaluating Anti-Cancer Potential Against Standard Therapies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the indazole scaffold has emerged as a "privileged structure," forming the core of several FDA-approved anti-cancer agents.[1][2][3] This guide provides a comprehensive evaluation of the anti-cancer properties of indazole derivatives, offering a comparative perspective against established standard-of-care therapies. While specific preclinical data for the novel derivative, 6-Bromo-4-methyl-1H-indazole, is not yet prevalent in public literature, we can infer its potential by examining the well-documented activities of structurally related 6-bromo-indazole analogues and other potent indazole-based compounds.[4] This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this chemical class.

The Indazole Scaffold: A Foundation for Potent Kinase Inhibition

Indazole derivatives have garnered significant attention primarily for their ability to function as potent inhibitors of protein kinases—enzymes that are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[2][5][6] Many successful cancer therapeutics, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), are built upon the indazole core, underscoring its validity as a pharmacophore for targeted therapy.[3][7]

The primary mechanism of action involves the indazole ring system acting as a bioisosteric replacement for adenine, enabling it to bind to the ATP-binding pocket of various kinases.[8] This competitive inhibition blocks downstream signaling cascades essential for tumor cell proliferation, survival, angiogenesis, and metastasis. Key kinase families targeted by indazole derivatives include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Epidermal Growth Factor Receptors (EGFRs)

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Aurora Kinases

  • Pim Kinases[2][6]

The substitution pattern on the indazole ring is critical for determining target specificity and potency. For the derivative , the presence of a bromine atom at the C6 position is noteworthy, as halogenation can significantly influence binding affinity and metabolic stability.[7]

Below is a generalized diagram illustrating the role of indazole derivatives in blocking a receptor tyrosine kinase (RTK) signaling pathway.

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates ADP ADP RTK->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Activates Indazole Indazole Derivative Indazole->RTK Inhibits (ATP Competition) ATP ATP ATP->RTK Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds

Caption: Indazole derivatives inhibit kinase signaling.

Comparative Efficacy: Indazole Derivatives vs. Standard Chemotherapies

To contextualize the potential of a new compound, its performance must be weighed against the current standard of care. Standard chemotherapy, while effective, often comes with significant toxicity due to its non-specific mechanism of targeting rapidly dividing cells. The following tables present a comparative overview of the in vitro cytotoxicity of potent, exemplary indazole derivatives against common cancer cell lines and outline standard chemotherapy regimens for two prevalent cancers.

Table 1: In Vitro Anti-Proliferative Activity of Exemplary Indazole Derivatives

Compound Class/Example Cancer Cell Line Cancer Type IC₅₀ (µM) Reference
Indazole Derivative '2f' 4T1 Breast (Mouse) 0.23 [1][7]
A549 Lung 1.15 [1][7]
HepG2 Liver 0.80 [1][7]
MCF-7 Breast (Human) 0.34 [1][7]
Indazole-pyrimidine '6e' CCRF-CEM Leukemia 0.901 [9]
MOLT-4 Leukemia 0.525 [9]
Indazole Derivative '13j' A549 Lung 0.010 [10]
MCF7 Breast 0.012 [10]
Indazole Derivative '12' HL60 Leukemia 0.0083 [11]

| | HCT116 | Colon | 0.0013 |[11] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Common Standard-of-Care Chemotherapy Regimens

Cancer Type Regimen Acronym Chemotherapy Drugs Typical Use Case Reference
Breast Cancer AC Doxorubicin (Adriamycin®), Cyclophosphamide Adjuvant therapy for early-stage breast cancer [12][13]
TC Docetaxel (Taxotere®), Cyclophosphamide Alternative to anthracycline-based regimens [13]
EC-T Epirubicin, Cyclophosphamide, followed by Docetaxel Sequential adjuvant therapy [13]
Lung Cancer (NSCLC) Cisplatin + Gemcitabine Cisplatin, Gemcitabine First-line treatment for advanced NSCLC [14][15]
Carboplatin + Paclitaxel Carboplatin, Paclitaxel (Taxol®) Common combination, often for patients who cannot tolerate cisplatin [15][16]

| | Carboplatin + Pemetrexed | Carboplatin, Pemetrexed | First-line for non-squamous NSCLC |[15][16] |

As shown in Table 1, specific indazole derivatives exhibit exceptional potency, with IC₅₀ values reaching the nanomolar and even picomolar range.[10][11] This level of activity is highly competitive with, and in some cases superior to, the cytotoxic effects of traditional chemotherapeutic agents, but with the potential for a much-improved safety profile due to targeted kinase inhibition.

Beyond Kinase Inhibition: Induction of Apoptosis

A crucial hallmark of an effective anti-cancer agent is its ability to induce programmed cell death, or apoptosis. Several studies have demonstrated that indazole derivatives can trigger apoptosis through intrinsic (mitochondrial) pathways.[1] This is a self-validating mechanism; a compound that effectively kills cancer cells should produce a clear, measurable apoptotic response.

Key events observed in cancer cells treated with active indazoles include:

  • Upregulation of Pro-Apoptotic Proteins: Increased expression of Bax and cleaved Caspase-3.[1]

  • Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2.[1]

  • Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential.[1]

  • Increased Reactive Oxygen Species (ROS): Generation of ROS can induce oxidative stress and trigger apoptosis.[1][7]

These mechanisms provide a robust, secondary method of action that complements kinase inhibition, potentially overcoming resistance mechanisms that cancer cells may develop against single-target agents.

Experimental Protocols for Evaluation

To ensure scientific integrity and reproducibility, the evaluation of any novel anti-cancer compound must follow standardized, validated protocols. The following section details the methodologies for three core assays essential for characterizing the anti-cancer properties of a compound like this compound. The overall workflow is depicted below.

experimental_workflow cluster_assays In Vitro Assays Compound Novel Indazole Derivative MTT MTT Assay (Measure Viability/IC₅₀) Compound->MTT CellLines Cancer Cell Lines (e.g., A549, MCF-7) CellLines->MTT Apoptosis Annexin V / PI Assay (Measure Apoptosis) MTT->Apoptosis If potent... CellCycle Propidium Iodide Staining (Measure Cell Cycle Arrest) Apoptosis->CellCycle Data Data Analysis & Comparative Evaluation CellCycle->Data

Caption: Workflow for evaluating a novel anti-cancer compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects by assessing the metabolic activity of cells.[17][18]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[17] The amount of formazan is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and allow them to adhere overnight.[18]

    • Compound Treatment: Treat the cells with a serial dilution of the indazole derivative (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[19][20]

    • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[19]

    • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.[17]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[21]

  • Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells. Propidium Iodide (PI), a DNA-binding dye, is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic/necrotic).[21]

  • Methodology:

    • Cell Treatment: Culture and treat cells with the indazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours).

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend approximately 1-5 x 10⁵ cells in 1x Annexin V Binding Buffer.[21] Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[23]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1x Binding Buffer and analyze the samples immediately by flow cytometry.

    • Results Interpretation:

      • Annexin V- / PI- : Healthy cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Protocol 3: Cell Cycle Analysis

This assay determines if the compound's anti-proliferative effects are due to arrest at a specific phase of the cell cycle.[24][25]

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[26] This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[25]

  • Methodology:

    • Cell Treatment: Treat cells with the indazole derivative as described for the apoptosis assay.

    • Cell Harvesting: Collect and wash the cells with PBS.

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours on ice to permeabilize the cells.[26]

    • Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[26]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples by flow cytometry, using a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[27]

Conclusion and Future Directions

The indazole scaffold represents a highly validated and promising platform for the development of novel anti-cancer therapeutics. The exceptional potency observed in numerous derivatives, often in the nanomolar range, suggests a high potential for therapeutic efficacy.[10][11] Their primary mechanism as kinase inhibitors provides a targeted approach that can offer a significant safety advantage over traditional, broadly cytotoxic chemotherapies. Furthermore, the ability of these compounds to induce apoptosis via intrinsic pathways adds a crucial, secondary mechanism of action.[1]

While the specific anti-cancer properties of this compound require direct experimental evaluation, its structural relation to other potent 6-bromo-indazole compounds provides a strong rationale for its investigation.[4] The experimental protocols detailed in this guide provide a robust framework for such an evaluation. Future research should focus on determining its specific kinase targets, confirming its ability to induce apoptosis and cell cycle arrest, and ultimately, evaluating its efficacy and safety in in vivo models to establish its potential as a clinical candidate.

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 6-Bromo-4-methyl-1H-indazole from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity in Drug Development

In the landscape of pharmaceutical research and development, the starting materials and intermediates used in the synthesis of active pharmaceutical ingredients (APIs) are of paramount importance. The purity of these building blocks directly impacts the safety, efficacy, and quality of the final drug product.[1][2] One such crucial intermediate is 6-Bromo-4-methyl-1H-indazole, a heterocyclic compound frequently employed in the synthesis of various therapeutic agents, including kinase inhibitors for oncology.[3][4]

Isomers, molecules that share the same molecular formula but have different structural arrangements, can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[5][6] The presence of undesired isomers can lead to reduced efficacy, increased side effects, or the formation of toxic degradation products. Consequently, regulatory bodies like the FDA and international guidelines such as ICH Q3A mandate stringent control over impurities, including isomers, in drug substances.[1][7][8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the isomeric purity of this compound from different commercial suppliers. We will delve into the underlying scientific principles of various analytical techniques and provide detailed, field-proven experimental protocols.

Potential Isomeric Impurities of this compound

The synthesis of this compound can potentially yield several constitutional isomers, where the bromo and methyl groups are located at different positions on the indazole ring. The desired isomer is this compound. However, depending on the synthetic route and purification methods, other isomers may be present as impurities. Understanding these potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.

Isomers cluster_impurities Potential Constitutional Isomers This compound This compound Isomeric Impurities Isomeric Impurities This compound->Isomeric Impurities may contain 7-Bromo-4-methyl-1H-indazole 7-Bromo-4-methyl-1H-indazole Isomeric Impurities->7-Bromo-4-methyl-1H-indazole 5-Bromo-4-methyl-1H-indazole 5-Bromo-4-methyl-1H-indazole Isomeric Impurities->5-Bromo-4-methyl-1H-indazole 4-Bromo-6-methyl-1H-indazole 4-Bromo-6-methyl-1H-indazole Isomeric Impurities->4-Bromo-6-methyl-1H-indazole 7-Bromo-6-methyl-1H-indazole 7-Bromo-6-methyl-1H-indazole Isomeric Impurities->7-Bromo-6-methyl-1H-indazole 5-Bromo-6-methyl-1H-indazole 5-Bromo-6-methyl-1H-indazole Isomeric Impurities->5-Bromo-6-methyl-1H-indazole

Caption: Potential constitutional isomers of this compound.

Experimental Workflow for Comparative Analysis

A systematic approach is essential for an unbiased comparison of materials from different suppliers. The following workflow outlines a robust process for evaluating the isomeric purity of this compound samples from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

Workflow cluster_setup Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Receive Samples Receive Samples (Supplier A, B, C) Visual Inspection Visual & Physical Inspection (Color, Form) Receive Samples->Visual Inspection Solubility Testing Solubility Testing (Common Solvents) Visual Inspection->Solubility Testing Sample Dissolution Prepare Stock Solutions Solubility Testing->Sample Dissolution HPLC HPLC-UV (Purity & Isomer Separation) Sample Dissolution->HPLC NMR 1H & 2D NMR (Structural Confirmation & Isomer ID) Sample Dissolution->NMR GCMS GC-MS (Volatile Impurities) Sample Dissolution->GCMS Compare Purity Compare Chromatographic Purity HPLC->Compare Purity Identify Isomers Identify & Quantify Isomers NMR->Identify Isomers GCMS->Identify Isomers Final Report Generate Comparison Report Compare Purity->Final Report Identify Isomers->Final Report

Sources

A Definitive Guide to the Structural Elucidation of 6-Bromo-4-methyl-1H-indazole: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 6-Bromo-4-methyl-1H-indazole, a key building block in medicinal chemistry, precise structural confirmation is paramount.[1][2] This guide provides a comprehensive comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against other widely used spectroscopic techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in their analytical endeavors.

The Imperative of Unambiguous Structural Confirmation

The journey from a promising lead compound to a viable drug candidate is paved with rigorous characterization. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a research program. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide invaluable information about a molecule's connectivity and functional groups, they often fall short of providing the absolute spatial arrangement of atoms.[3] It is in this context that single-crystal X-ray crystallography emerges as the gold standard, offering an unparalleled level of detail and certainty.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) stands as one of the most powerful analytical techniques for determining the molecular and structural details of a crystalline material at an atomic resolution.[3] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule.

Experimental Workflow: From Powder to Picture

The successful crystallographic analysis of this compound hinges on a meticulously executed workflow, from the synthesis of the material to the final structural refinement.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound crystallization Growth of Single Crystals synthesis->crystallization Purified Compound data_collection X-ray Diffraction Data Collection crystallization->data_collection High-Quality Single Crystal structure_solution Structure Solution and Refinement data_collection->structure_solution Diffraction Data validation Structure Validation and Analysis structure_solution->validation Refined Crystal Structure

Caption: A streamlined workflow for the structural determination of this compound via X-ray crystallography.

Detailed Experimental Protocols

1. Synthesis of this compound:

While multiple synthetic routes to substituted indazoles exist, a common approach involves the diazotization of an appropriately substituted aniline followed by cyclization.[1] For this compound, a plausible route starts from 4-bromo-2-methylaniline. The synthesis would be followed by purification using column chromatography or recrystallization to obtain the compound with high purity, which is a critical prerequisite for successful crystallization.

2. Crystallization of this compound:

The growth of high-quality single crystals is often the most challenging step in the crystallographic process.[3][4] Several techniques can be employed, and the choice of solvent is crucial.[4]

  • Slow Evaporation: A straightforward method where a saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.[4][5]

    • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion: This technique is particularly effective for small quantities of material and involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[4][6]

    • Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a larger volume of a volatile "anti-solvent" in which the compound is poorly soluble.

    • The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[4] Crystals form at the interface of the two solvents as they slowly mix.

3. X-ray Data Collection and Structure Refinement:

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The diffraction data are collected and processed to yield a set of structure factors. The "phase problem," the loss of phase information during data collection, is then solved using computational methods to generate an initial electron density map and, subsequently, a complete three-dimensional model of the molecule.[7][8]

Hypothetical Crystallographic Data for this compound

The following table presents a plausible set of crystallographic data for this compound, which would be expected from a successful experiment.

ParameterHypothetical Value
Empirical FormulaC₈H₇BrN₂
Formula Weight211.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.521(2)
b (Å)10.113(3)
c (Å)9.876(2)
β (°)105.34(1)
Volume (ų)820.5(3)
Z4
Calculated Density (g/cm³)1.708
R-factor (%)4.2
Goodness-of-fit1.05

A Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, spectroscopic methods offer complementary and often more readily accessible data.

comparison Comparison of Structural Elucidation Techniques cluster_info Information Provided Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Confirms connectivity MS Mass Spectrometry Xray->MS Confirms molecular weight IR IR Spectroscopy Xray->IR Confirms functional groups Xray_info Absolute 3D structure Bond lengths & angles Stereochemistry Packing interactions Xray->Xray_info NMR_info Connectivity (¹H-¹H, ¹H-¹³C) Chemical environment Relative stereochemistry NMR->NMR_info MS_info Molecular weight Elemental composition Fragmentation patterns MS->MS_info IR_info Functional groups Bond vibrations IR->IR_info

Caption: A relational diagram illustrating the complementary nature of X-ray crystallography and various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.[7] For this compound, ¹H and ¹³C NMR would provide crucial information about the number and types of protons and carbons, as well as their neighboring atoms through spin-spin coupling. Techniques like COSY, HSQC, and HMBC would allow for the complete assignment of the proton and carbon skeletons. However, NMR alone cannot definitively distinguish between certain positional isomers or provide precise bond lengths and angles.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can help determine its elemental composition through high-resolution mass spectrometry (HRMS).[9] The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For this compound, MS would confirm the molecular formula C₈H₇BrN₂.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[10] For this compound, the IR spectrum would show characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region, and C-Br stretching.

Data Comparison
TechniqueInformation ProvidedLimitations
X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Requires a high-quality single crystal, which can be difficult to obtain. The structure is in the solid state.
NMR Spectroscopy Connectivity, chemical environment of nuclei, relative stereochemistry in solution.Does not provide absolute structure, bond lengths, or angles. Can be complex for large molecules.[7]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.Provides limited information about connectivity and no information about stereochemistry.[9]
IR Spectroscopy Presence of functional groups.Provides limited information about the overall molecular structure and connectivity.[10]

Conclusion: An Integrated Approach to Structural Certainty

References

  • Thermo Fisher Scientific. (2013, April 29). CXMS: An Alternative to X-Ray Crystallography for Proteins.
  • Unknown. Crystallization of Small Molecules.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1450. Retrieved from [Link]

  • Le, T.-A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1837-1853. Retrieved from [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

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  • PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • Reddy, R. P., et al. (2010). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 12(21), 4884–4887. Retrieved from [Link]

  • Fernández, I. S., & Vega-Fernández, M. C. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 25(17), 9508. Retrieved from [Link]

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

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  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5738-5750. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5738-5750. Retrieved from [Link]

  • PubChem. methyl 6-bromo-1H-indazole-4-carboxylate. Retrieved from [Link]

  • Bogdanov, I. P., Stammler, H.-G., & Tzvetkov, N. T. (2024). The crystal structure of (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3Himidazo[4,5b]pyridine, C17H16BrN3. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

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  • ResearchGate. (PDF) The crystal structure of (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate, C11H16BrNO5. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis

As researchers dedicated to advancing drug discovery and development, our focus is often on the synthesis and application of novel intermediates like 6-Bromo-4-methyl-1H-indazole. This compound and its derivatives are integral to creating new bioactive molecules, particularly in the realm of kinase inhibitors for anti-cancer therapies.[1][2][3] However, our responsibility extends beyond the successful synthesis; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Improperly managed chemical waste poses significant risks to personnel and the environment and can lead to severe regulatory penalties.[4][5]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be a self-validating system, ensuring that safety and compliance are intrinsically linked to the disposal process.

Hazard Profile and the Rationale for Segregation

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is not benign; its hazard profile necessitates a cautious and informed approach.

  • Toxicological Profile: The primary hazards are acute oral toxicity (Harmful if swallowed), skin irritation, and serious eye irritation.[6][7][8][9] It may also cause respiratory irritation if inhaled as a dust.[6][7][8]

  • Chemical Classification: As a brominated heterocyclic compound, it falls under the category of halogenated organic waste .[10] This is the single most critical piece of information for its disposal. Halogenated waste streams are managed separately because their high-temperature incineration requires specialized scrubbers to neutralize the resulting acidic gases, such as hydrogen bromide (HBr), which are corrosive and environmentally harmful.[6][11] Mixing halogenated and non-halogenated waste streams can lead to improper disposal, equipment damage at the waste facility, and regulatory violations.

Table 1: Disposal and Safety Parameters for this compound
ParameterDescriptionSource(s)
CAS Number 885520-98-9[12]
Molecular Formula C₈H₇BrN₂[9][13]
Physical Form Solid[9]
GHS Hazard Codes H302 (Harmful if swallowed)[9][14]
Primary Waste Stream Halogenated Organic Solids[10]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[6][15]
Recommended PPE Nitrile gloves, safety goggles with side-shields, lab coat[16]
Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide (HBr)[6]

The Core Protocol: Step-by-Step Disposal Procedures

The proper disposal of this compound is a systematic process centered on containment, segregation, and documentation. This protocol is designed to comply with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][17]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection: Wear tightly fitting safety goggles.[16]

  • Hand Protection: Wear chemically resistant gloves (nitrile is a suitable minimum).

  • Body Protection: A fully buttoned lab coat is mandatory.

Step 2: Waste Container Selection and Preparation

The choice of container is critical to prevent leaks and reactions.

  • Select a Compatible Container: Use a sturdy, leak-proof container designated for solid hazardous waste . The container must be chemically compatible and free from damage.[18]

  • Labeling is Non-Negotiable: Before any waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[18] The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The words "Hazardous Waste".

    • An accurate list of all components and their approximate percentages if it is a mixture.

    • The date the first waste was added to the container.

Step 3: Transferring Waste Material

Handle the waste within a chemical fume hood to minimize inhalation risk from any fine dust.

  • Solid Waste: Carefully transfer residual solid this compound into the prepared, labeled waste container using a clean spatula or scoop.

  • Contaminated Labware: Disposable items with gross contamination (e.g., weigh boats, gloves with visible powder) should be placed in the solid waste container. Items with trace contamination should be evaluated based on institutional policy; some may be disposed of in a separate contaminated lab trash stream. Never dispose of contaminated items in the regular trash.[4][18]

  • Avoid Dust Formation: Handle the material gently to prevent it from becoming airborne.[6][16]

Step 4: Secure Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation.[5]

  • Keep Containers Closed: The waste container must be securely sealed at all times, except when adding waste.[5][18]

  • Designated Location: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA).

  • Segregation: Within the SAA, ensure the container is stored with other compatible halogenated organic solids and physically separated from incompatible materials like acids, bases, and strong oxidizers.[10][18][19] Use secondary containment bins to facilitate segregation and contain potential spills.[18]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained EHS staff or a licensed contractor.

  • Monitor Accumulation: Do not exceed the volume limits for your SAA (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic "P-listed" waste).[5]

  • Request Pickup: Once the container is full, or if you are generating waste infrequently, submit a chemical collection request to your EHS department.[18] They will transport the waste to a central accumulation area before it is sent to a licensed hazardous waste disposal facility for final treatment, likely via incineration.[11]

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is key to mitigating the risk.

  • Small Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material. Avoid creating dust.

    • Place the spilled material and any contaminated cleaning supplies into your hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., acetone, ethanol) and paper towels, disposing of the towels as hazardous waste.

  • Large Spill (Outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent entry into the affected area.

    • Do not attempt to clean it up yourself. Wait for trained emergency responders.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound and associated waste.

G Disposal Decision Workflow for this compound start Start: Waste Generation identify Identify Waste: This compound (Solid, Halogenated Organic) start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe container Select Compatible Container for Solid Halogenated Waste ppe->container labeling Affix Hazardous Waste Label (Complete All Fields) container->labeling transfer Transfer Waste in Fume Hood labeling->transfer seal Securely Seal Container transfer->seal store Store in Designated SAA (Segregated) seal->store full Container Full? store->full full->store No, continue accumulation pickup Request Pickup from EHS full->pickup Yes end End: Waste Collected pickup->end

Caption: Decision workflow for compliant waste handling.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Regulation of Labor
  • 6-Bromo-1-methyl-1H-indazole - Safety D
  • Bromination Process For Disposal Of Spilled Hazardous M
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • This compound | 885520-98-9. ChemicalBook.
  • methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062. PubChem.
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Navigating the Safe Handling of 6-Bromo-4-methyl-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 6-Bromo-4-methyl-1H-indazole (CAS No. 885520-98-9), a key intermediate in organic synthesis. Beyond mere procedural steps, we delve into the causality behind these recommendations, empowering you to work with confidence and precision.

Understanding the Hazard Profile

This compound is a solid compound that requires careful handling due to its potential health effects. According to safety data sheets, it is classified as causing skin and eye irritation, and may also cause respiratory irritation.[1][2][3] Furthermore, it is considered harmful if swallowed. A thorough understanding of these hazards is the first step in implementing a robust safety protocol. The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious approach, treating it with the appropriate level of respect for an irritant and potentially toxic substance.[2]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects against dust particles and potential splashes, preventing serious eye irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation.[2][4]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes exposed skin to prevent accidental contact with the chemical.[2][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for dusts may be necessary.Prevents inhalation of dust particles, which can cause respiratory tract irritation.[1][2][4]

Safe Handling and Operations Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline the recommended process from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble Materials (Spatula, Weighing Paper, etc.) gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh Weigh Compound Carefully don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer clean_tools Clean and Decontaminate Tools transfer->clean_tools Proceed to Cleanup dispose_waste Dispose of Contaminated Waste clean_tools->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.